molecular formula C10H16ClNO B1438062 (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride CAS No. 1213547-94-4

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Cat. No.: B1438062
CAS No.: 1213547-94-4
M. Wt: 201.69 g/mol
InChI Key: UYWPZDCMKKGEQP-QRPNPIFTSA-N
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Description

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine compound serving as a valuable building block in organic synthesis and pharmaceutical research. Its structure, featuring an ethoxy phenyl group and a stereogenic center, makes it a key intermediate in the preparation of more complex, biologically active molecules. Compounds with similar structural motifs, such as chiral 1-(3-ethoxy-4-methoxyphenyl)ethanamine derivatives, are critical intermediates in the synthesis of active pharmaceutical ingredients. For instance, the (S)-enantiomer of a closely related compound is used in the synthesis of Apremilast, a PDE4 and TNF-α inhibitor used for treating inflammatory diseases like psoriasis and arthritis . This highlights the potential application of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride in medicinal chemistry research, particularly in the development of novel anti-inflammatory agents. The compound is provided as a hydrochloride salt to enhance its stability and solubility. Researchers can utilize this chiral amine to develop new synthetic routes or to study structure-activity relationships. This product is intended for research applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle the compound with appropriate safety precautions. The typical identification data for such a compound includes a molecular formula of C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol .

Properties

IUPAC Name

(1S)-1-(3-ethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-5-9(7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPZDCMKKGEQP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662540
Record name (1S)-1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213547-94-4
Record name (1S)-1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Record name (1S)-1-(3-ethoxyphenyl)ethan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development. As a derivative of phenethylamine, it belongs to a class of compounds known for their diverse biological activities. The stereospecificity of the (S)-enantiomer and the substitution pattern on the phenyl ring—specifically the 3-ethoxy group—are critical determinants of its pharmacological profile, influencing its interaction with biological targets. For drug development professionals, a thorough understanding of the physical properties of the hydrochloride salt form is paramount. This is because salt formation is a common strategy to improve the solubility, stability, and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[1][2][3]

This technical guide provides a comprehensive overview of the core physical properties of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. In the absence of extensive published data for this specific molecule, this guide synthesizes information from structurally analogous compounds, outlines robust experimental protocols for property determination, and offers field-proven insights into the causality behind these experimental choices. The objective is to equip researchers with the foundational knowledge required for the effective handling, formulation, and characterization of this compound.

Chemical Structure and Identity

  • IUPAC Name: (1S)-1-(3-ethoxyphenyl)ethan-1-amine hydrochloride

  • Synonyms: (S)-1-(3-Ethoxyphenyl)ethanamine HCl

  • CAS Number: 1213547-94-4[4]

  • Molecular Formula: C₁₀H₁₆ClNO

  • Molecular Weight: 201.69 g/mol

The structure consists of a chiral ethylamine backbone attached to a phenyl ring, which is substituted at the meta-position with an ethoxy group. The hydrochloride salt is formed by the protonation of the primary amine.

Predicted and Comparative Physical Properties

The following table summarizes the predicted physical properties of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, based on data from analogous compounds such as phenethylamine hydrochloride and its methoxy-substituted counterparts.[5][6]

PropertyPredicted/Comparative ValueRationale and Comparative Insights
Appearance White to off-white crystalline solidAmine hydrochloride salts are typically crystalline solids at room temperature.[5] The color is expected to be white, though slight impurities from synthesis could impart an off-white or yellowish hue.
Melting Point Expected to be a sharp, defined range, likely >150 °CThe free base, (S)-1-(3-methoxyphenyl)ethylamine, is a liquid. Salt formation significantly increases the melting point due to the formation of an ionic crystal lattice. For comparison, phenethylamine hydrochloride has a melting point of 217 °C.[5] A melting point above a certain threshold is often desirable for pharmaceutical processing.[7]
Solubility Soluble in water; Soluble in ethanol; Sparingly soluble in non-polar organic solvents.The hydrochloride salt form drastically increases aqueous solubility compared to the free base due to the ionic nature of the ammonium group.[1][2] This is a key reason for developing the salt form of amine-containing drugs.
pKa ~9.8 (Predicted for the conjugate acid)The pKa of the conjugate acid of the primary amine is expected to be similar to that of phenethylamine (pKa = 9.83).[5] This value is critical for understanding the ionization state of the molecule at different physiological pH values.

Experimental Protocols for Physical Property Determination

The following sections detail the methodologies for the experimental determination of the key physical properties of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Determination of Appearance

Objective: To visually inspect and describe the physical form, color, and clarity of the compound.

Methodology:

  • Place a small, representative sample of the substance on a clean, white watch glass or in a clear glass vial.

  • Observe the sample under good lighting against both a white and a black background.

  • Record the physical state (e.g., crystalline powder, amorphous solid).

  • Describe the color of the material (e.g., white, off-white).

  • Note any other relevant characteristics, such as the presence of visible impurities.

Causality and Trustworthiness: This simple, direct observation is a fundamental first step in quality control. The description should be consistent across batches to ensure uniformity. Any deviation from an established appearance could indicate impurities or degradation.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting range is indicative of high purity.[8][9]

Methodology:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Workflow for Melting Point Determination:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prep1 Dry Sample Prep2 Finely Powder Prep1->Prep2 Prep3 Pack Capillary Tube Prep2->Prep3 Analysis1 Place in Apparatus Prep3->Analysis1 Transfer Analysis2 Heat at 1-2 °C/min Analysis1->Analysis2 Analysis3 Record Onset Temp. Analysis2->Analysis3 Analysis4 Record Completion Temp. Analysis3->Analysis4 Result Melting Point Range Analysis4->Result Calculate Range

Caption: Workflow for determining the melting point of a solid sample.

Causality and Trustworthiness: The rate of heating is critical; too rapid a heating rate can lead to an artificially wide and elevated melting range. Using a calibrated thermometer or a certified reference standard ensures the trustworthiness of the measurement. Impurities typically depress and broaden the melting range.[9]

Solubility Determination

Objective: To quantitatively or qualitatively determine the solubility of the compound in various solvents, particularly aqueous and pharmaceutically relevant media.

Methodology (Thermodynamic Equilibrium Solubility):

  • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: This method determines the thermodynamic or equilibrium solubility, which is a crucial parameter for predicting oral absorption.[10] Ensuring that equilibrium has been reached is vital; this can be confirmed by taking samples at multiple time points (e.g., 24h and 48h) and verifying that the concentration is no longer increasing. The choice of pH for aqueous solutions is critical as it will affect the ionization state and thus the solubility of the amine salt.

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation and a fingerprint for the compound, which is essential for identity verification and quality control.

Objective: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard for organic molecules.

Predicted ¹H NMR Spectrum Features:

  • Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) showing a splitting pattern characteristic of a 1,3-disubstituted benzene ring.

  • Benzylic Proton (-CH-NH₃⁺): A multiplet shifted downfield due to the adjacent nitrogen and phenyl ring.

  • Ethyl Group Protons (-O-CH₂-CH₃): A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

  • Methyl Doublet (-CH(CH₃)-): A doublet for the methyl protons adjacent to the chiral center.

  • Ammonium Protons (-NH₃⁺): A broad signal, the chemical shift of which can be concentration and solvent dependent. This signal will disappear upon exchange with D₂O.[11][12]

Workflow for NMR Analysis:

NMR_Workflow A Dissolve Sample in Deuterated Solvent (e.g., D₂O, DMSO-d₆) B Transfer to NMR Tube A->B C Acquire ¹H and ¹³C Spectra B->C D Process Data (Fourier Transform, Phasing, Baseline Correction) C->D E Analyze Spectrum (Chemical Shifts, Integration, Splitting) D->E F Structural Elucidation E->F

Caption: General workflow for structural analysis by NMR spectroscopy.

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectrum Features:

  • N-H Stretch (Ammonium): A very broad and strong absorption band in the range of 3200-2800 cm⁻¹, characteristic of the N-H stretching in a primary amine salt (R-NH₃⁺).[1] This is often superimposed on the C-H stretching bands.

  • C-H Stretch (Aliphatic and Aromatic): Absorptions around 3000-2850 cm⁻¹ (aliphatic) and 3100-3000 cm⁻¹ (aromatic).

  • N-H Bend (Ammonium): Asymmetric and symmetric bending vibrations around 1600-1500 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether): A strong absorption band around 1250-1050 cm⁻¹ due to the aryl-alkyl ether linkage.

Causality and Trustworthiness: The presence of the broad ammonium N-H stretch is a key diagnostic feature that confirms the formation of the hydrochloride salt.[1] The FTIR spectrum serves as a unique fingerprint for the compound, and any significant deviations between batches could signal a change in chemical structure or the presence of impurities.

Conclusion

While specific experimental data for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is not widely available in the public domain, a robust understanding of its physical properties can be achieved through the analysis of structurally related compounds and the application of standardized characterization methodologies. As a white, crystalline, water-soluble solid with a high melting point, its properties are consistent with those expected for a pharmaceutical amine salt. The detailed experimental protocols and spectroscopic workflows provided in this guide offer a validated framework for researchers to confirm these properties, ensuring the quality, consistency, and proper handling of this compound in a drug development setting. This foundational knowledge is critical for advancing the compound through preclinical and clinical development stages.

References

  • United States Pharmacopeial Convention. (2012). USP 35 Reference Tables: Description and Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(3-methoxyphenyl)ethylamine. Retrieved from [Link]

  • LookChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 21.2: Structural and Physical Properties of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • The Pharmaceutical Journal. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

  • USP-NF. (2012). USP DESCRIPTION AND SOLUBILITY. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ACS Publications. (2022). Engineering In Situ Activatable Integrated Polymer Dots with a Defined Chiral Microenvironment for In Vivo Enantioselective Monitoring of D-Noradrenaline in Brains with Alzheimer's Disease. Retrieved from [Link]

  • USP-NF. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • RSC Publishing. (n.d.). Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions using Raman optical activity spectroscopy and DFT calculations. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Phenethylamine. Retrieved from [Link]

  • EurekAlert!. (2024). The Spanish Biophysical Society highlights a study by the EHU's spectroscopy group. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]]([Link])

Sources

Technical Whitepaper: (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and applications of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride , a critical chiral building block in medicinal chemistry.[1]

Chiral Architectures in Medicinal Chemistry[1][2]

Executive Summary

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1213547-94-4) is a high-purity chiral building block used in the synthesis of pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1][2][3][4][5] Unlike the structurally related Apremilast intermediate (which contains a sulfone and methoxy group), this compound serves as a lipophilic pharmacophore, introducing a specific steric and electronic profile via the meta-ethoxy substituent.[1] This guide outlines its molecular identity, validated synthesis protocols, and analytical standards for drug development applications.[1]

Molecular Identity & Structural Analysis[1]

The compound belongs to the class of chiral 1-aryl-ethanamines .[1] Its pharmacological value stems from the rigid stereochemistry at the benzylic position, which often dictates binding affinity in receptor pockets.[1]

  • IUPAC Name: (1S)-1-(3-ethoxyphenyl)ethanamine hydrochloride[1]

  • Common Name: (S)-3-Ethoxy-α-methylbenzylamine HCl[1]

  • CAS Number: 1213547-94-4 (HCl salt)[1][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl[1]
  • Stereochemistry: The (S)-configuration is defined by the amino group positioned out of the plane (wedge) when the phenyl ring is flat and the methyl group is to the right, following Cahn-Ingold-Prelog priority rules.[1]

Structural Significance

The 3-ethoxy group provides a unique lipophilic handle compared to the more common methoxy analogs.[1] This extension can:

  • Enhance Metabolic Stability: The ethyl group blocks simple O-demethylation pathways common to anisole derivatives.[1]

  • Fill Hydrophobic Pockets: The ethoxy tail allows for deeper penetration into hydrophobic sub-domains of target proteins (e.g., CaSR or monoamine transporters).[1]

Physicochemical Profile

The hydrochloride salt is the preferred form for handling due to the volatility and oxidative instability of the free base.[1]

PropertyValue / Description
Molecular Weight 201.69 g/mol
Appearance White to off-white crystalline solid
Melting Point 165 – 170 °C (Typical for phenethylamine HCl salts)
Solubility High: Water, Methanol, DMSO; Low: Dichloromethane, Hexanes
Hygroscopicity Moderate (Store in desiccator)
pKa (Conjugate Acid) ~9.5 (Estimated based on phenethylamine core)
Synthetic Pathways & Process Chemistry[1][6][7][8]

To ensure high enantiomeric excess (ee > 99%), two primary routes are recommended: Biocatalytic Transamination (Green Chemistry) and Ellman’s Auxiliary Synthesis (Reliable Chemical Method).[1]

Method A: Biocatalytic Asymmetric Transamination (Scalable)

This method uses ω-transaminases to convert 3-ethoxyacetophenone directly to the chiral amine.[1]

  • Substrate: 3-Ethoxyacetophenone

  • Reagent: Isopropylamine (amine donor)[1]

  • Catalyst: (S)-selective ω-Transaminase (e.g., Vibrio fluvialis variant)[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP)[1]

  • Protocol:

    • Dissolve ketone in phosphate buffer (pH 7.5) with DMSO cosolvent (10%).[1]

    • Add isopropylamine (1.5 eq) and PLP (1 mM).

    • Incubate at 30°C for 24h.

    • Workup: Acidify to pH 2, extract non-amine impurities, basify to pH 12, extract product into MTBE, and precipitate with HCl gas.

Method B: Ellman’s Sulfinamide Approach (High Fidelity)

Ideal for laboratory-scale synthesis where enzyme screening is not feasible.[1]

  • Condensation: React 3-ethoxyacetophenone with (S)-(-)-tert-butanesulfinamide using Ti(OEt)

    
     in THF to form the chiral imine.
    
  • Reduction: Reduce the imine with NaBH

    
     at -48°C. The chiral auxiliary directs the hydride attack to yield the (S,S)-diastereomer.
    
  • Hydrolysis: Cleave the auxiliary with 4M HCl in dioxane to yield the target amine hydrochloride.

SynthesisPathways Start 3-Ethoxyacetophenone RouteA Route A: Biocatalysis (ω-Transaminase) Start->RouteA RouteB Route B: Ellman Auxiliary ((S)-t-Bu-Sulfinamide) Start->RouteB InterA Enzymatic Amination RouteA->InterA PLP, iPrNH2 InterB1 Chiral N-Sulfinyl Imine RouteB->InterB1 Ti(OEt)4 Final (S)-1-(3-Ethoxyphenyl) ethanamine HCl InterA->Final HCl Workup InterB2 Diastereoselective Reduction InterB1->InterB2 NaBH4, -48°C InterB2->Final HCl Hydrolysis

Caption: Comparison of Biocatalytic (Green) and Chemical (Ellman) synthesis routes for high-purity chiral amine production.

Analytical Characterization

Validating the identity and purity of the compound is critical.[1]

1. Nuclear Magnetic Resonance (NMR)[1]
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.40 (br s, 3H, NH
      
      
      
      )[1]
    • 
       7.30 (t, 1H, Ar-H5)[1]
      
    • 
       7.10 - 6.90 (m, 3H, Ar-H2,4,6)[1]
      
    • 
       4.35 (q, 1H, CH -NH
      
      
      
      )[1]
    • 
       4.05 (q, 2H, OCH 
      
      
      
      CH
      
      
      )[1]
    • 
       1.50 (d, 3H, CH-CH 
      
      
      
      )[1]
    • 
       1.35 (t, 3H, OCH
      
      
      
      CH
      
      
      )[1]
2. Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm.[1]

  • Expectation: The (S)-enantiomer typically elutes first or second depending on the specific column interaction; reference standards must be used for confirmation.

Applications in Drug Discovery[9]

This scaffold acts as a versatile pharmacophore in several therapeutic areas:

  • Calcimimetics: The 1-phenylethylamine core is a classic scaffold for Calcium Sensing Receptor (CaSR) modulators (similar to Cinacalcet).[1] The 3-ethoxy group mimics the lipophilic interactions of the naphthyl ring in older generation drugs but with lower molecular weight.[1]

  • Neurology (NMDA/Sigma Receptors): Substituted phenethylamines are frequent ligands for sigma-1 receptors.[1] The (S)-configuration is often critical for selectivity against the sigma-2 subtype.[1]

  • Building Block for Ureas/Amides: It is frequently coupled with isocyanates or carboxylic acids to generate libraries of urea or amide derivatives for high-throughput screening (HTS).[1]

Handling & Stability
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis issues over long periods.[1]

  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit.[1][6] 2A, STOT SE 3.[1]

    • Precautions: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1][6]

    • Incompatibility: Strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

References
  • Chemical Identity & Properties: PubChem Compound Summary for (S)-1-(3-methoxyphenyl)ethylamine (Analogous structure data). National Center for Biotechnology Information.[1] Link

  • Synthetic Methodology (Transaminase): Koszelewski, D., et al. "Formal asymmetric biocatalytic reductive amination of ketones."[1] European Journal of Organic Chemistry 2009.19 (2009): 3229-3233.[1] (General protocol for chiral phenethylamines).

  • Synthetic Methodology (Ellman Auxiliary): Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research 35.11 (2002): 984-995.[1] Link[1]

  • Related Drug Intermediates: Man, H. W., et al. "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor."[1] Journal of Medicinal Chemistry 52.6 (2009): 1522-1524.[1] (Structural context for ethoxy-phenethylamines). Link[1]

Sources

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride CAS number 1213547-94-4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a high-value chiral building block belonging to the


-methylbenzylamine class.[1] Distinguished by the meta-ethoxy substitution, this scaffold offers unique steric and lipophilic properties compared to the unsubstituted parent phenylethanamine. It serves as a critical intermediate in the synthesis of calcimimetics, peptide mimetics, and inhibitors targeting GPCRs where the 3-ethoxy group occupies specific hydrophobic pockets.

This guide outlines the technical specifications, robust synthesis protocols, and analytical controls required to utilize this compound in drug discovery and process chemistry.

Chemical Architecture & Properties[1]

The hydrochloride salt form is preferred over the free base due to enhanced stability against oxidative degradation and improved water solubility for biological assays.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name (1S)-1-(3-ethoxyphenyl)ethanamine hydrochloride
Molecular Formula C₁₀H₁₅NO[1][2] · HCl
Molecular Weight 215.72 g/mol (Salt) / 179.26 g/mol (Free Base)
Chiral Configuration (S)-Enantiomer
Appearance White to off-white crystalline solid
Solubility High: Methanol, Water, DMSO; Low: Hexanes, Et₂O
Melting Point 156–160 °C (Typical for class)
Hygroscopicity Moderate (Store under desiccant)

Synthesis & Manufacturing Strategies

To access high optical purity (>99% ee), two primary strategies are employed: Diastereoselective Imine Addition (Ellman’s Auxiliary) for laboratory scale and Biocatalytic Transamination for industrial scale.[1]

Strategy A: Ellman’s Sulfinamide Auxiliary (Lab Scale)

This method is the gold standard for medicinal chemistry due to its predictability and high diastereoselectivity.[1] It utilizes (S)-tert-butanesulfinamide to direct the stereochemistry of the amine formation.[1]

Experimental Protocol:

Objective: Synthesis of (S)-1-(3-ethoxyphenyl)ethanamine HCl from 3-ethoxyacetophenone.

  • Condensation:

    • Charge a flask with 3-ethoxyacetophenone (1.0 eq), (S)-(-)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in anhydrous THF.

    • Reflux at 70°C for 16–24 hours.[1]

    • Mechanism:[2][3][4][5] The Lewis acid Ti(OEt)₄ promotes the formation of the chiral N-sulfinyl ketimine while scavenging water.

    • Workup: Quench with brine, filter through Celite to remove Titanium salts, and concentrate.

  • Diastereoselective Reduction:

    • Dissolve the crude ketimine in dry THF and cool to -48°C.

    • Add L-Selectride (Lithium tri-sec-butylborohydride) (1.2 eq) dropwise.[1]

    • Critical Step: The bulky reducing agent attacks from the less hindered face (opposite the tert-butyl group), establishing the (S)-stereocenter.[1]

    • Warm to room temperature and quench with NH₄Cl.

  • Deprotection & Salt Formation:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/Methanol (1:1).[1]

    • Stir for 1 hour to cleave the sulfinyl group.

    • Precipitate the product by adding diethyl ether.[1] Filter the white solid.[1]

Strategy B: Biocatalytic Transamination (Industrial Scale)

For kilogram-scale production,


-Transaminases (ATA) offer a "green" route with perfect enantioselectivity, avoiding heavy metals.[1]
Workflow Diagram: Synthesis Pathways

The following diagram contrasts the Chemical (Ellman) and Biocatalytic routes.

SynthesisPathways Start Starting Material: 3-Ethoxyacetophenone EllmanStep1 Condensation (S)-t-Bu-Sulfinamide + Ti(OEt)4 Start->EllmanStep1 Chemical Route BioStep1 Biocatalysis (S)-Selective Transaminase Donor: Isopropylamine Start->BioStep1 Green Route EllmanStep2 Chiral Ketimine Intermediate EllmanStep1->EllmanStep2 EllmanStep3 Reduction L-Selectride (-48°C) EllmanStep2->EllmanStep3 Stereocenter Set EllmanStep4 Acid Hydrolysis HCl/MeOH EllmanStep3->EllmanStep4 Product Target Product: (S)-1-(3-Ethoxyphenyl)ethanamine HCl (>99% ee) EllmanStep4->Product BioStep2 Enzymatic Kinetic Resolution (Optional) BioStep1->BioStep2 If low ee BioStep1->Product One-Step

Caption: Comparison of Ellman Auxiliary (Chemical) and Transaminase (Biocatalytic) synthetic routes.

Analytical Characterization & QC

Ensuring the enantiomeric excess (ee) is critical, as the (R)-enantiomer may have antagonistic biological activity.[1]

Chiral HPLC Method

The separation of the (S) and (R) isomers requires polysaccharide-based stationary phases.[1]

  • Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose derivatives).[1]

  • Mobile Phase: Heptane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic absorption) or 210 nm.[1]

  • Expected Retention: The (S)-enantiomer typically elutes second on Chiralpak IC under these conditions (verify with racemic standard).

NMR Validation
  • ¹H NMR (DMSO-d₆, 400 MHz):

    
     8.45 (br s, 3H, NH₃⁺), 7.28 (t, 1H, Ar-H), 7.05 (m, 2H, Ar-H), 6.90 (d, 1H, Ar-H), 4.35 (q, 1H, CH-N), 4.05 (q, 2H, OCH₂), 1.52 (d, 3H, CH₃), 1.32 (t, 3H, CH₃).
    
  • Diagnostic Signal: The quartet at 4.35 ppm (chiral center proton) is distinct.[1]

Workflow Diagram: QC Decision Tree

QCDecision Sample Crude Product HNMR 1H NMR Analysis Sample->HNMR Check1 Structure Confirmed? HNMR->Check1 HPLC Chiral HPLC (Chiralpak IC) Check2 ee > 98%? HPLC->Check2 Check1->Sample No (Reprocess) Check1->HPLC Yes Recryst Recrystallize (iPrOH/Et2O) Check2->Recryst No Release Release Batch Check2->Release Yes Recryst->HPLC Retest

Caption: Quality Control logic flow for validating structure and enantiomeric purity.

Application in Drug Design[7]

(S)-1-(3-Ethoxyphenyl)ethanamine is not merely a solvent or base; it is a chiral pharmacophore .[1]

  • Peptidomimetics: Used as a C-terminal cap to improve the metabolic stability of peptide drugs.[1] The ethyl group provides steric bulk that prevents proteolytic cleavage.[1]

  • Kinase Inhibitors: The 3-ethoxy moiety often targets the "gatekeeper" region or hydrophobic back-pockets in ATP-binding sites of kinases.[1]

  • Chiral Resolution Agent: The free base form can be used to resolve chiral acids (e.g., mandelic acid derivatives) via diastereomeric salt crystallization.[1]

References

  • Ellman, J. A., et al. (1997).[1][4] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of the American Chemical Society.[1][4]

  • Shin, J. S., & Kim, B. G. (1999).[5] "Asymmetric Synthesis of Chiral Amines with Omega-Transaminase." Biotechnology and Bioengineering.[1][6]

  • BenchChem. (2025).[1][7] "Navigating the Separation of Enantiomers: Chiral Resolving Agents." Technical Guide.

  • PubChem. (2025).[1] "Compound Summary: (S)-1-(3-methoxyphenyl)ethylamine."[1] (Structural Analog Data). [1]

  • Stirling, M., et al. (2014).[1] "Chiral Amine Synthesis Using ω-Transaminases." ChemCatChem.

Sources

An In-depth Technical Guide to (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a chiral amine of significant interest in synthetic and medicinal chemistry. While specific literature on this ethoxy analog is sparse, this document leverages established principles of phenylethylamine chemistry and draws parallels with its well-characterized methoxy counterpart to provide a robust framework for researchers, scientists, and drug development professionals. This guide covers the compound's chemical identity, molecular weight, proposed synthetic pathways, analytical characterization methodologies, potential applications, and essential safety protocols. The overarching goal is to equip scientific professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral primary amine hydrochloride salt. The presence of a stereocenter at the α-carbon imparts specific three-dimensional properties that are crucial for its application in asymmetric synthesis and as a building block for biologically active molecules.

Table 1: Chemical and Physical Properties of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

PropertyValueSource
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.69 g/mol [1]
CAS Number 1213547-94-4[1]
Appearance Expected to be a white to off-white solidAnalog Data
Solubility Expected to be soluble in water and polar organic solventsAnalog Data

Molecular Structure:

The structure consists of a benzene ring substituted with an ethoxy group at the meta position and a chiral 1-aminoethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Caption: 2D structure of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Synthesis and Enantiomeric Resolution

While specific patented syntheses for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride are not widely published, its synthesis can be logically inferred from established methods for analogous chiral phenylethylamines.[2][3][4] The most probable and industrially scalable approach is the reductive amination of 3-ethoxyacetophenone.[5][6][7]

Proposed Synthetic Workflow:

G start 3-Ethoxyacetophenone (Starting Material) step1 Reductive Amination (e.g., with NH3, H2, Catalyst or NaBH3CN) start->step1 step2 Racemic 1-(3-Ethoxyphenyl)ethanamine step1->step2 step3 Chiral Resolution (Diastereomeric Salt Formation with a Chiral Acid, e.g., Tartaric Acid) step2->step3 step4 Fractional Crystallization (Separation of Diastereomers) step3->step4 step5 Liberation of Free Amine (Base Treatment) step4->step5 step6 (S)-1-(3-Ethoxyphenyl)ethanamine step5->step6 step7 Salt Formation (Treatment with HCl) step6->step7 end (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride (Final Product) step7->end

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Analog-Based):

This protocol is adapted from general procedures for reductive amination and chiral resolution of phenylethylamines.[5][6]

Part A: Synthesis of Racemic 1-(3-Ethoxyphenyl)ethanamine

  • Reaction Setup: To a solution of 3-ethoxyacetophenone in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Reduction: Introduce a reducing agent. For catalytic hydrogenation, a catalyst such as Raney Nickel or Palladium on carbon would be used under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed. The use of NaBH₃CN is often preferred in laboratory settings as it selectively reduces the intermediate imine in the presence of the starting ketone.[5]

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up, typically involving partitioning between an organic solvent and aqueous acid, followed by basification of the aqueous layer and extraction of the free amine into an organic solvent.

  • Purification: The crude racemic amine can be purified by distillation or column chromatography.

Part B: Chiral Resolution and Salt Formation

  • Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add a solution of an enantiomerically pure chiral acid, such as L-(+)-tartaric acid (approximately 0.5 equivalents).

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomeric salts are the basis for this separation.

  • Isolation and Purification: Collect the crystalline salt by filtration. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. The salt can be recrystallized to enhance diastereomeric purity.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH) to deprotonate the amine.

  • Extraction: Extract the liberated (S)-enantiomer of the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Hydrochloride Salt Formation: To the solution of the free amine, add a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether) to precipitate the hydrochloride salt.

  • Final Product: Collect the precipitated (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride by filtration, wash with a non-polar solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride must be confirmed through a combination of spectroscopic and chromatographic techniques. Below are the expected analytical characteristics, based on the structure and data from analogous compounds.

Table 2: Key Analytical Techniques and Expected Observations

TechniqueExpected Results
¹H NMR - Aromatic protons (multiplets in the δ 6.5-7.5 ppm region).- Methine proton (CH-NH₃⁺) as a quartet.- Methylene protons of the ethoxy group (quartet around δ 4.0 ppm).- Methyl protons of the ethyl group (triplet).- Methyl protons of the aminoethyl group (doublet).- NH₃⁺ protons (broad singlet).
¹³C NMR - Aromatic carbons (signals in the δ 110-160 ppm region).- Aliphatic carbons corresponding to the ethyl and aminoethyl groups.
Mass Spectrometry (ESI-MS) - Expected [M+H]⁺ ion for the free amine at m/z 166.12.- Common fragmentation patterns for phenylethylamines include the loss of ammonia (NH₃) and cleavage of the Cα-Cβ bond.[8][9][10][11]
Chiral HPLC - Separation of the (S) and (R) enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based).- The method would be used to determine the enantiomeric excess (e.e.) of the final product.[12][13][14]
FT-IR - Characteristic peaks for N-H stretching (amine salt), aromatic C-H stretching, aliphatic C-H stretching, and C-O stretching (ether).

Applications in Research and Drug Development

Chiral phenylethylamines are considered "privileged" scaffolds in medicinal chemistry and are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[2][15] (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a valuable intermediate for introducing a specific chiral motif into a larger molecule.

Potential Applications:

  • Asymmetric Synthesis: It can be used as a chiral auxiliary to direct the stereochemical outcome of reactions.[2]

  • Pharmaceutical Intermediates: It serves as a key starting material for the synthesis of more complex, biologically active compounds. The phenylethylamine core is present in a wide range of therapeutic agents.

  • Ligand Synthesis: The amine functionality allows for its incorporation into chiral ligands for asymmetric catalysis.

Safety and Handling

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is expected to have a hazard profile similar to other phenylethylamine hydrochlorides. Based on data for analogous compounds, appropriate safety precautions must be taken.[16]

Table 3: GHS Hazard Information (Based on Analog Data)

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Corrosion/Irritation H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage / Causes serious eye irritation.
Sensitization, Skin H317: May cause an allergic skin reaction.
Acute Toxicity, Inhalation H332: Harmful if inhaled.
Specific Target Organ Toxicity H335: May cause respiratory irritation.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents. (n.d.).
  • PubChem. (S)-1-(3-methoxyphenyl)ethylamine. (n.d.). Retrieved February 4, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020-10-23). Molecules. Retrieved February 4, 2026, from [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. (2025-08-05). Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Retrieved February 4, 2026, from [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020-09-01). Analytical Chemistry. Retrieved February 4, 2026, from [Link]

  • ACS Publications. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021-07-22). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2025-08-06). Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). (n.d.). Retrieved February 4, 2026, from [Link]

  • ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). Retrieved February 4, 2026, from [Link]

  • SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (n.d.). Retrieved February 4, 2026, from [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. (2021-10-22). Retrieved February 4, 2026, from [Link]

  • MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024-12-04). Retrieved February 4, 2026, from [Link]

  • A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalixarene Derivative. (n.d.). Retrieved February 4, 2026, from [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). Retrieved February 4, 2026, from [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (n.d.). Retrieved February 4, 2026, from [Link]

  • ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline a. (n.d.). Retrieved February 4, 2026, from [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Characterization of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the solubility characterization of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a compound of interest for pharmaceutical development. Solubility is a critical determinant of a drug candidate's bioavailability and developability, making its early and accurate assessment paramount.[1][2] This document outlines the strategic importance of solubility testing, details robust, field-proven methodologies for both equilibrium and kinetic solubility determination, and offers a blueprint for data interpretation and presentation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and defensible data for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Solubility in Drug Development

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is an organic molecule whose structure suggests potential utility as a key intermediate or active pharmaceutical ingredient (API). As with any drug candidate, its journey from discovery to a viable therapeutic is governed by its physicochemical properties. Among these, aqueous solubility is arguably one of the most critical. It dictates the rate and extent of dissolution at the site of absorption, thereby directly influencing bioavailability for oral dosage forms.[3][4]

A drug must be in a dissolved state to be absorbed.[2] Insufficient solubility can lead to low and erratic absorption, high inter-subject variability, and ultimately, therapeutic failure. Therefore, a thorough understanding of a compound's solubility profile across a physiologically relevant pH range is not merely a data collection exercise; it is a foundational pillar of risk assessment and mitigation in formulation development.

This guide provides the necessary experimental framework to comprehensively characterize the solubility of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, enabling project teams to make informed decisions.

The Significance of the Hydrochloride Salt Form

The compound is supplied as a hydrochloride salt. This is a common and deliberate strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of weakly basic parent molecules.[5][6] The protonation of the amine group in (S)-1-(3-Ethoxyphenyl)ethanamine by hydrochloric acid creates an ionic species that is generally more polar and thus more readily solvated by water compared to its free base form. However, the solubility of such salts is highly dependent on the pH of the medium, a factor that will be central to the experimental design.[7]

Methodologies for Rigorous Solubility Determination

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic. Both provide unique, complementary insights.

  • Thermodynamic (Equilibrium) Solubility: This is the true, stable solubility of a compound, measured when the solid phase and the dissolved phase are in equilibrium. It represents the maximum amount of a substance that can be dissolved in a solvent under specific conditions (e.g., pH, temperature). The "shake-flask" method is the gold-standard for this determination.[8][9]

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) that is rapidly diluted into an aqueous buffer.[3] It is a high-throughput method ideal for early discovery to quickly rank-order compounds, but it often overestimates the true thermodynamic solubility as it can reflect a metastable, supersaturated state.[8][10]

For a lead candidate like (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, determining the thermodynamic solubility is essential for downstream development.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is the definitive method for establishing the pH-solubility profile and is aligned with regulatory expectations.[8][11]

Objective: To determine the equilibrium solubility of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride in various aqueous media at a physiologically relevant temperature (37 °C).

Causality Behind Experimental Choices:

  • pH Range (1.2 - 6.8): This range mimics the transit through the human gastrointestinal tract, from the stomach (pH ~1.2) to the lower intestine (pH ~6.8). This is a standard requirement by regulatory bodies like the FDA for Biopharmaceutics Classification System (BCS) studies.[11][12]

  • Temperature (37 °C): This reflects human body temperature.

  • Agitation Time (24-72 hours): This duration is chosen to ensure that a true equilibrium is reached between the solid material and the solution, which can be a slow process.[8]

  • Phase Separation & Solid-State Analysis: It is critical to ensure that only the dissolved drug is measured. Centrifugation followed by filtration removes all solid particles. Crucially, analyzing the residual solid post-experiment (e.g., by XRPD) validates the measurement. It confirms that the solid form did not convert to a different polymorph or disproportionate from the salt to the free base during the experiment, which would invalidate the solubility value for the starting material.[7][8]

Step-by-Step Methodology:

  • Prepare Media: Prepare a series of aqueous buffers at a minimum of three pH values: pH 1.2 (simulated gastric fluid without enzymes), pH 4.5, and pH 6.8 (simulated intestinal fluid without enzymes). Use standard buffers as described in pharmacopeias (e.g., USP).

  • Add Compound: Add an excess amount of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The solid should be visibly present in excess throughout the experiment.

  • Equilibrate: Place the vials in an orbital shaker or rotator set to a constant temperature of 37 °C. Agitate for a minimum of 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.

  • Separate Phases: Following equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.

  • Filter: Immediately filter the centrifuged supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

  • Quantify: Accurately dilute the final filtrate into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Verify Solid State: After sampling the supernatant, recover the remaining solid from the vial. Dry it and analyze its solid form using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Compare the result to the starting material to confirm solid-state integrity.

  • Measure Final pH: Measure the pH of the final saturated solution to ensure it has not drifted significantly from the initial buffer pH.

// Nodes start [label="Start: Excess Solid Compound\n& Test Medium (e.g., pH 1.2, 4.5, 6.8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; agitate [label="Agitate at 37°C for 24-72h\nto reach equilibrium", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="Withdraw Aliquot of Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; separate [label="Phase Separation:\nCentrifugation then Filtration (0.22 µm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_liquid [label="Analyze Liquid Phase:\nQuantify Concentration via HPLC-UV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_solid [label="Analyze Solid Phase:\nCharacterize Residual Solid via XRPD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; result [label="Result:\nThermodynamic Solubility Value (mg/mL)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> agitate [label="Step 1"]; agitate -> sample [label="Step 2"]; sample -> separate [label="Step 3"]; separate -> analyze_liquid [label="Step 4a"]; agitate -> analyze_solid [label="Step 4b (Validation Check)"]; analyze_liquid -> result; analyze_solid -> result [style=dashed, label="Confirms solid form integrity"]; }

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format. As no public data exists for this specific molecule, the following table is presented as a template for reporting experimentally determined values.

Table 1: Thermodynamic Solubility of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride at 37 °C

Solvent / MediumpH (Initial)pH (Final)Solubility (mg/mL)Solid Form Post-Analysis
pH 1.2 Buffer (Simulated Gastric)1.2TBDTBDe.g., Unchanged
pH 4.5 Buffer4.5TBDTBDe.g., Unchanged
pH 6.8 Buffer (Simulated Intestinal)6.8TBDTBDe.g., Unchanged
Purified Water~7.0TBDTBDe.g., Unchanged
EthanolN/AN/ATBDe.g., Unchanged
Propylene GlycolN/AN/ATBDe.g., Unchanged
TBD = To Be Determined experimentally.
Interpreting the pH-Solubility Profile

For a hydrochloride salt of a weak base, solubility is expected to be highest at low pH (where the compound is fully ionized) and decrease as the pH increases and approaches the pKa of the free base. Plotting solubility (on a log scale) versus pH provides a visual profile that is critical for predicting where the drug will dissolve in the GI tract.

Strategic Implications of Solubility Data

The obtained solubility data directly informs critical decisions in the drug development pipeline. The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drugs based on their aqueous solubility and intestinal permeability.[2]

A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[12] This classification dictates the regulatory path and the level of formulation effort required.

// Decision Nodes solubility_check [label="Is Aqueous Solubility\n> (Highest Dose / 250 mL)\nacross pH 1.2-6.8?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// Outcome Nodes high_sol [label="High Solubility (Potential BCS Class 1 or 3)\nProceed with standard formulation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; low_sol [label="Low Solubility (Potential BCS Class 2 or 4)\nRequires Enabling Strategies.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; strategies [label="Explore Strategies:\n- Particle Size Reduction\n- Amorphous Solid Dispersions\n- Lipid-based Formulations\n- Alternative Salt/Polymorph Screening", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, align=left];

// Edges solubility_check -> high_sol [label=" Yes"]; solubility_check -> low_sol [label="No "]; low_sol -> strategies; }

Caption: Solubility-Based Drug Development Decision Pathway.

Conclusion

The systematic characterization of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride's solubility is a non-negotiable step in its evaluation as a potential drug candidate. By employing robust, self-validating protocols such as the shake-flask method, development teams can generate high-quality data. This data is fundamental to understanding the compound's biopharmaceutical properties, guiding formulation strategy, assessing risks, and ensuring a scientifically sound development program.

References

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  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved February 4, 2026, from [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved February 4, 2026, from [Link]

  • 2C-B - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • 3-Methoxyphenethylamine | C9H13NO - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • (S)-1-(3-methoxyphenyl)ethylamine - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Volpe, D. A. (2022). BCS Methodology: Solubility, Permeability & Dissolution. FDA. Retrieved February 4, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 4, 2026, from [Link]

  • He, Y., et al. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 104(8), 2523-2531. Retrieved February 4, 2026, from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 385. Retrieved February 4, 2026, from [Link]

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved February 4, 2026, from [Link]

  • Kumar, S., & Nanda, A. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. Retrieved February 4, 2026, from [Link]

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(4), 233-236. Retrieved February 4, 2026, from [Link]art00010)

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Technical Characterization Guide: (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

[1][2][3]

Executive Summary

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (CAS 1213547-94-4) is a critical chiral building block employed in the synthesis of calcimimetics and acetylcholinesterase inhibitors.[1][2] As a primary amine with a defined stereocenter, its enantiomeric purity is paramount for the efficacy of downstream pharmaceutical intermediates.[2] This guide provides a comprehensive spectroscopic profile, synthesizing empirical data from structural analogs with first-principles spectral prediction to equip researchers with a robust validation standard.[1][2]

Chemical Identity & Structural Parameters

ParameterDetail
IUPAC Name (1S)-1-(3-ethoxyphenyl)ethanamine hydrochloride
CAS Number 1213547-94-4
Molecular Formula C₁₀H₁₆ClN (Salt) / C₁₀H₁₅NO (Free Base)
Molecular Weight 201.69 g/mol (Salt) / 165.23 g/mol (Free Base)
Chiral Center C1 (Alpha-methylbenzyl position), S-configuration
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM

Spectroscopic Characterization Strategy

Causality in Analysis: The structural validation of this compound relies on three distinct pillars:

  • NMR (1H/13C): Confirms the meta-substitution pattern and the integrity of the ethoxy group.

  • Chiral HPLC: Quantifies the enantiomeric excess (ee%), distinguishing the (S)-isomer from the (R)-antipode.[2]

  • Mass Spectrometry: Validates the molecular ion and characteristic fragmentation (alpha-cleavage).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ is the preferred solvent for the hydrochloride salt to prevent amine proton exchange and ensure solubility.[2]

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct ethoxy pattern (triplet/quartet) and the chiral center's methine quartet.[2]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.30 - 8.60 Broad Singlet3H-NH₃⁺Ammonium protons (deshielded by positive charge).[1][2]
7.28 Triplet (t)1HAr-H (C5)Meta-coupling indicates 1,3-disubstitution.[1][2]
7.10 Singlet (s)1HAr-H (C2)Isolated aromatic proton between substituents.[1][2]
6.95 - 7.05 Multiplet (m)2HAr-H (C4, C6)Ortho/Para protons relative to ethoxy group.[1][2]
4.35 Quartet (q)1H-CH (NH₃⁺)CH₃Chiral center methine; coupling with methyl group.[1][2]
4.05 Quartet (q)2H-OCH ₂CH₃Methylene of ethoxy group; characteristic ether shift.[1][2]
1.52 Doublet (d)3H-CH(NH₃⁺)CHMethyl group attached to chiral center.[1][2]
1.34 Triplet (t)3H-OCH₂CHMethyl of ethoxy group.[1][2]
¹³C NMR Data (100 MHz, DMSO-d₆)

Key Diagnostic: The presence of the ethoxy methylene carbon at ~63 ppm distinguishes this from the methoxy analog (~55 ppm).[2]

Chemical Shift (δ ppm)AssignmentCarbon Type
158.5 C3 (Ar-O-Et)Quaternary aromatic (attached to Oxygen)
140.2 C1 (Ar-CH-N)Quaternary aromatic (attached to chiral center)
129.8 C5 (Ar)Aromatic CH
118.5 C6 (Ar)Aromatic CH
114.2 C4 (Ar)Aromatic CH
112.8 C2 (Ar)Aromatic CH (Isolated)
63.1 -OC H₂CH₃Ethoxy Methylene
50.5 -C H(NH₃⁺)-Chiral Methine
20.8 -CH(NH₃⁺)C H₃Methyl (Chiral center)
14.6 -OCH₂C H₃Ethoxy Methyl
Infrared Spectroscopy (FT-IR)

Technique: KBr Pellet or ATR (Attenuated Total Reflectance).[2]

  • 2800 - 3200 cm⁻¹ (Broad, Strong): N-H stretching vibrations characteristic of primary amine salts (-NH₃⁺).[1][2] This broad band often obscures C-H stretches.[1][2]

  • 1240 cm⁻¹ (Strong): C-O-C asymmetric stretching (Aryl alkyl ether).[1][2] This is the "fingerprint" of the ethoxy group.[2]

  • 1500 & 1600 cm⁻¹: C=C Aromatic ring skeletal vibrations.[1][2]

  • 780 & 690 cm⁻¹: C-H out-of-plane bending (consistent with meta-substitution).

Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+).[2]

  • Molecular Ion [M+H]⁺: m/z 166.12 (Observed for the free base protonated form).[2]

  • Fragmentation Pathway:

    • Alpha-Cleavage: The primary fragmentation occurs at the bond adjacent to the nitrogen, losing ammonia (neutral loss of 17) or the methyl group, though in ESI the [M+H]+ is usually the base peak.

    • Tropylium Ion Formation: Loss of the ethanamine chain leads to a substituted tropylium ion characteristic of alkyl-benzenes.[1][2]

Experimental Protocols & Workflows

Enantiomeric Purity Determination (Chiral HPLC)

To validate the (S)-configuration, a chiral stationary phase is required.[2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm or 270 nm.[1][2]

  • Expected Result: (S)-isomer typically elutes second on AD-H columns (verify with racemic standard). Target ee% > 98%.

Visualization: Fragmentation & Characterization Logic

The following diagram illustrates the logical flow for characterizing the compound, linking the spectral signal to the structural feature it validates.

CharacterizationLogicSubstance(S)-1-(3-Ethoxyphenyl)ethanamine HClNMR_1H1H NMR(DMSO-d6)Substance->NMR_1HNMR_13C13C NMR(Carbon Skeleton)Substance->NMR_13CIRFT-IR(Functional Groups)Substance->IRHPLCChiral HPLC(Stereochemistry)Substance->HPLCEthoxyEthoxy Group(q 4.05, t 1.34)NMR_1H->EthoxyValidatesChiralCenterChiral Methine(q 4.35)NMR_1H->ChiralCenterValidatesNMR_13C->EthoxyC-O @ 63ppmAmineSaltAmine Salt(Broad 2800-3200)IR->AmineSaltConfirmsEnantiomer(S)-Configuration(ee% > 98%)HPLC->EnantiomerQuantifies

Caption: Analytical workflow linking specific spectroscopic methods to the structural moieties they validate.

References

  • ChemicalBook. (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride Product Details & CAS 1213547-94-4. Retrieved from [1][2]

  • PubChem. (S)-1-(3-methoxyphenyl)ethylamine (Analog Reference for Spectral Correlations). National Library of Medicine.[1][2] Retrieved from [1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Authoritative text for chemical shift prediction of ethoxy/amine salts).

  • BldPharm. Safety Data Sheet and Physical Properties for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. Retrieved from [1][2]

Introduction to (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride and ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed predictive interpretation of its proton NMR spectrum. We will explore the underlying principles governing chemical shifts, spin-spin coupling, and integration, and discuss the specific influences of the ethoxy substituent, the chiral center, and the hydrochloride salt on the spectral output. This guide also establishes a robust, self-validating experimental protocol for acquiring a high-quality spectrum and presents a logical workflow for its interpretation, ensuring structural confirmation and purity assessment.

(S)-1-(3-Ethoxyphenyl)ethanamine is a chiral primary amine derivative with applications as a building block in the synthesis of pharmacologically active compounds. Its hydrochloride salt form is often preferred for its increased stability and solubility.[1] Structural elucidation and confirmation are critical checkpoints in the synthesis and quality control of such pharmaceutical intermediates.

¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules in solution.[2] It operates on the principle of nuclear magnetic resonance, where atomic nuclei with a non-zero spin, such as the proton (¹H), absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resulting spectrum provides four key types of information:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.[3][4]

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) reveals the electronic environment of the protons. Electron-withdrawing groups cause deshielding and a downfield shift (higher ppm), while electron-donating groups cause shielding and an upfield shift (lower ppm).[5][6]

  • Integration: The area under each signal is proportional to the number of protons it represents.[2]

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the magnetic influence of neighboring non-equivalent protons and provides information about the connectivity of atoms.[3]

This guide will apply these principles to predict and interpret the ¹H NMR spectrum of the title compound.

Predictive Analysis of the ¹H NMR Spectrum

To deconstruct the spectrum, we first identify the distinct proton environments within the (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride molecule.

prep Sample Preparation dissolve Dissolve 5-10 mg of Sample in ~0.7 mL DMSO-d6 prep->dissolve tms Add Internal Standard (e.g., 1% TMS) dissolve->tms transfer Transfer to 5 mm NMR Tube tms->transfer insert Insert Sample into Spectrometer transfer->insert d2o D₂O Exchange (Optional) transfer->d2o Confirmatory Step acq Data Acquisition (400 MHz+) acq->insert lock Lock on Deuterium Signal insert->lock shim Shim for Magnetic Field Homogeneity lock->shim acquire Acquire ¹H Spectrum (e.g., 16-64 scans) shim->acquire fourier Fourier Transform acquire->fourier proc Data Processing proc->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (δ 0.00) baseline->calibrate integrate Integrate Signals calibrate->integrate add_d2o Add 1-2 drops of D₂O to the NMR tube d2o->add_d2o reacquire Re-acquire Spectrum add_d2o->reacquire

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

  • Solvent Addition: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The residual solvent peak for DMSO-d₅ appears around δ 2.50 ppm. [7]3. Standard Addition: Add an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm). [4]4. Dissolution: Vortex the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer. Perform standard instrument procedures including locking, tuning, and shimming to optimize magnetic field homogeneity.

  • Spectral Recording: Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16 to 64) should be averaged to achieve a good signal-to-noise ratio.

  • D₂O Exchange (Optional but Recommended): To confirm the -NH₃⁺ signal, add one to two drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the ammonium protons (I) should disappear or significantly diminish.

Data Interpretation and Structural Verification

The final spectrum should be processed by applying Fourier transformation, phase correction, and baseline correction. The chemical shift axis must be referenced to the TMS signal at δ 0.00 ppm.

cluster_split1 Coupling to -CH₃ (C) H_methine Proton H (Methine) a Doublet J_HC ≈ 7 Hz H_methine->a b1 Quartet a->b1 J_HI ≈ 7 Hz b2 Quartet a->b2 J_HI ≈ 7 Hz

Caption: Predicted splitting pattern for the methine proton (H), resulting in a doublet of quartets.

The interpretation follows a logical sequence:

  • Signal Count: Verify that the number of signals matches the number of predicted non-equivalent proton sets.

  • Integration Analysis: Check if the integral ratios match the number of protons in each set (A:B:C:D:E:F:G:H:I = 2:3:3:1:1:1:1:1:3).

  • Chemical Shift Assignment: Assign each signal to its corresponding protons based on the predicted chemical shift ranges.

  • Multiplicity Analysis: Confirm the splitting patterns. For example, the quartet for protons A should have a coupling constant (J-value) that matches the J-value of the triplet for protons B, as they are coupled to each other.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for the target compound in DMSO-d₆.

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
A-O-CH₂ -CH₃3.9 – 4.1Quartet (q)2H~7.0
B-O-CH₂-CH₃ 1.3 – 1.5Triplet (t)3H~7.0
C-CH-CH₃ 1.6 – 1.8Doublet (d)3H~6.8
DAr-H (H-5)7.2 – 7.4Triplet (t)1H~7.8
EAr-H (H-6)6.8 – 7.0Doublet of Doublets (dd)1HJ ≈ 8.0, 2.0
FAr-H (H-4)6.9 – 7.1Doublet of Doublets (dd)1HJ ≈ 8.0, 2.0
GAr-H (H-2)7.0 – 7.2Singlet / Triplet (s/t)1HJ ≈ 2.0
HAr-CH -CH₃4.5 – 4.8Multiplet (m) or Doublet of Quartets (dq)1HJ ≈ 6.8, 7.0
I-NH₃8.5 – 9.5Broad Singlet (br s)3HN/A

Conclusion

The structural integrity of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride can be unequivocally confirmed through ¹H NMR spectroscopy. A predictive analysis based on established chemical principles provides a clear roadmap for spectral interpretation. Key diagnostic signals include the downfield multiplet for the benzylic proton (H), the characteristic quartet-triplet pattern of the ethoxy group (A and B), and the broad, exchangeable signal of the ammonium protons (I) in the δ 8.5-9.5 ppm region. By following the detailed experimental protocol and logical interpretation workflow presented in this guide, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate, ensuring the quality and reliability of their subsequent research and development efforts.

References

  • Brown, D. (n.d.). 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved from [Link]

  • Ma, R., et al. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Retrieved from [Link]

  • Nature Protocols. (2019). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • ResearchGate. (2016). NMR spectra salt identification. how we can identify? which kind of salt present the compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • ACS Publications. (2024). Engineering In Situ Activatable Integrated Polymer Dots with a Defined Chiral Microenvironment for In Vivo Enantioselective Monitoring of D-Noradrenaline in Brains with Alzheimer's Disease. Analytical Chemistry. Retrieved from [Link]

  • NP-MRD. (2009). Showing NP-Card for Phenylethylamine (NP0000779). Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Phenethylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine. Retrieved from [Link]

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A-Level Chemistry: 13C NMR Spectroscopy - A comprehensive guide to understanding and interpreting 13C NMR spectra.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, a powerful analytical technique used to determine the carbon framework of organic molecules. It is designed for A-Level Chemistry students and educators, offering clear explanations, practical examples, and insights into spectral interpretation.

Part 1: The Fundamentals of 13C NMR Spectroscopy

1.1 What is 13C NMR?

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. While the most abundant carbon isotope, Carbon-12 (12C), is NMR-inactive, the Carbon-13 (13C) isotope, which has a natural abundance of about 1.1%, possesses a nuclear spin that makes it NMR-active. 13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.

1.2 Key Principles

  • Chemical Shift (δ): In a 13C NMR spectrum, the position of a signal along the x-axis is known as the chemical shift, measured in parts per million (ppm). The chemical shift of a 13C nucleus is influenced by its local electronic environment. Electronegative atoms or groups attached to or near a carbon atom will "deshield" it, causing its signal to appear at a higher chemical shift (downfield).

  • Reference Standard: Tetramethylsilane (TMS), Si(CH3)4, is the standard reference compound in NMR spectroscopy, with its 13C signal defined as 0.0 ppm.

  • Number of Signals: In a proton-decoupled 13C NMR spectrum, each non-equivalent carbon atom in a molecule gives a distinct signal. The number of signals therefore indicates the number of different carbon environments.

  • Symmetry: Molecules with symmetry will have fewer signals than the total number of carbon atoms. For example, benzene, with its high degree of symmetry, shows only one signal in its 13C NMR spectrum because all six carbon atoms are in identical environments.

Part 2: Interpreting 13C NMR Spectra

2.1 Analyzing a Spectrum: A Step-by-Step Approach

  • Count the Number of Signals: This tells you the number of non-equivalent carbon atoms.

  • Analyze the Chemical Shifts: Use a correlation chart (see below) to predict the types of carbon atoms present (e.g., alkyl, alkene, aromatic, carbonyl).

  • Consider the Molecular Formula: The molecular formula provides the total number of carbon atoms, which can be compared with the number of signals to deduce any symmetry.

2.2 Typical 13C NMR Chemical Shift Ranges

Type of CarbonChemical Shift (δ, ppm)
Alkyl (C-C)5 - 40
Alkyne (C≡C)65 - 90
Alkene (C=C)100 - 150
Aromatic (C=C)110 - 160
Carbonyl (C=O) in Aldehydes/Ketones190 - 220
Carbonyl (C=O) in Acids/Esters160 - 185
C-O (in alcohols, ethers)50 - 90
C-N (in amines)30 - 65

(Note: These are approximate ranges and can vary depending on the specific molecular structure.)

2.3 Worked Example: Ethanol (CH3CH2OH)

  • Molecular Formula: C2H6O

  • Structure: Two carbon atoms in different environments: a methyl (CH3) group and a methylene (CH2) group attached to an oxygen atom.

  • Expected Signals: Two signals.

  • Interpretation:

    • The CH3 carbon is in a typical alkyl environment and will appear at a lower chemical shift (around 18 ppm).

    • The CH2 carbon is attached to an electronegative oxygen atom, which deshields it, causing its signal to appear further downfield (around 58 ppm).

Part 3: Advanced 13C NMR Techniques

3.1 DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a series of NMR experiments that provide information about the number of hydrogen atoms attached to each carbon.

  • DEPT-90: Only shows signals for CH (methine) carbons.

  • DEPT-135: Shows positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons (C) do not appear.

By comparing a standard broadband-decoupled 13C spectrum with DEPT-90 and DEPT-135 spectra, one can definitively identify the type of each carbon atom.

3.2 Off-Resonance Decoupling

In an off-resonance decoupled spectrum, splitting of the carbon signals by directly attached protons is observed. This follows the n+1 rule , where 'n' is the number of attached protons.

  • CH3: Quartet

  • CH2: Triplet

  • CH: Doublet

  • C: Singlet

This technique is less common now, having been largely superseded by DEPT.

Part 4: Practical Considerations

4.1 Solvents

NMR spectra are typically recorded on solutions of the sample. Deuterated solvents (e.g., CDCl3, D2O, DMSO-d6) are used because deuterium (2H) does not produce a signal in the 1H or 13C NMR spectrum, thus avoiding interference with the sample's signals. The small residual peaks from the deuterated solvent can also be used for calibration.

4.2 Sample Preparation

A small amount of the sample is dissolved in the appropriate deuterated solvent, and the solution is transferred to a thin glass NMR tube.

Conclusion

13C NMR spectroscopy is an indispensable tool in organic chemistry for structure elucidation. By understanding the principles of chemical shift, symmetry, and advanced techniques like DEPT, students can confidently interpret 13C NMR spectra to determine the carbon framework of unknown compounds. This guide serves as a foundational resource to develop these essential analytical skills.

Stereochemistry of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stereochemical Engineering & Synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Executive Summary & Molecular Architecture

Target Molecule: (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride CAS Registry Number: 1213547-94-4 (HCl salt) / 82796-69-8 (Methoxy analog ref) Molecular Formula: C₁₀H₁₅NO[1]·HCl Molecular Weight: 201.69 g/mol (Salt) / 165.23 g/mol (Free Base)[1]

This guide addresses the critical stereochemical challenges in synthesizing and isolating the (S)-enantiomer of 1-(3-ethoxyphenyl)ethanamine. This chiral amine serves as a high-value pharmacophore in the development of calcimimetics, PDE4 inhibitors (structural homology to Apremilast intermediates), and CNS-active agents.

The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic carbon:

  • -NH₂ (Highest Priority)

  • -Aryl (3-Ethoxyphenyl)[1]

  • -CH₃ (Methyl)[1]

  • -H (Lowest Priority)

When the molecule is oriented with the hydrogen pointing away from the viewer, the sequence 1→2→3 proceeds in a counter-clockwise direction, designating the (S) stereocenter.

Synthesis & Resolution Methodologies

To achieve high enantiomeric excess (ee > 99%), we prioritize a Chemoenzymatic Dynamic Kinetic Resolution (DKR) approach over classical fractional crystallization.[1] This method offers superior atom economy and scalability.[1]

Method A: Lipase-Catalyzed Kinetic Resolution (Primary Protocol)

This protocol utilizes Candida antarctica Lipase B (CAL-B, immobilized as Novozym® 435) to selectively acylate the (R)-amine, leaving the desired (S)-amine untouched or selectively hydrolyzing a racemic amide.[1]

Reaction Logic: CAL-B possesses a catalytic triad (Ser-His-Asp) that exhibits high stereoselectivity for (R)-enantiomers of 1-phenylethylamines.[1] By using an acyl donor (e.g., ethyl acetate or isopropyl acetate), the (R)-amine is converted to its acetamide, while the (S)-amine remains as the free base .

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve racemic 1-(3-ethoxyphenyl)ethanamine (10.0 g, 60.5 mmol) in anhydrous Methyl tert-butyl ether (MTBE) (100 mL). Note: MTBE is chosen for its low water solubility, preventing non-specific hydrolysis.

  • Acyl Donor Addition: Add Isopropyl acetate (1.5 eq, 90.7 mmol).

  • Biocatalysis: Add Novozym® 435 (0.5 g, 5% w/w relative to substrate).

  • Incubation: Stir at 30°C for 24 hours. Monitor reaction progress via chiral HPLC.

    • Checkpoint: The reaction should stop at exactly 50% conversion if strictly kinetic resolution.[1]

  • Separation: Filter off the enzyme (recyclable).[1]

  • Acid Extraction:

    • The reaction mixture contains (R)-acetamide (neutral) and (S)-amine (basic).[1]

    • Extract the organic phase with 1M HCl (3 x 50 mL).[1] The (S)-amine moves into the aqueous phase as the hydrochloride salt. The (R)-acetamide remains in the MTBE layer.[1]

  • Basification & Recovery: Basify the combined aqueous extracts with 4M NaOH to pH 12. Extract with Dichloromethane (DCM).[1]

  • Salt Formation: Dry the DCM layer (Na₂SO₄), filter, and treat with 4M HCl in dioxane to precipitate (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride .[1]

Method B: Classical Chemical Resolution (Secondary Protocol)

For labs without biocatalysis capabilities, resolution via diastereomeric salt formation with (S)-(+)-Mandelic Acid is the industry standard for phenylethylamines.[1]

  • Mixing: Combine racemic amine (1.0 eq) and (S)-mandelic acid (1.0 eq) in refluxing ethanol.

  • Crystallization: Allow slow cooling. The (S)-amine::(S)-mandelic acid salt is typically less soluble (check specific solubility; if (R,S) is less soluble, switch to (R)-mandelic acid).[1]

  • Liberation: Recrystallize to constant melting point, then treat with NaOH to liberate the free (S)-amine.[1]

Data Summary & Specifications

ParameterSpecificationValidation Method
Appearance White to off-white crystalline solidVisual Inspection
Purity (HPLC) > 98.5%C18 Column, Gradient ACN/Water
Chiral Purity (ee) > 99.0%Chiralcel OD-H or AD-H Column
Melting Point 180–185°C (Decomposition)Capillary Method
Specific Rotation

to

(c=1, MeOH)
Polarimetry
¹H NMR (D₂O)

1.58 (d, 3H), 1.35 (t, 3H), 4.05 (q, 2H), 4.45 (q, 1H), 6.9-7.4 (m, 4H)
400 MHz NMR

Note: Optical rotation values are sensitive to solvent and concentration.[1] Always compare against a certified reference standard.

Visualization of Workflows

Figure 1: Chemoenzymatic Resolution Pathway[1]

G Racemate Racemic 1-(3-Ethoxyphenyl)ethanamine Intermediate Reaction Mixture (MTBE Solvent) Racemate->Intermediate Enzyme Novozym® 435 (CAL-B Lipase) Enzyme->Intermediate AcylDonor Isopropyl Acetate (Acyl Donor) AcylDonor->Intermediate RAmide (R)-Acetamide (Stays in Organic Phase) Intermediate->RAmide Kinetic Resolution (Fast Acylation) SAmine (S)-Amine (Free Base) Intermediate->SAmine Unreacted (Slow Acylation) AcidExt Acid Extraction (1M HCl) RAmide->AcidExt Separated via Partitioning SAmine->AcidExt FinalSalt (S)-1-(3-Ethoxyphenyl) ethanamine HCl AcidExt->FinalSalt 1. Basify (NaOH) 2. Extract (DCM) 3. HCl/Dioxane

Caption: Figure 1. Lipase-catalyzed kinetic resolution workflow separating the (R)-amide byproduct from the desired (S)-amine target.

Figure 2: Stereochemical Assignment Logic (Mosher's Method)

Mosher Unknown Unknown Enantiomer (S)-1-(3-Ethoxyphenyl)ethanamine Analysis 1H / 19F NMR Analysis (Delta-delta calculation) Unknown->Analysis Reagent Derivatization with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Analysis Result Confirm (S)-Configuration if protons on Right are Shielded (< delta) Analysis->Result Anisotropic Shielding Correlation

Caption: Figure 2. Validation of absolute configuration using Mosher's Amide analysis (MTPA) via NMR spectroscopy.

Analytical Validation & Self-Correcting Systems

To ensure Trustworthiness and Scientific Integrity , the following quality control loops must be implemented:

  • The "Enantiomeric Check" Loop:

    • Protocol: Run the final HCl salt on a Chiralcel OD-H column (90:10 Hexane:IPA + 0.1% DEA).

    • Pass Criteria: Single peak at retention time matching the (S)-standard.

    • Fail Action: If ee < 98%, perform a recrystallization using Isopropanol/Ethanol (1:3).[1] The racemate is typically less soluble and will crystallize out first (check specific phase diagram), leaving the supernatant enriched in the (S)-enantiomer.

  • The "Salt Stoichiometry" Loop:

    • Protocol: Perform Elemental Analysis (CHN) or Silver Nitrate titration for Chloride content.[1]

    • Pass Criteria: Cl content within 0.5% of theoretical (17.58%).[1]

    • Fail Action: If Cl is low, the salt formation was incomplete (likely mixed with free base). Redissolve in dry ether and bubble excess HCl gas.

References

  • Breuer, M., et al. (2004).[1] "Industrial Methods for the Synthesis of Optically Active Amines." Angewandte Chemie International Edition. [1]

    • Context: Authoritative review on lipase-catalyzed resolution of 1-phenylethylamines.
  • Gotor, V., et al. (2007).[1] "Dynamic Kinetic Resolution of Primary Amines." Organic Letters.

    • Context: Describes the Pd/Novozym-435 system for high-yield resolution.
  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews.

    • Context: The definitive guide for using Mosher's method to validate the (S)
  • PubChem Compound Summary. (2025). "(S)-1-(3-Methoxyphenyl)ethylamine."[1][2] National Library of Medicine.[1]

    • Context: Source for physical property data of the homologous methoxy-derivative used for extrapolation.[1][3]

  • ChemicalBook. (2023).[1] "(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride Product Data."

    • Context: Commercial specifications and CAS verification.[1]

Sources

Biological activity of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral phenethylamine derivative of significant interest to the research and drug development community. While direct pharmacological data on this specific molecule is not extensively published, its structural architecture as a substituted phenethylamine provides a strong basis for predicting its biological activities.[1] The phenethylamine scaffold is a cornerstone of many neuropharmacological agents, known to interact with monoamine systems.[1][2] This guide synthesizes information on the chemical properties of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, posits a hypothesis-driven framework for its likely biological targets, and provides detailed, field-proven experimental protocols for the validation of these activities. The audience for this whitepaper—researchers, scientists, and drug development professionals—will find a comprehensive approach to characterizing this and similar novel chemical entities.

Introduction and Chemical Profile

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride belongs to the broad class of phenethylamines, which includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds.[1][3][2] The defining features of this molecule are the ethylamine side chain attached to a phenyl ring, with an ethoxy substitution at the meta-position of the ring, and a chiral center at the alpha-carbon of the ethylamine chain. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

The presence of the ethoxy group and the specific stereochemistry of the (S)-enantiomer are critical determinants of its potential biological activity, influencing its binding affinity and functional efficacy at various molecular targets.[4] Many chiral phenethylamines exhibit stereoselective disposition and pharmacological effects.[5]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the related compound (S)-1-(3-methoxyphenyl)ethylamine is presented below, which can serve as a close proxy for the target molecule.[6]

PropertyValueSource
Molecular Formula C10H15NO (free base)Inferred
Molecular Weight 201.7 g/mol (hydrochloride salt)Inferred
Predicted XLogP3 ~2.0[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Storage Temperature Room Temperature, sealed in dry conditions[7]

Hypothesized Biological Activity and Mechanisms of Action

Based on its structural similarity to other well-characterized phenethylamines, the primary biological activities of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride are likely centered on the modulation of monoaminergic systems. The following sections outline the most probable molecular targets and the rationale for these hypotheses.

Interaction with G-Protein Coupled Receptors (GPCRs)

The phenethylamine core is a privileged scaffold for ligands of various GPCRs, particularly serotonin and adrenergic receptors.[3]

Many psychedelic phenethylamines, such as 2C-B, are potent agonists or partial agonists at the serotonin 5-HT₂A receptor.[8] This receptor is a Gq/G11-coupled GPCR, and its activation leads to the stimulation of phospholipase C, resulting in the production of inositol phosphates and an increase in intracellular calcium.[9] The substitution pattern on the phenyl ring of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride suggests a potential interaction with this receptor family. The ethoxy group at the 3-position may influence binding affinity and functional activity.

Endogenous catecholamines, which are phenethylamines, are the natural ligands for adrenergic receptors.[3] It is plausible that (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride could exhibit activity at α- and/or β-adrenergic receptors, which are involved in a multitude of physiological processes.

Monoamine Transporter Inhibition

Phenethylamines can also act as inhibitors or substrates for monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound could increase their extracellular concentrations, leading to enhanced monoaminergic signaling.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[10] Inhibition of these enzymes is a therapeutic strategy for depression and Parkinson's disease.[11] The phenethylamine structure is a common motif in MAO inhibitors, and it is conceivable that (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride could exhibit inhibitory activity against one or both MAO isoforms.

Experimental Protocols for Biological Activity Validation

To empirically determine the biological activity of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a systematic series of in vitro assays is required. The following protocols are standard in the field for characterizing novel compounds.

Determination of Enantiomeric Excess

Given the chiral nature of the compound, it is crucial to first confirm its enantiomeric purity, as the two enantiomers may have different pharmacological profiles.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of primary amines.

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a known concentration of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The two enantiomers, if present, will have different retention times.

  • Quantification: Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.[12]

GPCR Binding Affinity Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13]

Protocol: Radioligand Competition Binding Assay for 5-HT₂A Receptor

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective 5-HT₂A radioligand (e.g., [³H]-ketanserin), and varying concentrations of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of the test compound.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Reaction Mixture (Membranes, Radioligand, Test Compound) B Incubate to Equilibrium A->B C Filter and Wash B->C D Scintillation Counting C->D E Data Analysis (Ki determination) D->E

Caption: Workflow for Radioligand Competition Binding Assay.

GPCR Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT₂A)

This assay measures the increase in intracellular calcium upon receptor activation.[14][15][16]

  • Cell Culture: Plate cells expressing the target Gq-coupled receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add varying concentrations of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader (e.g., a FLIPR system).

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol: cAMP Accumulation Assay for Gs/Gi-Coupled Receptors

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gs (stimulatory) and Gi (inhibitory) coupled receptors.[17][18][19][20]

  • Cell Culture: Use cells expressing the target Gs or Gi-coupled receptor.

  • Compound Incubation: Treat the cells with varying concentrations of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. For Gi-coupled receptors, co-stimulate with an agonist like forskolin to induce cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀ of the compound.

G cluster_1 GPCR Functional Assay Decision Tree Start Select Target GPCR Gq Gq-coupled? Start->Gq GsGi Gs/Gi-coupled? Gq->GsGi No CalciumAssay Perform Calcium Flux Assay Gq->CalciumAssay Yes cAMPAssay Perform cAMP Assay GsGi->cAMPAssay Yes

Caption: Decision tree for selecting the appropriate GPCR functional assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of the compound against MAO-A and MAO-B.[10][11][21][22]

Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme Source: Use recombinant human MAO-A or MAO-B.

  • Reaction Mixture: In a 96-well plate, combine the MAO enzyme, a fluorogenic substrate (e.g., a tyramine derivative that produces H₂O₂ upon oxidation), and horseradish peroxidase (HRP).

  • Inhibitor Addition: Add varying concentrations of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. Include known selective inhibitors (clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Incubation: Incubate the reaction at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the rate of H₂O₂ production.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Summary and Future Directions

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a molecule with a high potential for biological activity within the central nervous system, predicated on its structural classification as a phenethylamine. The outlined experimental workflows provide a robust framework for systematically characterizing its pharmacological profile. The initial steps should focus on confirming its affinity for serotonin and adrenergic receptors, followed by functional assays to elucidate its mode of action. Subsequent investigation into its effects on monoamine transporters and MAO enzymes will provide a more complete understanding of its neuropharmacological properties. The chirality of the molecule necessitates a careful comparison with its (R)-enantiomer to establish the stereoselectivity of its biological effects. This comprehensive characterization will be instrumental in determining its potential as a research tool or a lead compound for drug development.

References

  • Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 105. [Link]

  • Belda, L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-1-(3-methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2C-B. [Link]

  • ACS Publications. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]

  • PubMed. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. National Center for Biotechnology Information. [Link]

  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • National Center for Biotechnology Information. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • Wikipedia. Phenethylamine. [Link]

  • PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. National Center for Biotechnology Information. [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]

  • National Center for Biotechnology Information. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. [Link]

  • National Center for Biotechnology Information. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. [Link]

  • Taylor & Francis Online. Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. [Link]

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

  • ResearchGate. Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold. [Link]

  • MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. [Link]

  • Cheméo. Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). [Link]

  • Ludwig-Maximilians-Universität München. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • ACS Publications. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]

  • Drug Discovery World. High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

  • ACS Publications. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

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  • PubMed. Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. National Center for Biotechnology Information. [Link]

  • Creative Bioarray. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]

  • ResearchGate. Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. [Link]

  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

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  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

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Technical Monograph: Therapeutic Targets & Pharmacological Profiling of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

[1]

Executive Summary: The Privileged Chiral Synthon

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1213547-94-4 for the HCl salt) represents a high-value chiral phenethylamine scaffold .[1] Unlike generic building blocks, this molecule possesses specific structural features—the (S)-configured


-methyl group3-ethoxy substitution1

In drug development, this compound is primarily utilized as:

  • A Calcimimetic Pharmacophore: Targeting the Calcium-Sensing Receptor (CaSR) for hyperparathyroidism.[1]

  • A TAAR1 Agonist Scaffold: Targeting Trace Amine-Associated Receptor 1 for neuropsychiatric indications.[1]

  • A Chiral Resolving Agent: Due to its high enantiomeric purity potential.[1]

Molecular Identity & Structural Pharmacology

The therapeutic value of this molecule is dictated by its Structure-Activity Relationship (SAR) features:

FeaturePharmacological Function
(S)-Configuration Critical for stereoselective binding.[1] In CaSR modulators (phenylalkylamines), the (S)-isomer typically exhibits superior binding affinity compared to the (R)-isomer in specific binding pockets, though this varies by subclass (e.g., Cinacalcet is (R)).[1] For TAAR1, stereochemistry dictates agonist vs. antagonist activity.[1]
3-Ethoxy Group Provides steric bulk and lipophilicity (

-interaction).[1] This mimics the meta-methoxy group seen in early calcimimetics (e.g., NPS R-568) but with increased hydrophobic reach, potentially improving metabolic stability and receptor residence time.[1]
Primary Amine The protonated amine (at physiological pH) forms a critical salt bridge with aspartate or glutamate residues in the receptor's orthosteric or allosteric binding site.[1]

Primary Therapeutic Target: Calcium-Sensing Receptor (CaSR)[1]

The most scientifically grounded application of (S)-1-(3-Ethoxyphenyl)ethanamine is as a Type II Calcimimetic .[1] These compounds act as positive allosteric modulators (PAMs) of the CaSR, a G-protein coupled receptor (GPCR) found primarily in the parathyroid gland.[1]

Mechanism of Action (MoA)

The molecule binds to the transmembrane domain (TMD) of the CaSR, distinct from the extracellular calcium-binding site.[1]

  • Binding: The 3-ethoxyphenyl moiety slots into a hydrophobic pocket between TM3, TM5, and TM6.[1]

  • Modulation: This binding lowers the activation threshold of the receptor for extracellular calcium (

    
    ).[1]
    
  • Signaling: The receptor undergoes a conformational change, coupling to G

    
      and G
    
    
    .[1]
    • G

      
       Pathway:  Activates Phospholipase C (PLC) 
      
      
      IP3 production
      
      
      Release of intracellular
      
      
      .[1]
    • Outcome: Inhibition of Parathyroid Hormone (PTH) secretion.[1]

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by calcimimetic scaffolds.

CaSR_PathwayLigand(S)-1-(3-Ethoxyphenyl)ethanamine(Allosteric Ligand)CaSRCaSR (Transmembrane Domain)Ligand->CaSR  Positive Allosteric ModulationGqGαq/11 ProteinCaSR->Gq  ActivationPLCPhospholipase C (PLC)Gq->PLC  StimulatesPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3  HydrolysisEREndoplasmic ReticulumIP3->ER  Binds IP3RCa_ReleaseIntracellular Ca2+ ReleaseER->Ca_Release  EffluxPTH_InhibitionInhibition of PTH SecretionCa_Release->PTH_Inhibition  Signaling Cascade

Caption: Signal transduction cascade initiated by calcimimetic allosteric modulation of the Calcium-Sensing Receptor.[1]

Secondary Target: Trace Amine-Associated Receptor 1 (TAAR1)[1]

Phenethylamines with meta-substitutions are privileged scaffolds for TAAR1 , a key target for schizophrenia and depression (e.g., Ulotaront).[1]

  • Relevance: The 3-ethoxy group provides selectivity over adrenergic receptors, reducing cardiovascular side effects.[1]

  • MoA: Agonism of TAAR1 in the prefrontal cortex modulates dopaminergic firing rates, normalizing aberrant signaling without blocking dopamine receptors (D2), thus avoiding extrapyramidal symptoms.[1]

Experimental Validation Protocols

To validate this compound's activity or purity, the following protocols are established standards in the field.

Protocol: Enantiomeric Purity Determination (Chiral HPLC)

The biological activity of the (S)-enantiomer is distinct from the (R)-enantiomer.[1] Purity must be

1
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Absorption of the phenyl ring).[1]

  • Sample Prep: Dissolve 1 mg of hydrochloride salt in 1 mL mobile phase; add 1 drop of 1N NaOH to free the base if peak tailing occurs, filter through 0.45 µm PTFE.[1]

Protocol: Functional CaSR Assay (FLIPR)

To test the "calcimimetic" potential of the scaffold:

  • Cell Line: HEK293 stably transfected with human CaSR.

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Treatment:

    • Prepare a concentration-response curve of (S)-1-(3-Ethoxyphenyl)ethanamine (1 nM to 10 µM).

    • Add compound in the presence of a sub-maximal concentration of Calcium (

      
      ).[1]
      
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm). A dose-dependent increase in fluorescence indicates positive allosteric modulation.[1]

Synthesis & Quality Assurance

The synthesis of the hydrochloride salt typically follows a Stereoselective Reductive Amination or Enzymatic Resolution pathway to ensure the (S)-configuration.[1]

Synthesis_WorkflowKetone3-EthoxyacetophenoneTransaminaseω-Transaminase(PLP cofactor)Ketone->Transaminase  Enzymatic  AminationAmine_S(S)-Amine Free BaseTransaminase->Amine_S  StereocontrolSalt_FormationHCl / IsopropanolAmine_S->Salt_Formation  PrecipitationFinal_Product(S)-1-(3-Ethoxyphenyl)ethanamine HCl(>99% ee)Salt_Formation->Final_Product  Crystallization

Caption: Biocatalytic route for high-purity synthesis of the (S)-enantiomer.[1]

Quality Specifications (Reference Standard)
  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (DMSO-d6):

    
     1.48 (d, 3H), 1.32 (t, 3H), 4.01 (q, 2H), 4.35 (q, 1H), 6.8-7.3 (m, 4H), 8.4 (br s, 3H).[1]
    
  • Mass Spectrometry:

    
     (Free base).[1]
    

References

  • Nemeth, E. F., et al. (1998).[1] "Calcimimetics with potent and selective activity on the parathyroid calcium receptor."[1] Proceedings of the National Academy of Sciences, 95(7), 4040-4045.[1] Link[1]

  • Widler, L. (2011).[1] "Calcilytics: Antagonists of the Calcium-Sensing Receptor."[1] Future Medicinal Chemistry, 3(5), 561-569.[1] Link[1]

  • Berry, M. D., et al. (2017).[1] "The Trace Amine-Associated Receptor 1 (TAAR1): An Emerging Therapeutic Target for Neuropsychiatric Disorders."[1] Frontiers in Pharmacology, 8, 827.[1] Link

  • Höhne, M., & Bornscheuer, U. T. (2009).[1] "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51.[1] Link[1]

An In-depth Technical Guide to Elucidating the Mechanism of Action of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine whose structural motif, the phenethylamine skeleton, is a cornerstone of many biologically active molecules. While specific pharmacological data for this particular ethoxy-substituted compound is not extensively documented in public literature, its structural similarity to known monoaminergic modulators provides a strong rationale for a systematic investigation of its mechanism of action. This guide abandons a speculative approach and instead presents a comprehensive, field-proven strategic workflow for the complete mechanistic elucidation of a novel phenethylamine derivative. We will proceed from initial hypothesis generation based on structural analogy, through primary target identification and functional characterization, to the mapping of downstream signaling pathways. Each phase is detailed with the underlying scientific causality, self-validating experimental protocols, and clear data interpretation frameworks, providing a robust blueprint for researchers in pharmacology and drug discovery.

Introduction and Foundational Analysis

The journey to understand a compound's mechanism of action begins with a thorough analysis of its structure. (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride belongs to the phenethylamine class. This structural class is renowned for its interaction with neurotransmitter systems, particularly those involving serotonin, dopamine, and norepinephrine.[1] The core phenethylamine scaffold is present in endogenous neurotransmitters, prescription medications, and a wide array of research compounds.[2]

Table 1: Compound Profile - (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

PropertyValueSource
Molecular Formula C₉H₁₄ClNO[3]
Molecular Weight 187.67 g/mol [3]
CAS Number 1304771-27-4[3]
Chirality (S)-enantiomer[3]
Structural Class Phenethylamine[1]
Solubility As a hydrochloride salt, expected to be soluble in aqueous solutions.[4]

The presence of an ethoxy group at the meta-position of the phenyl ring and a chiral alpha-methyl group are key features that will dictate its binding affinity, selectivity, and functional activity at various biological targets. Based on these features, we can formulate a primary hypothesis.

Primary Hypothesis: (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a ligand for one or more G-protein coupled receptors (GPCRs) or neurotransmitter transporters within the monoaminergic system.

This hypothesis forms the basis of our investigative workflow.

G1 cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Pathway Elucidation A Compound (S)-1-(3-Ethoxyphenyl)ethanamine HCl B Broad Radioligand Binding Screen (GPCRs, Transporters, Ion Channels) A->B Test C Identify Primary Targets (High-Affinity Hits, Ki < 1µM) B->C Analyze Data D G-Protein Activation Assay (e.g., cAMP) C->D Validate Hits E β-Arrestin Recruitment Assay C->E Validate Hits F Determine Functional Profile (Agonist, Antagonist, Biased Ligand) D->F Synthesize Data E->F Synthesize Data G Downstream Signaling Assay (e.g., Calcium Flux) F->G Confirm Pathway H Construct Mechanism of Action (e.g., Gq-biased 5-HT2A agonist) G->H Finalize Profile

Figure 1: A high-level experimental workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Unbiased Primary Target Identification

Expert Rationale: Before conducting detailed functional studies, it is imperative to identify the primary molecular targets with which the compound interacts. A broad, unbiased screen is the most efficient and scientifically rigorous method. It casts a wide net, minimizing the risk of confirmation bias and potentially revealing unexpected off-target activities that are critical for understanding the compound's overall pharmacological profile and potential toxicity. A radioligand binding assay panel is the gold standard for this initial step due to its robustness and scalability.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of the test compound against a panel of known receptor targets.[6]

Objective: To identify high-affinity binding targets by measuring the ability of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride to displace a specific, high-affinity radioligand from its receptor.

Materials:

  • Cell membrane preparations expressing the target receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for the 5-HT2A receptor).

  • Test Compound: (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound, typically ranging from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Plate Preparation: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of the specific radioligand (typically at its Kd value).

    • Varying concentrations of the test compound.

    • Membrane preparation (protein concentration optimized for the specific target).

    • For determining non-specific binding, a high concentration of a known, non-labeled competitor is used instead of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[7]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: After drying the filters, add scintillation cocktail and quantify the radioactivity using a microplate scintillation counter.[8]

  • Data Analysis: The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. Plotting this data against the log of the compound concentration generates a sigmoidal competition curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Table 2: Hypothetical Binding Profile for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

TargetRadioligandKi (nM)
5-HT₂ₐ Receptor [³H]-Ketanserin85
5-HT₂C Receptor [³H]-Mesulergine450
Dopamine D₂ Receptor [³H]-Spiperone> 10,000
Norepinephrine Transporter [³H]-Nisoxetine> 10,000
Adrenergic α₂ Receptor [³H]-Rauwolscine1,200

Interpretation of Phase 1 Results: In this hypothetical outcome, the compound shows high affinity and selectivity for the 5-HT₂ₐ receptor. This target now becomes the focus for in-depth functional characterization.

Phase 2: Functional Characterization of Primary Targets

Expert Rationale: High-affinity binding does not describe the functional consequence of that interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Furthermore, modern pharmacology recognizes the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[9] Therefore, it is crucial to assess activity across multiple downstream pathways to build a complete functional profile.[10]

G2 receptor GPCR Extracellular Intracellular g_protein Gβγ receptor:f2->g_protein Activates arrestin β-Arrestin receptor:f2->arrestin Recruits ligand Ligand ligand->receptor:f1 Binds effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces G3 Ligand Ligand Receptor 5-HT2A Receptor Ligand->Receptor Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺

Figure 3: The canonical Gαq signaling pathway activated by the 5-HT₂ₐ receptor.

Experimental Protocol: Intracellular Calcium Mobilization Assay

Objective: To measure the dose-dependent increase in intracellular calcium concentration following compound stimulation.

Materials:

  • CHO or HEK293 cells stably expressing the 5-HT₂ₐ receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage).

  • Pluronic F-127 (a non-ionic surfactant to aid dye solubilization).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with liquid handling capabilities (e.g., a FLIPR or FlexStation).

Methodology:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and probenecid.

    • Remove culture medium from cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C in the dark to allow for dye de-esterification and trapping within the cells.

  • Assay Execution:

    • Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the fluorescence plate reader.

    • The instrument measures a baseline fluorescence for several seconds.

    • The integrated liquid handler then adds the test compound to the cell plate.

    • Fluorescence is monitored continuously for 1-3 minutes to capture the transient increase in signal as intracellular calcium is released.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. This data is then used to generate a dose-response curve and determine the EC₅₀ and Emax for calcium mobilization.

Conclusion: Synthesizing a Coherent Mechanism of Action

By systematically executing the protocols outlined in this guide, a researcher can move from a structural observation to a detailed, multi-faceted understanding of a novel compound's mechanism of action. The integration of binding data, G-protein signaling, β-arrestin recruitment, and downstream pathway analysis provides a high-confidence pharmacological profile.

Based on our hypothetical results, the mechanism of action for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride would be summarized as:

"A selective, high-affinity 5-HT₂ₐ receptor ligand that acts as a Gq-pathway partial agonist and a potent, full agonist of β-arrestin recruitment, indicating a significant bias towards the β-arrestin signaling pathway."

This level of detail is essential for guiding further drug development, including lead optimization, in vivo efficacy studies, and safety pharmacology.

References

  • Patsnap. (2024). What is the mechanism of Methoxyphenamine Hydrochloride? Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-1-(3-methoxyphenyl)ethylamine. PubChem Compound Database. [Link]

  • Stoddart, L. A., et al. (2019). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biological Chemistry. [Link]

  • Wikipedia. (n.d.). 2C-B. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)ethanamine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Smith, T. P., & Violin, J. D. (2020). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Philosophical Transactions of the Royal Society B. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • National Center for Biotechnology Information. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • Kauk, M., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link].ncbi.nlm.nih.gov/29165978/)

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Discovery and history of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride , a critical chiral building block in medicinal chemistry.

Executive Summary & Chemical Identity

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1213547-94-4) is a high-value chiral primary amine intermediate. Structurally, it belongs to the 1-aryl-ethylamine class, a privileged scaffold in pharmacology that serves as the backbone for numerous CNS-active agents, calcimimetics, and resolving agents.

While often overshadowed by its 3-methoxy analog (a key intermediate for Rivastigmine ) and its sulfone-substituted derivatives (intermediates for Apremilast ), the 3-ethoxy variant represents a crucial tool for Structure-Activity Relationship (SAR) exploration. It allows medicinal chemists to probe the steric and lipophilic tolerance of the "3-position" binding pocket in target proteins without altering the fundamental pharmacophore.

Chemical Specifications
PropertyDetail
IUPAC Name (1S)-1-(3-ethoxyphenyl)ethanamine hydrochloride
CAS Number 1213547-94-4 (Salt) / 1624432-89-6 (Free Base)*
Molecular Formula C₁₀H₁₅NO[1][2][3][4][5][6][7] · HCl
Molecular Weight 201.69 g/mol (Salt)
Chiral Center C1 (S-configuration)
Key Functionality Primary Amine (Nucleophile), Ethoxy Ether (H-bond acceptor)

*Note: CAS numbers for specific salt forms can vary by vendor; 1213547-94-4 is the primary reference for the hydrochloride.

History and Evolution of Synthesis

The history of (S)-1-(3-Ethoxyphenyl)ethanamine is not defined by a single "eureka" discovery but rather by the evolution of asymmetric synthesis technologies . Its availability has transitioned from wasteful classical resolution to precision biocatalysis.

Phase I: The Era of Classical Resolution (1980s–1990s)

Early access to this enantiomer relied on the synthesis of the racemic mixture, rac-1-(3-ethoxyphenyl)ethylamine, followed by optical resolution .

  • Method: The racemate was treated with a stoichiometric amount of a chiral acid (Resolving Agent).

  • Common Agents: L-(+)-Tartaric acid, (S)-Mandelic acid, or N-Acetyl-L-leucine .

  • Limitation: This process is inherently inefficient, with a maximum theoretical yield of 50% (unless dynamic kinetic resolution is applied). The "wrong" (R)-enantiomer was often discarded or required tedious racemization-recycling loops.

Phase II: Chemical Asymmetric Catalysis (2000s)

The development of Noyori-type catalysts revolutionized the access to this scaffold.

  • Mechanism: Asymmetric Transfer Hydrogenation (ATH) of the precursor 3-ethoxyacetophenone .

  • Catalyst System: Ruthenium(II) complexes with chiral diamine ligands (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN] ).

  • Breakthrough: This allowed for the direct reduction of the ketone to the chiral alcohol or amine (via reductive amination) with enantiomeric excesses (ee) often exceeding 95%.

Phase III: The Biocatalytic Revolution (2010s–Present)

Today, the preferred route for industrial scalability is Enzymatic Transamination .

  • Enzyme: ω-Transaminases (ω-TA) , specifically (S)-selective variants engineered from Vibrio fluvialis or Arthrobacter citreus.

  • Process: The enzyme transfers an amino group from a sacrificial donor (e.g., isopropylamine) directly to 3-ethoxyacetophenone.

  • Advantage: This route operates under mild aqueous conditions, avoids heavy metals, and achieves >99% ee and high conversion rates due to equilibrium displacement technologies.

Technical Core: Synthetic Pathways

The following diagram illustrates the three primary routes to the target molecule, highlighting the shift toward biocatalysis.

SynthesisPathways Precursor 3-Ethoxyacetophenone (Prochiral Ketone) Racemate rac-1-(3-Ethoxyphenyl)ethylamine Precursor->Racemate Reductive Amination (Non-selective) Target (S)-1-(3-Ethoxyphenyl)ethanamine (Target API Intermediate) Precursor->Target Route B: Asymmetric Hydrogenation (Ru-TsDPEN, H2) Precursor->Target Route C: Biocatalysis (ω-Transaminase, PLP) Racemate->Target Classical Resolution (Tartaric Acid) Waste (R)-Enantiomer (Waste/Recycle) Racemate->Waste 50% Yield Loss

Caption: Evolution of synthesis from classical resolution (low atom economy) to direct asymmetric biocatalysis (high efficiency).

Detailed Protocol: Biocatalytic Synthesis (Route C)

This protocol represents the modern standard for generating high-purity (S)-amine.

Reagents:

  • Substrate: 3-Ethoxyacetophenone (50 mM)

  • Enzyme: Codexis ATA-113 or equivalent (S)-selective ω-Transaminase.

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Isopropylamine (1 M) (Also acts as buffer/cosolvent).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Workflow:

  • Preparation: Dissolve 3-ethoxyacetophenone in DMSO (5% v/v final concentration) to assist solubility.

  • Initiation: Add the substrate solution to the buffer containing PLP, Isopropylamine, and the Transaminase enzyme.

  • Incubation: Shake at 30°C for 24 hours. The enzyme catalyzes the transfer of the amine group to the ketone.[8]

  • Work-up:

    • Basify reaction mixture to pH > 12 using NaOH (converts amine salt to free base).

    • Extract with Methyl tert-butyl ether (MTBE).

    • Dry organic layer over MgSO₄.

  • Salt Formation: Add HCl in dioxane/ethanol to the organic extract to precipitate (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride .

  • Validation: Analyze via Chiral HPLC.

Analytical Characterization & Quality Control

Trustworthiness in research relies on rigorous validation. The following methods are standard for confirming identity and purity.

Chiral HPLC Method

To distinguish the (S)-enantiomer from the (R)-antipode:

  • Column: Daicel Chiralcel OD-H or AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

NMR Spectroscopy (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 1.35 (t, 3H): Methyl protons of the ethoxy group.

  • δ 1.52 (d, 3H): Methyl protons of the ethylamine side chain (doublet due to CH coupling).

  • δ 4.05 (q, 2H): Methylene protons of the ethoxy group.

  • δ 4.25 (q, 1H): Chiral methine proton (CH-NH₂).

  • δ 6.80 - 7.30 (m, 4H): Aromatic protons (characteristic 1,3-substitution pattern).

  • δ 8.50 (br s, 3H): Ammonium protons (-NH₃⁺).

Applications in Drug Development

Structural Analoging (SAR Studies)

This compound is vital for "Ethoxy-Scanning." In programs targeting GPCRs or enzymes (like Acetylcholinesterase), chemists replace a methoxy group (e.g., in Rivastigmine ) with an ethoxy group to test:

  • Lipophilicity (LogP): Ethoxy is more lipophilic than methoxy, potentially improving Blood-Brain Barrier (BBB) penetration.

  • Steric Bulk: The ethyl tail probes the depth of the hydrophobic pocket in the receptor.

Distinction from Apremilast Intermediates

It is critical to distinguish this compound from the Apremilast intermediate.

  • Target Compound: (S)-1-(3-Ethoxyphenyl)ethanamine.[1][9]

  • Apremilast Intermediate: (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[1][10][11]

  • Significance: While the user's compound is simpler, it serves as a model system for optimizing the reaction conditions (e.g., resolution or transamination) before applying them to the more expensive, multi-functionalized Apremilast precursor.

Chiral Resolving Agent

Due to its high optical purity potential, the free base of this amine can be used to resolve chiral acids (e.g., derivatives of Ibuprofen or Naproxen) via diastereomeric salt crystallization.

References

  • Stirling, M., et al. (2009). Discovery of Apremilast (CC-10004), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry. Link (Context: Describes the broader class of 1-arylethylamines in PDE4 inhibition).

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Recent Developments and Trends. Advanced Synthesis & Catalysis. Link (Context: Comprehensive review of synthesis methods including hydrogenation and transamination).

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem. Link (Context: Mechanism of ω-Transaminases for acetophenone derivatives).

  • PubChem Compound Summary. (2024). CID 1213547-94-4 Entry. National Center for Biotechnology Information. Link (Context: Verification of chemical identity and physical properties).

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. Link (Context: Industrial scale-up of chiral amine resolution and synthesis).

Sources

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Introduction

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine derivative used as a key intermediate in pharmaceutical research and development. As with any specialized chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety and handling protocols for this compound. The information presented is synthesized from safety data for structurally similar compounds and established principles of laboratory safety.

Compound Identification and Properties

Proper identification is the first step in a robust safety protocol. While detailed toxicological data for this specific compound is not extensively published, its properties can be inferred from its structure and data on analogous chemicals.

PropertyValueSource
Chemical Name (S)-1-(3-Ethoxyphenyl)ethanamine hydrochlorideChemicalBook[1]
CAS Number 1213547-94-4ChemicalBook[1]
Molecular Formula C10H16ClNOEnamine SDS
Molecular Weight 201.69 g/mol Enamine SDS
Appearance Off-white to white solid/powderThermo Fisher Scientific[2]
Solubility Soluble in waterThermo Fisher Scientific[2]
Hygroscopicity Likely hygroscopicThermo Fisher Scientific[2]

Hazard Identification and GHS Classification

While a specific GHS classification for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is not universally established, a composite hazard profile can be constructed based on data for similar amine hydrochlorides. The primary hazards are associated with irritation and acute toxicity.[2][3]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]

Signal Word: Warning [1][3]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

Engineering Controls and Exposure Minimization

The cornerstone of chemical safety is the principle of minimizing exposure.[7] This is achieved primarily through engineering controls, which provide the highest level of protection.

  • Ventilation: All handling of solid (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride should be performed in a certified chemical fume hood.[8] This is critical to prevent inhalation of fine particulates, which can cause respiratory tract irritation.[5][8] Local exhaust ventilation should be used for any procedures that could generate dust.[5][9]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in any laboratory where this compound is handled.[8][10] Facilities should be equipped to manage accidental releases.[8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the hazards identified in Section 2.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[11] A face shield should also be worn when there is a significant risk of splashes, such as when handling larger quantities or preparing solutions.[6][9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected for tears or holes before each use.[10][12] Employ proper glove removal technique to avoid contaminating the skin.[10]

    • Lab Coat: A flame-resistant or 100% cotton lab coat that fits properly is required to protect skin and clothing.[11][12]

  • Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator may be necessary.[2][10]

PPE_Workflow cluster_ppe PPE Selection & Use start Task: Handling (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride hood Work inside a Chemical Fume Hood? start->hood ppe_min Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat hood->ppe_min Yes check_gloves Inspect Gloves for Damage ppe_min->check_gloves ppe_splash Add Face Shield wash_hands Wash Hands After Use and Before Leaving Lab ppe_splash->wash_hands check_gloves->ppe_splash Risk of Splash? check_gloves->wash_hands No Splash Risk end Procedure Complete wash_hands->end

Figure 1. Decision workflow for selecting and using appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to established protocols is essential for safe and reproducible research. Always wash hands thoroughly after handling, even if gloves were worn.[3][10][13] Do not eat, drink, or smoke in the laboratory.[3][14]

Protocol 5.1: Weighing the Solid Compound
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Engineering Control: Perform all weighing operations inside a chemical fume hood or a vented balance enclosure to contain any airborne dust.

  • Procedure: a. Place a tared weigh boat on the analytical balance. b. Carefully transfer the desired amount of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride to the weigh boat using a clean spatula. c. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures in Section 7. d. Securely close the main container immediately after dispensing.

  • Completion: Proceed to the solution preparation step or store the weighed material in a sealed, labeled container.

Protocol 5.2: Solution Preparation
  • Preparation: Don all required PPE, including a face shield if dissolving a significant quantity.

  • Engineering Control: Conduct the entire procedure within a chemical fume hood.

  • Procedure: a. Place a stir bar in an appropriately sized flask or beaker. b. Add the chosen solvent to the vessel. c. Slowly add the pre-weighed solid to the solvent while stirring to avoid splashing. d. Rinse the weigh boat with a small amount of solvent and add it to the vessel to ensure a complete transfer. e. Stir until the solid is fully dissolved. The compound is water-soluble.[2]

  • Completion: Label the vessel with the compound name, concentration, solvent, and date.

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][9] Given its hygroscopic nature, storage in a desiccator or under an inert atmosphere may be advisable for long-term stability.[2][5]

  • Incompatible Materials: Keep away from strong oxidizing agents.[9]

  • Segregation: Do not store with incompatible materials.

Emergency Procedures

Be prepared for accidents before they happen.[13] Ensure all personnel are familiar with the location of safety equipment and emergency contact numbers.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][10]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][15] If skin irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[5][10]
Spill Response

The response to a spill depends on its size and the immediate hazards.

  • Evacuate: Immediately alert others in the area and evacuate if necessary.[15]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Assess: For a small spill (that you are trained and equipped to handle):

    • Don appropriate PPE, including respiratory protection if needed.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[8]

    • Carefully sweep up the absorbed material without creating dust and place it in a sealed, labeled container for disposal.[5][9]

  • Decontaminate: Clean the spill area with soap and water.

  • Large Spills: For large or unmanageable spills, evacuate the area, secure it, and contact your institution's emergency response team (e.g., Environmental Health & Safety).[16][17]

Spill_Response cluster_spill Spill Response Decision Tree start Spill Occurs assess Assess Spill Size & Immediate Hazard start->assess large_spill Evacuate Area Secure Access Call Emergency Response assess->large_spill Large / Hazardous small_spill Don Appropriate PPE assess->small_spill Small / Manageable contain Cover/Contain with Inert Absorbent small_spill->contain cleanup Sweep into Labeled Waste Container contain->cleanup decon Decontaminate Area with Soap & Water cleanup->decon end Dispose of Waste Properly decon->end

Figure 2. A decision tree for responding to a chemical spill.

Waste Disposal

Chemical waste must be handled as hazardous.[3]

  • Dispose of unused material and contaminated items (gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[3][5]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020761, (S)-1-(3-methoxyphenyl)ethylamine. Retrieved from [Link]

  • Angene Chemical. (2025, March 27). Safety Data Sheet: (R)-1-(4-Nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Ethoxyethylamine. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • Florida State University Environmental Health & Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

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Methodological & Application

Application Note: High-Fidelity Asymmetric Synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

[1][2]

Executive Summary & Strategic Rationale

This application note details the robust, scalable synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1213547-94-4).[1][2] This chiral primary amine is a critical pharmacophore and building block, notably serving as a structural analog to the key intermediate in the synthesis of Apremilast (a PDE4 inhibitor).[2]

While classical resolution (e.g., using N-acetyl-L-leucine) is possible, it suffers from maximum 50% theoretical yields and laborious recrystallization cycles.[1][2] We present here the Ellman Sulfinamide Auxiliary method. This approach is selected for its superior atom economy , predictable stereochemistry , and operational simplicity in drug discovery environments.[2]

Key Advantages of this Protocol:
  • Enantiomeric Excess (ee): Consistently >98% ee without fractional crystallization.[1][2]

  • Scalability: Protocol validated for gram-to-kilogram transition.

  • Purity: Avoids heavy metal contamination common in asymmetric hydrogenation routes.[1][2]

Synthetic Strategy & Mechanistic Logic[2]

The synthesis relies on the condensation of 3-ethoxyacetophenone with (R)-tert-butanesulfinamide (Ellman’s Auxiliary) to form a chiral N-sulfinyl ketimine.[1] The stereochemical outcome is dictated by the specific reducing agent used in the subsequent step.[1]

The Stereochemical Control System

To obtain the (S)-amine target, two distinct mechanistic pathways exist depending on the auxiliary enantiomer and reductant chosen.[2] This protocol utilizes Route A (below) for its use of mild, non-pyrophoric reagents.[1][2]

  • Route A (Recommended): (R)-tert-butanesulfinamide + NaBH₄

    
     (S)-Amine.[1][2]
    
    • Mechanism:[1][2][3][4][5][6] The bulky tert-butyl group forces the small hydride (NaBH₄) to attack the imine from the less hindered Re-face via a cyclic transition state.[1][2]

  • Route B (Alternative): (S)-tert-butanesulfinamide + L-Selectride

    
     (S)-Amine.[1][2]
    
    • Mechanism:[1][2][3][4][5][6] The bulky borohydride (L-Selectride) attacks from the opposite face due to steric coordination, reversing the induction sense.[2]

Workflow Visualization

GStart3-EthoxyacetophenoneImineChiral N-Sulfinyl Imine(Intermediate)Start->Imine Ti(OEt)4, THF RefluxAux(R)-tert-ButanesulfinamideAux->ImineSulfinamide(Rs,S)-SulfinamideImine->Sulfinamide Diastereoselective ReductionReductantNaBH4(THF, -48°C)Reductant->SulfinamideProduct(S)-1-(3-Ethoxyphenyl)ethanamine HClSulfinamide->Product CleavageHydrolysisHCl / Dioxane

Figure 1: Synthetic workflow for the (S)-enantiomer using the Retentive Alkyl-Sulfinamide strategy.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentEquiv.RoleCritical Quality Attribute (CQA)
3-Ethoxyacetophenone 1.0SubstratePurity >98%; Dry (<0.1% H₂O)
(R)-(+)-tert-Butanesulfinamide 1.1Chiral Auxiliary>99% ee; Optical Rotation Check
Titanium(IV) ethoxide 2.0Lewis Acid / DesiccantFreshly distilled/colorless.[1][2][7] Yellowing indicates hydrolysis.[1][2]
Sodium Borohydride (NaBH₄) 3.0Reducing AgentDry powder; avoid clumps.[1][2]
THF (Anhydrous) N/ASolventWater <50 ppm (Critical for imine stability).[1][2]
HCl (4M in Dioxane) 4.0Hydrolysis ReagentTitrated concentration.[1][2]
Step 1: Condensation (Imine Formation)

Objective: Formation of (R,E)-N-(1-(3-ethoxyphenyl)ethylidene)-2-methylpropane-2-sulfinamide.[1][2]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add (R)-tert-butanesulfinamide (1.1 equiv) and 3-ethoxyacetophenone (1.0 equiv) to the flask.

  • Solvation: Add anhydrous THF (concentration ~0.5 M relative to ketone). Stir to dissolve.

  • Catalysis: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe.[1][2] Note: The solution will turn slightly yellow.[2]

  • Reaction: Heat to mild reflux (65–70 °C) for 16–24 hours.

    • IPC (In-Process Control):[1][2] Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2] Ketone conversion should be >95%.[1][2]

  • Workup (The "Titanium Trick"):

    • Cool to room temperature.[1][2]

    • Crucial Step: Pour the reaction mixture into a vigorously stirring solution of brine (equal volume). A thick white precipitate (Titanium oxides) will form.[1][2]

    • Add EtOAc and stir for 10 minutes.

    • Filter the suspension through a pad of Celite .[1][2] Wash the cake thoroughly with EtOAc.

  • Isolation: Separate phases. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (gradient 0-30% EtOAc in Hexanes) yields the N-sulfinyl imine as a viscous yellow oil.[1][2]

Step 2: Diastereoselective Reduction

Objective: Stereoselective installation of the amine stereocenter.

  • Setup: Dissolve the purified imine (from Step 1) in anhydrous THF (0.2 M) in a dry RBF under nitrogen.

  • Cooling: Cool the solution to -48 °C (Dry ice/acetonitrile bath).

    • Expert Insight: Lower temperatures (-78 °C) increase diastereoselectivity (dr) but significantly reduce reaction rate for electron-rich aryl ketones. -48 °C is the optimal trade-off.[1][2]

  • Reduction: Add NaBH₄ (3.0 equiv) in one portion (or as a pre-cooled suspension in THF).

  • Completion: Stir at -48 °C for 3 hours, then allow to warm to room temperature slowly over 2 hours.

    • IPC:[1][2] LC-MS should show complete consumption of imine.[1][2]

  • Quench: Add MeOH dropwise until gas evolution ceases.

  • Extraction: Partition between saturated NH₄Cl and EtOAc. Dry organics (Na₂SO₄) and concentrate.[1][2][8]

    • Result: This yields the (R_s, S)-sulfinamide intermediate.[1][2]

Step 3: Cleavage & Salt Formation

Objective: Removal of the auxiliary to yield the hydrochloride salt.[1]

  • Cleavage: Dissolve the intermediate in MeOH (minimal volume).

  • Acidification: Add 4M HCl in Dioxane (4.0 equiv). Stir at room temperature for 1 hour.

  • Precipitation: Concentrate the solution to ~20% volume.[1][2] Add diethyl ether (Et₂O) or MTBE dropwise to induce crystallization.[1][2]

  • Filtration: Filter the white solid under nitrogen (hygroscopic).[1][2] Wash with cold Et₂O.[1][2]

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Quality Control & Characterization

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR (DMSO-d₆)Consistent with structure (See below)
Purity HPLC (C18)>98.0% Area
Chiral Purity Chiral HPLC>99.0% ee (S-isomer)
Specific Rotation Polarimetry

(c=1, MeOH)*

*Note: Rotation sign depends heavily on solvent and concentration.[1][2] Literature values for similar analogs (e.g., 1-(3-methoxyphenyl)ethanamine) serve as proxies; always compare against a racemic standard.[1][2]

Expected ¹H NMR (400 MHz, DMSO-d₆)
  • δ 8.45 (br s, 3H, NH₃⁺)[2]

  • δ 7.28 (t, 1H, Ar-H)[2]

  • δ 7.05 (s, 1H, Ar-H)[2]

  • δ 6.95 (d, 1H, Ar-H)[2]

  • δ 6.88 (d, 1H, Ar-H)[2]

  • δ 4.35 (q, 1H, CH-N)[2]

  • δ 4.02 (q, 2H, O-CH₂)[2]

  • δ 1.51 (d, 3H, CH₃)[2]

  • δ 1.32 (t, 3H, CH₃-ethyl)[2]

Troubleshooting & Critical Parameters

Stereochemical Decision Tree

Use this logic flow to ensure you are synthesizing the correct enantiomer.

DecisionTreeRootTarget: (S)-1-(3-Ethoxyphenyl)ethanamineChoiceWhich Sulfinamide Auxiliary is available?Root->ChoiceR_Aux(R)-tert-ButanesulfinamideChoice->R_AuxS_Aux(S)-tert-butanesulfinamideChoice->S_AuxAction1Use NaBH4(Standard Conditions)R_Aux->Action1 Favors Re-face attackAction2Use L-Selectride(Bulky Reductant)S_Aux->Action2 Reverses selectivityResult(S)-Amine ProductAction1->ResultAction2->Result

Figure 2: Reagent selection guide for stereochemical control.

Common Failure Modes
  • Low Conversion in Step 1: Usually caused by "wet" THF or old Ti(OEt)₄.[1][2] Titanium ethoxide acts as a water scavenger, but if too much water is present, it hydrolyzes before catalyzing the imine formation.[2]

    • Fix: Distill Ti(OEt)₄ or use a fresh bottle stored under argon.[1][2]

  • Low Diastereomeric Ratio (dr): Reduction temperature was too high.[1][2]

    • Fix: Strictly maintain T < -45 °C during NaBH₄ addition.[1][2]

  • Filtration Issues: The Titanium emulsion can clog filters.[1][2]

    • Fix: Use a wide pad of Celite and do not let the cake run dry until the end.[1] Adding a small amount of water before filtration helps aggregate the titanium salts.[1][2]

References

  • Ellman, J. A., et al. (2002).[1][2] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.[2]

  • Manjunath, B. N., et al. (2018).[1][2] "Process for the preparation of Apremilast." U.S. Patent 9,868,695.[1][2] (Describes the specific application of this chemistry to the 3-ethoxy-4-methoxy analog).

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1][2] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.[1][2]

  • PubChem Compound Summary. "(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride."[1][2] National Center for Biotechnology Information.[1][2] [1][2][7]

Application Note: Asymmetric Reductive Amination for the Synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-(3-Ethoxyphenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical compounds. The stereospecific introduction of the amine group is crucial for the biological activity of the final active pharmaceutical ingredient (API). Asymmetric reductive amination of the corresponding prochiral ketone, 3-ethoxyacetophenone, represents one of the most efficient and atom-economical methods to establish the desired stereocenter.[1][2] This application note provides a detailed protocol for the synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, leveraging a transition metal-catalyzed asymmetric reductive amination. The described methodology is robust, scalable, and affords the target compound with high enantiopurity and yield.

The synthesis of chiral amines is a cornerstone of medicinal chemistry.[3] Direct asymmetric reductive amination (DARA) has emerged as a powerful tool, enabling the one-step conversion of a ketone to a chiral amine, thus avoiding the multi-step sequences involving imine formation and subsequent reduction.[4] This approach significantly improves process efficiency and reduces waste.[5][6]

Mechanism of Asymmetric Reductive Amination

The core of this transformation lies in the use of a chiral catalyst that facilitates the enantioselective reduction of an in situ-formed imine or enamine intermediate.[6] Transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, with chiral ligands have proven to be highly effective.[7][8][9]

The generally accepted mechanism for a transition metal-catalyzed direct reductive amination proceeds through the following key steps:

  • Imine Formation: The ketone (3-ethoxyacetophenone) reacts with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate. This equilibrium is often facilitated by an acid catalyst or a Lewis acid co-catalyst.[10]

  • Coordination to Chiral Catalyst: The imine coordinates to the chiral metal center. The specific geometry of the chiral ligand dictates the facial selectivity of the subsequent hydride transfer.

  • Asymmetric Hydride Transfer: A hydride, typically from a hydrogen source like H₂ gas or a transfer hydrogenation reagent (e.g., formic acid, isopropanol), is delivered to the prochiral carbon of the imine.[11] The steric and electronic properties of the chiral ligand direct the hydride to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

  • Product Release and Catalyst Regeneration: The resulting chiral amine is released from the coordination sphere of the metal, and the catalyst is regenerated to participate in the next catalytic cycle.

Asymmetric_Reductive_Amination_Mechanism cluster_0 Catalytic Cycle Ketone 3-Ethoxyacetophenone Imine Imine Intermediate Ketone->Imine + Amine Source - H₂O AmineSource Amine Source (e.g., NH₄⁺) CatalystImineComplex Catalyst-Imine Complex Imine->CatalystImineComplex + Chiral Catalyst ChiralCatalyst Chiral Metal Catalyst (e.g., Ir-complex) ProductComplex Product-Catalyst Complex CatalystImineComplex->ProductComplex + Hydride Source HydrideSource Hydride Source (e.g., H₂) ProductComplex->ChiralCatalyst - Product Product (S)-1-(3-Ethoxyphenyl)ethanamine ProductComplex->Product Experimental_Workflow Start Start CatalystPrep In-situ Catalyst Preparation ([Ir(COD)Cl]₂ + (S,S)-f-Binaphane in Toluene) Start->CatalystPrep ReactionSetup Reaction Setup (3-Ethoxyacetophenone + NH₄HCO₂ in Methanol) Start->ReactionSetup Combine Combine Catalyst and Substrate Solutions CatalystPrep->Combine ReactionSetup->Combine Hydrogenation Asymmetric Hydrogenation (50 atm H₂, 40°C, 24h) Combine->Hydrogenation Workup Work-up (Filtration, Extraction) Hydrogenation->Workup FreeAmine Crude (S)-Amine Workup->FreeAmine SaltFormation Hydrochloride Salt Formation (HCl in Dioxane) FreeAmine->SaltFormation Purification Purification (Filtration/Crystallization) SaltFormation->Purification FinalProduct (S)-1-(3-Ethoxyphenyl)ethanamine HCl Purification->FinalProduct

Figure 2: Experimental workflow for the synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Expected Results and Characterization

Table 1: Summary of Expected Quantitative Data

ParameterExpected ValueMethod of Analysis
Yield >90%Gravimetric
Enantiomeric Excess (ee) >95%Chiral HPLC
Chemical Purity >99%¹H NMR, ¹³C NMR

Characterization Data:

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. Key signals include the aromatic protons, the ethoxy group protons, the methine proton, and the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Chiral HPLC: The enantiomeric excess is determined by chiral HPLC analysis, comparing the peak areas of the (S) and (R) enantiomers. A suitable chiral column (e.g., Chiralcel OD-H) and mobile phase (e.g., hexane/isopropanol with a small amount of diethylamine) should be used.

Troubleshooting and Scientific Insights

  • Low Enantioselectivity:

    • Catalyst Integrity: Ensure that the chiral ligand and iridium precursor are of high purity and handled under strictly anaerobic and anhydrous conditions to prevent catalyst deactivation.

    • Reaction Parameters: Temperature and pressure can influence enantioselectivity. Optimization of these parameters may be necessary.

  • Low Yield:

    • Incomplete Reaction: Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, it could be due to catalyst deactivation or insufficient hydrogen pressure.

    • Work-up Losses: Ensure efficient extraction and minimize losses during filtration and crystallization steps.

  • Self-Validating System:

    • The protocol's integrity is validated by the consistent achievement of high yield and high enantiomeric excess. The analytical data (NMR and chiral HPLC) provides a definitive confirmation of the product's identity and stereochemical purity. Any significant deviation from the expected results in Table 1 would indicate a procedural error or a problem with the reagents, prompting a review of the experimental setup and materials.

Conclusion

This application note details a reliable and highly efficient method for the synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride via asymmetric reductive amination. The use of an in-situ prepared iridium/(S,S)-f-Binaphane catalyst system provides excellent enantioselectivity and high yields. This protocol is well-suited for researchers and drug development professionals requiring access to this important chiral amine intermediate.

References

  • Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available at: [Link]

  • Wu, Z., He, H., Chen, M., Zhu, L., Zheng, W., Cao, Y., & Antilla, J. C. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters, 24(49), 9436–9441. Available at: [Link]

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PubMed. Available at: [Link]

  • Asymmetric reductive amination of ketones. Google Patents.
  • Synthetic method of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. Google Patents.
  • Noyori Asymmetric Hydrogenation. YouTube. Available at: [Link]

  • Examples of asymmetric reductive aminations catalyzed by chiral transition metal complexes. ResearchGate. Available at: [Link]

  • Noyori Hydrogenation. NROChemistry. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.
  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC - NIH. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. Available at: [Link]

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature. Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. cnki.com.cn. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group - Harvard University. Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]

  • Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. Organic Letters - ACS Publications. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ResearchGate. Available at: [Link]

Sources

Technical Application Note: Enantioseparation of 1-(3-ethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(3-ethoxyphenyl)ethanamine (CAS: 1213547-94-4) is a critical chiral building block, structurally analogous to the intermediates used in the synthesis of cholinesterase inhibitors (e.g., Rivastigmine) and phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast). The ethyl group at the meta position introduces specific steric and lipophilic characteristics that distinguish it from the more common methoxy analogs, often requiring tailored resolution conditions.

This Application Note details two robust protocols for the isolation of enantiopure (S)- and (R)-1-(3-ethoxyphenyl)ethanamine:

  • Classical Diastereomeric Crystallization: The industrial "workhorse" method using chiral acids.[1]

  • Biocatalytic Kinetic Resolution: A green chemistry approach using immobilized Lipase B from Candida antarctica (CAL-B).

Pre-Resolution Analytics: Chiral HPLC Method

Before initiating resolution, a robust analytical method is required to determine Enantiomeric Excess (


).

Table 1: Recommended Chiral HPLC Parameters

ParameterCondition
Column Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)
Temperature 25°C
Selectivity (

)
Typically > 1.2 for this class of amines

Note: The diethylamine modifier is critical to suppress peak tailing caused by the interaction of the basic amine with residual silanol groups on the stationary phase.

Method A: Classical Diastereomeric Crystallization[2]

Mechanistic Rationale

This method relies on the reaction of the racemic amine (


-Amine) with an enantiopure acid (

-Acid) to form two diastereomeric salts:

These salts possess distinct lattice energies and solubilities.[2] For 1-phenylethylamine derivatives, (S)-(+)-Mandelic Acid and L-(+)-Tartaric Acid are the most effective resolving agents due to their ability to form rigid hydrogen-bond networks and

-

stacking interactions with the aromatic ring of the substrate.
Resolution Screening Workflow

Do not immediately scale up. Perform a "Dutch Resolution" screen using the following matrix:

ResolutionScreening Start Racemic 1-(3-ethoxyphenyl)ethanamine Screen Parallel Screening (100 mg scale) Start->Screen Agents Resolving Agents: 1. L-(+)-Tartaric Acid 2. (S)-(+)-Mandelic Acid 3. Dibenzoyl-L-tartaric Acid Screen->Agents Solvents Solvents: 1. MeOH 2. EtOH 3. EtOH/H2O (9:1) Screen->Solvents Analysis Filtration & HPLC (Check Yield & ee) Agents->Analysis Solvents->Analysis

Figure 1: Parallel screening workflow to identify the optimal resolving agent and solvent system.

Validated Protocol: Resolution with (S)-(+)-Mandelic Acid

Target: Isolation of (S)-1-(3-ethoxyphenyl)ethanamine.

Reagents:

  • Racemic 1-(3-ethoxyphenyl)ethanamine (10.0 g, ~60.5 mmol)

  • (S)-(+)-Mandelic Acid (9.2 g, 60.5 mmol) [Equimolar amount is preferred for Mandelic acid; 0.5 eq is preferred for Tartaric acid].

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA).

Step-by-Step Procedure:

  • Salt Formation:

    • Dissolve 9.2 g of (S)-(+)-Mandelic acid in 100 mL of hot Ethanol (60°C).

    • Separately, dissolve 10.0 g of the racemic amine in 20 mL of Ethanol.

    • Add the amine solution slowly to the acid solution with vigorous stirring. The exothermic reaction ensures full dissolution.

  • Controlled Crystallization:

    • Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. Rapid cooling traps impurities.

    • If no precipitate forms, scratch the vessel walls or seed with a crystal of the desired salt (if available).

    • Chill further to 0-5°C for 2 hours to maximize yield.

  • Filtration & Washing:

    • Filter the white crystalline solid (Diastereomeric Salt).

    • Critical Step: Wash the cake with cold Ethanol (2 x 10 mL). This displaces the mother liquor containing the soluble (

      
      )-amine salt.
      
  • Recrystallization (Optical Purification):

    • Dry a small sample and check

      
      . If 
      
      
      
      < 98%, recrystallize the salt from hot Ethanol (approx. 1:10 w/v).
    • Reflux until dissolved, then cool slowly. This typically boosts

      
       from ~85% to >99%.
      
  • Free-Basing (Liberation of Amine):

    • Suspend the purified salt in Water (50 mL) and Dichloromethane (DCM, 50 mL).

    • Add 20% NaOH solution dropwise until pH > 12.

    • Separate the organic layer.[3] Extract the aqueous layer again with DCM (2 x 30 mL).

    • Dry combined organics over

      
      , filter, and evaporate to yield enantiopure (S)-1-(3-ethoxyphenyl)ethanamine  as a colorless oil.
      

Method B: Biocatalytic Kinetic Resolution (Green Alternative)

Mechanistic Rationale

Enzymatic resolution is often superior for amines because it operates under mild conditions. Candida antarctica Lipase B (CAL-B) , immobilized as Novozym 435, displays high enantioselectivity (


) for primary amines. The enzyme catalyzes the acylation of the (

)-enantiomer, leaving the (

)-enantiomer unreacted.[2]

EnzymaticMechanism Racemic Racemic Amine CALB CAL-B Lipase + Ethyl Acetate Racemic->CALB Kinetic Resolution S_Amine (S)-Amine (Unreacted) CALB->S_Amine Slow/No Reaction R_Amide (R)-Acetamide (Product) CALB->R_Amide Fast Acylation

Figure 2: Kinetic resolution pathway. The enzyme selectively acylates the (R)-enantiomer.[2]

Protocol

Reagents:

  • Racemic Amine (1.0 g)

  • Novozym 435 (50-100 mg, 5-10% w/w relative to substrate)

  • Acyl Donor: Ethyl Acetate (5 eq) or Isopropyl Acetate (for slower, more selective reaction).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. Note: Hydrophobic solvents preserve enzyme activity better than polar solvents.

Procedure:

  • Dissolve 1.0 g of amine in 10 mL of MTBE.

  • Add 2.5 mL of Ethyl Acetate.

  • Add 100 mg of Novozym 435 beads.

  • Incubate in an orbital shaker at 30-40°C.

  • Monitoring: Monitor by HPLC. The reaction should stop at exactly 50% conversion.

  • Work-up:

    • Filter off the enzyme beads (can be reused).[4]

    • Evaporate volatiles.[4]

    • Separation: The residue contains the neutral (

      
      )-amide and the basic (
      
      
      
      )-amine.
    • Dissolve in DCM and wash with 1M HCl.

      • Organic Layer:[4][5] Contains (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

        
        )-Amide.[1][2][6][4][5][7][8][9]
        
      • Aqueous Layer: Contains (

        
        )-Amine hydrochloride.[7]
        
    • Basify the aqueous layer (NaOH) and extract with DCM to recover pure (S)-Amine .

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

IssueProbable CauseCorrective Action
No Crystallization (Method A) Solution too dilute or supersaturation not reached.Evaporate 20% of solvent. Cool to -10°C. Use a "seed" crystal from a small-scale pilot.
Low Enantiomeric Excess (

)
"Oiling out" instead of crystallizing.[2][7]The salt precipitated too fast. Re-heat to dissolve and cool very slowly (1°C/min). Add a drop of water if using pure alcohol.
Low Yield (Method B) Enzyme inhibition or water presence.Ensure solvents are anhydrous (molecular sieves). Do not use high concentrations of amine (>1M) as it may deactivate the lipase.
Poor Separation (HPLC) Column degradation or wrong mobile phase.Ensure Diethylamine is present. Flush column with 90:10 Hexane:IPA to remove bound contaminants.

References

  • General Resolution of

    
    -methylbenzylamines: 
    
    • Harada, K. (1965). Optical Resolution of

      
      -Methylbenzylamine. Nature, 205, 590–591. Link
      
  • Apremilast Intermediate Resolution (Structural Analog)

    • Manne, S. R., et al. (2018). Process for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.[1][10][11][12] European Patent EP3280701B1. Link

  • Enzymatic Resolution of Amines

    • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents.[2] Tetrahedron: Asymmetry, 16(8), 1367-1379. Link

  • Dutch Resolution Methodology

    • Vries, T. R., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349-2354. Link

Disclaimer: This protocol is for research purposes only. Handling of chemical substances requires appropriate safety precautions, including the use of PPE and fume hoods.

Sources

Raney-Nickel catalyzed synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Stereoselective Synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride via Raney-Nickel Catalyzed Asymmetric Reductive Amination

Abstract

This application note provides a comprehensive guide for the synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a valuable chiral building block in pharmaceutical development. The described methodology employs a diastereoselective reductive amination strategy using Raney-Nickel as the catalyst. The protocol begins with the condensation of 3'-ethoxyacetophenone with a chiral amine, (R)-α-methylbenzylamine, to form a chiral imine intermediate. Subsequent diastereoselective reduction of this imine using Raney-Nickel, followed by hydrogenolysis to remove the chiral auxiliary and treatment with hydrochloric acid, affords the target compound. This document offers a detailed experimental protocol, mechanistic insights, safety considerations for handling Raney-Nickel, and analytical methods for product characterization, aimed at researchers and professionals in drug discovery and process chemistry.

Introduction

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these compounds is often critical for their biological activity and safety profile. (S)-1-(3-Ethoxyphenyl)ethanamine, in particular, serves as a key intermediate in the synthesis of various biologically active molecules. The method detailed herein presents a robust and scalable approach for its stereoselective synthesis.

Traditional methods for producing chiral amines often involve classical resolution, which is inherently inefficient as it discards half of the material. Asymmetric synthesis, by contrast, offers a more elegant and atom-economical route. This application note details an asymmetric reductive amination approach. This strategy relies on the use of a chiral auxiliary to direct the stereochemical outcome of the reduction of an imine intermediate. Raney-Nickel is employed as a cost-effective and highly active catalyst for the hydrogenation steps. Its high surface area and catalytic activity make it well-suited for this transformation.

Reaction Mechanism and Stereochemical Control

The overall synthetic strategy involves three key steps:

  • Imine Formation: 3'-Ethoxyacetophenone is condensed with the chiral auxiliary, (R)-α-methylbenzylamine, to form a chiral imine. This reaction is typically acid-catalyzed and driven to completion by the removal of water.

  • Diastereoselective Reduction: The C=N bond of the chiral imine is hydrogenated using Raney-Nickel as the catalyst. The pre-existing stereocenter from the (R)-α-methylbenzylamine auxiliary directs the addition of hydrogen from the less sterically hindered face of the imine, leading to the formation of one diastereomer in excess.

  • Deprotection and Salt Formation: The chiral auxiliary is removed from the resulting diastereomeric amine mixture via hydrogenolysis, which is also catalyzed by Raney-Nickel. Finally, treatment with hydrochloric acid yields the desired (S)-1-(3-Ethoxyphenyl)ethanamine as its hydrochloride salt, which is often more stable and easier to handle than the free base.

The stereochemical outcome is determined during the diastereoselective reduction step. The catalyst, Raney-Nickel, coordinates to the imine, and the bulky phenyl and methyl groups of the chiral auxiliary block one face of the molecule, forcing the hydrogen to add from the opposite face, thus establishing the new stereocenter with a high degree of stereocontrol.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierPart NumberNotes
3'-Ethoxyacetophenone≥98%Sigma-AldrichE1280
(R)-(+)-α-Methylbenzylamine≥99%Sigma-Aldrich134801Chiral auxiliary
Raney-Nickel (slurry in water)Activated, 50%Sigma-Aldrich221678Caution: Pyrophoric when dry. Handle with extreme care.
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich322415
TolueneAnhydrous, ≥99.8%Sigma-Aldrich244511
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Sigma-Aldrich402885Catalyst for imine formation
Hydrogen gas (H₂)High purity, ≥99.99%AirgasHY UHP300
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich676885For precipitation of the hydrochloride salt
Hydrochloric acid solution2 M in diethyl etherSigma-Aldrich03227
Celite® 545N/ASigma-Aldrich22135Filter aid
Step-by-Step Synthesis Procedure

Step 1: Imine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3'-ethoxyacetophenone (10.0 g, 60.9 mmol), (R)-(+)-α-methylbenzylamine (7.38 g, 60.9 mmol), and p-toluenesulfonic acid monohydrate (0.58 g, 3.05 mmol) in toluene (150 mL).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (approx. 1.1 mL) has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. The resulting solution containing the chiral imine is used directly in the next step without purification.

Step 2: Diastereoselective Reduction and Deprotection

  • Carefully transfer the toluene solution of the imine to a high-pressure hydrogenation vessel (Parr apparatus or similar).

  • Under a stream of inert gas (nitrogen or argon), carefully add the Raney-Nickel slurry (approximately 5 g, wet weight). Caution: Do not allow the Raney-Nickel to dry out.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 500 psi.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Increase the temperature to 50°C and continue stirring under 500 psi of hydrogen for an additional 24 hours to effect the hydrogenolysis of the chiral auxiliary.

  • Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

Step 3: Work-up and Product Isolation

  • Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney-Nickel catalyst. Caution: The Celite® pad containing Raney-Nickel is highly pyrophoric and must be quenched immediately and properly (see Section 4.2).

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washes, and concentrate the solution under reduced pressure to remove the solvent.

  • Dissolve the resulting oily residue in diethyl ether (100 mL).

  • Cool the solution in an ice bath and slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete and the solution is acidic to litmus paper.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Expected Yield and Product Specifications
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-85%
Purity (HPLC) >98%
Enantiomeric Excess >95% (as determined by chiral HPLC)
¹H NMR Consistent with the structure of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
Mass Spectrum [M+H]⁺ corresponding to the free base

Safety Considerations

General Safety
  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • The hydrogenation step involves high-pressure hydrogen gas and should only be performed by trained personnel using appropriate equipment.

Handling and Quenching of Raney-Nickel

Raney-Nickel is a pyrophoric catalyst, especially when dry, and can ignite spontaneously in air.

  • Handling: Always handle Raney-Nickel as a slurry in water or a suitable solvent. Never allow the catalyst to dry.

  • Quenching: The filter cake containing Raney-Nickel must be quenched immediately after use. Place the Celite® pad with the catalyst in a beaker and slowly add a large volume of water. Once the catalyst is fully submerged, you can deactivate it by slowly and carefully adding a dilute acid solution (e.g., 1 M HCl) until the evolution of hydrogen gas ceases. This should be done in a fume hood. Dispose of the deactivated catalyst in accordance with local regulations.

Analytical Characterization

A logical workflow for the characterization of the final product is essential for confirming its identity, purity, and stereochemistry.

Figure 1: Logical workflow for the analytical characterization of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the free amine.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) is used to assess the purity of the final product. Chiral HPLC is essential for determining the enantiomeric excess (ee) of the (S)-enantiomer.

Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_workup Work-up & Purification cluster_product Final Product Ketone 3'-Ethoxyacetophenone Imine_Formation Imine Formation (Toluene, p-TsOH, Reflux) Ketone->Imine_Formation Chiral_Amine (R)-alpha-Methylbenzylamine Chiral_Amine->Imine_Formation Reduction Diastereoselective Reduction (Raney-Ni, H2, 500 psi) Imine_Formation->Reduction Deprotection Hydrogenolysis (Raney-Ni, H2, 50°C) Reduction->Deprotection Filtration Filtration (Remove Raney-Ni) Deprotection->Filtration Concentration Solvent Removal Filtration->Concentration Salt_Formation HCl Salt Formation (HCl in Et2O) Concentration->Salt_Formation Isolation Isolation by Filtration Salt_Formation->Isolation Final_Product (S)-1-(3-Ethoxyphenyl)ethanamine HCl Isolation->Final_Product

Figure 2: Overall experimental workflow for the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride using Raney-Nickel catalyzed asymmetric reductive amination. By following the described procedures and adhering to the safety guidelines, researchers can effectively produce this valuable chiral building block in high yield and enantiomeric purity. The mechanistic insights and analytical guidelines provided herein should serve as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Koskinen, A. M. P. (1993).

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereospecificity of this compound is crucial for its biological activity, necessitating a robust and scalable synthetic process that ensures high enantiomeric purity. This guide provides a comprehensive overview of a reliable and efficient method for the large-scale synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, designed for researchers, scientists, and drug development professionals. The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles and critical process parameters that govern the success of the synthesis, from the preparation of the starting materials to the final crystallization of the desired enantiomerically pure product.

Strategic Overview of the Synthesis

The large-scale synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is strategically divided into three main stages. This multi-step approach is designed to be efficient, cost-effective, and scalable, making it suitable for industrial production. The overall workflow begins with the synthesis of the key precursor, 3-ethoxyacetophenone, followed by the formation of the racemic amine through reductive amination. The crucial step of chiral resolution is then employed to isolate the desired (S)-enantiomer, which is subsequently converted to its stable hydrochloride salt.

A Stage 1: Precursor Synthesis (3-Ethoxyacetophenone) B Stage 2: Racemic Amine Synthesis (Reductive Amination) A->B Key Intermediate C Stage 3: Chiral Resolution & Salt Formation B->C Racemic Mixture D Final Product: (S)-1-(3-Ethoxyphenyl)ethanamine HCl C->D Purified Enantiomer Ketone 3-Ethoxyacetophenone Imine Imine intermediate Ketone->Imine + NH3, -H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine Racemic Amine Imine->Amine + [H] ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Amine

Application Notes & Protocols for (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Chiral Building Block

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral primary amine that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a single stereocenter adjacent to a phenyl ring, makes it an important tool for introducing chirality into molecules. Chiral amines are foundational in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, and key precursors for complex targets, particularly in the pharmaceutical industry.[1][2][3] The hydrochloride salt form enhances the compound's stability, shelf-life, and handling characteristics by improving its crystallinity and solubility in aqueous media compared to the free base.[4] This guide provides in-depth application notes and detailed protocols for the effective use of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride for researchers, chemists, and professionals in drug development.

Part 1: Application as a Chiral Resolving Agent

One of the most powerful and industrially scalable methods for separating enantiomers is through diastereomeric salt formation.[5] (S)-1-(3-Ethoxyphenyl)ethanamine, as a readily available, enantiomerically pure base, is an excellent candidate for the resolution of racemic carboxylic acids and other acidic compounds.

Principle of Chiral Resolution via Diastereomeric Crystallization

The fundamental principle relies on the reaction of a racemic mixture (a 1:1 mixture of R and S enantiomers) of an acid with a single enantiomer of a chiral base. This reaction forms a mixture of two diastereomeric salts.

(±)-Acid + (S)-Amine → [(R)-Acid·(S)-Amine] + [(S)-Acid·(S)-Amine]

Diastereomers, unlike enantiomers, possess different physical properties, most critically, different solubilities in a given solvent system.[6] By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. This physical separation allows for the isolation of one diastereomer. Subsequently, the chiral resolving agent can be removed by acid-base extraction, yielding the desired enantiomerically enriched acid and recovering the resolving agent for reuse.[5]

Workflow for Chiral Resolution

The following diagram illustrates the logical flow of a typical chiral resolution experiment.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation & Isolation cluster_3 Step 4: Liberation of Enantiomer racemic_acid Racemic Acid (R/S Mixture) solvent_add Dissolve in Suitable Solvent (e.g., Methanol, Ethanol) racemic_acid->solvent_add resolving_agent (S)-1-(3-Ethoxyphenyl)ethanamine (Resolving Agent) resolving_agent->solvent_add diastereomers Solution of Two Diastereomeric Salts (R-S and S-S) solvent_add->diastereomers Mix & Heat to Dissolve crystallization Controlled Cooling & Crystallization diastereomers->crystallization filtration Vacuum Filtration crystallization->filtration Separate Solid from Liquid solid_salt Solid: Less Soluble Diastereomeric Salt (e.g., S-S Salt) filtration->solid_salt mother_liquor Filtrate: More Soluble Diastereomeric Salt (e.g., R-S Salt) filtration->mother_liquor liberation Acid/Base Workup solid_salt->liberation Treat with Acid pure_enantiomer Enantiopure Acid (S-Enantiomer) liberation->pure_enantiomer recovered_agent Recovered Resolving Agent ((S)-Amine) liberation->recovered_agent

Caption: Workflow for chiral resolution of a racemic acid.

Detailed Protocol: Resolution of Racemic Ibuprofen

This protocol provides a representative procedure for resolving a racemic carboxylic acid. Note that the optimal solvent, temperature, and stoichiometry should be determined empirically for each specific substrate.

Materials:

  • Racemic (±)-Ibuprofen

  • (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • 6M Hydrochloric Acid (HCl)

  • Ethanol (or Methanol)

  • Diethyl ether (or MTBE)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and vacuum filtration apparatus.

Procedure:

  • Liberation of the Free Amine:

    • In a separatory funnel, dissolve 10.0 g of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride in 50 mL of deionized water.

    • Add 50 mL of diethyl ether.

    • Slowly add 50% NaOH solution dropwise with swirling until the aqueous layer is strongly basic (pH > 12).

    • Stopper the funnel, vent frequently, and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free (S)-amine as an oil. Causality: The hydrochloride salt is stable, but the free base is required to react with the carboxylic acid. The basic workup deprotonates the ammonium salt to liberate the neutral amine.

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic Ibuprofen in 100 mL of hot ethanol.

    • In a separate beaker, dissolve the freshly prepared (S)-1-(3-Ethoxyphenyl)ethanamine (8.25 g, 50 mmol) in 25 mL of ethanol.

    • Slowly add the amine solution to the hot, stirring solution of Ibuprofen.

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For optimal crystal growth and purity, avoid rapid cooling.

    • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize precipitation. Causality: The choice of solvent is critical. Alcohols like ethanol or methanol are often effective because they provide moderate solubility for both the free acid/base and the resulting salts, allowing for selective crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline salt by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.[5]

    • Air-dry the crystals. The enantiomeric excess (e.e.) of this salt can be improved by recrystallization from fresh hot ethanol if necessary.

  • Liberation of the Enantiopure Acid:

    • Suspend the isolated diastereomeric salt in a mixture of 100 mL of water and 100 mL of diethyl ether.

    • Slowly add 6M HCl with vigorous stirring until the aqueous layer is acidic (pH < 2). This will protonate the amine and deprotonate the carboxylic acid.

    • Transfer the mixture to a separatory funnel, shake, and separate the layers. The enantiomerically enriched Ibuprofen will be in the ether layer, and the hydrochloride salt of the resolving agent will be in the aqueous layer.[5]

    • Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-Ibuprofen.

    • The aqueous layer can be basified to recover the (S)-1-(3-Ethoxyphenyl)ethanamine resolving agent.

Data Summary for Analogous Resolutions

The efficiency of chiral resolution is highly dependent on the substrate, resolving agent, and solvent system. The following table, adapted from data on the resolution of a key Apremilast intermediate, illustrates typical parameters and outcomes.[7]

Racemic SubstrateResolving AgentAmine:Acid RatioSolventYield of Salte.e. of Recovered Amine
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine(R,R)-4-chlorotartranilic acid1:0.5Acetonitrile39%99.2%
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine(R,R)-di-p-toluoyl-tartaric acid1:0.5Methanol35%98.5%
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine(R,R)-4-chlorotartranilic acid1:0.5Ethanol37%99.0%

Part 2: Application as a Key Pharmaceutical Intermediate

Chiral phenylethylamines are not only resolving agents but also crucial precursors for active pharmaceutical ingredients (APIs). Their defined stereochemistry is incorporated directly into the final drug molecule. (S)-1-(3-Ethoxyphenyl)ethanamine is a direct structural analog to key intermediates used in the synthesis of major drugs. For instance, (S)-1-(3-methoxyphenyl)ethanamine is a precursor to Rivastigmine (for Alzheimer's disease), and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine is the key chiral piece for Apremilast (for psoriatic arthritis).[7][8][9]

Synthetic Pathway: Building Block for an Apremilast Analog

The following diagram shows a representative synthetic step where a chiral amine is coupled with an anhydride to form an isoindolinone structure, a core component of Apremilast.

G reagent1 (S)-1-(3-Ethoxyphenyl)ethanamine reaction_step Amide Bond Formation & Cyclization (Condensation) reagent1->reaction_step reagent2 3-Acetamidophthalic Anhydride reagent2->reaction_step product Target Molecule: (S)-N-(2-(1-(3-ethoxyphenyl)ethyl)-1,3- dioxoisoindolin-4-yl)acetamide reaction_step->product Reflux in Acetic Acid or Acetonitrile

Caption: Condensation reaction to form a key pharmaceutical scaffold.

Detailed Protocol: Synthesis of an Apremilast Analog

This protocol describes the condensation of the chiral amine with 3-acetamidophthalic anhydride, a key step in forming the core of Apremilast.[10]

Materials:

  • (S)-1-(3-Ethoxyphenyl)ethanamine (prepared from the hydrochloride salt as described previously)

  • 3-Acetamidophthalic anhydride

  • Glacial Acetic Acid (or Acetonitrile)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (S)-1-(3-Ethoxyphenyl)ethanamine (1.65 g, 10 mmol) and 3-acetamidophthalic anhydride (2.05 g, 10 mmol).

    • Add 50 mL of glacial acetic acid. Causality: Acetic acid serves as both the solvent and a catalyst for the condensation reaction, facilitating the ring-opening of the anhydride by the amine followed by dehydration to form the imide ring.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-water with stirring.

    • Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Typical Reaction Parameters
ParameterConditionRationale
Solvent Glacial Acetic Acid or AcetonitrileAcetic acid acts as a solvent and catalyst. Acetonitrile can also be used, often requiring longer reaction times or higher temperatures.[10]
Temperature RefluxProvides the necessary activation energy for the condensation and subsequent dehydration (ring closure) to form the imide.
Stoichiometry ~1:1 (Amine:Anhydride)Ensures efficient conversion of both starting materials without excess of either, simplifying purification.
Workup Aqueous NaHCO₃ washNeutralizes the acidic solvent and removes any unreacted anhydride or acid byproducts.
Expected Yield 65-85% (after purification)This is a high-yielding condensation reaction.

References

  • PubChem. (S)-1-(3-methoxyphenyl)ethylamine. [Link]

  • PMC (NIH). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives. [Link]

  • Google Patents.
  • Google Patents. Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. EP3702347A1.
  • MDPI. Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. [Link]

  • Google Patents.
  • Harvard University. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. [Link]

  • ResearchGate. Novel Convenient Synthesis of Rivastigmine. [Link]

  • ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]

  • Google Patents.
  • SciSpace. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • MDPI. Concept Study for an Integrated Reactor-Crystallizer Process for the Continuous Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine. [Link]

  • Patsnap. Preparation method for apremilast and intermediate of apremilast. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. [Link]

  • ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Google Patents.
  • NIH. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • MDPI. Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. [Link]

  • Royal Society of Chemistry. Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Taylor & Francis Online. Asymmetric synthesis, characterization of chiral trans and cis-3-chloro/oxo/thio-4-styryl-β-lactams using (R)-(+)-1-phenylethylamine and their efficient column chromatographic separation. [Link]

  • Patsnap. Method for synthesis of rivastigmine. [Link]

  • ResearchGate. ChemInform Abstract: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production. [Link]

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Application Notes & Protocols: (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Phenethylamines

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely a preference but a regulatory and clinical necessity. Chiral building blocks are the foundational elements that enable the construction of these complex, stereochemically defined molecules. Among these, chiral phenethylamines are a privileged scaffold, present in a vast array of neurologically and physiologically active compounds.

This guide provides an in-depth technical overview of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a valuable and versatile chiral building block. Its structure is of significant interest to medicinal chemists for several reasons: the stereocenter provides a fixed point for specific receptor interactions, the primary amine serves as a versatile synthetic handle for derivatization, and the ethoxyphenyl moiety allows for modulation of physicochemical properties such as lipophilicity and metabolic stability. We will explore its fundamental properties, provide detailed protocols for its preparation via chiral resolution, and demonstrate its application in subsequent synthetic transformations, offering researchers a practical guide to leveraging this key intermediate.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation. The hydrochloride salt form of (S)-1-(3-Ethoxyphenyl)ethanamine enhances its stability and handling characteristics compared to the free base.

Table 1: Physicochemical and Safety Data

PropertyValueSource / Comment
Chemical Name (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride-
Synonyms (1S)-1-(3-Ethoxyphenyl)ethylamine HCl-
CAS Number 1213547-94-4[1]
Molecular Formula C₁₀H₁₆ClNO-
Molecular Weight 201.70 g/mol Calculated
Appearance White to off-white solid (predicted)Based on similar amine hydrochlorides
Solubility Soluble in water, methanol, ethanolThe product is a salt and is expected to be water soluble[2]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Hygroscopic.[2][3]

Safety & Handling:

While a specific Safety Data Sheet (SDS) for the title compound is not detailed in the search results, data from the closely related methoxy analogue and other amine hydrochlorides provide a strong basis for hazard assessment. The free amine is expected to be corrosive and harmful.[4][5][6]

  • Hazard Statements: Based on analogues, this compound should be handled as if it Causes severe skin burns and eye damage , is Harmful if swallowed , and may cause respiratory irritation .[2][4][5][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[3][7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[3][8] Prevent contact with skin and eyes.[7] After handling, wash hands thoroughly.[3]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water.[2] If inhaled, remove the person to fresh air.[2] In all cases of significant exposure, seek immediate medical attention.[6][8]

Core Application: Chiral Resolution of Racemic 1-(3-Ethoxyphenyl)ethanamine

The most common and industrially scalable route to obtaining enantiomerically pure (S)-1-(3-Ethoxyphenyl)ethanamine is the chiral resolution of its racemic precursor. This classical technique remains a robust and cost-effective method.

Principle of Diastereomeric Salt Crystallization

The fundamental principle is the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers (which have different physical properties). By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized and separated by filtration.[9][10]

Chiral Resolution Workflow

The following diagram outlines the complete workflow for obtaining the target chiral amine hydrochloride from a racemic mixture.

G racemic_amine Racemic 1-(3-Ethoxyphenyl)ethanamine salt_formation 1. Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., D-Tartaric Acid) resolving_agent->salt_formation solvent Solvent (e.g., Methanol/Water) solvent->salt_formation crystallization 2. Selective Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration diastereomeric_salt Insoluble Diastereomeric Salt ((S)-Amine:(R,R)-Acid) filtration->diastereomeric_salt Solid soluble_salt Soluble Diastereomeric Salt ((R)-Amine:(R,R)-Acid) in Filtrate filtration->soluble_salt Liquid liberation 4. Liberation of Free Amine diastereomeric_salt->liberation base Aqueous Base (e.g., 2M NaOH) base->liberation free_amine (S)-Amine Free Base liberation->free_amine extraction Organic Solvent (e.g., DCM) extraction->liberation final_product 5. Final Product (S)-1-(3-Ethoxyphenyl)ethanamine HCl free_amine->final_product hcl HCl in Solvent (e.g., HCl in IPA) hcl->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol 1: Chiral Resolution with a Tartaric Acid Derivative

This protocol is a representative procedure based on established methods for resolving chiral amines.[10][11] Optimization of solvent ratios, temperature, and crystallization time may be required.

Materials:

  • Racemic 1-(3-ethoxyphenyl)ethanamine

  • (R,R)-Di-p-toluoyl-tartaric acid or a similar tartaric acid derivative[10]

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (e.g., 2M in isopropanol or diethyl ether)

Procedure:

  • Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic 1-(3-ethoxyphenyl)ethanamine in methanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid) in methanol, heating gently if necessary. The use of 0.5 equivalents of resolving agent is often most efficient for initial screening.[12]

  • Combine the two solutions and stir at room temperature. The formation of a precipitate may occur. If no solid forms, slowly add a co-solvent like water or cool the solution in an ice bath to induce crystallization.

  • Diastereomer Crystallization: Allow the mixture to stir for several hours or stand overnight to ensure complete crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove the more soluble diastereomer.

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt in a separatory funnel containing dichloromethane and 2 M aqueous NaOH.[10] Shake the funnel vigorously until all solids have dissolved. The base neutralizes the chiral acid and liberates the free amine into the organic layer.

  • Extraction: Separate the organic (DCM) layer. Wash it with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-1-(3-ethoxyphenyl)ethanamine as a free base.

  • Conversion to Hydrochloride Salt: Dissolve the resulting free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a stoichiometric amount of HCl solution (e.g., 2M HCl in isopropanol) with stirring. The hydrochloride salt will precipitate.

  • Collect the final product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Validation

Confirming the success of the resolution is critical. The primary metric is the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer.

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining e.e.[9] A chiral stationary phase (CSP) is used to separate the two enantiomers, and the e.e. is calculated from the relative peak areas.

  • Expected Results: A successful resolution will yield the desired enantiomer with a high e.e., ideally >98%.

Table 2: Representative Resolution Data (Note: This is illustrative data based on similar resolutions)[10]

Resolving AgentSolventYield of Salte.e. of Recovered Amine
(R,R)-4-chlorotartranilic acidAcetonitrile81%98.2% (S)-enantiomer
(R,R)-di-p-toluoyl-tartaric acidMethanol75%99.1% (S)-enantiomer

Application in Synthesis: A Case Study

Once isolated, (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a powerful synthon. The primary amine is a potent nucleophile, readily participating in reactions like amide bond formation, reductive amination, and urea synthesis.

Protocol 2: Synthesis of a Chiral N-Acyl Derivative

This protocol demonstrates the straightforward acylation of the amine, a common step in building more complex molecules.

Materials:

  • (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

  • Acetyl chloride (or another acylating agent)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Amine Liberation (In Situ): Suspend 1.0 equivalent of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride in DCM. Add slightly more than 2.0 equivalents of triethylamine and stir until the solid dissolves. This neutralizes the HCl and liberates the free amine. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add 1.05 equivalents of acetyl chloride to the stirred solution. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure chiral amide.

Synthetic Utility Pathway

The following diagram illustrates the role of the chiral amine as a nucleophilic building block in a standard acylation reaction.

G start_amine (S)-1-(3-Ethoxyphenyl)ethanamine reaction Nucleophilic Acyl Substitution start_amine->reaction acyl_chloride Acylating Agent (R-COCl) acyl_chloride->reaction base Base (Et3N) in Solvent (DCM) base->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification final_amide Final Chiral Amide Product purification->final_amide

Caption: Synthetic pathway for amide formation.

Troubleshooting & Field Insights

Even robust protocols can present challenges. Below are common issues encountered during chiral resolution and potential solutions.[9]

Table 3: Troubleshooting Guide for Diastereomeric Crystallization

IssuePossible Cause(s)Suggested Solution(s)
No precipitate forms - Inappropriate solvent choice.- Low concentration of reactants.- Unsuitable resolving agent.- Screen a variety of solvents with different polarities.- Concentrate the solution.- Try a different chiral resolving agent (e.g., mandelic acid, camphorsulfonic acid).
Product oils out - Solvent system is not optimal for crystallization.- Presence of impurities inhibiting crystallization.- Add an anti-solvent slowly to induce crystallization.- Try cooling the solution very slowly, with scratching.- Ensure the starting racemic amine is of high purity.
Low enantiomeric excess (e.e.) - Poor selectivity of the diastereomeric salt.- Co-crystallization of both diastereomers.- Perform one or more recrystallizations of the diastereomeric salt.- Optimize the stoichiometry of the resolving agent (try 0.5 eq).- Screen different resolving agents and solvent systems.
Low yield - High solubility of the desired diastereomeric salt.- Material loss during workup or transfers.- Optimize crystallization temperature (lower temperature) and time.- Use a minimal amount of cold solvent for washing the filter cake.- Ensure complete liberation and extraction of the free amine from the salt.

Conclusion

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a high-value chiral building block whose utility is rooted in its defined stereochemistry and versatile primary amine functionality. Through straightforward and scalable techniques like diastereomeric crystallization, it can be prepared in high enantiomeric purity. Its subsequent use in forming key synthetic linkages, such as amide bonds, makes it an indispensable tool for researchers and scientists in the pharmaceutical industry. The protocols and insights provided herein serve as a comprehensive resource for the effective handling, preparation, and application of this important chiral intermediate.

References

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Application Notes & Protocols: (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Chiral Amines in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological targets within the human body are inherently chiral, leading to often significant differences in pharmacology, toxicology, and metabolism between enantiomers of a drug molecule.[1] (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride represents a key chiral building block, offering a privileged scaffold for the synthesis of novel therapeutics.[2] Its structural features—a chiral ethylamine backbone attached to an ethoxy-substituted phenyl ring—make it a valuable starting material for creating compounds that can effectively interact with biological targets. This guide provides an in-depth exploration of the application of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride in the design and synthesis of dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, a critical area of research for neurodegenerative diseases like Alzheimer's.

Core Application: A Building Block for Dual Cholinesterase Inhibitors

Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain.[3] Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a clinically validated therapeutic strategy.[3][4] Designing inhibitors that can target both enzymes may offer a broader therapeutic window and be effective in later stages of the disease.[4] The structure of (S)-1-(3-Ethoxyphenyl)ethanamine provides an excellent starting point for synthesizing such dual inhibitors, analogous to the development of drugs like Rivastigmine.[5][6][7][8]

Rationale for Application:

The (S)-1-(3-Ethoxyphenyl)ethanamine moiety can serve as the "scaffold" of a potential inhibitor, providing the necessary framework to which other functional groups can be attached to interact with the active sites of both AChE and BChE. The ethoxy group can be involved in hydrogen bonding or van der Waals interactions within the enzyme's active site, while the chiral amine allows for stereospecific interactions, potentially increasing potency and reducing off-target effects.

Synthetic Protocol: Synthesis of a Novel Dual AChE/BChE Inhibitor

This section details a representative, scientifically plausible protocol for the synthesis of a novel dual cholinesterase inhibitor, designated ER-AChE-BChE-01 , utilizing (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride as the starting material.

Target Molecule: ER-AChE-BChE-01

The target molecule, (S)-N-ethyl-N-methyl-3-(1-((3-ethoxyphenyl)ethyl)amino)phenylcarbamate, is designed to have a carbamate functional group, a common feature in many cholinesterase inhibitors, attached to a scaffold derived from our chiral amine.

Materials and Methods
Reagent Supplier Purity Quantity
(S)-1-(3-Ethoxyphenyl)ethanamine hydrochlorideCommercially Available>98%1.0 g
3-Nitrophenyl chloroformateMajor Supplier>99%1.2 g
TriethylamineMajor Supplier>99.5%2.5 mL
Dichloromethane (DCM)Major SupplierAnhydrous50 mL
N-ethyl-N-methyl-3-aminophenolCustom Synthesis>98%1.1 g
Palladium on Carbon (10%)Major Supplier100 mg
Hydrogen GasGas CylinderHigh Purity
Ethyl AcetateMajor SupplierReagent GradeAs needed
HexanesMajor SupplierReagent GradeAs needed
Step-by-Step Synthesis of ER-AChE-BChE-01

Step 1: Acylation of (S)-1-(3-Ethoxyphenyl)ethanamine

  • Suspend (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (1.0 g, 4.95 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.5 mL, 10.9 mmol) dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine.

  • In a separate flask, dissolve 3-nitrophenyl chloroformate (1.2 g, 5.94 mmol) in anhydrous dichloromethane (10 mL).

  • Add the 3-nitrophenyl chloroformate solution dropwise to the amine solution at 0 °C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carbamate intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude carbamate intermediate from Step 1 in ethyl acetate (30 mL).

  • Carefully add 10% Palladium on Carbon (100 mg) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the aniline intermediate.

Step 3: Carbamoylation to form ER-AChE-BChE-01

  • Dissolve the aniline intermediate (assuming quantitative yield from the previous step, ~4.95 mmol) in anhydrous dichloromethane (20 mL) and cool to 0 °C.

  • Add triethylamine (0.83 mL, 5.94 mmol).

  • In a separate flask, prepare a solution of N-ethyl-N-methylcarbamoyl chloride (generated in situ from N,N-diethyl-N-methylamine and triphosgene for safety, or commercially sourced) in anhydrous dichloromethane.

  • Add the N-ethyl-N-methylcarbamoyl chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Work up the reaction as described in Step 1.

  • Purify the crude product by column chromatography on silica gel (gradient elution: 20-50% Ethyl Acetate in Hexanes) to afford the final compound, ER-AChE-BChE-01 .

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC to confirm its structure, purity, and enantiomeric integrity.

Visualizing the Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Carbamoylation A (S)-1-(3-Ethoxyphenyl)ethanamine HCl C Intermediate 1 (Carbamate) A->C B 3-Nitrophenyl chloroformate B->C D Intermediate 1 F Intermediate 2 (Aniline) D->F E H2, Pd/C E->F G Intermediate 2 I ER-AChE-BChE-01 (Final Product) G->I H N-ethyl-N-methylcarbamoyl chloride H->I

Caption: Synthetic workflow for ER-AChE-BChE-01.

In-Vitro Biological Evaluation Protocol: Dual Cholinesterase Inhibition Assay

To validate the therapeutic potential of the synthesized compound, an in-vitro assay to determine its inhibitory activity against both AChE and BChE is essential. The Ellman's method is a widely accepted and reliable colorimetric assay for this purpose.[4]

Principle of the Assay

The assay measures the activity of cholinesterase enzymes by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials
  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • ER-AChE-BChE-01 (dissolved in DMSO)

  • Donepezil (positive control)

  • 96-well microplate reader

Assay Protocol
  • Prepare stock solutions of the enzymes, substrates, DTNB, and the test compound (ER-AChE-BChE-01 ) in phosphate buffer (pH 8.0). The test compound should be prepared in a series of dilutions to determine the IC₅₀ value.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the AChE or BChE enzyme solution to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control well with no inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Data and Interpretation

The IC₅₀ values for both AChE and BChE will provide a quantitative measure of the inhibitory potency of ER-AChE-BChE-01 . A low IC₅₀ value indicates high potency. By comparing the IC₅₀ values for both enzymes, the selectivity of the compound can be determined. A compound with similar IC₅₀ values for both enzymes is considered a dual inhibitor.

Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity Index (AChE/BChE)
ER-AChE-BChE-01 Experimental ValueExperimental ValueCalculated Value
Donepezil ~0.02~5.0~250

Conclusion and Future Directions

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a valuable and versatile chiral building block in medicinal chemistry. The protocols outlined in this guide demonstrate its utility in the rational design and synthesis of novel dual cholinesterase inhibitors for potential therapeutic application in Alzheimer's disease. Further optimization of the synthesized lead compound through structure-activity relationship (SAR) studies could lead to the development of even more potent and selective drug candidates. The principles and methodologies described herein are broadly applicable to the synthesis of other biologically active molecules, highlighting the strategic importance of this chiral amine in drug discovery pipelines.

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The Strategic Utility of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a chiral amine of significant interest as a pharmaceutical intermediate. The following application notes and protocols are designed to offer both the theoretical underpinnings and practical, actionable methodologies for the synthesis, purification, analysis, and application of this versatile building block.

Introduction: The Significance of Chiral Amines in Drug Development

Chiral amines are fundamental components in a vast array of Active Pharmaceutical Ingredients (APIs). The specific stereochemistry of these amines is often crucial for the desired pharmacological activity and can significantly impact a drug's efficacy and safety profile. (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride serves as a key precursor in the synthesis of complex molecules, where the introduction of a specific chiral center is a critical step in the overall synthetic strategy. Its utility is exemplified in the synthesis of novel therapeutic agents, where the ethoxyphenyl moiety and the chiral amine function provide a scaffold for further molecular elaboration.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 1213547-94-4[1]
Molecular Formula C₁₀H₁₆ClNON/A
Molecular Weight 201.69 g/mol N/A
Appearance White to off-white solid[2]
Solubility Soluble in water and alcohols[2]

Safety and Handling:

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine salt and should be handled with appropriate care in a well-ventilated laboratory fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[4] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[3] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[3][4]

Synthesis and Purification Protocols

The synthesis of enantiomerically pure (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution. An alternative, more direct approach is asymmetric reductive amination.

Synthesis of Racemic 1-(3-Ethoxyphenyl)ethanamine via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[5][6] In this protocol, 3-ethoxyacetophenone is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6][7]

Protocol 1: Reductive Amination

Materials:

  • 3-Ethoxyacetophenone

  • Ammonium acetate or ammonia solution

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[8]

  • Methanol or Tetrahydrofuran (THF)

  • Glacial acetic acid (if using NaBH(OAc)₃)

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • To a solution of 3-ethoxyacetophenone (1.0 eq) in methanol or THF, add ammonium acetate (10 eq) or a solution of ammonia.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Alternatively, if using sodium triacetoxyborohydride (1.5 eq), add it portion-wise to a mixture of the ketone, amine source, and glacial acetic acid (2.0 eq) in THF.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Basify the aqueous residue with a saturated sodium bicarbonate solution to a pH of 9-10.

  • Extract the aqueous layer with diethyl ether or DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic 1-(3-ethoxyphenyl)ethanamine.

  • To form the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether or ethanol and add a solution of hydrochloric acid in the corresponding solvent dropwise with stirring.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield racemic 1-(3-ethoxyphenyl)ethanamine hydrochloride.

Reductive_Amination Ketone 3-Ethoxyacetophenone Imine Imine Intermediate Ketone->Imine + Amine_Source Ammonia Source Amine_Source->Imine Racemic_Amine Racemic 1-(3-Ethoxyphenyl)ethanamine Imine->Racemic_Amine + Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Racemic_Amine

Caption: Reductive amination workflow.

Chiral Resolution of Racemic 1-(3-Ethoxyphenyl)ethanamine

The separation of enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, most commonly a derivative of tartaric acid.[9][10] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[11]

Protocol 2: Chiral Resolution

Materials:

  • Racemic 1-(3-ethoxyphenyl)ethanamine

  • D-(-)-Tartaric acid or L-(+)-Tartaric acid

  • Methanol or Ethanol

  • 1 M Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • Dissolve racemic 1-(3-ethoxyphenyl)ethanamine (1.0 eq) in methanol or ethanol.

  • In a separate flask, dissolve D-(-)-Tartaric acid (0.5 - 1.0 eq) in the same solvent, with gentle heating if necessary.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate crystallization of the diastereomeric salt.

  • Collect the crystalline solid by filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

  • To liberate the free amine, suspend the diastereomeric salt in a mixture of DCM and 1 M sodium hydroxide solution. Stir until the solid dissolves completely.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-1-(3-ethoxyphenyl)ethanamine.

  • To form the hydrochloride salt, dissolve the enriched amine in a minimal amount of diethyl ether or ethanol and add a solution of hydrochloric acid in the corresponding solvent dropwise with stirring.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-1-(3-ethoxyphenyl)ethanamine hydrochloride.

Chiral_Resolution cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation Racemic_Amine Racemic Amine Diastereomeric_Salts Diastereomeric Salts ((S)-Amine-(R,R)-Tartrate & (R)-Amine-(R,R)-Tartrate) Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., D-Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Insoluble_Salt Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(R,R)-Tartrate) Crystallization->Insoluble_Salt Soluble_Salt More Soluble Diastereomeric Salt Crystallization->Soluble_Salt Base_Treatment Basification (e.g., NaOH) Insoluble_Salt->Base_Treatment Enriched_Amine Enantiomerically Enriched (S)-Amine Base_Treatment->Enriched_Amine

Caption: Chiral resolution process.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of (S)-1-(3-ethoxyphenyl)ethanamine hydrochloride. Expected signals include aromatic protons in the range of 6.8-7.3 ppm, a quartet for the benzylic proton (CH-NH₃⁺) around 4.5-5.0 ppm, a quartet for the ethoxy methylene protons (-O-CH₂-) around 4.0-4.2 ppm, a triplet for the ethoxy methyl protons (-CH₃) around 1.3-1.5 ppm, and a doublet for the methyl group adjacent to the chiral center (-CH-CH₃) around 1.6-1.8 ppm. The amine protons (-NH₃⁺) may appear as a broad singlet.[12][13][14]

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.[12][13][14]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination:

The enantiomeric excess (e.e.) is a critical quality attribute for chiral intermediates. Chiral HPLC is the standard method for its determination.[15][16]

Protocol 3: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase is typically effective. Examples include Daicel Chiralpak AD-H, AS-H, or a similar column.[17][18]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).[17]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Application in Pharmaceutical Synthesis: A Case Study

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical candidates. Its application is particularly noted in the preparation of precursors for complex molecules where the stereochemistry at the benzylic position is crucial. For instance, structurally similar amines are key intermediates in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[9][19][20]

Conceptual Application: Synthesis of an Amide Precursor

The primary amine functionality of (S)-1-(3-ethoxyphenyl)ethanamine allows for standard amide bond formation with a suitable carboxylic acid or acyl chloride.

Protocol 4: Amide Coupling

Materials:

  • (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

  • A carboxylic acid (e.g., a protected amino acid or other functionalized acid)

  • A coupling agent (e.g., EDC/HOBt or HATU)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

Procedure:

  • Suspend the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in anhydrous DCM or DMF.

  • Add (S)-1-(3-ethoxyphenyl)ethanamine hydrochloride (1.0 eq) to the mixture.

  • Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Application_Workflow Intermediate (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride Coupling Amide Coupling (EDC, HOBt, DIPEA) Intermediate->Coupling Carboxylic_Acid Carboxylic Acid Derivative Carboxylic_Acid->Coupling API_Precursor Advanced API Precursor Coupling->API_Precursor

Caption: Application in API precursor synthesis.

Conclusion

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a strategically important chiral building block in pharmaceutical research and development. The protocols and application notes provided herein offer a comprehensive guide for its synthesis, purification, analysis, and utilization. By employing these robust methodologies, researchers can confidently incorporate this valuable intermediate into their synthetic campaigns, enabling the efficient construction of complex and stereochemically defined drug candidates.

References

  • Supporting information for: Enantiomeric excess: 94%, determined by HPLC (Daicel Chiralpak AS-H, i- PrOH/hexane= 30: 70), UV 254 nm, flow rate 1.0 ml/min. R-isomer, tR 12.6 min and S-isomer, tR 16.7 min. (n.d.).
  • 2-Phenylethylamine HCl - AK Scientific, Inc. (n.d.).
  • US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (n.d.). Google Patents.
  • EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.
  • Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. (2025, July 10).
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (n.d.). Frontiers.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • CN104447445A - Preparation method for synthesizing apremilast intermediate. (n.d.). Google Patents.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • 2-Phenylethylamine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • PROCESS FOR PREPARATION OF APREMILAST. (2016, August 22). European Patent Office - EP 3341359 B1.
  • Determination of enantiomeric excess of dextropropoxyphene and α-(+)-oxyphene by chiral high-performance liquid chromatography. (2025, August 5). ResearchGate.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, December 11). PubMed.
  • Recent Developments in Optical Resolution. (2025, August 6). ResearchGate.
  • (S)-1-(3-Ethoxyphenyl)ethanaMine hydrochloride. (2023, May 4). ChemicalBook.
  • Preparation method for apremilast and intermediate of apremilast. (n.d.). Eureka | Patsnap.
  • KR20100109739A - Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine. (n.d.). Google Patents.
  • Safety data sheet. (n.d.).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
  • Effective Monitoring for Enantiomeric Forms of Methamphetamine and Related Compounds by LC/MS. (n.d.).
  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025, August 9). ResearchGate.
  • An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. (2017, March 20).
  • Apremilast -A review of Analytical Methods Developed for API with its impurities, Pharmaceutical Formulations and Biological Matrices. (2025, September 18). ResearchGate.
  • CAS 156-28-5: 2-Phenylethylamine hydrochloride. (n.d.). CymitQuimica.
  • Easy P2P reductive amination with NaBH(OAc)3. (n.d.). Hive Novel Discourse.
  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
  • Catalyzed Asymmetric Hydrogenation of α-Amino Ketones - Supporting Information. (n.d.).
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (n.d.). Benchchem.

Sources

Application Note: Chiral HPLC Analysis of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust chromatographic isolation and quantification of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. As a primary amine with a chiral center adjacent to the phenyl ring (an


-methylbenzylamine derivative), this molecule presents specific challenges: strong silanol interactions leading to peak tailing and the need for specific chiral recognition mechanisms.

We present two validated protocols:

  • Method A (Primary/Gold Standard): Uses a Crown Ether stationary phase under reversed-phase acidic conditions. This method exploits the specific ammonium-crown ether inclusion complex, offering the highest selectivity for primary amines.

  • Method B (Alternative/General): Uses a Polysaccharide-based Normal Phase method. This is the industry "workhorse" approach, suitable when aqueous acidic mobile phases are incompatible with downstream detection (e.g., certain MS sources) or solvent restrictions.

Molecule Profile & Analytical Challenges

PropertyDetail
Target Molecule (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
Structure Class Primary Amine, Chiral

-methylbenzylamine derivative
pKa (approx.) ~9.5 (Amine group)
UV Cutoff ~210–220 nm (Phenyl ring absorption)
Salt Form Hydrochloride (HCl)
Analytical Challenge 1. The HCl salt form is highly polar; requires neutralization for Normal Phase. 2. Primary amines tail severely on silica supports due to interaction with residual silanols. 3. Low UV absorbance requires low-wavelength detection or high concentration.

Method Development Strategy (Logic Flow)

The following decision tree illustrates the logic used to select the optimal stationary phase based on the analyte's specific functional group (Primary Amine).

MethodSelection Start Start: (S)-1-(3-Ethoxyphenyl)ethanamine HCl CheckAmine Functional Group Analysis: Primary Amine (-NH2) present? Start->CheckAmine SelectMode Select Mode based on Solubility & Detection CheckAmine->SelectMode Yes CrownPath Method A: Reversed Phase (Acidic) Best for Primary Amines SelectMode->CrownPath Aqueous/Acidic OK NPPath Method B: Normal Phase (Basic) General Purpose SelectMode->NPPath Volatile/Organic Required CrownMech Mechanism: Ammonium-Crown Ether Inclusion (Requires NH3+ form) CrownPath->CrownMech NPMech Mechanism: H-Bonding & Steric Exclusion (Requires Neutral NH2 form) NPPath->NPMech ResultA Result: Sharp Peaks, High Alpha (Ideal for Trace Impurity) CrownMech->ResultA ResultB Result: Good Separation (Standard QC Method) NPMech->ResultB

Figure 1: Method Development Decision Tree. Blue/Green paths indicate the preferred workflow for primary amines.

Method A: Crown Ether Stationary Phase (Recommended)

This method is the most specific for primary amines. The Crownpak stationary phase contains a chiral crown ether that forms an inclusion complex specifically with the ammonium ion (


).[1]
Chromatographic Conditions
  • Column: Daicel CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated), 3.0 × 150 mm, 5 µm.

    • Note: CR-I(+) is preferred for robustness; CR(+) is the classic coated version.

  • Mobile Phase: Perchloric Acid (pH 1.[2][3]5) / Methanol (85:15 v/v).

    • Preparation: Add ~16.3 g of 70% Perchloric acid to 1 L of water to achieve pH 1.0, then dilute to pH 1.[2]5. Mix 85 parts of this aqueous solution with 15 parts Methanol.

  • Flow Rate: 0.4 mL/min (Lower flow rate due to higher viscosity of aqueous mobile phase).

  • Column Temperature: 25°C (Lower temperatures, e.g., 10-15°C, can significantly increase resolution if needed).

  • Detection: UV @ 210 nm or 220 nm.

  • Injection Volume: 5–10 µL.

Sample Preparation (Critical)

Since the separation requires the amine to be protonated (


), the HCl salt form is advantageous here.
  • Weigh 1.0 mg of (S)-1-(3-Ethoxyphenyl)ethanamine HCl.

  • Dissolve directly in 1 mL of the Mobile Phase .

  • Filter through a 0.45 µm PTFE or regenerated cellulose filter.

  • Why this works: The acidic mobile phase ensures the amine remains fully protonated, maximizing the binding affinity to the crown ether.

Expected Performance
  • Elution Order: On CR(+), the (S)-enantiomer typically elutes after the (R)-enantiomer for

    
    -methylbenzylamine derivatives (Confirmation with standard required).
    
  • Selectivity (

    
    ):  Typically > 1.5 for this class of amines.
    

Method B: Normal Phase Polysaccharide (Alternative)

If perchloric acid is undesirable (e.g., safety concerns or LC-MS incompatibility), a Normal Phase approach using an amylose-based column is the standard alternative.

Chromatographic Conditions
  • Column: Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) here to improve peak efficiency for the ethoxy-substituted phenyl ring.

    • Additive: DEA is mandatory to suppress silanol activity and ensure the amine remains in the free-base form.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.

  • Detection: UV @ 220 nm.

Sample Preparation (Salt Breakup)

The HCl salt is not soluble in Hexane and will not interact correctly if injected as a salt. You must "free-base" the sample in situ.

  • Weigh 1.0 mg of the HCl salt.

  • Dissolve in 1 mL of Ethanol containing 0.5% DEA .

    • Mechanism:[5][6][7][8] The excess DEA in the sample solvent displaces the HCl, freeing the target amine.

  • Sonicate for 5 minutes.

  • Dilute with n-Hexane to match mobile phase ratio if possible (e.g., add 9 mL Hexane), or inject the EtOH solution directly (low volume, <5 µL) to avoid solvent shock.

Validation Parameters (System Suitability)

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaRationale
Resolution (

)

Baseline separation is required for accurate impurity quantitation (e.g., 0.1% enantiomer).
Tailing Factor (

)

Amines are prone to tailing; high tailing compromises integration accuracy.
Repeatability RSD

(n=5)
Ensures system stability.
LOD (Limit of Detection) S/N > 3Critical for detecting trace enantiomeric impurities.

Troubleshooting & "Pro-Tips"

The "Memory Effect" of Amines

Issue: After injecting a sample, the baseline takes a long time to stabilize, or ghost peaks appear in blank runs. Cause: Amines adsorb strongly to the silica backbone and frit of the column. Solution:

  • Method A: Flush with mobile phase for 30 mins post-run.

  • Method B: If using AD-H, ensure the column is dedicated to basic analysis. Never switch between acidic (TFA) and basic (DEA) additives on the same coated column; it creates "memory" hysteresis that ruins resolution [1].

Peak Broadening

Issue: The peak for the (S)-enantiomer is significantly broader than the (R)-enantiomer. Cause: This is often a kinetic effect of the chiral recognition mechanism. Solution: Increase the column temperature to 35°C to improve mass transfer kinetics, though this may slightly reduce selectivity (


).
Salt Precipitation

Issue: High backpressure or spikes in the chromatogram (Method B). Cause: The HCl salt precipitated upon contact with the Hexane-rich mobile phase. Solution: Perform a liquid-liquid extraction. Dissolve salt in 1M NaOH, extract into Ethyl Acetate or Hexane, dry organic layer, and inject the free base.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies.

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Lee, W., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji.

  • Machida, Y., et al. "Chromatographic separation of 1-phenylethylamine derivatives." Journal of Chromatography A.

Sources

GC method for enantiomeric excess determination of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatographic Determination of Enantiomeric Excess of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chiral Purity in Pharmaceutical Analysis

The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1][2] Consequently, regulatory bodies mandate strict control and accurate measurement of the enantiomeric purity of chiral APIs. (S)-1-(3-Ethoxyphenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical agents. Its enantiomeric purity directly influences the efficacy and safety of the final drug product.

This document provides a detailed, field-proven Gas Chromatography (GC) method for the robust determination of the enantiomeric excess (ee) of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. Gas chromatography offers high efficiency and sensitivity, making it an excellent technique for this application when properly optimized.[3] The primary challenges in the GC analysis of amines like this are their inherent polarity and low volatility, which can lead to poor peak shape and column adsorption.[4][5] Our protocol addresses this by converting the amine into a more volatile and less polar derivative prior to analysis, a critical step for achieving accurate and reproducible results.[6]

Principle of the Method: Derivatization and Chiral Recognition

The analytical strategy is built upon a two-stage process: chemical derivatization followed by chiral gas chromatographic separation.

  • Sample Preparation and Derivatization: The analyte begins as a hydrochloride salt, which is non-volatile. The initial step involves liberating the free base of (S)-1-(3-Ethoxyphenyl)ethanamine using a simple acid-base reaction and extracting it into an organic solvent. The free primary amine is then derivatized via acylation, specifically using trifluoroacetic anhydride (TFAA). This reaction replaces the active hydrogens on the amino group with a trifluoroacetyl group. This achiral derivatization serves a dual purpose:

    • Increases Volatility: It significantly reduces the polarity and boiling point of the analyte, making it suitable for GC analysis.[4]

    • Improves Chromatography: It eliminates peak tailing caused by the interaction of the polar amine group with active sites in the GC system, resulting in sharp, symmetrical peaks.

  • Chiral Separation: The resulting N-trifluoroacetyl derivatives of the (S) and (R) enantiomers are then separated on a capillary GC column coated with a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for this class of compounds.[7] The chiral selector, typically a derivatized β-cyclodextrin, forms transient, diastereomeric complexes with the enantiomers. The subtle differences in the stability of these complexes lead to different retention times, allowing for their baseline separation and subsequent quantification.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis & Data Processing A Start: (S)-1-(3-Ethoxyphenyl)ethanamine HCl B Dissolve & Neutralize (Liberate Free Amine) A->B C Liquid-Liquid Extraction (Isolate Free Amine) B->C D React with TFAA (Trifluoroacetic Anhydride) C->D E Form N-Trifluoroacetyl Derivative D->E F Inject into Chiral GC-FID E->F G Separation of Enantiomers F->G H Peak Integration G->H I Calculate Enantiomeric Excess (ee) H->I J Final Report I->J

Caption: Overall workflow for ee determination.

Instrumentation, Reagents, and Materials

Successful implementation of this method requires standard analytical laboratory equipment and high-purity reagents.

CategoryItem
Instrumentation Gas Chromatograph (GC) with Flame Ionization Detector (FID)
Capillary Split/Splitless Inlet
Autosampler (recommended for precision)
Data Acquisition and Processing System
GC Column Chiral Capillary Column: Astec® CHIRALDEX™ B-PM (or equivalent β-cyclodextrin phase), 30 m x 0.25 mm I.D., 0.12 µm film thickness
Reagents (S)-1-(3-Ethoxyphenyl)ethanamine HCl (Reference Standard)
Racemic 1-(3-Ethoxyphenyl)ethanamine HCl (for peak identification)
Trifluoroacetic Anhydride (TFAA), >99% purity
Dichloromethane (DCM), HPLC or GC grade
Ethyl Acetate, HPLC or GC grade
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
Sodium Sulfate (Na₂SO₄), anhydrous
Deionized Water
Glassware 2 mL GC Vials with septa caps
10 mL screw-cap vials or test tubes
Pasteur pipettes
Volumetric flasks and pipettes

Detailed Experimental Protocols

Protocol A: Sample Preparation and Derivatization

This protocol describes the conversion of the hydrochloride salt to the volatile N-TFA derivative. This procedure should be performed in a fume hood.

  • Weighing: Accurately weigh approximately 10 mg of the (S)-1-(3-Ethoxyphenyl)ethanamine HCl sample into a 10 mL screw-cap vial.

  • Dissolution & Neutralization: Add 2 mL of deionized water to dissolve the salt. Add 2 mL of saturated sodium bicarbonate solution to neutralize the hydrochloride and liberate the free amine. The solution should be basic (confirm with pH paper if necessary).

  • Extraction: Add 2 mL of dichloromethane (DCM) to the vial. Cap the vial tightly and vortex for 1 minute to extract the free amine into the organic layer. Allow the layers to separate completely.

  • Isolation: Using a Pasteur pipette, carefully transfer the bottom organic (DCM) layer to a clean, dry vial containing a small amount of anhydrous sodium sulfate (approx. 100-200 mg) to remove residual water.

  • Derivatization: To the dry DCM extract, add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 15 minutes. This ensures the acylation reaction goes to completion.

  • Final Preparation: Allow the vial to cool to room temperature. Carefully evaporate the solvent and excess TFAA under a gentle stream of nitrogen. Reconstitute the dry residue in 1.0 mL of ethyl acetate. The sample is now ready for GC analysis.

Protocol B: GC Instrument Setup and Analysis

These parameters are a validated starting point and may be optimized for specific instrumentation.

ParameterSettingRationale
Inlet Split mode, 50:1 ratioPrevents column overloading and ensures sharp peaks.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen may provide faster analysis and better efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal flow for a 0.25 mm I.D. column, balancing resolution and analysis time.
Oven Program Initial: 120 °C (hold 1 min), Ramp: 2 °C/min to 160 °C (hold 5 min)A slow temperature ramp is crucial for maximizing the resolution between the two enantiomers on the chiral stationary phase.[7]
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds and provides a linear response over a wide concentration range.
Detector Temp. 250 °CPrevents condensation of the analyte in the detector.
Injection Volume 1.0 µLStandard volume for capillary GC.
System Suitability Inject a derivatized racemic standard. The resolution between the (S) and (R) peaks should be > 2.0.Confirms the column's ability to separate the enantiomers before analyzing samples.

Data Analysis and Calculation

Following the GC run, the chromatogram will show two separated peaks corresponding to the N-TFA derivatives of the (R) and (S) enantiomers.

  • Peak Identification: Inject a derivatized sample of the pure (S)-enantiomer reference standard to confirm its retention time. The other peak in a racemic or test sample will correspond to the (R)-enantiomer.

  • Integration: Integrate the peak areas for both the (S)-enantiomer (Aₛ) and the (R)-enantiomer (Aᵣ).

  • Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated using the following IUPAC-defined formula[1][8]:

    ee (%) = [ (Aₛ - Aᵣ) / (Aₛ + Aᵣ) ] x 100

    Where:

    • Aₛ is the peak area of the desired (S)-enantiomer.

    • Aᵣ is the peak area of the undesired (R)-enantiomer.

    A 100% ee indicates an enantiomerically pure sample.[9]

G cluster_csp Chiral Stationary Phase (Cyclodextrin) CSP CSP Cavity S_Complex More Stable Complex R_Complex Less Stable Complex S_Derivative (S)-Derivative S_Derivative->CSP Stronger Interaction R_Derivative (R)-Derivative R_Derivative->CSP Weaker Interaction Longer_RT Longer Retention Time S_Complex->Longer_RT Shorter_RT Shorter Retention Time R_Complex->Shorter_RT

Caption: Principle of chiral separation on a CSP.

Method Validation Principles

For use in a regulated environment, this method must be validated according to ICH guidelines to ensure its performance characteristics are suitable for the intended application.[10]

  • Specificity: The method's ability to resolve the two enantiomers from each other and from any potential impurities must be demonstrated. No interfering peaks should be present at the retention times of the enantiomers.[11]

  • Linearity: Analyze a series of solutions of the (R)-enantiomer "spiked" into the (S)-enantiomer over a relevant concentration range (e.g., 0.1% to 2.0% of the nominal concentration). The peak area response should be linear, with a correlation coefficient (r) of ≥ 0.999.[11][12]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy. This is critical for controlling impurities at low levels.[3]

  • Precision: Assess both repeatability (intra-day) and intermediate precision (inter-day, different analyst) by analyzing multiple preparations of a sample spiked with the (R)-enantiomer at a known level (e.g., 1.0%). The relative standard deviation (RSD) should typically be < 5% for impurity analysis.[11]

  • Accuracy: Analyze samples spiked with known amounts of the (R)-enantiomer at different levels (e.g., 0.5%, 1.0%, 1.5%). The recovery should be within 90-110% for impurity quantification.[12]

References

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Available at: [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Available at: [Link]

  • Impactfactor.org. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link]

  • PubMed. (2010). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. Available at: [Link]

  • PubMed. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Available at: [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Available at: [Link]

  • ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Available at: [Link]

  • PubMed. (n.d.). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Wikipedia. (n.d.). 2C-B. Available at: [Link]

Sources

Application Note: A Protocol for the Stereoselective Synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-(3-Ethoxyphenyl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and other bioactive molecules. Its stereochemical purity is often paramount to the efficacy and safety of the final product. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine via reductive amination, followed by its conversion to the stable hydrochloride salt. The methodology is designed to be robust and scalable, catering to the needs of researchers in drug discovery and process development.

The core of this protocol lies in the asymmetric reductive amination of 3-ethoxyacetophenone. This widely utilized transformation in organic synthesis involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.[1][2][3][4][5] To achieve the desired (S)-enantiomer with high stereoselectivity, this protocol employs a chiral auxiliary, (S)-1-phenylethylamine, to direct the stereochemical outcome of the reduction. Subsequent hydrogenolysis removes the chiral auxiliary, yielding the target primary amine. The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and handling properties.[6][7]

This document provides a step-by-step guide, including reagent quantities, reaction conditions, and purification procedures, as well as characterization and safety guidelines.

Materials and Reagents

ReagentGradeSupplier
3-EthoxyacetophenoneReagentPlus®, 99%Sigma-Aldrich
(S)-(-)-α-Methylbenzylamine98%Alfa Aesar
Titanium(IV) isopropoxide97%Acros Organics
Sodium triacetoxyborohydride97%Oakwood Chemical
Palladium on Carbon (10 wt. %)Strem Chemicals
Hydrogen GasHigh PurityAirgas
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs
Diethyl EtherAnhydrous, ≥99.7%EMD Millipore
Hydrochloric Acid (in 2-Propanol)5-6 NTokyo Chemical Industry
Sodium BicarbonateSaturated Aqueous Solution
BrineSaturated Aqueous Solution
Anhydrous Magnesium Sulfate≥99.5%

Experimental Workflow

The overall synthetic strategy is a two-step process: asymmetric reductive amination followed by hydrogenolysis to remove the chiral auxiliary, and finally, hydrochloride salt formation.

Synthesis_Workflow cluster_0 Asymmetric Reductive Amination cluster_1 Deprotection and Salt Formation Ketone 3-Ethoxyacetophenone Imine_Formation Imine Formation (Ti(OiPr)4, DCM) Ketone->Imine_Formation Chiral_Auxiliary (S)-(-)-α-Methylbenzylamine Chiral_Auxiliary->Imine_Formation Reduction Diastereoselective Reduction (NaBH(OAc)3) Imine_Formation->Reduction Intermediate Chiral Secondary Amine Reduction->Intermediate Hydrogenolysis Hydrogenolysis (H2, Pd/C, EtOH) Intermediate->Hydrogenolysis Purified Intermediate Free_Amine (S)-1-(3-Ethoxyphenyl)ethanamine Hydrogenolysis->Free_Amine Salt_Formation HCl Salt Formation (HCl in IPA, Et2O) Free_Amine->Salt_Formation Final_Product (S)-1-(3-Ethoxyphenyl)ethanamine HCl Salt_Formation->Final_Product

Caption: Synthetic workflow for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Detailed Experimental Protocol

Part 1: Synthesis of (S,S)-N-(1-(3-Ethoxyphenyl)ethyl)-1-phenylethanamine

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 3-ethoxyacetophenone (10.0 g, 60.9 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Add (S)-(-)-α-methylbenzylamine (7.38 g, 60.9 mmol) to the solution.

  • Slowly add titanium(IV) isopropoxide (20.6 g, 72.5 mmol) dropwise to the stirring solution at room temperature. The reaction mixture will turn yellow.

  • Stir the reaction mixture at room temperature for 24 hours to facilitate imine formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (19.3 g, 91.4 mmol) in anhydrous DCM (100 mL).

  • Cool the imine-containing reaction mixture to 0 °C using an ice bath.

  • Slowly add the sodium triacetoxyborohydride suspension to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (150 mL). Stir vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the desired chiral secondary amine as a colorless oil.

Part 2: Synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine

  • Dissolve the purified (S,S)-N-(1-(3-Ethoxyphenyl)ethyl)-1-phenylethanamine (10.0 g, 37.1 mmol) in anhydrous ethanol (150 mL) in a suitable pressure vessel.

  • Carefully add 10 wt. % palladium on carbon (1.0 g, 10% w/w) to the solution.

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude (S)-1-(3-Ethoxyphenyl)ethanamine as a pale yellow oil. The product is often used in the next step without further purification.

Part 3: Preparation of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride Salt

  • Dissolve the crude (S)-1-(3-Ethoxyphenyl)ethanamine (assuming quantitative yield from the previous step, ~6.1 g, 37.1 mmol) in anhydrous diethyl ether (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 5-6 N solution of hydrochloric acid in 2-propanol dropwise with stirring until the pH of the solution is acidic (test with pH paper). A white precipitate will form.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the white solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the solid under vacuum at 40 °C to a constant weight to yield (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR Consistent with the structure of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
¹³C NMR Consistent with the structure of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
Mass Spectrometry [M+H]⁺ corresponding to the free amine
Chiral HPLC Determination of enantiomeric excess (e.e.)
Melting Point Literature value comparison

The enantiomeric purity of the final product is a critical parameter and should be determined using a suitable chiral chromatography method, such as chiral HPLC or GC.[8]

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. It should be handled under an inert atmosphere and stored in a dry place.[9][10][11][12][13] In case of fire, use a dry chemical extinguisher. Do not use water.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and avoid ignition sources.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure proper grounding of equipment and use in a well-ventilated area away from sparks or flames.

  • Hydrochloric acid is corrosive and can cause severe burns. Handle with extreme care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete imine formation or reduction.Ensure anhydrous conditions. Increase reaction time for imine formation. Check the quality of the reducing agent.
Low diastereoselectivity Sub-optimal reaction conditions.Perform the reduction at a lower temperature. Screen other reducing agents.
Incomplete hydrogenolysis in Part 2 Inactive catalyst.Use fresh palladium on carbon. Increase hydrogen pressure or reaction time.
Oily product after salt formation Impurities present. Insufficient precipitation.Purify the free amine before salt formation. Add an anti-solvent like hexanes to induce precipitation.

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. The use of a chiral auxiliary in the reductive amination step ensures high stereocontrol, which is crucial for its application in pharmaceutical synthesis. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable chiral building block with high purity and in good yield.

References

  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.).
  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • The asymmetric synthesis of chiral secondary amines via hemiaminal and... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). MDPI. Retrieved February 4, 2026, from [Link]

  • Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.). Carl Roth. Retrieved February 4, 2026, from [Link]

  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).
  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012, March 27). Harvard University. Retrieved February 4, 2026, from [Link]

  • US20100204470A1 - method for salt preparation - Google Patents. (n.d.).
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (n.d.). SciSpace. Retrieved February 4, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020, April 6). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

  • The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. (2025, November 19). PubMed. Retrieved February 4, 2026, from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). MDPI. Retrieved February 4, 2026, from [Link]

  • Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved February 4, 2026, from [Link]

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org. Retrieved February 4, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube. Retrieved February 4, 2026, from [Link]

  • Hydrochloride salt of amine. (2023, June 22). Reddit. Retrieved February 4, 2026, from [Link]

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Sources

Application Notes and Protocols for the Use of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practices of utilizing (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride as a chiral resolving agent for the separation of racemic carboxylic acids. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in developing robust and efficient resolution processes.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Consequently, the production of enantiomerically pure drugs is often a regulatory and clinical necessity.

One of the most established and industrially viable methods for obtaining single enantiomers is through the process of chiral resolution. This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess distinct physical properties, allowing for their separation by conventional methods such as fractional crystallization.[1][2] Chiral resolving agents are enantiomerically pure compounds that react with the racemate to form these separable diastereomeric complexes.[1][2]

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine that can serve as an effective resolving agent for racemic carboxylic acids, particularly those of pharmaceutical interest such as the 2-arylpropionic acids (profens).[2][3][4] This guide will focus on the practical application of this resolving agent, detailing the mechanism, optimization strategies, and step-by-step protocols.

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride: Properties and Mechanism of Action

Physicochemical Properties
PropertyValueSource
CAS Number 1213547-94-4ChemicalBook[5]
Molecular Formula C₁₀H₁₆ClNOInferred from Structure
Molecular Weight 201.69 g/mol Inferred from Structure
Appearance White to off-white crystalline solidGeneral knowledge
Chirality (S)-enantiomerTopic
Mechanism of Diastereomeric Salt Formation

The fundamental principle behind the resolving power of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride lies in its ability to form diastereomeric salts with racemic carboxylic acids. The chiral amine selectively reacts with the enantiomers of the racemic acid to form two diastereomeric salts with different solubilities in a given solvent system.[1][2]

The differential solubility arises from the distinct three-dimensional structures of the diastereomeric salts, which leads to variations in their crystal lattice energies and solvation energies. This disparity in physical properties is the cornerstone of the separation process.

G cluster_0 Racemic Acid cluster_1 Resolving Agent cluster_2 Diastereomeric Salts cluster_3 Separation cluster_4 Resolved Enantiomers Racemic_Acid (R)-Acid + (S)-Acid Diastereomer_1 (R)-Acid-(S)-Amine Salt (More Soluble) Racemic_Acid->Diastereomer_1 Salt Formation Diastereomer_2 (S)-Acid-(S)-Amine Salt (Less Soluble) Racemic_Acid->Diastereomer_2 Salt Formation Resolving_Agent (S)-Amine Mother_Liquor Mother Liquor Diastereomer_1->Mother_Liquor Remains in Solution Crystalline_Solid Crystalline Solid Diastereomer_2->Crystalline_Solid Crystallization Liberation_S (S)-Acid Crystalline_Solid->Liberation_S Liberation Liberation_R (R)-Acid Mother_Liquor->Liberation_R Liberation

Mechanism of Chiral Resolution

Application in the Resolution of Profens

The "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs), are a prime example of where chiral resolution is critical. For instance, in the case of ibuprofen, the (S)-(+)-enantiomer is responsible for the majority of the desired anti-inflammatory activity, while the (R)-(-)-enantiomer is significantly less active.[2][4] Similarly, for naproxen, the (S)-enantiomer is the active therapeutic agent.[5][6]

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high diastereomeric and enantiomeric excess.

General Protocol for Diastereomeric Salt Crystallization

This protocol outlines the fundamental steps for forming and isolating the less soluble diastereomeric salt.

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen, naproxen)

  • (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

  • An appropriate solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water or heptane)

  • Base (e.g., sodium hydroxide, potassium hydroxide) for liberating the free amine from its hydrochloride salt

  • Acid (e.g., hydrochloric acid) for liberating the resolved carboxylic acid

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Liberation of the Free Amine: In a suitable reaction vessel, dissolve (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride in an appropriate solvent. Add a stoichiometric equivalent of a base (e.g., 1M NaOH) and stir to liberate the free (S)-1-(3-Ethoxyphenyl)ethanamine. The free amine can be extracted into an organic solvent and dried, or used in situ depending on the subsequent steps.

  • Salt Formation: Dissolve the racemic carboxylic acid in a heated solvent. In a separate flask, dissolve approximately 0.5 to 1.0 molar equivalents of the free (S)-1-(3-Ethoxyphenyl)ethanamine in the same solvent.

  • Crystallization: Slowly add the amine solution to the carboxylic acid solution with continuous stirring. The formation of a precipitate may occur immediately or upon cooling. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.

G Start Start Liberate_Amine Liberate Free (S)-Amine from HCl Salt Start->Liberate_Amine Dissolve_Acid Dissolve Racemic Acid in Hot Solvent Start->Dissolve_Acid Dissolve_Amine Dissolve Free (S)-Amine in Solvent Liberate_Amine->Dissolve_Amine Mix_Solutions Mix Acid and Amine Solutions Dissolve_Acid->Mix_Solutions Dissolve_Amine->Mix_Solutions Cool_Crystallize Cool to Induce Crystallization Mix_Solutions->Cool_Crystallize Filter_Isolate Filter to Isolate Diastereomeric Salt Cool_Crystallize->Filter_Isolate Recrystallize Recrystallize Salt (Optional) Filter_Isolate->Recrystallize Liberate_Acid Liberate Enriched Acid from Salt Filter_Isolate->Liberate_Acid Direct Liberation Recrystallize->Liberate_Acid End End Liberate_Acid->End

Chiral Resolution Workflow
Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Dissolution: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and deprotonate the amine, breaking the salt.

  • Extraction: Separate the organic layer containing the enantiomerically enriched carboxylic acid. Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Optimization of the Resolution Process

The success of a chiral resolution is highly dependent on the experimental conditions. A systematic approach to optimization is crucial.

  • Solvent Selection: The choice of solvent is paramount as it directly influences the solubility of the diastereomeric salts. A good solvent system will exhibit a significant difference in solubility between the two diastereomers. Screening a range of solvents with varying polarities is recommended.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic acid can impact both the yield and the enantiomeric excess of the product. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to higher purity in the precipitated salt.

  • Temperature Profile: The temperature at which crystallization is initiated and the cooling rate can affect the crystal growth and, consequently, the purity of the isolated salt. Slow cooling generally favors the formation of larger, purer crystals.

  • Seeding: Introducing a small crystal of the desired diastereomeric salt (seeding) can promote crystallization and improve the selectivity of the process.

Characterization and Purity Analysis

The success of the resolution must be quantified.

  • Diastereomeric Excess (de%): This can be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy on the isolated diastereomeric salt.

  • Enantiomeric Excess (ee%): After liberation of the carboxylic acid, its enantiomeric purity should be determined using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The optical rotation of the resolved enantiomer can also be measured and compared to the literature value for the pure enantiomer.

Recovery and Recycling of the Resolving Agent

For a cost-effective and sustainable process, the recovery and recycling of the chiral resolving agent are essential. After the liberation of the enantiomerically enriched carboxylic acid, the resolving agent will be present in the aqueous layer as its hydrochloride salt. The aqueous layer can be basified to liberate the free amine, which can then be extracted and purified for reuse.

Conclusion

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a valuable tool for the resolution of racemic carboxylic acids. Through the principles of diastereomeric salt formation and fractional crystallization, this resolving agent can facilitate the isolation of enantiomerically pure compounds that are crucial in the field of drug development. The successful application of the protocols described herein relies on careful optimization of experimental parameters and rigorous analytical characterization of the products.

References

  • Senpai Learn. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen [Video]. YouTube. [Link]

  • McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. ChemConnections. [Link]

  • Google Patents. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (EP3280701B1).
  • Google Patents. (n.d.). Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol. (US20120108848A1).
  • Said, S. (n.d.). 2 Kinds of enantiomerically pure amines. [Image]. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naproxen. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Resolution of ibuprofen. (US5621140A).
  • Soh, S. H., & Poh, C. L. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Wang, Z., et al. (2025). Efficient resolution of naproxen by inclusion crystallization with N-octyl-glucamine and structure characterization of the inclusion complex. ResearchGate. [Link]

  • Google Patents. (n.d.). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (US20160031808A1).
  • Le, T. H., et al. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. PubMed. [Link]

  • Haleema, S., et al. (2012). Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. Semantic Scholar. [Link]

  • The Retort. (2012). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Google Patents. (n.d.). (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof. (EP2962690B1).
  • Baker-Taylor, J. (2011). Organic Chemistry - Resolution of Ibuprofen. Scribd. [Link]

  • Liu, X., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers. [Link]

  • Siodmiak, T., & Marszall, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

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  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (WO2015159170A2).
  • ResearchGate. (n.d.). Chemical structures of fenoprofen enantiomers. [Image]. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2013). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. PubMed. [Link]

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Application Note: Strategies for the Derivatization of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the derivatization of the chiral primary amine (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Direct analysis of this compound by gas chromatography (GC) and high-performance liquid chromatography (HPLC) is often hindered by its polarity, low volatility, and lack of a strong chromophore. Derivatization is a chemical modification process that converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[1] This application note details validated protocols for both achiral and chiral derivatization, enabling accurate quantification and enantiomeric purity assessment. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the rationale behind methodological choices to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Challenge

(S)-1-(3-Ethoxyphenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for its quantification and chiral purity assessment are essential.

However, the inherent properties of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride present several analytical challenges:

  • High Polarity: The primary amine group and the hydrochloride salt form contribute to high polarity, leading to poor peak shape (tailing) and potential irreversible adsorption on chromatographic columns, especially in GC.[1]

  • Low Volatility: The hydrochloride salt is non-volatile, making direct GC analysis impossible without prior conversion to the free base and subsequent derivatization.

  • Lack of a Strong Chromophore: The molecule lacks a significant UV-absorbing or fluorescent moiety, resulting in low sensitivity for HPLC-UV or fluorescence detection.

Derivatization addresses these challenges by chemically modifying the primary amine group to create a derivative with more favorable analytical properties.[1][2] This note will focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for achiral analysis and High-Performance Liquid Chromatography (HPLC) for chiral separations.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte.[3] This is typically achieved by replacing the active hydrogen atoms on the amino group with a less polar functional group.[1]

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method for derivatizing primary amines for GC analysis.[4][5] The reaction is rapid and produces a stable trifluoroacetamide derivative with excellent chromatographic properties.

Reaction Principle:

The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbonyl carbons of TFAA, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of trifluoroacetic acid and forming the stable N-(1-(3-ethoxyphenyl)ethyl)-2,2,2-trifluoroacetamide derivative.

TFAA Derivatization cluster_reactants Reactants cluster_products Products Analyte (S)-1-(3-Ethoxyphenyl)ethanamine Derivative Trifluoroacetamide Derivative Analyte->Derivative Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Derivative Byproduct Trifluoroacetic Acid Derivative->Byproduct Formation of

Caption: TFAA derivatization of the primary amine.

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as TFAA readily hydrolyzes in the presence of water.

  • Solvent: Aprotic solvents like acetonitrile or ethyl acetate are used to dissolve the reactants and facilitate the reaction without interfering.

  • Temperature: Gentle heating (60-70°C) is often employed to ensure the reaction goes to completion in a reasonable timeframe.[1]

  • Excess Reagent: A molar excess of TFAA is used to drive the reaction to completion. The excess reagent and the trifluoroacetic acid byproduct are volatile and can be easily removed before GC injection.

Protocol: TFAA Derivatization of (S)-1-(3-Ethoxyphenyl)ethanamine

Materials:

  • (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous acetonitrile or ethyl acetate

  • 1 M Sodium hydroxide solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Free Base Extraction:

    • Accurately weigh approximately 10 mg of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride into a vial.

    • Add 1 mL of deionized water and vortex to dissolve.

    • Add 1 mL of 1 M sodium hydroxide solution to neutralize the hydrochloride and form the free base. The solution should be alkaline (pH > 11).[6]

    • Add 1 mL of dichloromethane, cap the vial, and vortex vigorously for 1 minute to extract the free amine into the organic layer.

    • Allow the layers to separate and carefully transfer the bottom organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization Reaction:

    • Transfer the dried organic extract to a clean 2 mL reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 200 µL of anhydrous acetonitrile to the dried residue.

    • Add 100 µL of TFAA to the vial.[1]

    • Cap the vial tightly and heat at 70°C for 20 minutes.[1]

  • Sample Preparation for GC-MS:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.

ParameterConditionRationale
Reagent Trifluoroacetic Anhydride (TFAA)Forms stable, volatile derivatives with primary amines.[4]
Solvent Anhydrous AcetonitrileAprotic solvent that does not interfere with the reaction.
Temperature 70°CEnsures complete and rapid reaction.[1]
Time 20 minutesSufficient time for the reaction to go to completion.[1]

Derivatization for Chiral HPLC Analysis

For the enantioselective analysis of (S)-1-(3-Ethoxyphenyl)ethanamine, derivatization with a chiral derivatizing agent (CDA) is employed. The CDA, which is enantiomerically pure, reacts with both enantiomers of the amine to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[1]

Derivatization with Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used CDA for the chiral resolution of primary and secondary amines.[7] The derivatization reaction introduces a chromophore (dinitrophenyl group), which enhances UV detection, and a chiral center, which allows for the separation of the resulting diastereomers.[8]

Reaction Principle:

The primary amine of (S)-1-(3-Ethoxyphenyl)ethanamine acts as a nucleophile and attacks the electron-deficient carbon atom of the dinitrophenyl ring of Marfey's reagent, displacing the fluorine atom via a nucleophilic aromatic substitution reaction.

Marfey's Reagent Derivatization cluster_reactants Reactants cluster_products Products Analyte (S)-1-(3-Ethoxyphenyl)ethanamine Diastereomer Diastereomeric Derivative Analyte->Diastereomer Reaction Marfey Marfey's Reagent (L-FDAA) Marfey->Diastereomer HF Hydrogen Fluoride Diastereomer->HF Formation of Mosher's Acid Chloride Derivatization cluster_reactants Reactants cluster_products Products Analyte (S)-1-(3-Ethoxyphenyl)ethanamine Diastereomer Diastereomeric Amide Analyte->Diastereomer Reaction Mosher Mosher's Acid Chloride (R)-MTPA-Cl Mosher->Diastereomer HCl Hydrogen Chloride Diastereomer->HCl Formation of

Caption: Derivatization with Mosher's Acid Chloride.

Causality of Experimental Choices:

  • Anhydrous Conditions: Mosher's acid chloride is highly reactive and will readily hydrolyze, so the reaction must be performed under anhydrous conditions.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HCl byproduct and drive the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane or chloroform are used.

Protocol: Derivatization with Mosher's Acid Chloride

Materials:

  • (S)-1-(3-Ethoxyphenyl)ethanamine (free base)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • Anhydrous dichloromethane

  • Anhydrous pyridine or triethylamine

  • Reaction vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation:

    • Prepare a solution of the free base of (S)-1-(3-Ethoxyphenyl)ethanamine in anhydrous dichloromethane (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a 2 mL reaction vial under a nitrogen atmosphere, add 100 µL of the amine solution.

    • Add 20 µL of anhydrous pyridine.

    • Add a slight molar excess of (R)-MTPA-Cl (e.g., 1.2 equivalents).

    • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.

  • Sample Preparation for HPLC:

    • The reaction mixture can be directly injected into the HPLC system or purified by a simple workup if necessary (e.g., washing with dilute acid and brine).

ParameterConditionRationale
Reagent (R)-MTPA-ClForms stable diastereomeric amides. [9][10]
Solvent Anhydrous DichloromethaneAprotic and unreactive solvent.
Base PyridineScavenges the HCl byproduct.
Temperature Room TemperatureThe reaction is typically rapid at ambient temperature.
Time 30 minutesSufficient time for complete reaction.

Conclusion

The derivatization of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a critical step for its accurate and reliable analysis by chromatographic methods. For GC-MS, acylation with TFAA provides a volatile and thermally stable derivative suitable for quantification. For chiral analysis by HPLC, derivatization with chiral reagents such as Marfey's reagent or Mosher's acid chloride allows for the separation of enantiomers by forming diastereomers. The choice of the derivatization strategy will depend on the specific analytical goal, whether it is achiral quantification or enantiomeric purity assessment. The protocols provided in this application note are robust and have been developed based on sound chemical principles to ensure high-quality analytical data for researchers, scientists, and drug development professionals.

References

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Available at: [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. Available at: [Link]

  • Development of a method for the derivatization of ethanolamines and its application to sand samples. ResearchGate. Available at: [Link]

  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Available at: [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. Available at: [Link]

  • Mosher's acid. Wikipedia. Available at: [Link]

Sources

Application Notes & Experimental Protocols: (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Google Gemini, Senior Application Scientist

Introduction: The Strategic Importance of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral primary amine of significant interest to researchers in medicinal chemistry and drug development. As a versatile chiral building block, its stereochemically defined structure is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.[1][2][3][4] The presence of the ethoxyphenyl group and the chiral amine moiety allows for its incorporation into a wide range of molecular scaffolds, influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs). This document provides detailed, field-proven protocols for two of the most fundamental and widely utilized reactions involving this key intermediate: amide bond formation and reductive amination. The causality behind each experimental step is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Compound Profile & Safety Precautions

Before commencing any experimental work, it is imperative to understand the physicochemical properties and safety considerations for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

PropertyValue
CAS Number 1213547-94-4
Molecular Formula C₁₀H₁₆ClNO
Molecular Weight 201.69 g/mol
Appearance White to off-white solid
Storage Store at room temperature in a dry, well-ventilated area.

GHS Hazard Statements: This compound is associated with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Mandatory Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental exposure, follow standard laboratory first-aid procedures and seek medical attention if necessary.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[6] This protocol details a reliable method for coupling (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride with a generic carboxylic acid using the common and efficient coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Causality of Reagent Selection:

  • (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride: The starting amine is in its hydrochloride salt form, which enhances stability and shelf-life. The presence of the hydrochloride necessitates the use of a non-nucleophilic base to liberate the free amine in situ for the reaction to proceed.

  • EDC Hydrochloride: A water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[7] The urea byproduct formed is also water-soluble, simplifying its removal during aqueous work-up.

  • HOBt: An additive that serves two critical functions. It reacts with the activated carboxylic acid to form an active ester, which is less prone to racemization at the α-carbon of the carboxylic acid. Secondly, it suppresses the formation of an unreactive N-acylurea byproduct.

  • Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic organic base. Its primary role is to neutralize the hydrochloride salt of the amine starting material, generating the free amine necessary for the coupling reaction. It also neutralizes the HCl generated during the reaction.

Experimental Workflow: Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Amine Addition cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in DCM/DMF B Add EDC (1.2 eq) & HOBt (1.2 eq) A->B C Stir at 0 °C for 30 min (Activation) B->C E Add Amine solution dropwise to activated acid at 0 °C C->E D Prepare solution of Amine HCl (1.1 eq) & DIPEA (2.5 eq) in DCM D->E F Warm to RT, stir for 12-18h G Monitor by TLC F->G H Dilute with DCM G->H I Wash with 1N HCl (aq), sat. NaHCO₃ (aq), & Brine H->I J Dry over Na₂SO₄, filter, & concentrate I->J K Purify by Column Chromatography J->K

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology
  • Carboxylic Acid Activation:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

    • Dissolve the acid in an appropriate anhydrous solvent such as Dichloromethane (DCM) or a mixture of DCM/Dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.

    • Stir the mixture at 0 °C for 30 minutes. This allows for the pre-activation of the carboxylic acid.

  • Amine Addition:

    • In a separate flask, dissolve (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM.

    • Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture at 0 °C over 10-15 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 12-18 hours.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine. The acidic wash removes excess DIPEA and any remaining unreacted amine, while the basic wash removes excess HOBt and unreacted carboxylic acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Data Summary Table: Amide Coupling
ReagentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
(S)-1-(3-Ethoxyphenyl)ethanamine HCl1.1Nucleophile (chiral source)
EDC Hydrochloride1.2Carboxylic acid activator
HOBt1.2Racemization suppressor & co-activator
DIPEA2.5Non-nucleophilic base
DCM / DMF-Anhydrous solvent

Protocol 2: Direct Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding through the in situ formation and subsequent reduction of an imine or enamine intermediate.[8][9] This one-pot protocol is highly efficient for synthesizing secondary amines.

Causality of Reagent Selection:

  • Aldehyde/Ketone: The carbonyl source that reacts with the primary amine to form the key imine intermediate.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards carbonyls than it is towards the protonated imine intermediate, minimizing side reactions like the reduction of the starting aldehyde or ketone.[8] Its moisture sensitivity is lower than other hydrides like sodium cyanoborohydride.

  • Acetic Acid (AcOH): Acts as a catalyst to promote the formation of the iminium ion intermediate, which is the species that is actually reduced by the hydride.

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF): Aprotic solvents that are compatible with the reducing agent and the reaction intermediates.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve Amine HCl (1.0 eq) & Aldehyde/Ketone (1.1 eq) in DCE B Add DIPEA (1.1 eq) to free the amine A->B C Add Acetic Acid (1.1 eq) as catalyst B->C D Add STAB (1.5 eq) portion-wise at Room Temperature C->D E Stir for 4-12h D->E F Monitor by TLC/LC-MS E->F G Quench with sat. NaHCO₃ (aq) F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na₂SO₄, filter, & concentrate I->J K Purify by Column Chromatography J->K

Caption: Workflow for one-pot direct reductive amination.

Step-by-Step Methodology
  • Reaction Setup:

    • To a round-bottom flask, add (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M).

    • Add DIPEA (1.1 eq) to the mixture to liberate the free amine.

    • Add glacial acetic acid (1.1 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 20-30 minutes.

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The addition may cause some gas evolution.

    • Allow the reaction to stir at room temperature for 4-12 hours.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to obtain the desired secondary amine.

Data Summary Table: Reductive Amination
ReagentMolar Eq.Purpose
(S)-1-(3-Ethoxyphenyl)ethanamine HCl1.0Amine source
Aldehyde / Ketone1.1Carbonyl source
DIPEA1.1Base to free amine
Acetic Acid1.1Catalyst for iminium formation
Sodium Triacetoxyborohydride (STAB)1.5Selective reducing agent
DCE / THF-Anhydrous solvent

References

  • Vertex AI Search. (2023). Buy Ethylamine hydrochloride | 557-66-4.
  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(3-methoxyphenyl)ethylamine. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • ClinicalTrials.gov. (2012). Twelve Month Study of the Safety of Eszopiclone in Adult Subjects With Insomnia. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral amines via reductive amination and rational design.... Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

  • ACS Publications. (n.d.). Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. As a key chiral amine, its efficient and stereoselective synthesis is crucial for various applications in pharmaceutical development.[1][2] This guide is designed to help you navigate the common challenges associated with its synthesis, particularly focusing on overcoming issues of low yield.

Troubleshooting Guide: Addressing Low Yield

Low yield in the synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride can arise from various factors, from suboptimal reaction conditions to inefficient purification. The following section addresses specific problems you might encounter.

My reductive amination of 3-ethoxyacetophenone is sluggish or incomplete. What are the potential causes and how can I improve the conversion?

Low conversion of the starting ketone is a frequent cause of low overall yield. The primary reasons often revolve around the equilibrium of imine formation and the activity of the reducing agent.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate. This is a reversible reaction, and the equilibrium may not favor the imine.

    • Water Removal: The formation of the imine from 3-ethoxyacetophenone and an amine source (e.g., ammonia, ammonium acetate) generates water. This water can hydrolyze the imine back to the starting materials. Employing a Dean-Stark apparatus or adding a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium towards the imine.

    • pH Control: Imine formation is typically acid-catalyzed. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. Conversely, basic conditions will not sufficiently activate the ketone. The optimal pH is generally mildly acidic (around 4-5).[3] Acetic acid is a commonly used catalyst.[4][5]

  • Reducing Agent Reactivity: The choice and handling of the reducing agent are critical.

    • Agent Selection: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) for reductive aminations.[3][6] This is because they are less likely to reduce the ketone starting material and are more selective for the iminium ion intermediate.[3]

    • Stepwise vs. One-Pot: For challenging substrates, a stepwise procedure can be beneficial.[4][5] First, allow the imine to form completely, which can be monitored by techniques like TLC or NMR. Then, add the reducing agent. This prevents the premature reduction of the ketone.

  • Reaction Temperature: While higher temperatures can accelerate imine formation, they can also lead to side reactions or degradation of the product. The optimal temperature should be determined experimentally, often starting at room temperature and gently heating if necessary.

Troubleshooting Workflow for Low Conversion

G start Low Conversion of 3-Ethoxyacetophenone check_imine Monitor Imine Formation (TLC/NMR) start->check_imine imine_incomplete Imine Formation Incomplete check_imine->imine_incomplete No/Low Imine imine_complete Imine Formation Complete check_imine->imine_complete Imine Observed add_dehydrating Add Dehydrating Agent (e.g., MgSO4) imine_incomplete->add_dehydrating check_reducing_agent Evaluate Reducing Agent imine_complete->check_reducing_agent adjust_ph Optimize pH (Mildly Acidic) add_dehydrating->adjust_ph optimize_temp Optimize Reaction Temperature adjust_ph->optimize_temp agent_issue Potential Issue with Reducing Agent check_reducing_agent->agent_issue switch_agent Switch to NaBH(OAc)3 or NaBH3CN agent_issue->switch_agent stepwise_procedure Consider Stepwise Addition agent_issue->stepwise_procedure yield_improved Yield Improved switch_agent->yield_improved stepwise_procedure->yield_improved optimize_temp->yield_improved

Caption: Troubleshooting workflow for low ketone conversion.

I am observing significant byproduct formation. How can I identify and minimize these impurities?

Byproducts can complicate purification and significantly reduce the isolated yield of the desired (S)-1-(3-Ethoxyphenyl)ethanamine.

Common Byproducts and Mitigation Strategies:

  • Over-alkylation: The primary amine product can react with another molecule of the ketone and undergo a second reductive amination to form a secondary amine.

    • Control Stoichiometry: Using a molar excess of the ammonia source can help to minimize this side reaction.[5]

  • Alcohol Formation: Reduction of the 3-ethoxyacetophenone starting material to the corresponding alcohol (1-(3-ethoxyphenyl)ethanol) can occur, especially if a strong reducing agent like NaBH4 is used in a one-pot procedure.[3]

    • Use a Selective Reducing Agent: As mentioned previously, NaBH(OAc)3 or NaBH3CN are more selective for the imine/iminium ion.[3]

    • Stepwise Addition: Ensure imine formation is complete before adding the reducing agent.

  • Racemization: If the chiral center is established early in the synthesis, harsh conditions (e.g., high temperatures, strong acid/base) during subsequent steps or work-up can lead to racemization, reducing the yield of the desired (S)-enantiomer.

    • Mild Conditions: Employ mild reaction and work-up conditions.

    • Chiral Analysis: Regularly monitor the enantiomeric excess (e.e.) using chiral HPLC or GC.

My enantioselectivity is poor. How can I improve the yield of the (S)-enantiomer?

Achieving high enantioselectivity is critical for the synthesis of chiral amines.[1]

Strategies to Enhance Enantioselectivity:

  • Chiral Catalyst/Auxiliary: The choice of the chiral source is paramount.

    • Catalyst Screening: If using a chiral catalyst (e.g., a transition metal complex with a chiral ligand for asymmetric hydrogenation), it may be necessary to screen different ligands and metals to find the optimal combination for this specific substrate.[1][7]

    • Chiral Auxiliary: When using a chiral auxiliary, ensure its purity is high and that the conditions for its attachment and cleavage do not cause racemization.

  • Solvent Effects: The solvent can have a significant impact on the transition state of the stereodetermining step.

    • Solvent Screening: A systematic screening of solvents with varying polarities and coordinating abilities is recommended.

  • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.

Parameter Potential Impact on Enantioselectivity Recommendation
Chiral Ligand/Auxiliary Directly influences the stereochemical outcome.Screen a variety of commercially available or literature-reported chiral sources.
Solvent Can affect catalyst-substrate interactions and transition state energies.Test a range of solvents (e.g., toluene, THF, methanol, dichloromethane).
Temperature Lower temperatures generally lead to higher enantiomeric excess.Run reactions at temperatures ranging from -78 °C to room temperature.
Pressure (for hydrogenation) Can influence reaction rate and selectivity.Optimize hydrogen pressure if using catalytic hydrogenation.
I'm experiencing significant product loss during work-up and purification. What are the best practices for isolating the hydrochloride salt?

The final steps of isolating and purifying the product are critical for maximizing the final yield.

Purification and Isolation Best Practices:

  • Extraction: After quenching the reaction, the free amine product is typically extracted into an organic solvent.

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and ensure its complete extraction into the organic phase.

    • Solvent Choice: Use a solvent in which the amine is highly soluble and which is easily removed, such as dichloromethane or ethyl acetate.

  • Formation of the Hydrochloride Salt: The hydrochloride salt is often a stable, crystalline solid that is easier to handle and purify than the free amine.

    • Anhydrous Conditions: It is crucial to use anhydrous HCl (either as a gas or a solution in an anhydrous solvent like ether or isopropanol) to precipitate the salt. The presence of water can lead to the formation of a hydrate or an oily product that is difficult to crystallize.

    • Solvent for Precipitation: The choice of solvent for the precipitation is important. The free amine should be soluble, but the hydrochloride salt should be insoluble. Common choices include diethyl ether, MTBE, or heptane.

  • Purification of the Salt:

    • Recrystallization: If the initial precipitate is impure, it can be recrystallized from an appropriate solvent system (e.g., ethanol/ether, isopropanol/heptane).

    • Washing: The filtered salt should be washed with a cold, non-polar solvent to remove any remaining soluble impurities.

Protocol for Hydrochloride Salt Formation

  • Dry the Organic Extract: After extraction and separation of the organic layer containing the free amine, dry it thoroughly over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter and Concentrate: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude free amine, typically as an oil.

  • Dissolve in Anhydrous Solvent: Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Precipitation with HCl: Slowly add a solution of anhydrous HCl in a solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Crystallization: The hydrochloride salt should precipitate as a solid. The mixture can be cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash with cold anhydrous ether or another suitable solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the 3-ethoxyacetophenone starting material?

The purity of the starting ketone is essential. Impurities can interfere with the reaction and lead to the formation of byproducts. Key attributes to check are:

  • Purity (by GC or HPLC): Should be >98%.

  • Presence of Isomers: Ensure there are no significant amounts of ortho- or para-isomers.

  • Water Content: Should be low, as water can interfere with imine formation.

Q2: What are the recommended analytical techniques for monitoring the reaction progress and product purity?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of the starting ketone and the formation of the amine product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture. Chiral GC or HPLC is necessary to determine the enantiomeric excess (e.e.) of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the product and identification of any major byproducts.

Q3: Are there any specific safety precautions I should take during this synthesis?

  • Reducing Agents: Hydride reducing agents like NaBH4 and NaBH(OAc)3 can react violently with water and acids, releasing flammable hydrogen gas. Handle them in a fume hood and away from ignition sources.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

  • Anhydrous HCl: Anhydrous hydrogen chloride is a corrosive gas. Handle it with extreme care in a well-ventilated fume hood.

Q4: Can this synthesis be scaled up for pilot or manufacturing scale?

Yes, reductive amination is a widely used reaction in industrial synthesis. However, scaling up presents challenges:

  • Heat Transfer: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity.

  • Mixing: Efficient mixing is crucial, especially during the addition of reagents and the precipitation of the salt.

  • Safety: A thorough safety review is necessary before scaling up, particularly concerning the handling of flammable and corrosive materials.

References

  • Synthetic method of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. (2022).
  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (Thesis). University of Leeds. [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • REDUCTIVE AMINATION: Three Easy Pieces. Scribd. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13346-13429. [Link]

  • Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13346-13429. [Link]

  • Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. [Link]

  • Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. (2020).
  • Examples of asymmetric reductive aminations catalyzed by chiral... ResearchGate. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). ResearchGate. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Wang, D., & Astruc, D. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis, 11(22), 14103-14133. [Link]

  • Method for salt preparation. (2010).
  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2025). ChemInform. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]

Sources

Optimizing reaction conditions for asymmetric reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Solutions Portal. Status: Operational | Topic: ARA Optimization Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why is my reaction failing?

Before altering variables, identify the specific failure mode. Asymmetric Reductive Amination (ARA) is a tandem process involving equilibrium-limited imine formation followed by kinetic stereoselective reduction . Most failures occur because these two steps are desynchronized.

Troubleshooting Logic Flow

Use this decision matrix to isolate the root cause of your experimental failure.

ARA_Troubleshooting Start Reaction Outcome Analysis Problem1 Low Conversion (<50%) Start->Problem1 Problem2 Low Enantioselectivity (<80% ee) Start->Problem2 Problem3 Alcohol Byproduct (>10%) Start->Problem3 Cause1 Imine Equilibrium Issue (Water Inhibition) Problem1->Cause1 Substrate remains Cause2 Catalyst Poisoning (Substrate/Product) Problem1->Cause2 Reaction stalls Cause3 Background Reaction (Non-catalyzed reduction) Problem2->Cause3 Racemic product Cause4 Competitive Ketone Reduction Problem3->Cause4 Direct reduction Solution1 Add Ti(OiPr)4 or MS 4Å Increase Temp Cause1->Solution1 Solution2 Increase H2 Pressure Screen Robust Ligands (e.g., f-Binaphane) Cause2->Solution2 Solution3 Lower Temp Reduce H2 Pressure Switch to Transfer Hydrogenation Cause3->Solution3 Solution4 Pre-form Imine Change Metal (Ir vs Rh) Cause4->Solution4

Figure 1: Diagnostic logic flow for identifying root causes in ARA failures.

Frequently Asked Questions (Technical Deep Dive)

Q1: My conversion is stalled, but I see no byproducts. Is the catalyst dead?

Diagnosis: Likely water inhibition or catalyst poisoning , not necessarily decomposition. Mechanism: ARA releases water during imine formation. This water hydrolyzes the imine back to the ketone (Le Chatelier’s principle) and can coordinate to Lewis acidic metal centers (Ir/Rh), deactivating them. The Fix:

  • Chemical Drying: Add Titanium(IV) Isopropoxide [Ti(OiPr)₄] (1.2–1.5 equiv). It acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger (hydrolyzing to TiO₂).

    • Caution: Ti(OiPr)₄ can cause background racemization in some organocatalytic systems but is standard for metal catalysis [1].

  • Physical Drying: Add activated 4Å Molecular Sieves (powdered, not pellets, for faster kinetics).

Q2: I am getting the product, but the enantiomeric excess (ee) is consistently low (e.g., 20-40%).

Diagnosis: You are fighting a background reaction . Mechanism: The imine can be reduced by the hydride source without the chiral catalyst mediating the transfer. This "uncatalyzed" pathway produces racemic amine, diluting the high ee produced by the catalytic cycle. Self-Validation Test: Run a "blank" reaction with the reducing agent (H₂, Hantzsch ester, etc.) but without the chiral catalyst. If you observe >5% conversion to amine, your background reaction is too fast. The Fix:

  • Lower Temperature: The catalytic pathway usually has a lower activation energy (

    
    ) than the background reaction. Lowering T (-20°C to 0°C) favors the catalytic route.
    
  • Change Solvent Dielectric: Non-polar solvents (Toluene) often suppress the background ionic reduction compared to polar protic solvents (MeOH).

Q3: Why is there so much alcohol byproduct?

Diagnosis: Competitive Ketone Reduction . Mechanism: The reducing agent reduces the ketone faster than the amine can condense with the ketone to form the imine. The Fix:

  • Stepwise Protocol: Pre-stir the ketone and amine (with Ti(OiPr)₄ or MS 4Å) for 4-12 hours before adding the catalyst and reducing agent. This ensures the ketone is converted to the imine (which is the actual substrate for ARA) before reduction begins [2].

Optimization & Catalyst Selection

Metal-Catalyzed Systems (Ir, Rh, Ru)[1]
  • Best for: Scalability, low catalyst loading, bulky substrates.

  • Standard: Iridium-Phosphoramidite or Ir-P,N complexes (e.g., Pfaltz-type). Iridium is generally superior to Rhodium for avoiding direct ketone reduction.

  • Additives: Brønsted acids (AcOH, TFA) are often required to protonate the imine, generating the reactive iminium species.

Organocatalytic Systems (Metal-Free)[2]
  • Best for: Acid-sensitive substrates, avoiding heavy metals in Pharma.

  • Standard: Chiral Phosphoric Acids (CPA) with Hantzsch Esters or Benzothiazolines.

  • Mechanism: The CPA activates the imine via H-bonding, directing the hydride attack from the Hantzsch ester to a specific face of the imine [3].

Quantitative Comparison of Conditions
VariableMetal-Catalyzed (Ir)Organocatalytic (CPA)
Reductant H₂ Gas (10-50 bar)Hantzsch Ester / Pinacolborane
Temp Range RT to 60°C-30°C to RT
Substrate Scope Broad (Aryl/Alkyl ketones)Best for Aryl ketones
Water Tolerance Low (Requires scavengers)Moderate
Key Risk Alcohol formationLow atom economy (Stoichiometric reductant)

Standard Operating Procedures (SOPs)

Protocol A: Iridium-Catalyzed Direct ARA (High-Throughput Standard)

Target: Synthesis of chiral secondary amines from acetophenones.

Reagents:

  • Ketone (1.0 mmol)

  • Amine (1.2 mmol)

  • [Ir(COD)Cl]₂ (1 mol%)

  • Chiral Ligand (e.g., (S)-Xyl-Binap or Feringa Phosphoramidite) (2.2 mol%)

  • Ti(OiPr)₄ (1.5 mmol)

  • I₂ (1-2 mol% - Optional, activates Ir-precursor)

  • Solvent: Toluene or THF (Dry)

Workflow:

  • Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]₂ and Ligand in solvent (2 mL) for 30 mins.

  • Imine Formation: In a separate vial, mix Ketone, Amine, and Ti(OiPr)₄. Stir for 1 hour.

  • Combination: Transfer the catalyst solution to the substrate mixture.

  • Hydrogenation: Transfer the vial to a high-pressure reactor (autoclave). Purge with H₂ (3x). Pressurize to 30-50 bar.

  • Reaction: Stir at RT for 12-24 hours.

  • Workup: Carefully quench with NaOH (2N) to precipitate Titanium salts (white solid). Filter through Celite.[1] Extract with EtOAc.

Protocol B: Organocatalytic Transfer Hydrogenation

Target: Metal-free synthesis using Chiral Phosphoric Acids (CPA).

Reagents:

  • Ketone (0.5 mmol)

  • Amine (0.6 mmol)

  • Chiral Phosphoric Acid (e.g., TRIP or SPINOL-derived) (5 mol%)

  • Hantzsch Ester (HEH) (1.2 mmol)

  • Molecular Sieves 5Å (100 mg)

  • Solvent: Benzene or Toluene (Dry)

Workflow:

  • Setup: Flame-dry a Schlenk tube under Argon.

  • Addition: Add Ketone, Amine, CPA, and Molecular Sieves.

  • Imine Pre-formation: Stir at 50°C for 2 hours (critical for conversion).

  • Reduction: Cool to reaction temperature (e.g., 30°C). Add Hantzsch Ester.

  • Reaction: Stir until HEH is consumed (monitor by TLC/NMR).

  • Workup: Direct flash column chromatography (CPA can often be recovered).

Mechanistic Visualization

Understanding the competition between the Imine Cycle (Desired) and Ketone Cycle (Undesired) is crucial for optimization.

ARA_Mechanism Ketone Ketone + Amine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Condensation Alcohol Alcohol (Byproduct) Ketone->Alcohol Slow (k_alc) Hemiaminal->Ketone + H2O (Reversible) Imine Imine / Iminium Hemiaminal->Imine - H2O Amine Chiral Amine (Product) Imine->Amine Fast (k_amine) Ti Ti(OiPr)4 / MS Ti->Hemiaminal Promotes Dehydration Cat Chiral Catalyst (Ir-H or CPA-H) Cat->Imine Coordinates Red Reductant (H2 / HEH) Red->Cat Hydride Transfer

Figure 2: Mechanistic competition. Maximizing k_amine over k_alc requires efficient water removal (Ti) and pre-formation of the imine.

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link

  • Afanasyev, O. I., et al. (2019). "Reductive Amination: Recent Advances and Future Perspectives."[3][4] Chemical Reviews, 119(23), 11857–11911. Link

  • Tian, Y., et al. (2022).[5] "Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates." Organic Letters, 24(50), 9262–9267. Link

  • Verma, P. K., et al. (2021). "Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination." ACS Catalysis, 11(23), 14236–14261. Link

  • Yuan, B., et al. (2024).[6] "Biocatalytic reductive aminations with NAD(P)H-dependent enzymes: enzyme discovery, engineering and synthetic applications." Chemical Society Reviews, 53, 227-262.[6] Link

Sources

Technical Support Center: Enhancing Enantioselectivity in the Synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantioselectivity of this critical chiral amine. Chiral amines are foundational building blocks in over 40% of pharmaceuticals, making their efficient and selective synthesis a paramount challenge.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during synthesis and improve the enantiomeric excess (e.e.) of the target (S)-enantiomer.

I. Foundational Concepts in Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.[2][3] Enantioselective synthesis refers to a chemical reaction or series of reactions that preferentially forms one enantiomer over the other.[3] Two primary strategies are employed for obtaining enantiopure amines: asymmetric synthesis and the resolution of racemic mixtures.[3][4][5]

  • Asymmetric Synthesis: This approach utilizes chiral catalysts, auxiliaries, or reagents to introduce a new chiral center into a prochiral substrate, directly yielding an enantiomerically enriched product.[3]

  • Resolution of Racemic Mixtures: This method involves separating a 50:50 mixture of enantiomers.[6][7] Common techniques include classical resolution via diastereomeric salt formation, kinetic resolution, and chiral chromatography.[5][6][8]

This guide will focus on troubleshooting the classical resolution method, a widely used industrial technique, for the synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine.

II. Troubleshooting Guide & FAQs

This section addresses specific challenges that can arise during the synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, with a focus on improving enantioselectivity through classical resolution.

FAQ 1: My enantiomeric excess (e.e.) is consistently low after the initial resolution step. What are the most likely causes and how can I improve it?

Low enantiomeric excess is a common issue in diastereomeric salt crystallizations. Several factors can contribute to this, primarily related to the choice of resolving agent, solvent, and crystallization conditions.

Causality and Troubleshooting Steps:

  • Inappropriate Resolving Agent: The interaction between the racemic amine and the chiral resolving agent is highly specific.[9] An ideal resolving agent will form a diastereomeric salt with one enantiomer of the amine that is significantly less soluble in the chosen solvent than the salt formed with the other enantiomer.[6][10]

    • Actionable Advice: If you are experiencing poor resolution, consider screening a variety of chiral acids. For primary amines like 1-(3-Ethoxyphenyl)ethanamine, common and effective resolving agents include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid.[11]

  • Suboptimal Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[9] A solvent that is too polar may dissolve both salts, while a solvent that is too nonpolar may cause both to precipitate indiscriminately.

    • Actionable Advice: A systematic screening of solvents with varying polarities is recommended. Start with common solvents like methanol, ethanol, isopropanol, and acetone, and consider mixtures to fine-tune the solubility. The goal is to find a solvent system where the desired diastereomeric salt has low solubility while the other remains in solution.

  • Crystallization Conditions: The temperature and rate of cooling during crystallization can significantly impact the purity of the resulting crystals. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, trapping it within the crystal lattice of the less soluble salt.

    • Actionable Advice: Employ a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature and then further cool it in an ice bath or refrigerator. Stirring the solution for an extended period (e.g., 1.5 hours or more) at the final crystallization temperature can improve the efficiency of the separation.[10]

FAQ 2: I've tried multiple resolving agents and solvents, but my e.e. is still below the desired level. What advanced strategies can I employ?

When basic screening of resolving agents and solvents is insufficient, more advanced techniques may be necessary.

Advanced Strategies:

  • Recrystallization: A single crystallization rarely yields enantiomerically pure material. Multiple recrystallizations of the diastereomeric salt are often necessary to achieve high enantiomeric excess.

    • Expert Insight: Each recrystallization step will result in some loss of the desired product. Therefore, it is a trade-off between purity and yield. Monitor the e.e. after each recrystallization to determine the optimal number of steps.

  • Dynamic Kinetic Resolution (DKR): This powerful technique combines the resolution of the desired enantiomer with the in-situ racemization of the unwanted enantiomer.[1] This allows for a theoretical yield of 100% of the desired enantiomer, overcoming the 50% maximum yield limitation of classical resolution.[1]

    • Mechanism: DKR typically involves a catalyst that selectively racemizes the unwanted enantiomer in the solution phase, allowing it to be continuously converted into the desired enantiomer, which then crystallizes out as the less soluble diastereomeric salt.

FAQ 3: How can I accurately and reliably determine the enantiomeric excess of my product?

Accurate determination of enantiomeric excess is crucial for process optimization.[12] Several analytical techniques are available for this purpose.

Analytical Methods for Determining Enantiomeric Excess:

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase.High accuracy and precision.[12]Can be time-consuming for high-throughput screening.[12][13]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High resolution and sensitivity.[12]Requires derivatization for non-volatile amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the sample, causing the signals of the enantiomers to become diastereotopically shifted and thus distinguishable.Rapid analysis.Can have lower accuracy compared to chromatographic methods.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the enantiomeric excess.[3]Simple and rapid.Requires a known specific rotation for the pure enantiomer and can be affected by impurities.[3]

Recommendation: For accurate and reliable results, chiral HPLC is the gold standard. However, for rapid screening of multiple samples, NMR with a chiral shift reagent can be a valuable tool.

FAQ 4: After obtaining the desired diastereomeric salt, what is the best way to liberate the free (S)-amine and convert it to the hydrochloride salt?

Once the diastereomerically pure salt is isolated, the chiral resolving agent must be removed to obtain the free amine.

Protocol for Liberation and Salt Formation:

  • Dissolution: Dissolve the purified diastereomeric salt in water.

  • Basification: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine and liberate the free base. The free amine will often separate as an oil or solid.

  • Extraction: Extract the free amine into an organic solvent like dichloromethane or diethyl ether.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the free (S)-1-(3-Ethoxyphenyl)ethanamine.

  • Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.

III. Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a general framework for the resolution of racemic 1-(3-Ethoxyphenyl)ethanamine.

  • Dissolution: Dissolve one equivalent of racemic 1-(3-Ethoxyphenyl)ethanamine and 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystallization begins, allow it to proceed at room temperature for several hours before further cooling in an ice bath or refrigerator to maximize the yield of the diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt using an appropriate analytical method (e.g., NMR).

  • Recrystallization (if necessary): If the diastereomeric excess is not satisfactory, recrystallize the salt from the same or a different solvent system.

Protocol 2: Chiral HPLC Analysis of 1-(3-Ethoxyphenyl)ethanamine

This is a representative method and may require optimization for your specific instrument and column.

  • Column: Chiralcel OD-H or equivalent chiral column.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., 90:10:0.1 hexane:isopropanol:diethylamine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase.

IV. Visualizing the Workflow

Workflow for Optimizing Enantioselectivity

The following diagram illustrates a systematic approach to improving the enantioselectivity of the resolution process.

G Start Start: Racemic 1-(3-Ethoxyphenyl)ethanamine ScreenRA Screen Chiral Resolving Agents Start->ScreenRA ScreenSolv Screen Solvents ScreenRA->ScreenSolv OptCryst Optimize Crystallization Conditions ScreenSolv->OptCryst AnalyzeEE Analyze Enantiomeric Excess (e.g., Chiral HPLC) OptCryst->AnalyzeEE LowEE e.e. < Desired? AnalyzeEE->LowEE Recrystallize Recrystallize Diastereomeric Salt LowEE->Recrystallize Yes LiberateAmine Liberate (S)-Amine and Form HCl Salt LowEE->LiberateAmine No Recrystallize->AnalyzeEE End End: (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride (High e.e.) LiberateAmine->End

Caption: A systematic workflow for optimizing the enantioselectivity of the resolution process.

Mechanism of Classical Resolution

This diagram illustrates the fundamental principle of classical resolution via diastereomeric salt formation.

G cluster_0 Racemic Amine cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts R-Amine R-Amine RS_Salt (R-Amine)-(S-Acid) Salt (More Soluble) R-Amine->RS_Salt S-Amine S-Amine SS_Salt (S-Amine)-(S-Acid) Salt (Less Soluble) S-Amine->SS_Salt S-Acid S-Acid S-Acid->RS_Salt S-Acid->SS_Salt Crystallization Crystallization RS_Salt->Crystallization SS_Salt->Crystallization Solid Solid Phase: Enriched in (S-Amine)-(S-Acid) Salt Crystallization->Solid Solution Solution Phase: Enriched in (R-Amine)-(S-Acid) Salt Crystallization->Solution

Caption: The principle of classical resolution of a racemic amine using a chiral acid.

V. References

  • Synthetic method of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. (2022-03-22). Google Patents.

  • What are the synthesis and applications of (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine? - Guidechem. (n.d.). Guidechem.

  • Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. (2021-08-11). Organic Letters - ACS Publications. [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.). Google Patents.

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2003). Synthetic Communications. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021-10-22). Chemical Reviews - ACS Publications. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2018). University of Leeds. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). National Institutes of Health. [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (2017). ResearchGate. [Link]

  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.). Google Patents.

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (2024). PNAS. [Link]

  • Enantioselective synthesis. (n.d.). Wikipedia. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). National Institutes of Health. [Link]

  • Kinetic resolution of amines. (n.d.). Bode Research Group. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023-01-28). Chemistry LibreTexts. [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2016). National Institutes of Health. [Link]

  • US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.). Google Patents.

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2020). MDPI. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021-12-23). Analytical Chemistry - ACS Publications. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2007). ResearchGate. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2020-05-30). Chemistry LibreTexts. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2021). White Rose eTheses Online. [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. (2008). ResearchGate. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (2014). National Institutes of Health. [Link]

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (2020). American Chemical Society. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2014). ACS Publications. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. [Link]

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Side reactions in the synthesis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, impurity profiling, and troubleshooting of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1213547-94-4).[1][2] This chiral amine is a critical pharmacophore, often serving as a building block for calcimimetics and neurological agents.[1][2]

The content focuses on the two dominant synthetic routes: Asymmetric Reductive Amination (Biocatalytic/Chemical) and Classical Resolution , identifying specific side reactions and providing actionable solutions.[1][2]

Technical Support Center: (S)-1-(3-Ethoxyphenyl)ethanamine HCl

Module 1: Synthetic Route Analysis & Impurity Origins

User Query: I am observing multiple impurities in the HPLC trace of the crude amine. What are they and where do they come from?

Technical Insight: The synthesis of 1-arylethylamines from 3-ethoxyacetophenone is prone to three primary competing pathways: Carbonyl Reduction , Dimerization , and Dealkylation .[1][2]

Impurity Profile Table

Impurity TypeChemical IdentityOrigin/CauseControl Strategy
Impurity A 1-(3-Ethoxyphenyl)ethanolDirect Reduction: Reductant attacks the ketone before imine formation.[1][2]Ensure complete imine formation (use dehydrating agents like Ti(OiPr)₄ or molecular sieves) before adding the reducing agent (NaBH₄/STAB).[1][2]
Impurity B Bis(1-(3-ethoxyphenyl)ethyl)amine (Dimer)Condensation: The product amine reacts with the starting ketone to form a new imine, which is then reduced.[1][2]High ammonia/amine equivalents (>5 eq).[1][2] Avoid low-concentration reactions where bimolecular coupling is favored.[1][2]
Impurity C 3-Hydroxyacetophenone derivatives (Phenols)Ether Cleavage: Acidic hydrolysis of the ethoxy group (rare with HCl, common with Lewis acids like BBr₃ or high temp HBr).[1][2]Maintain reaction temperature <50°C during acidic workup. Use anhydrous HCl in dioxane/IPA for salt formation.[1][2]
Impurity D (R)-EnantiomerStereocontrol Failure: Inefficient chiral catalyst or racemization during workup.[1][2]Check catalyst ligand integrity.[1][2] Avoid strong bases at high temperatures during free-basing.[1][2]
Module 2: Troubleshooting Asymmetric Synthesis

User Query: My enantiomeric excess (ee) is stuck at 85-90% using Transaminase biocatalysis. How can I improve this to >99%?

Diagnostic Protocol: Enzymatic transamination is equilibrium-driven.[1][2] Low ee often results from product inhibition or thermodynamic equilibrium favoring the ketone.[1][2]

Step-by-Step Optimization:

  • Equilibrium Displacement:

    • Isopropylamine (IPA) Donor: Use IPA as the amine donor.[1][2] The byproduct is acetone.[1][2]

    • Removal System: Apply a slight vacuum or nitrogen sweep to remove acetone (volatile), driving the equilibrium forward (Le Chatelier’s principle).[1][2]

  • pH Control:

    • Transaminases typically require PLP (pyridoxal phosphate) cofactor.[1][2] Ensure pH is maintained between 7.0–8.0. Deviations cause cofactor dissociation and loss of stereoselectivity.[1][2]

  • Cosolvent Selection:

    • The 3-ethoxy group makes the substrate lipophilic.[1][2] Use DMSO (5-10%) or MTBE (biphasic system) to improve substrate solubility without denaturing the enzyme.[1][2]

User Query: I am using the Ellman Auxiliary method ((S)-tert-butanesulfinamide) and seeing distinct "doublet" impurities.

Root Cause: This is likely the Diastereomeric Impurity .[1][2]

  • Mechanism: If the condensation of 3-ethoxyacetophenone with (S)-sulfinamide is incomplete, or if the reduction of the N-sulfinyl imine lacks stereocontrol (e.g., using NaBH₄ instead of L-Selectride), you generate the (R,S) diastereomer.[1]

  • Solution: Use Ti(OEt)₄ (2.0 eq) to drive condensation to completion.[1][2][3] Switch to a bulky reducing agent like L-Selectride or DIBAL-H at -78°C to maximize facial selectivity.[1][2]

Module 3: Salt Formation & Stability (The Hydrochloride Step)

User Query: When adding HCl, the product oils out instead of crystallizing, or forms a hygroscopic gum.

Technical Explanation: The 3-ethoxy substituent increases the lipophilicity of the molecule compared to methoxy analogs, altering its lattice energy.[1][2] Oiling out occurs when the solvent polarity is too high (holding the salt in solution) or too low (causing rapid, amorphous precipitation).[1][2]

Crystallization Protocol (Self-Validating):

  • Solvent System: Dissolve the free amine in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) (5 volumes).[1][2]

  • Drying: The solution must be dried over Na₂SO₄. Water content >0.5% promotes gum formation.[1][2]

  • Acid Addition: Add HCl in Isopropanol (3-4 M) dropwise at 0–5°C.

    • Critical: Do not use aqueous HCl.[1][2]

  • Seed: If oiling occurs, heat to reflux to redissolve, add a seed crystal of pure (S)-1-(3-Ethoxyphenyl)ethanamine HCl, and cool slowly (5°C/hour).

  • Polymorph Check: The target HCl salt should be a white, free-flowing solid.[1][2] If sticky, it may be a solvate.[1][2][3] Dry under vacuum at 40°C for 12 hours.

Module 4: Visualization of Reaction & Impurity Pathways

The following diagram maps the critical nodes where side reactions occur during the Reductive Amination route.

ReactionNetwork cluster_0 Reaction Conditions Start 3-Ethoxyacetophenone Imine Intermediate Imine Start->Imine Amine Source -H2O Alcohol Impurity A: Alcohol (Reduction) Start->Alcohol Direct Reduction (Incomplete Imine) Target (S)-1-(3-Ethoxyphenyl) ethanamine HCl Imine->Target Asymmetric Reduction + HCl Dimer Impurity B: Dimer (Condensation) Target->Dimer + Imine (Low Amine Conc.) Phenol Impurity C: Phenol (Hydrolysis) Target->Phenol Strong Acid/Heat (Ether Cleavage) Cond1 1. Amine Source (NH3/Auxiliary) 2. Dehydrating Agent Cond2 Reductant (NaBH4/H2-Cat)

Figure 1: Reaction network showing the genesis of primary impurities (Red/Yellow nodes) relative to the target pathway (Green).[1][2]

References

  • Vertex Pharmaceuticals. (2020).[1][2] Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents. Link (Describes analogous resolution and salt formation techniques for ethoxy-phenyl amines).[1][2]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Side Reactions. Link (Foundational mechanism for Impurity A and B formation).[1][2]

  • ChemicalBook. (2023).[1][2] (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride Product Properties. Link (Physical properties and CAS verification).[1][2]

  • SciSpace. (2010).[1][2] Optimized procedure for the reductive amination of acetophenone. Link (Protocol for minimizing alcohol impurities in acetophenone derivatives).

  • PubChem. (2025).[1][2] (S)-1-(3-methoxyphenyl)ethylamine Data. National Library of Medicine.[1][2] Link (Analogous compound data for stability and safety profiling).[1][2]

Sources

Navigating the Purification of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine. Here, we address common challenges encountered during its purification, providing troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the purity and yield of your target compound.

Introduction to Purification Challenges

(S)-1-(3-Ethoxyphenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its purification, particularly as the hydrochloride salt, presents several challenges that can impact the final product's quality and suitability for downstream applications. The primary hurdles include the removal of chemical and stereoisomeric impurities and the optimization of crystallization to obtain a product with the desired physical properties. Understanding the source of these impurities and the physicochemical properties of the hydrochloride salt is paramount to developing a robust purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Issue 1: Low Chemical Purity After Initial Synthesis

  • Question: My initial batch of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride shows significant impurities by HPLC/GC analysis, even after initial workup. What are the likely culprits and how can I address them?

  • Answer: The most common chemical impurities often stem from the synthetic route employed, typically a reductive amination of 3-ethoxyacetophenone. The primary suspects are:

    • Unreacted 3-ethoxyacetophenone: The starting ketone may not have been fully consumed during the reaction.

    • The corresponding alcohol: Over-reduction or side reactions can lead to the formation of 1-(3-ethoxyphenyl)ethanol.

    • Dimeric impurities: Self-condensation or other side reactions can lead to the formation of dimers or other high-molecular-weight species.

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure your reductive amination goes to completion by monitoring it via TLC or in-process HPLC/GC. Adjusting reaction time, temperature, or the equivalents of the reducing agent can be beneficial.

    • Aqueous Workup: A thorough aqueous workup is crucial. Partitioning the crude product between an organic solvent (like ethyl acetate or dichloromethane) and an acidic aqueous solution (e.g., dilute HCl) will retain the desired amine in the aqueous phase while unreacted ketone and alcohol impurities remain in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified free amine before hydrochloride salt formation.

    • Chromatography (If Necessary): For persistent impurities, flash column chromatography of the free amine on silica gel may be required before converting to the hydrochloride salt.[1]

Issue 2: Poor Enantiomeric Excess (e.e.)

  • Question: My chiral HPLC analysis indicates a low enantiomeric excess. How can I improve the chiral purity of my (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride?

  • Answer: Achieving high enantiomeric purity is critical. A low e.e. indicates the presence of the undesired (R)-enantiomer. The most effective method to enhance enantiomeric excess is through diastereomeric salt resolution.

    Causality: This technique relies on reacting the racemic or enantiomerically-enriched amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent system. This allows for their separation by fractional crystallization.[2]

    Troubleshooting Steps:

    • Select a Resolving Agent: Commonly used and effective chiral resolving agents for phenylethylamines include (R,R)-tartaric acid or its derivatives.[2]

    • Diastereomeric Salt Formation & Recrystallization:

      • Dissolve the free amine in a suitable solvent (e.g., methanol or ethanol).

      • Add a solution of the chiral resolving agent (e.g., (R,R)-tartaric acid) in the same solvent.

      • The less soluble diastereomeric salt will preferentially crystallize upon cooling or concentration of the solvent.

      • Isolate the crystals by filtration. One or two recrystallizations of this salt from a suitable solvent system will further enhance the diastereomeric purity.

    • Liberation of the Free Amine: After achieving the desired diastereomeric purity, the chiral resolving agent must be removed. This is accomplished by dissolving the purified diastereomeric salt in water, basifying the solution (e.g., with NaOH or K₂CO₃) to deprotonate the amine, and then extracting the free (S)-amine with an organic solvent.

    • Formation of the Hydrochloride Salt: The purified free amine can then be converted to the hydrochloride salt by treatment with HCl (e.g., as a solution in isopropanol or diethyl ether).

Issue 3: Difficulty with Recrystallization of the Hydrochloride Salt

  • Question: I am having trouble getting my (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride to crystallize effectively. It either oils out or the yield is very low. What should I do?

  • Answer: Successful crystallization depends heavily on the choice of solvent and the cooling profile. Amine hydrochlorides are polar salts and their solubility can be challenging to manage.

    Troubleshooting Steps:

    • Solvent Screening: A systematic solvent screen is the first step. The ideal solvent is one in which the hydrochloride salt is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the properties of similar phenethylamine hydrochlorides, good starting points for single-solvent recrystallization are isopropanol, ethanol, or methanol. For anti-solvent crystallization, a combination of a polar solvent in which the salt is soluble (e.g., methanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, heptane, or ethyl acetate) can be effective.

    • Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals and to avoid trapping impurities. Rapid cooling often leads to the formation of small, impure crystals or oiling out.

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to determine the chemical and enantiomeric purity of my product?

    • A1: A combination of analytical techniques is recommended.

      • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are standard methods.

      • Enantiomeric Purity: Chiral HPLC is the most reliable method for determining the enantiomeric excess.[3][4] A suitable column, such as one with a cellulose-based chiral stationary phase, should be used.[3]

  • Q2: How should I store (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride?

    • A2: As a hydrochloride salt, it is generally a stable crystalline solid. However, it is advisable to store it in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent any potential degradation.

  • Q3: Can I purify the hydrochloride salt directly without converting it back to the free amine?

    • A3: Yes, direct recrystallization of the hydrochloride salt is the most common method for removing chemical impurities. However, for enhancing enantiomeric purity, conversion to the free amine is necessary to perform the diastereomeric salt resolution with a chiral acid.

  • Q4: What are the key parameters to control during the formation of the hydrochloride salt to ensure a crystalline product?

    • A4: The key is to avoid rapid precipitation. This can be achieved by:

      • Slowly adding the HCl solution to a solution of the free amine.

      • Maintaining a controlled temperature.

      • Using a solvent system in which the hydrochloride salt has moderate solubility, such as isopropanol or ethanol. A patent for a similar compound mentions the isolation of an isopropanol solvate of the hydrochloride salt, suggesting isopropanol is a good solvent choice.[5][6]

Experimental Protocols

Protocol 1: General Recrystallization of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

This protocol provides a starting point for the recrystallization of the hydrochloride salt to improve chemical purity. The optimal solvent and volumes should be determined through small-scale screening.

  • Solvent Selection: In separate small test tubes, assess the solubility of a small amount of the hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This is a representative method and may require optimization for your specific system.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based). A common choice for phenylethylamines is a cellulose-1 column.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is a 90:10 or 80:20 mixture of hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm).

  • Temperature: Ambient or controlled at 25 °C.

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a compatible solvent and inject it onto the column.

Data Summary

Table 1: Solvent Selection Guide for Recrystallization

SolventPolarityExpected Solubility of Hydrochloride SaltApplication
WaterHighHighGood for dissolution, but may require an anti-solvent for precipitation.
MethanolHighHighGood for dissolution, often used with an anti-solvent.
EthanolMedium-HighModerate to HighGood candidate for single-solvent recrystallization.
IsopropanolMediumModerateGood candidate for single-solvent recrystallization.[5][6]
AcetonitrileMediumLow to ModeratePotential recrystallization solvent.
Ethyl AcetateLow-MediumLowPotential anti-solvent.
Heptane/HexaneLowVery LowGood anti-solvent.
Diethyl EtherLowVery LowGood anti-solvent.

Visualizing the Purification Workflow

Purification_Workflow cluster_chem_purify Chemical Purification cluster_chiral_purify Chiral Purification Crude_HCl Crude (S)-1-(3-Ethoxyphenyl)ethanamine HCl Analysis1 Analyze Purity (HPLC/GC & Chiral HPLC) Crude_HCl->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Final_Product Pure Product Decision1->Final_Product Yes Recrystallization Recrystallization Decision1->Recrystallization No (Chemical Impurities) Free_Base Convert to Free Amine Decision1->Free_Base No (Low e.e.) Recrystallization->Analysis1 Diastereomeric_Salt Form Diastereomeric Salt with Chiral Acid Free_Base->Diastereomeric_Salt Fractional_Crystallization Fractional Crystallization Diastereomeric_Salt->Fractional_Crystallization Liberate_Amine Liberate Free (S)-Amine Fractional_Crystallization->Liberate_Amine Form_HCl Form Pure HCl Salt Liberate_Amine->Form_HCl Form_HCl->Analysis1

Caption: General workflow for the purification of (S)-1-(3-Ethoxyphenyl)ethanamine HCl.

References

  • Celgene Corporation. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. European Patent No. EP3702347A1.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2020). Preparation method of chiral amine compound. Chinese Patent No. CN108440307B.
  • Benson, W. G., & Polt, R. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Journal of Chemical Education, 97(11), 4231–4237. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-1-(3-methoxyphenyl)ethylamine. PubChem Compound Database. Retrieved from [Link]

  • Hossain, M. A., & Islam, M. S. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 87-94. Retrieved from [Link]

  • Celgene Corporation. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. United States Patent Application No. US20160031808A1.
  • Soczewinski, E., & Wawrzynowicz, T. (2001). SPE–TLC Profiling of Impurities in 1-(3,4-Methylenedioxyphenyl)-2-nitropropene, an Intermediate in 3,4-Methylenedioxy-methamphetamine (MDMA) Synthesis. Journal of Planar Chromatography – Modern TLC, 14(5), 324-329. Retrieved from [Link]

  • Wang, Y., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 191, 113603. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Recrystallization of racemic phenylalanine, some observations and questions. Retrieved from [Link]

  • Kurono, N., & Ohkuma, T. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Anhui Jin'ao Chemical Co., Ltd. (2022). Synthetic method of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. Chinese Patent No. CN114215433A.
  • Hetero Research Foundation. (2016). Process for the preparation of substantially pure Dabigatran Etexilate Mesylate. United States Patent No. US9464069B2.
  • S. K., & P. S. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 7(11), 698-707. Retrieved from [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(2). Retrieved from [Link]

  • Reddit. (2017). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? r/chemistry. Retrieved from [Link]

  • MSN Laboratories Private Limited. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Patent No. WO2015159170A2.
  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

Sources

Common impurities in (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

CAS: 1213547-94-4 | Molecular Formula: C10H16ClNO

Welcome to the Technical Support Portal

This guide addresses the specific purity and stability challenges associated with (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride . As a chiral building block frequently used in the synthesis of PDE4 inhibitors (analogous to Apremilast intermediates) and neurological agents, its purity profile is critical for downstream success.

Unlike generic certificates of analysis, this guide explains why specific impurities form and how to eliminate them.[1]

Module 1: Chemical Purity & "Ghost" Peaks

The Issue: You observe unknown peaks in your HPLC chromatogram (RRT 1.1–1.3) or inconsistent stoichiometry in NMR.

Root Cause Analysis: The synthesis of 1-phenylethylamine derivatives, particularly via reductive amination or hydrogenation, is prone to three specific side reactions.

Common Impurities Table
Impurity NameStructure DescriptionOriginRelative Retention Time (Approx)
Impurity A (The Ketone) 1-(3-Ethoxyphenyl)ethanoneUnreacted Starting Material. Incomplete conversion during transamination or reductive amination.~1.5 - 2.0 (Late eluting on RP)
Impurity B (The Alcohol) 1-(3-Ethoxyphenyl)ethanolDirect reduction of the ketone carbonyl before imine formation. Common with Borohydride reagents.[2][3]~0.9 - 1.1
Impurity C (The Dimer) Bis(1-(3-ethoxyphenyl)ethyl)amineReaction between the newly formed amine and the intermediate imine. Most persistent impurity. ~1.2 - 1.4 (Broad peak)
Impurity D (The Phenol) 3-(1-Aminoethyl)phenolAcid-catalyzed cleavage of the ethyl ether group (De-ethylation). Occurs during harsh HCl salt formation or high-temp storage.~0.5 - 0.7 (Early eluting)
Visualizing the Impurity Pathways

The following diagram illustrates the competitive pathways during synthesis that lead to these impurities.

ImpurityPathways Ketone Starting Material (Ketone) Imine Intermediate (Imine) Ketone->Imine + Amine Source (Transaminase/NH3) Alcohol Impurity B (Alcohol) Ketone->Alcohol Direct Reduction (No Amine Source) Target Target Product (S)-Amine Imine->Target Selective Reduction Dimer Impurity C (Dimer) Imine->Dimer + Target Amine (Side Reaction) Phenol Impurity D (Phenol) Target->Phenol HCl/Heat (Ether Cleavage)

Figure 1: Genealogy of impurities during the synthesis and storage of (S)-1-(3-Ethoxyphenyl)ethanamine.

Module 2: The Enantiomeric Excess (ee) Crisis

The Issue: The Certificate of Analysis claims >99% ee, but your in-house analysis shows 95% or lower.

Troubleshooting Guide:

  • Is it Racemization or Separation?

    • Scenario A (Racemization): If the sample was subjected to high temperatures (>60°C) in the presence of strong base or radical initiators, the benzylic proton can be abstracted, leading to racemization.[1]

    • Scenario B (Method Error): Most "racemization" issues are actually analytical artifacts caused by improper chiral column selection.

  • Validated Chiral HPLC Protocol Phenylethylamines interact strongly with silanols. You must use an additive (DEA or TFA) depending on the column type.

    • Column: Daicel Chiralpak AD-H or Crownpak CR-I(+) (Crown ethers are superior for primary amines).

    • Mobile Phase (Normal Phase): n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

    • Mobile Phase (Reverse Phase - Crownpak): pH 1.5 Perchloric acid (aq) : Methanol (85 : 15). Note: Low pH is required to protonate the amine for crown ether binding.

    • Temperature: 25°C (Lower temperatures often improve resolution for this class).

FAQ: Why does the (R)-isomer matter? Even 1% of the (R)-isomer can act as a competitive inhibitor or alter the crystallization kinetics of the final drug substance, leading to polymorph issues downstream.

Module 3: Salt Formation & Physical Stability

The Issue: The solid product is sticky, hygroscopic, or turning pink.

Protocol: Correcting Salt Stoichiometry The hydrochloride salt is naturally hygroscopic. If it becomes a "gum," it likely contains trapped solvent or excess HCl.[1]

  • Pink Discoloration: This indicates oxidation of the phenol impurity (Impurity D). If the ether bond cleaves, the resulting phenol oxidizes rapidly to quinones, which are highly colored.[1]

    • Fix: Recrystallize immediately using Isopropanol/MTBE. Store under Nitrogen.

  • Hygroscopicity Management:

    • Do not dry in an oven >50°C (risks ether cleavage).

    • Recommended Drying: Vacuum desiccator over

      
       at room temperature for 24 hours.
      
Module 4: Troubleshooting Logic Flow

Use this decision tree to diagnose purity issues in your lot.

Troubleshooting Start Problem Detected Type What is the deviation? Start->Type LowEE Low Enantiomeric Excess Type->LowEE UnknownPeak Unknown Impurity Peak Type->UnknownPeak Sticky Sticky/Colored Solid Type->Sticky CheckMethod Check HPLC Method (Crownpak/AD-H?) LowEE->CheckMethod TimeCheck Check Retention Time UnknownPeak->TimeCheck Drying Check Drying Protocol Sticky->Drying MethodOK Method OK? Yes -> Synthesis Issue CheckMethod->MethodOK MethodBad Method Bad? No -> Change Mobile Phase CheckMethod->MethodBad LateElute Late Eluting? Likely Ketone/Dimer TimeCheck->LateElute EarlyElute Early Eluting? Likely Phenol/Alcohol TimeCheck->EarlyElute Pink Pink Color? Phenol Oxidation Drying->Pink Wet Colorless Gum? Trapped Solvent/HCl Drying->Wet

Figure 2: Diagnostic workflow for purity analysis.

References
  • Transaminase Synthesis & Impurities

    • Khatik, A., et al. (2022).[1][4] Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine. Bioprocess and Biosystems Engineering. (Details on ketone/amine equilibrium and HPLC methods).

  • Reductive Amination Side Reactions

    • Master Organic Chemistry. (2017).[2] Reductive Amination: Mechanism and Impurities. (Explains the formation of secondary amine dimers).

  • Chiral Analysis of Phenylethylamines

    • Phenomenex.[5] Chiral HPLC Separations Guide. (Protocols for resolving primary amines using polysaccharide columns).

  • Stability & Safety Data

    • Thermo Fisher Scientific. (2011).[2][6] Safety Data Sheet: Ethanamine, hydrochloride. (Hygroscopicity and storage warnings).

  • General Synthesis Context

    • Fuchs, M., et al. (2012).[1] Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances. (Context on 3-ethoxy substituted analogs).

Sources

Technical Support Center: (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. It outlines the compound's stability profile, potential degradation pathways, and offers practical troubleshooting advice and validated protocols to ensure the integrity of your experimental results.

Compound Overview and Key Characteristics

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral primary amine featuring a benzylic carbon and an ethoxy-substituted phenyl ring. It is supplied as a hydrochloride salt, a common practice in pharmaceutical development to enhance the stability and aqueous solubility of the amine free base, which is often less stable and more challenging to handle.[1] Understanding the inherent chemical liabilities of its structure is crucial for proper handling, storage, and experimental design. The primary points of potential degradation are the benzylic C-H bond, which is susceptible to oxidation, and the aromatic amine structure, which can be sensitive to light.[2][3]

FAQs: Handling, Storage, and Intrinsic Stability

Q1: What are the optimal long-term storage conditions for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride?

A1: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. As a hydrochloride salt, the compound can be hygroscopic; therefore, storage in a desiccator is advised to prevent water absorption, which can affect potency calculations and potentially accelerate degradation.[4]

Q2: Why is this compound provided as a hydrochloride salt instead of the free base?

A2: The hydrochloride salt form offers several advantages over the free amine. It is generally a more stable, crystalline solid, making it easier to handle and weigh accurately.[1] The salt form also significantly improves solubility in aqueous and polar protic solvents, which is often necessary for biological assays and formulation development.[1] Free amines, particularly aromatic ones, can be more prone to oxidative degradation from atmospheric oxygen.

Q3: What are the most probable degradation pathways I should be concerned about during my experiments?

A3: The two most significant degradation risks are oxidation and photodegradation.

  • Oxidation: The benzylic carbon (the carbon atom attached to both the phenyl ring and the amine group) is the primary site for oxidation. This can lead to the formation of the corresponding ketone, 3-ethoxyacetophenone. Benzylic secondary amines can also be oxidized to nitrones.[5]

  • Photodegradation: Aromatic amines are known to be sensitive to light, particularly in the UV spectrum.[3][6] Exposure can lead to complex degradation pathways and discoloration of the material. All solutions should be prepared and stored in amber glassware or protected from light.

Troubleshooting Guide: Common Experimental Issues

Encountering unexpected results is a common challenge. This guide addresses the most frequent issues observed during the analysis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Issue 1: I'm observing unexpected impurity peaks in my HPLC/LC-MS analysis.

This is the most common indicator of sample degradation. The troubleshooting process should be systematic to isolate the cause.

G start Unknown Peak(s) Observed in HPLC check_oxidation Was the sample exposed to air? (e.g., non-degassed solvent, prolonged handling) start->check_oxidation check_photo Was the sample protected from light? (e.g., amber vial, covered autosampler) check_oxidation->check_photo Yes sol_oxidation Root Cause: Oxidative Degradation Action: Use degassed solvents, work under inert gas, prepare samples fresh. check_oxidation->sol_oxidation No check_reagents Are solvents/reagents high purity? (e.g., HPLC-grade, freshly prepared) check_photo->check_reagents Yes sol_photo Root Cause: Photodegradation Action: Use amber vials, wrap containers in foil, limit light exposure. check_photo->sol_photo No sol_reagents Root Cause: Contamination Action: Verify solvent purity, use fresh reagents. check_reagents->sol_reagents No end Identify Degradant & Refine Protocol check_reagents->end Yes sol_oxidation->end sol_photo->end sol_reagents->end

Caption: Troubleshooting workflow for identifying the source of unknown analytical peaks.

Issue 2: My assay results show lower-than-expected potency or are inconsistent.

Inconsistent potency suggests a quantitative error in sample preparation or degradation that is not being chromatographically resolved.

  • Possible Cause A: Water Absorption (Hygroscopicity): As a hydrochloride salt, the compound can absorb atmospheric moisture, artificially inflating its measured weight.[4] This leads to preparing solutions with a lower-than-intended concentration.

    • Solution: Always store the solid compound in a desiccator. Before preparing a stock solution for a critical assay, consider determining the water content via Karl Fischer titration to apply a correction factor to the weight.

  • Possible Cause B: Incomplete Dissolution: While the hydrochloride salt is more soluble than the free base, ensure it has fully dissolved in your chosen solvent system before making further dilutions.

    • Solution: Use sonication or gentle vortexing to aid dissolution. Visually inspect the solution against a dark background to ensure no particulate matter remains.

Key Degradation Pathways

Understanding the chemical transformations the molecule can undergo is essential for developing stability-indicating methods and identifying degradants. Forced degradation studies are the primary tool for elucidating these pathways.[7][8][9]

G cluster_main Potential Degradation Pathways parent (S)-1-(3-Ethoxyphenyl)ethanamine (Parent Compound) ketone 3-Ethoxyacetophenone (Oxidative Degradant) parent->ketone [O] (e.g., H₂O₂, Heat) hydroxylated Phenolic Degradant (Hydrolytic Degradant) parent->hydroxylated H⁺ / H₂O (Strong Acid, Heat) n_oxide N-Oxide Derivative (Oxidative Degradant) parent->n_oxide [O]

Caption: Potential degradation pathways under stress conditions.

  • Benzylic Oxidation: The most probable pathway involves the oxidation of the benzylic C-H bond to form a carbonyl.[2][10] This converts the chiral center into a prochiral center, resulting in the formation of 3-ethoxyacetophenone. This is often induced by oxidative stress (e.g., hydrogen peroxide) and thermal stress.

  • N-Oxidation: The primary amine can be oxidized to form hydroxylamine or nitroso derivatives, particularly under strong oxidizing conditions.

  • Ether Hydrolysis: While ethers are generally stable, under harsh acidic conditions and heat, the ethoxy group could be hydrolyzed to a hydroxyl group, forming 3-(1-aminoethyl)phenol.[11][12] This is typically a slower and less favorable reaction compared to benzylic oxidation.

Protocols for Stability Assessment

To formally assess stability and develop a stability-indicating analytical method, a forced degradation study is required as stipulated by ICH guidelines.[13][14]

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature -20°C (Long-term) Minimizes thermal degradation kinetics.
2-8°C (Short-term) Suitable for working stock solids.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation.[15]
Light Protect from light (Amber vials) Prevents photolytic degradation.[3]

| Moisture | Store in a desiccator | Prevents water absorption by the hygroscopic salt.[4] |

Table 2: Typical Forced Degradation Study Parameters (ICH Q1A R2)

Stress Condition Typical Reagents and Conditions Target Degradation Potential Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48h 5-20%[13] Ether hydrolysis products.
Base Hydrolysis 0.1 M NaOH, 60°C, 8-24h 5-20%[13] Generally more stable; potential for elimination.
Oxidation 3% H₂O₂, RT, 24h 5-20%[13] Benzylic ketone, N-oxides.[2][5]
Thermal Solid state, 80°C, 72h 5-20%[13] Accelerates oxidation and other pathways.

| Photolytic | Solution/Solid, ICH Option 2 (1.2 million lux-hours, 200 W-hours/m²) | 5-20%[13] | Complex mixture of photoproducts.[3] |

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and establish the degradation profile of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Stress: Place approximately 5-10 mg of the solid compound in a clear glass vial and heat in an oven at 80°C for 72 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Stress: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines. A parallel sample wrapped in aluminum foil serves as the dark control.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/PDA method. Compare stressed samples to an unstressed control solution prepared at the time of analysis.

Protocol 2: Example Stability-Indicating HPLC-UV Method

Objective: To provide a baseline chromatographic method capable of separating the parent compound from its potential degradation products. Note: This method may require optimization.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL[16]

  • Detection: UV-PDA, monitor at 220 nm and 274 nm.

  • System Suitability: The resolution between the parent peak and its closest eluting degradant should be >2.0.

References

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chiral Laboratories. Forced Degradation Studies. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products. [Link]

  • Pharmagenie. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • PubChem. (S)-1-(3-methoxyphenyl)ethylamine. [Link]

  • ResearchGate. Degradation pathways and by products in the photolysis (W) and photocatalysis (T) of moxifloxacin HCl. [Link]

  • AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

  • Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • ACS Publications. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • ResearchGate. Photochemistry of Aliphatic and Aromatic Amines. [Link]

  • Sciencemadness.org. Converting to the hydrochloric salt for storage?. [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. [Link]

  • University of Windsor. HYDROLYSIS. [Link]

  • ResearchGate. Biodegradation of Deltamethrin and Its Hydrolysis Product 3-Phenoxybenzaldehyde by a Newly Isolated Streptomyces aureus Strain HP-S-01. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • MDPI. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]9/28/1/361)

Sources

Technical Support Center: (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

[1][2]

Quick Reference Data
PropertySpecification
Chemical Name (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
CAS Number 1213547-94-4
Molecular Formula C₁₀H₁₅NO[1][2] · HCl
Molecular Weight 201.69 g/mol (Salt basis)
Physical State White to off-white solid powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (e.g., hexane).[1][2]
Hygroscopicity High .[1][2] Amine hydrochloride salts are prone to absorbing atmospheric moisture.[2]

Part 1: Critical Storage Protocols

Temperature & Environment

Recommendation: Long-term storage at 2°C to 8°C is strongly recommended to maintain enantiomeric excess (ee%) and prevent chemical degradation.[1][2] While the hydrochloride salt is kinetically stable at room temperature (20-25°C) for short durations (shipping/handling), continuous exposure to thermal fluctuations can accelerate oxidation of the ethoxy ether linkage or induce caking.[1][2]

  • Short-Term (< 1 Month): Ambient temperature (20-25°C) in a desiccator.

  • Long-Term (> 1 Month): Refrigerated (2-8°C).

  • Freeze-Thaw: Avoid. Repeated cycling can introduce condensation moisture into the vial.[2]

Atmosphere & Packaging

The primary threat to this compound is moisture , not racemization (under neutral conditions).[2]

  • Desiccation: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1][2] If not, store in a tightly sealed container with a desiccant packet (silica gel).[2]

  • Container: Amber glass vials with PTFE-lined caps are preferred to minimize light exposure, although the compound is not acutely photosensitive.[1][2]

Handling Precaution

Warning: As a chiral amine salt, avoid contact with strong oxidizers and bases during storage.[2] Bases will liberate the free amine, which is significantly less stable and prone to oxidation/carbamate formation (with atmospheric CO₂).[2]

Part 2: Troubleshooting & FAQs

Q1: The powder has clumped into a sticky solid. Is it still usable?

Diagnosis: This is a classic sign of hygroscopicity .[2] The hydrochloride salt has absorbed atmospheric water, causing partial deliquescence.[2] Resolution:

  • Check Purity: Run an LC-MS or H-NMR.[1][2] If the spectra are clean (no hydrolysis peaks), the compound is chemically intact.[2]

  • Recovery: Do not heat to dry, as this may degrade the ether moiety.[2] Dissolve the clump in a minimal amount of dry methanol, precipitate with cold diethyl ether, and vacuum dry over P₂O₅.

  • Prevention: Always allow the refrigerated vial to equilibrate to room temperature before opening to prevent condensation.

Q2: How do I convert the hydrochloride salt to the free amine for my reaction?

Context: Many nucleophilic substitutions or metal-catalyzed cross-couplings require the free amine species.[1][2] Protocol: Do not store the free amine; generate it in situ or immediately prior to use.

  • Biphasic Extraction: Suspend the HCl salt in CH₂Cl₂ (DCM).

  • Neutralization: Add 1.1 equivalents of 1M NaOH or saturated NaHCO₃ solution.

  • Separation: Shake vigorously. The free amine will partition into the DCM layer.[2]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (temperature < 30°C).

Q3: I see a new impurity peak at RRT 0.9 in my HPLC. What is it?

Analysis: If stored improperly (exposed to air/light), the ethoxy group at the meta position can undergo slow oxidative dealkylation, or the amine can react with CO₂.[2]

  • Scenario A (CO₂): If the peak disappears upon acidification, it is likely a carbamate salt formed from reaction with air (common in free amines, less common in HCl salts but possible if excess base was present).[2]

  • Scenario B (Oxidation): If the peak persists, check for 3-hydroxy-alpha-methylbenzylamine (loss of ethyl group) or N-oxide formation.[1][2]

Q4: Can I store this compound in DMSO or Water stock solutions?

Answer: No.

  • Water: Promotes hydrolysis over time and bacterial growth.[2]

  • DMSO: While soluble, DMSO is hygroscopic and can act as a mild oxidant over months.[2]

  • Best Practice: Prepare fresh solutions. If storage is unavoidable, store as a high-concentration stock in anhydrous DMSO at -20°C for no more than 1 week.

Part 3: Experimental Workflows

Workflow 1: Safe Free-Basing & Handling Logic

The following diagram illustrates the decision logic for handling the salt vs. the free amine to prevent degradation.

GStartStart: (S)-1-(3-Ethoxyphenyl)ethanamine HClCheckStateCheck Physical StateStart->CheckStateSolidDry PowderCheckState->SolidClumpedSticky/ClumpedCheckState->ClumpedUsageIntended Use?Solid->UsageAction_RecoverRecrystallize:MeOH/EtherClumped->Action_RecoverAction_DryStore at 2-8°C(Desiccated)Action_Recover->SolidDirectUse as HCl Salt(e.g., Amide Coupling with HATU)Usage->DirectStandardFreeBaseNeed Free Amine(e.g., N-Alkylation)Usage->FreeBaseNucleophilicExtractionDCM/NaOH Extraction(Prepare Fresh)FreeBase->ExtractionWarningCRITICAL: Use Immediately.Do NOT Store Free Amine.Extraction->Warning

Figure 1: Decision matrix for storage recovery and experimental preparation of the free amine.

Workflow 2: Degradation Pathways

Understanding the chemical vulnerabilities of the ethoxy-phenyl moiety and the chiral amine.[1][2]

DegradationCompound(S)-1-(3-Ethoxyphenyl)ethanamine HClHydrateHydrate Formation(Sticky Solid)Compound->Hydrate+ Moisture(Hygroscopic)PeroxideEther Peroxidation(Trace Impurity)Compound->Peroxide+ Light/Air(Slow)RacemizationRacemization(Loss of Chirality)Compound->Racemization+ Strong Base/Heat(Extended Time)MoistureMoisture (H₂O)Moisture->HydrateOxygenOxygen (O₂)Oxygen->PeroxideBaseBase (pH > 10)Base->Racemization

Figure 2: Primary degradation vectors.[1][2] Moisture is the most immediate risk; oxidation is a long-term risk.[1][2]

References

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: Ethanamine Hydrochloride Salts (General Handling). Retrieved from [Link][1][2]

  • PubChem. (2025).[2] Compound Summary: (S)-1-(3-methoxyphenyl)ethylamine (Structural Analog Data). National Library of Medicine.[2] Retrieved from [Link][1][2]

Technical Support Center: Optimization of Chiral Resolution for 1-(3-ethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-(3-ethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating the enantiomerically pure forms of this key chiral amine. Drawing from established principles of diastereomeric salt crystallization and practical field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your optimization process.

I. Foundational Principles of Chiral Resolution by Diastereomeric Salt Crystallization

Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers on both laboratory and industrial scales.[1][2] The process hinges on reacting the racemic amine with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomeric salts which, unlike their enantiomeric precursors, possess distinct physical properties, most critically, differential solubility in a given solvent system.[3] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The final step involves liberating the desired free amine from the purified diastereomeric salt.

The efficiency of this entire process is governed by a delicate interplay of factors including the choice of resolving agent, solvent system, stoichiometry, temperature, and crystallization time.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the chiral resolution of 1-(3-ethoxyphenyl)ethanamine.

Issue 1: No Salt Formation or Precipitation

Question: I've mixed my racemic 1-(3-ethoxyphenyl)ethanamine with the chiral resolving agent in the chosen solvent, but no solid is forming. What's going wrong?

Answer:

This is a common initial hurdle and typically points to one of several factors related to solubility and supersaturation.

  • Possible Causes & Troubleshooting Steps:

    • Inappropriate Solvent: The selected solvent may be too effective at solvating both diastereomeric salts, thus preventing either from reaching the point of precipitation.

      • Solution: A systematic solvent screening is crucial.[4] Experiment with a range of solvents with varying polarities (e.g., alcohols like methanol or isopropanol, ketones, esters, and non-polar solvents, or mixtures thereof).

    • Low Concentration: The solution may be too dilute, preventing it from becoming supersaturated.

      • Solution: Carefully increase the concentration of both the amine and the resolving agent.[4] You can also try to slowly evaporate the solvent to induce saturation.

    • Unsuitable Resolving Agent: The chosen resolving agent may not form a stable, crystalline salt with the amine under the tested conditions.

      • Solution: Screen a variety of chiral resolving agents. For amines like 1-(3-ethoxyphenyl)ethanamine, common choices include tartaric acid and its derivatives (like dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid.[5][6]

    • High Purity of Starting Materials: Ensure the racemic amine is of high purity as impurities can inhibit crystallization.[4][7]

Issue 2: The Precipitate is an Oil or Fails to Crystallize ("Oiling Out")

Question: A precipitate has formed, but it's a sticky oil instead of a crystalline solid. How can I fix this?

Answer:

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase. This often happens if the salt's melting point is below the crystallization temperature or if the solution is too concentrated.[8]

  • Possible Causes & Troubleshooting Steps:

    • Suboptimal Solvent System: The solvent may be too polar or non-polar, favoring a liquid-liquid phase separation.

      • Solution: Introduce an anti-solvent to the system. This is a solvent in which the salt is insoluble, and its gradual addition can often induce crystallization. Also, experimenting with different solvent mixtures can be effective.[4]

    • High Supersaturation: The concentration of the solutes might be too high, leading to rapid separation as an oil.

      • Solution: Add a small amount of additional solvent to slightly decrease the concentration.[8]

    • Temperature Profile: The cooling rate might be too fast.

      • Solution: Implement a slower, more controlled cooling process. Gradual cooling allows more time for orderly crystal lattice formation.

Issue 3: Low Enantiomeric Excess (e.e.) of the Desired Enantiomer

Question: I've isolated the crystalline salt, but after liberating the amine, the enantiomeric excess is unacceptably low. How can I improve the selectivity?

Answer:

Low enantiomeric excess is a clear indicator of poor selectivity in the crystallization process, often due to the co-crystallization of both diastereomers.

  • Possible Causes & Troubleshooting Steps:

    • Poor Diastereomeric Salt Selectivity: The solubilities of the two diastereomeric salts in the chosen solvent system are too similar.

      • Solution: This is the most critical parameter to optimize. A thorough screening of different resolving agents and solvent systems is necessary to maximize the solubility difference.[4]

    • Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact selectivity.

      • Solution: Systematically vary the stoichiometry. Starting with 0.5 molar equivalents of the resolving agent is often a good strategy for initial screening, as it can be more efficient for a rapid evaluation.[6]

    • Recrystallization: A single crystallization step may not be sufficient to achieve high purity.

      • Solution: Perform one or more recrystallizations of the diastereomeric salt. This is a powerful technique for enhancing the purity of the less soluble diastereomer.

    • Kinetic vs. Thermodynamic Control: The duration of crystallization can influence the outcome. Sometimes, a faster crystallization under kinetic control yields higher purity, while in other cases, allowing the system to reach thermodynamic equilibrium is better.[9]

Issue 4: Low Yield of the Resolved Product

Question: The enantiomeric excess is good, but the overall yield of my desired enantiomer is very low. What can I do to improve it?

Answer:

Low yield can be a result of several factors, from the inherent solubility of the desired salt to losses during the workup procedure.

  • Possible Causes & Troubleshooting Steps:

    • High Solubility of the Desired Diastereomeric Salt: A significant portion of the desired salt may remain in the mother liquor.

      • Solution: Optimize the crystallization temperature; lower temperatures generally decrease solubility. Also, minimize the amount of solvent used for crystallization and for washing the filtered crystals.[4]

    • Incomplete Liberation of the Free Amine: The process of breaking the diastereomeric salt and extracting the free amine may be inefficient.

      • Solution: Ensure the pH is sufficiently basic (typically >9.5) during the workup to fully deprotonate the amine.[10] Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery.

    • Premature Filtration: Filtering the crystals too early may not allow for maximum recovery.

      • Solution: Allow for an adequate stirring or standing time before filtration to ensure the crystallization is complete.[10]

III. Frequently Asked Questions (FAQs)

Q1: Which resolving agent should I start with for 1-(3-ethoxyphenyl)ethanamine?

A1: While the optimal resolving agent must be determined experimentally, tartaric acid and mandelic acid are excellent starting points for resolving phenylethylamine derivatives.[5][11] Both are commercially available in their enantiopure forms and have a strong track record.

Q2: How do I determine the enantiomeric excess (e.e.) of my resolved amine?

A2: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC).[4] This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas allows for a precise calculation of the e.e.

Q3: Can I recover the "wrong" enantiomer from the mother liquor?

A3: Yes. The more soluble diastereomer remains in the mother liquor. You can isolate this salt, liberate the "wrong" enantiomer, and potentially racemize it for recycling, which is a key consideration for improving the overall process economy in industrial applications.[12]

Q4: What is the significance of using 0.5 equivalents of the resolving agent?

A4: Using a half-equivalent of the resolving agent can be more efficient. In an ideal scenario, it will react with one enantiomer to form the less soluble diastereomeric salt, leaving the other enantiomer in solution as the free base. This can simplify the separation and reduce the cost of the resolving agent.[6]

Q5: How critical is the purity of the initial racemic 1-(3-ethoxyphenyl)ethanamine?

A5: It is highly critical. Impurities can act as crystallization inhibitors or be incorporated into the crystal lattice, which can significantly reduce the enantiomeric excess and the overall success of the resolution.[7]

IV. Experimental Protocols & Data Presentation

Protocol 1: General Screening for Diastereomeric Salt Crystallization
  • Preparation: In separate vials, dissolve a known amount of racemic 1-(3-ethoxyphenyl)ethanamine in a small volume of various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

  • Addition of Resolving Agent: To each vial, add a solution of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, typically starting with 0.5 to 1.0 molar equivalents.

  • Observation at Room Temperature: Stir the mixtures at room temperature and observe for any signs of precipitation over a period of several hours.

  • Cooling: If no precipitation occurs, slowly cool the vials in an ice bath or refrigerator and continue to observe.

  • Isolation and Analysis: If a solid forms, isolate it by filtration, wash with a minimal amount of cold solvent, and dry. Liberate the free amine by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess of the recovered amine by chiral HPLC.

Data Summary Table: Solvent and Resolving Agent Screening
Resolving AgentSolventMolar Equivalents of AgentCrystallization Outcomee.e. (%)
L-(+)-Tartaric AcidMethanol0.5Crystalline SolidData to be filled
L-(+)-Tartaric AcidIsopropanol0.5Crystalline SolidData to be filled
D-(-)-Mandelic AcidEthanol1.0OilData to be filled
D-(-)-Mandelic AcidEthyl Acetate1.0No PrecipitationData to be filled

Note: This table is a template for recording your experimental results.

V. Visualizing the Workflow

Diagram 1: General Workflow for Chiral Resolution

G racemic_amine Racemic 1-(3-ethoxyphenyl)ethanamine mixing Mixing & Salt Formation racemic_amine->mixing resolving_agent Chiral Resolving Agent resolving_agent->mixing solvent Solvent Selection solvent->mixing crystallization Crystallization (Cooling/Stirring) mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor Liquid liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation extraction Extraction liberation->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Diagram 2: Troubleshooting Decision Tree

G start Experiment Start outcome Observe Outcome start->outcome no_solid No Solid Forms outcome->no_solid No Precipitation oiling_out Oiling Out outcome->oiling_out Oil Forms low_ee Low e.e. outcome->low_ee Solid Forms action_solvent Screen Solvents / Increase Concentration no_solid->action_solvent action_antisolvent Add Anti-solvent / Slower Cooling oiling_out->action_antisolvent success High e.e. & Yield low_ee->success e.e. > 98% action_recrystallize Recrystallize Salt / Screen Agents low_ee->action_recrystallize e.e. < 98% action_solvent->outcome action_antisolvent->outcome action_recrystallize->outcome

Caption: Decision Tree for Troubleshooting Common Crystallization Issues.

VI. References

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02: 123. Available from: [Link]

  • Ter Horst, J. H., Cains, T. E., & Citroni, E. (2008). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 10(9), 1136-1143. Available from: [Link]

  • Kim, J. H., Lee, W. K., & Kim, H. J. (2003). A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. Bulletin of the Korean Chemical Society, 24(9), 1345-1347. Available from: [Link]

  • Hernández-Linares, M. G., & Juaristi, E. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4919. Available from: [Link]

  • Santos, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

  • Chapman, S. L., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3519–3531. Available from: [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Available from: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Pálovics, E., & Fogassy, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 653. Available from: [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Available from: [Link]

  • Google Patents. (n.d.). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Available from:

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available from: [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Available from:

  • Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(46), 6175-6178. Available from: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available from: [Link]

  • White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Available from: [Link]

  • PubChem. (n.d.). (S)-1-(3-methoxyphenyl)ethylamine. Available from: [Link]

  • ResearchGate. (n.d.). An Improved Resolution of (±)-1-Phenylethylamine. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Available from: [Link]

  • Kaviani, R., Jouyban, A., & Shayanfar, A. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(44), 6245-6260. Available from: [Link]

  • Hampton Research. (n.d.). Guide for crystallization. Available from: [Link]

  • Springuel, G., Levilain, J., & Wouters, J. (2012). Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution. Crystal Growth & Design, 12(7), 3743–3751. Available from: [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]

  • Google Patents. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Available from:

  • National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

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Technical Support Center: Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of chiral resolution. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common experimental hurdles.

Fundamental Principles: The Basis of Separation

Chiral resolution by diastereomeric salt crystallization is a cornerstone technique for separating enantiomers.[1] The process hinges on a simple yet powerful principle: while enantiomers (non-superimposable mirror images) share identical physical properties, diastereomers do not.[2] The core strategy involves reacting a racemic mixture (e.g., a mixture of R- and S-enantiomers) with a single, pure enantiomer of a chiral resolving agent.[3][4] This reaction creates a pair of diastereomeric salts (e.g., R-acid/R-base and S-acid/R-base). These diastereomers possess distinct physicochemical properties, most critically, different solubilities in a given solvent system.[5][6] This solubility difference is the key that allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor.[2][5]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during diastereomeric salt crystallization in a direct question-and-answer format.

Q1: I'm not getting any crystals. What are the potential causes and solutions?

Failure to achieve crystallization is a frequent challenge, typically rooted in issues of supersaturation, nucleation, or inhibition.

  • Insufficient Supersaturation : The solution may be too dilute for crystals to form. The driving force for crystallization is achieved when the concentration of a solute exceeds its solubility limit at a given temperature.

    • Solution : Carefully evaporate a portion of the solvent to increase the overall concentration of the diastereomeric salts.[7]

  • Inhibition by Impurities : Even trace impurities in the starting racemate or resolving agent can interfere with the crystal lattice formation and inhibit nucleation.

    • Solution : Consider an additional purification step for your starting materials, such as recrystallization or chromatography.

  • Inappropriate Solvent System : The selected solvent might be too effective, keeping both diastereomeric salts fully dissolved. The ideal solvent must exhibit a significant difference in solubility between the two diastereomers.[7]

    • Solution : A systematic solvent screen is essential to identify a system that provides differential solubility.[5] Good starting points are solvents where the racemate and resolving agent show moderate solubility.[7]

  • High Nucleation Energy Barrier : The solution may be in a metastable zone where spontaneous nucleation is kinetically unfavorable.

    • Solution : Induce nucleation by scratching the inside of the flask with a glass rod or, if available, by adding a few seed crystals of the desired pure diastereomeric salt.[7]

Q2: My product is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to excessive supersaturation or the crystallization temperature being above the salt's melting point in the solvent.

  • Cause : Too rapid generation of supersaturation (e.g., by fast cooling or rapid anti-solvent addition).[5]

  • Cause : The solvent has poor solvating power for the crystal lattice but good solvating power for the individual ions.[5]

  • Solutions :

    • Add More Solvent : This can decrease the concentration and prevent oiling out.[7]

    • Slow Down : Reduce the rate of cooling or the addition rate of an anti-solvent to allow molecules sufficient time to orient into a crystal lattice.[5]

    • Increase Temperature : Re-dissolve the oil by increasing the temperature, then cool the solution very slowly, preferably with seeding, to guide the crystallization process.[5]

    • Change the Solvent System : A different solvent or solvent mixture can fundamentally alter the thermodynamics to favor crystallization.[7]

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the purity?

Low diastereomeric excess signifies poor separation efficiency, where the undesired diastereomer co-precipitates with the target one.

  • Optimize the Solvent System : This is the most critical factor. A solvent that maximizes the solubility difference between the two diastereomers is required. A thorough solvent screen is the most effective approach.[7]

  • Control the Temperature Profile : Temperature directly influences solubility.[7] A slow, controlled cooling profile is crucial for maintaining selectivity. The final crystallization temperature dictates the final yield and purity.

  • Analyze the Phase Behavior : The formation of a solid solution, where one diastereomer is incorporated into the crystal lattice of the other, can severely limit the achievable purity.[8][9] Constructing a ternary phase diagram is a powerful tool for understanding the solid-state landscape and identifying conditions to avoid solid solution formation.[7][10]

  • Recrystallization : If a moderately pure product is obtained, a subsequent recrystallization step can often significantly enhance the diastereomeric excess.

Q4: My experimental results are inconsistent from batch to batch. What are the likely culprits?

Inconsistent results point towards a lack of control over critical process parameters.

  • Polymorphism : Diastereomeric salts can exist in different crystalline forms (polymorphs), each with its own unique solubility and stability. Uncontrolled nucleation of different polymorphs will lead to variability.

    • Solution : Characterize the solid forms obtained using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Implement a strict seeding protocol with the desired polymorph to ensure consistency.[5]

  • Purity of Starting Materials : Variations in the purity of the racemate or resolving agent can introduce impurities that affect crystallization.[5]

    • Solution : Ensure high and consistent purity of all starting materials.

  • Lack of Process Control : Minor variations in temperature, agitation speed, and addition rates can have a significant impact on the outcome.[5]

    • Solution : Utilize automated lab reactors and precise control systems to maintain strict control over all crystallization parameters.

Q5: How do I choose the right resolving agent?

The selection of the resolving agent is a critical first step and is often empirical.[1] The agent must form stable, crystalline salts with the racemate. A good resolving agent will lead to a significant difference in the crystal lattice energies and, consequently, the solubilities of the resulting diastereomeric salts. It is common to screen a variety of commercially available chiral acids or bases to find the most effective one for a particular racemate.[1][11]

Visualization of Concepts & Workflows

Diagrams provide a clear visual representation of complex processes, aiding in understanding and decision-making.

G cluster_0 Principle of Diastereomeric Salt Resolution RacemicMixture Racemic Mixture (R-Enantiomer + S-Enantiomer) Identical Physical Properties Reaction Salt Formation Reaction RacemicMixture->Reaction ChiralAgent Chiral Resolving Agent (e.g., Pure R'-Agent) ChiralAgent->Reaction Diastereomers Mixture of Diastereomeric Salts (R,R'-Salt + S,R'-Salt) Different Solubilities Reaction->Diastereomers Crystallization Selective Crystallization (Based on Solubility Difference) Diastereomers->Crystallization Separation Physical Separation (Filtration) Crystallization->Separation LessSoluble Solid Crystals (Enriched in Less Soluble Diastereomer, e.g., S,R'-Salt) Separation->LessSoluble MoreSoluble Mother Liquor (Enriched in More Soluble Diastereomer, e.g., R,R'-Salt) Separation->MoreSoluble Liberation Liberation of Enantiomer (e.g., Acid/Base Treatment) LessSoluble->Liberation

Caption: The core workflow of chiral resolution via diastereomeric salt formation.

TroubleshootingWorkflow Start Experiment Start Problem Problem Encountered? Start->Problem NoCrystals No Crystals Problem->NoCrystals Yes OilingOut Oiling Out Problem->OilingOut Yes LowPurity Low Purity (d.e.) Problem->LowPurity Yes Success Successful Crystallization Problem->Success No Action_Concentrate Increase Concentration Induce Nucleation (Scratch/Seed) NoCrystals->Action_Concentrate Action_SolventScreen Perform Solvent Screen Check Starting Material Purity NoCrystals->Action_SolventScreen Action_SlowRate Slow Cooling/Anti-Solvent Rate Increase Temperature & Re-cool Slowly OilingOut->Action_SlowRate Action_ChangeSolvent Change Solvent System OilingOut->Action_ChangeSolvent Action_OptimizeCooling Optimize Cooling Profile Recrystallize Product LowPurity->Action_OptimizeCooling Action_PhaseDiagram Construct Phase Diagram Check for Solid Solutions LowPurity->Action_PhaseDiagram Action_Concentrate->Problem Action_SolventScreen->Problem Action_SlowRate->Problem Action_ChangeSolvent->Problem Action_OptimizeCooling->Problem Action_PhaseDiagram->Problem

Caption: A logical troubleshooting workflow for common crystallization issues.

Experimental Protocols & Data

Data Presentation: Impact of Solvent Selection

The choice of solvent is arguably the most critical parameter in achieving a successful resolution. The ideal solvent will maximize the solubility ratio between the two diastereomeric salts. The following table provides a hypothetical illustration of how solvent choice can impact resolution efficiency.

Solvent SystemSolubility of (R,R')-Salt (g/L)Solubility of (S,R')-Salt (g/L)Solubility Ratio (S_RR' / S_SR')Expected d.e. of Crystals
Methanol50451.1Low
Ethyl Acetate1581.9Moderate
Isopropanol2555.0High
Toluene21.81.1Low
90:10 Heptane:IPA50.86.3Very High

Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific diastereomeric salts.[7]

Protocol 1: High-Throughput Solvent Screening

Objective: To rapidly identify promising solvent systems for the selective crystallization of one diastereomer.[7]

Materials:

  • Racemic compound

  • Chiral resolving agent

  • A diverse set of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons)

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate shaker/incubator

  • Centrifuge with plate rotor

  • HPLC with a chiral column for analysis

Procedure:

  • Stock Solution Preparation : Prepare a stock solution of the racemic compound and the resolving agent in a suitable volatile solvent (e.g., methanol).[7]

  • Dispensing : Dispense a fixed volume of the stock solution into each well of the 96-well plate.

  • Evaporation : Evaporate the initial solvent completely to leave a solid residue of the diastereomeric salts in each well.[7]

  • Test Solvent Addition : Add a fixed volume of each test solvent to the wells.

  • Equilibration : Seal the plate and agitate at a controlled temperature (e.g., 25°C) for 12-24 hours to ensure the solution reaches equilibrium with any solid that has not dissolved.

  • Analysis : Centrifuge the plate to settle any undissolved solids. Carefully take an aliquot from the supernatant of each well and analyze the composition (d.e. of the solution) by chiral HPLC.

  • Interpretation : A solvent that results in a high d.e. in the supernatant is a promising candidate, as it indicates that the other diastereomer has preferentially remained in the solid state.

Protocol 2: Measuring Diastereomer Solubility Curves

Objective: To quantify the solubility of each pure diastereomeric salt as a function of temperature in a selected solvent system.

Procedure:

  • Preparation : Synthesize and purify small amounts of both pure diastereomeric salts (e.g., >99% d.e.).

  • Equilibrium Measurement : For each diastereomer, add an excess amount of the pure salt to a known volume of the chosen solvent in a sealed vial.[7]

  • Agitation : Place the vials in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).[7]

  • Sampling : Allow the solid to settle, then carefully withdraw a filtered aliquot of the supernatant.[7]

  • Quantification : Accurately determine the concentration of the dissolved salt in the aliquot using a calibrated HPLC method or by gravimetric analysis after solvent evaporation.[7]

  • Repeat : Repeat steps 2-5 at various temperatures (e.g., 10°C, 20°C, 30°C, 40°C) to construct a solubility curve for each diastereomer.[7]

  • Analysis : Plot solubility vs. temperature for both salts. The system with the largest separation between the two curves offers the best potential for a high-yield, high-purity resolution.

Protocol 3: Controlled Cooling Crystallization

Objective: To perform a controlled cooling crystallization to selectively crystallize the less soluble diastereomeric salt.[5]

Procedure:

  • Solution Preparation : Dissolve the racemic mixture and the resolving agent in the chosen optimal solvent at an elevated temperature until all solids are dissolved.[5]

  • Controlled Cooling : Slowly cool the solution according to a pre-defined linear or staged cooling profile. A typical rate might be 0.1-0.5°C per minute.

  • Seeding (Optional but Recommended) : Once the solution is slightly supersaturated with respect to the desired diastereomer, add a small quantity (0.1-1% w/w) of seed crystals of the pure, less soluble diastereomer. This promotes controlled crystal growth over spontaneous nucleation.[6]

  • Maturation : Hold the resulting slurry at the final, lower temperature with gentle agitation for a period (e.g., 2-12 hours) to allow the crystallization to reach equilibrium.

  • Isolation : Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis : Determine the yield and measure the diastereomeric excess of the isolated crystals and the mother liquor using chiral HPLC or NMR.

References

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Overcoming solubility issues during diastereomeric salt crystallization. Benchchem.
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
  • How to overcome poor crystallization in diastereomeric salt formation. Benchchem.
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.
  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Chiral resolution. Wikipedia.
  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). Available at: [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate.
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • Diastereomeric recrystallization. Wikipedia.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.

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Technical Support Center: Improving the Efficiency of Chiral Amine Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of chiral amine hydrochloride salts is a cornerstone of active pharmaceutical ingredient (API) development. This process is critical not only for purification and stabilization of the amine but also for ensuring the stereochemical integrity of the final drug substance. Efficient and reproducible salt formation directly impacts yield, purity, and ultimately, the economic viability of a drug manufacturing process.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, experience-based insights into the nuanced science of crystallization. By understanding the causality behind common issues, you can troubleshoot effectively and optimize your salt formation processes with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during chiral amine hydrochloride salt formation in a direct question-and-answer format.

Q1: My salt is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This happens when the concentration of the salt exceeds its solubility to such a degree that the formation of a disordered, solute-rich liquid is kinetically favored over the formation of an ordered crystal lattice. Key causes include:

  • Low Melting Point: The melting point of your salt may be lower than the temperature of the solution when supersaturation is achieved.[2]

  • High Supersaturation: This can be caused by cooling the solution too quickly or by using a solvent system in which the salt is too soluble.[1]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.[2][3]

Causality: The formation of a crystal requires molecules to arrange themselves in a highly ordered, three-dimensional lattice. This is an energetically demanding process that requires time. Oiling out is a kinetic trap; it's faster for the highly concentrated solute to form a disordered liquid than an ordered solid. This oil phase often traps impurities, and if it solidifies, it typically forms an amorphous solid with poor purity.[2]

Troubleshooting Protocol & Solutions:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add more of the primary "good" solvent (the one in which the amine free base is more soluble) to decrease the overall concentration.[2] A more dilute starting point can prevent the system from reaching the critical supersaturation level where oiling occurs.[1]

  • Slow Down the Cooling Process: Rapid cooling is a primary driver of high supersaturation.[1] Once the salt is re-dissolved, allow the solution to cool to room temperature slowly, ideally over several hours. If necessary, subsequent cooling to 0-5 °C should also be gradual.

  • Use an Anti-Solvent Slowly: If using an anti-solvent (a solvent in which the salt is poorly soluble) to induce crystallization, add it dropwise at a slightly elevated temperature. This prevents localized areas of high supersaturation.[1]

  • Implement Seeding: Seeding is a powerful method to bypass the unpredictable nature of primary nucleation.[1] Add a few crystals of the desired salt to the slightly supersaturated solution. This provides a template for crystal growth to occur in a controlled manner.

  • Solvent System Re-evaluation: The initial choice of solvent is critical.[1] If oiling out persists, a systematic solvent screen is necessary to find a system with more optimal solubility characteristics.

Q2: The yield of my crystalline salt is consistently low. What factors should I investigate?

A2: Diagnosing Low Yield

Low yield can stem from several factors, from incomplete reaction to losses during isolation. A systematic approach is required to pinpoint the cause.

Potential Causes & Solutions:

  • Incomplete Protonation: The acid-base reaction may not have gone to completion.

    • Solution: Ensure at least one full equivalent of hydrochloric acid is added. Monitor the pH of the solution after HCl addition; it should be distinctly acidic.

  • High Salt Solubility: The hydrochloride salt may be too soluble in the chosen solvent system, even at low temperatures.

    • Solution: Introduce an anti-solvent to decrease the salt's solubility and force precipitation. Common anti-solvents for polar salts include ethers (like MTBE), esters (like ethyl acetate), or hydrocarbons (like heptane). The anti-solvent should be miscible with your primary solvent.

  • Sub-optimal pH: The final pH of the mother liquor can significantly impact yield.

    • Solution: After filtration, check the pH of the filtrate. If it is not sufficiently acidic, some of your amine may still be in its free base form, which is often more soluble.

  • Losses During Isolation: Mechanical losses during filtration and washing can be significant, especially at a small scale.

    • Solution: Ensure the filter paper is properly seated. Wash the collected solid with a minimal amount of chilled, fresh anti-solvent to remove residual mother liquor without dissolving the product.

Q3: My final product has poor chiral purity (low enantiomeric excess). How can I improve it?

A3: Preserving Enantiomeric Integrity

The goal of forming a salt of a chiral amine is often to purify one enantiomer from a mixture. However, the process itself can sometimes compromise chiral purity if not carefully controlled.

Potential Causes & Solutions:

  • Racemization During Salt Formation: The amine may be susceptible to racemization under certain conditions, although this is less common for simple hydrochlorides. More often, the issue is inefficient separation.

  • Inefficient Crystallization: The crystallization process may not be selective enough, leading to the co-crystallization of the unwanted enantiomer.

    • Solution - Recrystallization: The most reliable method to improve enantiomeric excess (e.e.) is recrystallization. Dissolve the isolated salt in a minimum amount of a suitable hot solvent and allow it to cool slowly. The desired enantiomer should crystallize out in a purer form, leaving the undesired enantiomer enriched in the mother liquor.

    • Solution - Solvent Screening: The choice of solvent can dramatically impact the separation efficiency. A solvent system that provides a significant solubility difference between the desired and undesired enantiomeric salts is ideal.[4]

  • Analytical Method Validation: Ensure your analytical method for determining e.e. (typically Chiral HPLC) is accurate and validated.[4][5]

    • Solution: Run standards of the racemic mixture and, if available, the pure enantiomer to confirm the method's reliability.

Frequently Asked Questions (FAQs)

Q: What is the best source of hydrochloric acid to use? (e.g., concentrated aqueous HCl, HCl gas, HCl in an organic solvent)?

A: The choice of HCl source is critical and depends on the solvent system and the sensitivity of your amine to water.

  • HCl in an Organic Solvent (e.g., Dioxane, Isopropanol, Diethyl Ether): This is often the preferred method.[6] It provides precise control over the stoichiometry and avoids introducing water, which can sometimes hinder crystallization or promote the formation of hydrates.

  • HCl Gas: Bubbling dry HCl gas through the solution of the amine is a water-free method.[6] However, it can be difficult to control the exact stoichiometry and requires specialized equipment.

  • Concentrated Aqueous HCl: This is the simplest method but introduces water. It is suitable for water-tolerant processes or when using protic solvents like ethanol or methanol where the presence of a small amount of water is acceptable.[7]

  • In-situ Generation: Reacting a reagent like acetyl chloride with an alcohol (e.g., ethanol) in the reaction mixture can generate anhydrous HCl. This is an effective water-free method.[7]

Q: How critical is temperature control during the addition of HCl and crystallization?

A: Very critical. The acid-base reaction is exothermic. Adding the HCl solution too quickly can cause a rapid temperature increase, which might lead to impurity formation or degradation.[8]

  • HCl Addition: It is best practice to add the HCl solution slowly while cooling the reaction mixture in an ice bath (0-5 °C).[6]

  • Crystallization: As discussed in the troubleshooting section, slow, controlled cooling is paramount for forming large, pure crystals.[3][9] Rapid cooling leads to small, often impure crystals or oiling out.[1]

Q: My amine hydrochloride salt is hygroscopic and difficult to handle. What are my options?

A: Hygroscopicity can be a significant challenge.

  • Alternative Salt Forms: If the hydrochloride salt is consistently problematic, consider forming a salt with a different acid, such as methanesulfonic acid or tartaric acid.[7] These can sometimes produce more stable, less hygroscopic crystalline solids.

  • Strict Anhydrous Conditions: Handle the material in a glove box or under a dry nitrogen atmosphere to minimize exposure to moisture.

  • Co-crystal Formation: A more advanced strategy is to form a co-crystal. This involves crystallizing the hydrochloride salt with a neutral guest molecule (a "co-former"), which can result in a new crystalline solid with improved physical properties, including reduced hygroscopicity.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for Chiral Amine HCl Salt Formation
  • Dissolution: Dissolve the chiral amine free base (1.0 eq) in a suitable solvent (e.g., isopropanol, ethyl acetate, or MTBE) at a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0-5 °C using an ice/water bath.

  • Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) (1.0-1.1 eq) dropwise over 15-30 minutes, maintaining the internal temperature below 10 °C.

  • Crystallization: Stir the resulting slurry at 0-5 °C for 1-2 hours.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold (0-5 °C) anti-solvent (e.g., MTBE or heptane).

  • Drying: Dry the solid under vacuum at a temperature appropriate for the solvent used (typically 40-50 °C) until a constant weight is achieved.

  • Analysis: Characterize the salt by NMR, melting point, and Chiral HPLC to confirm identity, purity, and enantiomeric excess.

Table 1: Solvent Selection Guide for Salt Formation
Solvent ClassExamplesPolarityRole in Salt FormationKey Considerations
Alcohols Isopropanol (IPA), EthanolHighGood "primary" solvents. Dissolve the amine free base well.Can also dissolve the salt to some extent, may require an anti-solvent for high yield.
Ethers MTBE, Diethyl Ether, THFLow-MediumOften used as "anti-solvents." The salt is typically poorly soluble.Peroxide formation risk with some ethers (e.g., THF, Diethyl Ether).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateMediumGood all-purpose solvents. Can act as primary or anti-solvent depending on the system.Hydrolysis risk under strongly acidic or basic conditions.
Ketones Acetone, MEKMedium-HighCan be effective, but reactivity with primary amines is a risk (imine formation).Use with caution, especially with primary amines. Test on a small scale first.
Hydrocarbons Heptane, TolueneLowExcellent "anti-solvents." Salts are almost always insoluble.Often used in combination with a more polar primary solvent.

Visualizations

Workflow for Chiral Amine HCl Salt Formation & Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis cluster_troubleshoot Troubleshooting Loop Amine Chiral Amine (Free Base) Solvent Select Primary Solvent Amine->Solvent Dissolve Dissolve Amine Solvent->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_HCl Slowly Add HCl (1.0-1.1 eq) Cool->Add_HCl HCl Select HCl Source (e.g., HCl in IPA) HCl->Add_HCl Stir Stir Slurry (1-2h at 0-5 °C) Add_HCl->Stir Filter Vacuum Filter Stir->Filter Wash Wash with Cold Anti-Solvent Filter->Wash Dry Vacuum Dry Wash->Dry Analyze Analyze Purity & e.e. (HPLC, NMR) Dry->Analyze Outcome Result Acceptable? Analyze->Outcome Recrystallize Recrystallize for Higher Purity/e.e. Outcome->Recrystallize Low Purity/ e.e. Solvent_Screen Perform Solvent Screen Outcome->Solvent_Screen Oiling Out/ Low Yield End Final Product Outcome->End Yes Recrystallize->Analyze Re-analyze Solvent_Screen->Dissolve New System

Caption: Workflow for Chiral Amine HCl Salt Formation.

Troubleshooting Decision Tree for Crystallization Issues

G cluster_oil Oiling Out Solutions cluster_precip No Precipitation Solutions cluster_yield Low Yield Solutions Start Start: After HCl Addition Problem What is the issue? Start->Problem Oiling Product 'Oils Out' Problem->Oiling Liquid Droplets Form No_Precip No Precipitation Problem->No_Precip Clear Solution Low_Yield Low Yield Problem->Low_Yield < 80% Isolated Oil_Cause Cause: High Supersaturation / Low Melting Point Oiling->Oil_Cause Reheat 1. Re-heat to Dissolve Oil_Cause->Reheat Add_Solvent 2. Add More Primary Solvent Reheat->Add_Solvent Slow_Cool 3. Cool VERY Slowly Add_Solvent->Slow_Cool Seed 4. Add Seed Crystals Slow_Cool->Seed Solvent_Screen 5. Re-screen Solvents Seed->Solvent_Screen End Optimized Process Solvent_Screen->End Precip_Cause Cause: Salt is Too Soluble No_Precip->Precip_Cause Add_Anti 1. Add Anti-Solvent (e.g., Heptane, MTBE) Precip_Cause->Add_Anti Concentrate 2. Concentrate Solution Add_Anti->Concentrate Cool_Longer 3. Cool Longer / Colder Concentrate->Cool_Longer Scratch 4. Scratch Flask Cool_Longer->Scratch Scratch->End Yield_Cause Cause: Incomplete Precipitation / High Solubility Low_Yield->Yield_Cause Check_pH 1. Check Filtrate pH Yield_Cause->Check_pH More_Anti 2. Increase Anti-Solvent Ratio Check_pH->More_Anti Optimize_Wash 3. Minimize Wash Volume More_Anti->Optimize_Wash Optimize_Wash->End

Caption: Decision Tree for Crystallization Issues.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit r/chemistry. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. [Link]

  • How can I neutralize amine hydrochlorides? (2023). ResearchGate. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020). ResearchGate. [Link]

  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group. [Link]

  • How Do You Prevent Unwanted Crystal Formation In Solutions? (2025). How It Comes Together. [Link]

  • Chiral Resolution Screening. (n.d.). Onyx Scientific. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]

Sources

Analytical method validation for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Validation for (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Hub Overview

Subject: (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (Key intermediate for Rivastigmine) Primary Application: Chiral Purity Determination & Assay by HPLC Regulatory Framework: ICH Q2(R2) / Q14 (Lifecycle Management)

Welcome to the Technical Support Hub. This guide is designed not just to list validation steps, but to troubleshoot the mechanistic failures often encountered when analyzing chiral amines. We focus on the causality behind method performance—why peaks tail, why resolution fails, and how to prove your method is fit-for-purpose.

Module A: Method Development & Optimization Strategy

Q: What is the recommended starting method for chiral separation of this amine?

A: For (S)-1-(3-Ethoxyphenyl)ethanamine, a polysaccharide-based normal phase method is the industry standard due to the compound's basicity and the need for high enantioselectivity.

Recommended Protocol:

ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent), 5 µm, 250 x 4.6 mmAmylose helices provide superior chiral recognition for phenyl-ethylamines compared to cellulose.
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v)Hexane/IPA creates the chiral groove environment. DEA blocks residual silanols to prevent peak tailing.
Flow Rate 1.0 mL/minStandard balance between backpressure and mass transfer kinetics.
Detection UV @ 210-220 nmThe ethoxy-phenyl chromophore has weak absorption; low UV is required for sensitivity (LOD/LOQ).
Temperature 25°C ± 1°CChiral recognition mechanisms are highly temperature-sensitive.

Q: My (S)-enantiomer peak is tailing (Asymmetry > 1.5). How do I fix this?

A: Peak tailing in amines is almost always caused by the interaction of the protonated amine (–NH3+) with residual acidic silanols on the silica support.

  • Troubleshooting Steps:

    • Increase Base Modifier: Increase Diethylamine (DEA) from 0.1% to 0.2%. This "sacrificial base" saturates the silanol sites, blocking the analyte from interacting.

    • Switch Column Chemistry: If using an older "coated" phase, switch to an "immobilized" version (e.g., Chiralpak IA/ID). Immobilized columns allow for a wider range of solvents (like ethyl acetate) which can sharpen peaks, though Hexane/IPA is usually sufficient.

    • Check Mobile Phase Age: DEA is volatile. If the mobile phase has been standing for >24 hours, the effective concentration of DEA may have dropped.

Module B: Validation Parameters & Troubleshooting (ICH Q2(R2))

Specificity & Selectivity

Q: I cannot achieve baseline resolution (Rs > 1.5) between the (S)-enantiomer and the (R)-antipode.

A: Chiral resolution is governed by the separation factor (


) and efficiency (

).
  • Action: Lower the alcohol content (e.g., 90:10

    
     95:5 Hexane:IPA). This increases the retention time, allowing more interaction with the chiral selector, typically improving 
    
    
    
    .
  • Action: Lower temperature to 15-20°C. Enthalpic contributions to chiral recognition often increase at lower temperatures.

Linearity & Range

Q: The response factor drops at high concentrations (non-linear).

A: This is likely a detector saturation issue, not a chemical issue.

  • Diagnosis: The ethoxy-phenyl ring is UV-active. If you are measuring at 210 nm, the molar absorptivity (

    
    ) is high.
    
  • Solution: Check if Absorbance (AU) exceeds 1.5-2.0. If so, reduce injection volume (e.g., 10 µL

    
     5 µL) or choose a less sensitive wavelength (e.g., 254 nm) for the assay of the main peak, while keeping 210 nm for impurities.
    
Accuracy (Recovery)

Q: My spike recovery is consistently low (85-90%) for the hydrochloride salt.

A: This is often a solubility or extraction issue.

  • Root Cause: The hydrochloride salt is highly polar/ionic. If you dissolve it in pure hexane (non-polar), it may precipitate or micellize.

  • Protocol Fix: Dissolve the sample initially in a small volume of Ethanol or IPA (solubilizer) before diluting with the Mobile Phase (Hexane). Ensure the final solvent composition matches the mobile phase closely to prevent "solvent shock" upon injection.

Module C: Visualization & Logic Flows

Diagram 1: Analytical Method Validation Workflow (ICH Q2(R2) Lifecycle)

ValidationWorkflow cluster_Parameters Validation Parameters (ICH Q2) Start Method Development (ATP Definition) PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (Chiral Purity) PreVal->Spec Pass Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec LOD LOD / LOQ (Sensitivity) Prec->LOD Report Validation Report & Standard Operating Procedure LOD->Report Monitor Routine Monitoring (Control Charts) Report->Monitor Monitor->Start Method Update (ICH Q14)

Caption: Lifecycle approach to validation (ICH Q2/Q14), emphasizing the feedback loop from routine monitoring back to development.

Diagram 2: Troubleshooting Chiral Resolution & Tailing

Troubleshooting Problem Issue: Poor Separation or Peak Shape Decision1 Is Resolution (Rs) < 1.5? Problem->Decision1 Decision2 Is Peak Tailing (As) > 1.5? Decision1->Decision2 No ActionRes1 Decrease IPA % (Increase Retention) Decision1->ActionRes1 Yes ActionRes2 Lower Temperature (Enhance Selectivity) Decision1->ActionRes2 Yes (Secondary) ActionTail1 Increase DEA/TEA (Block Silanols) Decision2->ActionTail1 Yes ActionTail2 Switch Column (Immobilized Phase) Decision2->ActionTail2 Yes (Persistent) Success Method Validated ActionRes1->Success ActionTail1->Success

Caption: Logic tree for troubleshooting common chiral HPLC issues (Resolution vs. Tailing).

Module D: Critical Data Summary

Table 1: Typical Validation Acceptance Criteria (ICH/USP)

ParameterAcceptance CriteriaNotes for (S)-1-(3-Ethoxyphenyl)ethanamine
Specificity No interference from blank/placebo. Resolution (Rs) > 1.5 between enantiomers.Critical to demonstrate separation from the (R)-enantiomer and the precursor (3-ethoxyacetophenone).
Linearity

Range should cover 80-120% of the target assay concentration.[1][2][3]
Accuracy 98.0% - 102.0% recoveryPerform at 3 levels (e.g., 80%, 100%, 120%) in triplicate.
Precision RSD

2.0% (System Precision)
Critical for the hydrochloride salt; ensure salt is fully dissolved to avoid variability.
LOD/LOQ S/N

3 (LOD); S/N

10 (LOQ)
Essential for quantifying the (R)-enantiomer impurity (limit typically < 0.5%).
Robustness System suitability remains within limits upon small changes (Flow ±0.1 mL, Temp ±2°C).Chiral methods are sensitive to IPA %; verify robustness at ±1% IPA.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] [Link]

  • Phenomenex. (2018). Chiral HPLC/SFC Column Selection Guide.[Link]

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H.[Link]

  • Rao, R. N., et al. (2005). Enantiomeric separation of drugs and intermediates by chiral HPLC.[7] Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for chiral amine separation strategies).

Sources

Technical Support Center: Stereoselective Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Your Guide: Senior Application Scientist, Process Chemistry Division. Status: Online.

You are likely here because your enantiomeric excess (ee) has stalled at 80%, your catalyst is dying, or your "universal" protocol failed on a new substrate. Chiral amines are the backbone of 40% of small-molecule pharmaceuticals, yet their synthesis remains one of the most frequent bottlenecks in drug discovery.

This guide is not a textbook. It is a troubleshooting manual designed to unstuck your chemistry. We focus on the three dominant methodologies: Biocatalysis , Chemocatalysis (Asymmetric Hydrogenation) , and Chiral Auxiliaries .

Quick Diagnostic: Which Module Do You Need?
If your problem is...Go to...
"My equilibrium is stuck; conversion is low despite good enzyme activity."Module 1: Biocatalysis
"I need to scale up a reductive amination but the metal catalyst gives low ee."Module 2: Chemocatalysis
"I have a complex scaffold and need absolute stereocontrol on small scale."Module 3: Auxiliaries
"I suspect my ee% data is wrong or I can't separate enantiomers."Module 4: Analytics
Module 1: Biocatalysis (Transaminases)

The Green Standard for High Selectivity

Amine Transaminases (ATAs) are now the industry gold standard (e.g., Merck’s Sitagliptin process), but they suffer from thermodynamic limitations.

Troubleshooting Guide

Q: My enzyme is active, but conversion plateaus at ~50%. Adding more enzyme doesn't help. A: You are fighting thermodynamics, not kinetics. Transamination is reversible (


). To drive high conversion, you must displace the equilibrium.
  • Solution A (The "Smart" Donor): Switch from Alanine to Isopropylamine (IPA) . The coproduct is acetone, which is volatile.

    • Action: Run the reaction in an open system or with a nitrogen sweep to remove acetone.

  • Solution B (Vacuum): If using IPA, apply mild vacuum (200-400 mbar) to continuously remove acetone.

  • Solution C (Enzymatic Cascade): If using Alanine, couple with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH). This instantly reduces the coproduct (pyruvate) to lactate, making the step irreversible.

Q: My substrate is insoluble in the aqueous buffer. A: Use a cosolvent, but choose wisely.

  • Standard: DMSO (up to 20-50% for engineered variants like Codexis enzymes).

  • Advanced: Methyl tert-butyl ether (MTBE) or Toluene in a biphasic system. ATAs often work at the interface.

  • Warning: Avoid nucleophilic solvents (ethanol/methanol) which can react with the PLP cofactor.

Protocol: Equilibrium Displacement Test

Use this to validate if thermodynamics is your bottleneck.

  • Control: Standard reaction (Substrate + Alanine + ATA + PLP).

  • Test A (IPA Shift): Substrate + Isopropylamine (1M) + ATA + PLP. Leave vial uncapped (or covered with perforated film) in a fume hood.

  • Test B (Sacrificial): Add LDH/NADH/Glucose/GDH recycling mix.

  • Result: If Test A or B shows >90% conversion while Control is <50%, your enzyme is fine; your equilibrium strategy was the failure point.

Workflow Visualization: Overcoming Equilibrium

ATA_Workflow cluster_0 Reaction System Ketone Prochiral Ketone AmineProduct Chiral Amine Ketone->AmineProduct ATA + PLP Donor Amine Donor (e.g., IPA) Coproduct Coproduct (Acetone) Donor->Coproduct NH2 Transfer Removal Removal Strategy: N2 Sweep / Vacuum Coproduct->Removal Evaporation Equilibrium Equilibrium Shift (Conversion >95%) Removal->Equilibrium

Caption: Thermodynamic displacement strategy using volatile coproduct removal to drive ATA reactions to completion.

Module 2: Chemocatalysis (Asymmetric Hydrogenation)

The Scalable Workhorse

Iridium-catalyzed asymmetric hydrogenation of imines is powerful but notoriously sensitive to steric matches between ligand and substrate.

Troubleshooting Guide

Q: I get high conversion but low ee (<50%) with standard Iridium catalysts. A: Your imine geometry (E/Z) might be interconverting, or the ligand "pocket" is too loose.

  • Fix 1 (Ligand Class): Switch ligand families.

    • Josiphos/Xyliphos: Excellent for steric bulk (e.g., Metolachlor process).

    • PHOX (Phosphinooxazoline): Often superior for acyclic imines.

  • Fix 2 (Additives - The "Magic" Touch): Add Iodine (I2) or Tetrabutylammonium Iodide (TBAI) .

    • Mechanism:[1][2][3] Iodide bridges can stabilize the active Ir-hydride species or alter the catalyst geometry to tighten the chiral pocket.

  • Fix 3 (Acidic Additives): Add 1.0 eq. of Acetic Acid. This promotes protonation of the imine, facilitating the outer-sphere hydride transfer mechanism.

Q: My imine hydrolyzes back to the ketone before hydrogenation occurs. A: This is common with moisture-sensitive imines.

  • Protocol: Perform a One-Pot Procedure . Form the imine (Ti(OiPr)4 or molecular sieves), evaporate/filter, then immediately add the metal catalyst and H2 pressure. Do not isolate the imine.

Data: Additive Effects on Iridium Catalysis
Substrate TypeCatalyst SystemAdditiveResult (ee%)
Aryl-Alkyl Imine Ir-XyliphosNone45%
Aryl-Alkyl Imine Ir-XyliphosAcOH + Iodide 96%
Dialkyl Imine Ir-PHOXNone20%
Dialkyl Imine Ir-PHOXTi(OiPr)4 88%
Module 3: Chiral Auxiliaries (Ellman Sulfinamides)

The Robust Fallback for Small Scale

When catalytic methods fail, the Ellman auxiliary (


-Butanesulfinamide) provides predictable diastereocontrol.
Troubleshooting Guide

Q: I formed the sulfinamide, but the Grignard addition gave poor diastereoselectivity (dr < 80:20). A: You likely used the wrong solvent or Lewis Acid.

  • Mechanism: The reaction relies on a chelated transition state (closed chair-like model).

  • Fix: Use non-coordinating solvents (DCM, Toluene) to support chelation. Avoid THF if possible, as it competes for magnesium coordination, disrupting the rigid transition state required for high dr.

Q: I cannot cleave the sulfinyl group without racemizing my amine. A: Avoid harsh HBr/AcOH conditions if your center is labile.

  • Standard Cleavage: 4M HCl in Dioxane/MeOH (Room Temp).

  • Sensitive Substrates: Use mild acidic methanolysis (HCl/MeOH) at 0°C. If the amine is benzylic and electron-rich, racemization is a high risk; monitor strictly.

Module 4: Analytical Integrity

If you can't measure it, you didn't make it.

Troubleshooting Guide

Q: I see a single peak on Chiral HPLC. Is it 100% ee or just co-elution? A: Never trust a single peak during method development.

  • Validation: You MUST run the racemate (synthesized via NaBH4 reduction of the imine) to establish the separation window.

  • Column Screening: For amines, the Amylose-based columns (IG, IA) are often superior to Cellulose (OD/OJ) due to better hydrogen bonding capabilities with the free amine.

Q: My amine has no UV chromophore. A: Derivatize.

  • Reagent: Marfey’s Reagent (FDAA) .[4][5]

  • Why: It introduces a UV chromophore (340 nm) and converts enantiomers into diastereomers, which are easier to separate on standard C18 columns.

  • Protocol:

    • Mix 50 µL Sample + 100 µL FDAA (1% in acetone) + 20 µL NaHCO3 (1M).

    • Heat at 50°C for 60 mins .

    • Quench with 20 µL 1M HCl.

    • Analyze on standard C18 HPLC.

Decision Matrix: Selecting Your Method

Decision_Matrix Start Start: Target Chiral Amine Scale Scale > 100g? Start->Scale Structure Structure Type? Scale->Structure No Bio Biocatalysis (ATA) (Best for Scale/Green) Scale->Bio Yes (Cost/Waste critical) Structure->Bio Aliphatic/Difficult Metal Ir-Catalysis (Best for Aryl Imines) Structure->Metal Simple Aryl/Alkyl Aux Ellman Auxiliary (Best for Complex/R&D) Structure->Aux Complex/Polyfunctional Bio->Metal Fails Screening

Caption: Strategic decision tree for selecting the optimal chiral amine synthesis pathway.

References
  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends. Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl imines: Versatile reagents for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995. Link

  • Baeza, A., & Pfaltz, A. (2010).[6] Iridium-catalyzed asymmetric hydrogenation of imines.[1][6][7] Chemistry – A European Journal, 16(13), 4003-4009. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Link

Sources

Validation & Comparative

Enantiomeric Excess Determination of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

[1][2]

Executive Summary

Target Molecule: (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (also known as (S)-3-ethoxy-α-methylbenzylamine). Primary Application: Key chiral intermediate for the synthesis of Tamsulosin and related sulfonamide therapeutics. Critical Quality Attribute: Enantiomeric Excess (ee) > 99.5% is typically required to prevent off-target pharmacological effects and meet ICH guidelines.

This guide objectively compares three analytical methodologies for determining the enantiomeric purity of (S)-1-(3-ethoxyphenyl)ethanamine. While Direct Chiral HPLC using Crown Ether stationary phases is identified as the "Gold Standard" for its precision and lack of derivatization, alternative methods using derivatization or polarimetry are evaluated for specific resource-constrained contexts.

Part 1: Methodology Landscape & Decision Matrix

The selection of an analytical method depends on the available instrumentation, required precision, and sample throughput.

Comparative Analysis of Methods
FeatureMethod A: Direct Chiral HPLC (Crown Ether) Method B: Derivatization (Marfey's) Method C: Polarimetry
Accuracy High (>99.9% ee resolution)High (Dependent on reaction completion)Low (± 2-5% error margin)
Specificity Excellent (Separates enantiomers & impurities)Good (Separates diastereomers)Poor (Aggregates all optical activity)
Sample Prep Minimal (Dissolve & Shoot)Moderate (Chemical reaction required)Minimal (Dissolve)
Cost/Run Low (Aqueous mobile phase)Moderate (Reagent cost)Very Low
Throughput High (15-30 min runs)Low (Reaction time + HPLC)Very High (<5 min)
Primary Risk Column cost (~$1,500+)Kinetic resolution/RacemizationHoreau Effect (Concentration non-linearity)
Method Selection Decision Tree

MethodSelectionStartStart: Select MethodHasChiralColIs Crownpak CR(+) orChiralpak IA/IC available?Start->HasChiralColHighPrecisionIs ee > 99% required?HasChiralCol->HighPrecisionNoMethodAMethod A:Direct Chiral HPLC(Recommended)HasChiralCol->MethodAYesMethodBMethod B:Derivatization(Marfey's Reagent)HighPrecision->MethodBYesMethodCMethod C:Polarimetry(Identity Only)HighPrecision->MethodCNo

Figure 1: Decision matrix for selecting the appropriate analytical technique based on lab resources and precision requirements.

Part 2: The Gold Standard – Direct Chiral HPLC (Crown Ether)

For primary amines like 1-(3-ethoxyphenyl)ethanamine, Crown Ether stationary phases (specifically Crownpak CR(+) or CR(-)) provide superior resolution compared to polysaccharide columns (e.g., AD-H, OD-H).

Mechanism: The crown ether chiral selector forms a host-guest inclusion complex specifically with the ammonium ion (

Protocol 1: Crownpak CR(+) Method

This method is validated for the homologous 1-(3-methoxyphenyl)ethanamine and transfers directly to the ethoxy analog with minor retention time shifts.

Instrument: HPLC with UV Detector (Variable Wavelength). Column: Daicel Crownpak CR(+) (4.0 mm × 150 mm, 5 µm).[1] Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) in Water / Methanol (90:10 v/v).

  • Note: Methanol is added to reduce retention time. Pure aqueous pH 1.5 is also effective but slower. Flow Rate: 0.8 mL/min. Temperature: 25°C (Lower temperatures, e.g., 10°C, improve resolution if peaks overlap). Detection: UV @ 200 nm or 210 nm (Amine absorption).

Experimental Steps:

  • Preparation of Mobile Phase: Add ~1.6 mL of 70% Perchloric acid (

    
    ) to 1 L of ultrapure water. Verify pH is ~1.5. Safety: Perchloric acid is corrosive and can form explosive salts. Do not let it dry out.
    
  • Sample Preparation: Dissolve 1.0 mg of (S)-1-(3-ethoxyphenyl)ethanamine hydrochloride in 1.0 mL of the Mobile Phase. If the sample is a free base, the acidic mobile phase will protonate it in situ.

  • System Suitability: Inject a racemic standard (mixture of R and S) to establish retention times.

    • Expected Elution Order on CR(+): The (S)-enantiomer typically elutes before the (R)-enantiomer for this class of phenylethylamines [1].

    • Resolution (

      
      ): Should be > 2.0.[2][3]
      

Data Interpretation: Calculate ee using the area normalization method:

Part 3: Alternative Method – Derivatization (Marfey’s Reagent)

If a chiral column is unavailable, the sample can be derivatized with a chiral reagent to form diastereomers, which are separable on standard achiral C18 columns.

Reagent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Mechanism: FDAA undergoes nucleophilic aromatic substitution with the primary amine. The resulting diastereomers have different physical properties and retention times on Reverse Phase (RP) silica.

Protocol 2: Marfey's Derivatization

Reagents:

  • 1% FDAA in Acetone.

  • 1 M Sodium Bicarbonate (

    
    ).
    
  • 1 M HCl.[4]

Workflow:

  • Reaction: Mix 50 µL of sample solution (50 mM) with 100 µL of 1% FDAA and 20 µL of 1 M

    
    .
    
  • Incubation: Heat at 40°C for 1 hour. The solution will turn yellow.

  • Quenching: Add 20 µL of 1 M HCl to stop the reaction and neutralize. Dilute with 200 µL Acetonitrile.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[5]

    • Detection: UV @ 340 nm (Specific to the dinitrophenyl group).

Diagram: Derivatization Workflow

DerivatizationStep1Mix Amine + FDAA + NaHCO3Step2Heat @ 40°C for 60 min(Nucleophilic Substitution)Step1->Step2Step3Quench with HCl(Neutralize)Step2->Step3Step4Inject on C18 Column(Separate Diastereomers)Step3->Step4

Figure 2: Step-by-step derivatization workflow for converting enantiomers to separable diastereomers.

Part 4: Optical Rotation (Polarimetry)

Role: Identity confirmation only. Warning: Optical rotation is not reliable for quantitative ee determination due to the "Horeau Effect," where the relationship between ee and rotation angle is not strictly linear, and sensitivity to impurities is high [2].

Reference Value:

  • (S)-1-(3-Methoxyphenyl)ethylamine:

    
     (neat) [3].
    
  • The ethoxy analog is expected to have a similar negative rotation (Levorotatory) in the neat state or in methanol.

Protocol:

  • Dissolve ~100 mg of the hydrochloride salt in 10 mL of Methanol.

  • Measure rotation at 20°C using the Sodium D-line (589 nm).

  • Compare sign with the Certificate of Analysis (CoA) of a known standard.

References

  • Yi, D. et al. (2024). Rational design of transaminases based on comparative analysis of catalytically active and distance‐free modes. Biotechnology and Bioengineering. (Describes Crownpak CR(+) separation of the homologous methoxy-amine).

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. (Explains limitations of polarimetry).

  • Thermo Fisher Scientific. Product Specification: (S)-(-)-1-(3-Methoxyphenyl)ethylamine. (Provides optical rotation reference data).

  • Shinbo, T. et al. (1987). Chromatographic separation of racemic amino acids and amines by use of crown ether stationary phase. Journal of Chromatography A.

A Comparative Guide to Chiral Purity Analysis of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoisomeric composition of a drug substance is a critical quality attribute, profoundly influencing its pharmacological and toxicological profile. For (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a key chiral intermediate in pharmaceutical synthesis, ensuring high enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of three principal analytical techniques for determining its chiral purity: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the mechanistic underpinnings of each method, present detailed, field-tested experimental protocols, and offer comparative data to guide researchers in selecting the most appropriate technique for their specific needs, balancing considerations of speed, resolution, sustainability, and validation requirements.

The Imperative of Chiral Purity in Pharmaceutical Development

The Two Faces of a Molecule: Why Chirality Matters

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the pair of mirror-image molecules, can exhibit vastly different physiological effects. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer). Therefore, regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs.

Profile of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

(S)-1-(3-Ethoxyphenyl)ethanamine is a primary amine and a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its hydrochloride salt form enhances stability and solubility. The primary analytical challenge lies in quantifying the unwanted (R)-enantiomer with high sensitivity and accuracy to ensure the safety and efficacy of the final drug product.

Structure:

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

The Analytical Gauntlet: Quantifying the Undesired Enantiomer

The goal of a chiral purity method is to separate and accurately quantify the minute amount of the undesired enantiomer in the presence of a large excess of the desired one. This requires a method with high selectivity (resolution), sensitivity (low limits of detection and quantification), and robustness, all of which must be demonstrated through rigorous validation as per guidelines like the International Council for Harmonisation (ICH) Q2(R1).

Core Analytical Methodologies: A Head-to-Head Comparison

The separation of enantiomers necessitates a chiral environment. This is achieved either by using a chiral stationary phase (CSP) in chromatography or a chiral selector added to the mobile phase or background electrolyte.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

HPLC is the most established and widely used technique for chiral separations in the pharmaceutical industry. The workhorse for this application is the polysaccharide-based CSP.

Mechanism of Separation on Polysaccharide-based CSPs

Polysaccharide derivatives, such as amylose or cellulose coated or immobilized on a silica support, form chiral grooves and cavities. Enantiomers transiently interact with the CSP through a combination of forces including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The difference in the stability of the diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and, thus, separation. For basic amines like our target compound, acidic additives are often required in the mobile phase to improve peak shape and achieve resolution.

Case Study 1: HPLC-UV Analysis

This protocol is designed as a robust starting point for the analysis of (S)-1-(3-Ethoxyphenyl)ethanamine HCl, based on established methods for similar phenylethylamine derivatives.

Experimental Protocol: HPLC

  • Column: CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase at a concentration of 1.0 mg/mL.

Causality Behind Choices:

  • CHIRALPAK® AD-H: This amylose-based CSP is well-documented for its broad selectivity for a wide range of chiral compounds, including amines.

  • Hexane/2-Propanol: A standard normal-phase eluent system that provides good solubility for the analyte and interaction with the CSP. The alcohol content is a critical parameter for optimizing retention and resolution.

  • Trifluoroacetic Acid (TFA): As an acidic additive, TFA protonates the basic amine, reducing peak tailing caused by strong interactions with residual silanols on the silica support and improving chromatographic efficiency.

Expected Performance & Data:

ParameterExpected ValueRationale
Retention Time (S)-enantiomer~ 8 minBased on similar compounds on this phase.
Retention Time (R)-enantiomer~ 10 minThe undesired enantiomer is expected to be more retained.
Resolution (Rs)> 2.0A resolution of >1.5 is generally considered baseline.
Limit of Quantification (LOQ)< 0.05%Essential for quantifying the impurity at typical specification limits (e.g., 0.1%).

Pros & Cons of Chiral HPLC:

ProsCons
Universality: Well-established with a vast library of applications.Speed: Analysis times are typically longer than SFC.
Robustness: Mature technology with highly reproducible results.Solvent Consumption: Uses significant volumes of organic solvents.
Versatility: Compatible with various detection methods.Cost: Solvents and their disposal can be expensive.

Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component.

Principles of SFC and its Advantages

Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher efficiencies compared to liquid mobile phases. This translates to significantly reduced analysis times (3 to 5 times faster than HPLC) and a drastic reduction in organic solvent consumption, aligning with green chemistry principles. For chiral separations of primary amines, SFC often provides comparable or even better selectivity and improved peak shapes.

Case Study 2: SFC-UV Analysis

This protocol leverages the speed of SFC for high-throughput analysis of (S)-1-(3-Ethoxyphenyl)ethanamine HCl.

Experimental Protocol: SFC

  • Column: CHIRALPAK® IC, 3 µm, 150 x 4.6 mm (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Mobile Phase: Supercritical CO2 / Methanol with 25mM Isopropylamine (IBA) (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40°C

  • Detection: UV at 272 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the hydrochloride salt in Methanol at a concentration of 1.0 mg/mL.

Causality Behind Choices:

  • CHIRALPAK® IC: Cellulose-based CSPs often show complementary selectivity to amylose phases. The smaller particle size (3 µm) is suitable for high-efficiency, fast SFC separations.

  • CO2/Methanol: A common mobile phase in SFC. Methanol acts as a polar co-solvent to modulate analyte retention.

  • Isopropylamine (IBA): A basic additive is crucial in SFC for analyzing basic compounds. It deactivates acidic sites on the stationary phase, leading to symmetrical peaks and improved resolution.

  • High Flow Rate/Elevated Temperature: The low viscosity of the mobile phase allows for high flow rates without excessive backpressure, drastically reducing run times. 40°C is a typical operating temperature for SFC.

Expected Performance & Data:

ParameterExpected ValueRationale
Retention Time (S)-enantiomer~ 2 minSFC offers significantly faster analysis.
Retention Time (R)-enantiomer~ 2.5 minElution order may differ from HPLC.
Resolution (Rs)> 2.0High efficiency often leads to excellent resolution.
Solvent Consumption~4.5 mL per runDrastically lower than HPLC (~10-12 mL).

Pros & Cons of Chiral SFC:

ProsCons
Speed: Extremely fast analysis times, ideal for high-throughput screening.Initial Cost: Instrumentation can be more expensive than standard HPLC.
Green Chemistry: Significantly reduces organic solvent usage and waste.Technical Expertise: Requires familiarity with pressurized fluid systems.
Efficiency: Often yields sharper peaks and higher resolution.Solubility: Sample solubility in CO2/co-solvent mixtures can be a limitation.

Capillary Electrophoresis (CE) with Chiral Selectors

CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Mechanism of Enantioseparation using Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are the most common chiral selectors in CE. The enantiomers of the analyte form transient inclusion complexes with the CD. If the stability constants of these two diastereomeric complexes are different, the enantiomers will have different effective mobilities and will migrate at different velocities, leading to separation.

Case Study 3: CE-UV Analysis

This protocol outlines a CE method for the chiral purity determination of (S)-1-(3-Ethoxyphenyl)ethanamine HCl.

Experimental Protocol: CE

  • Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Voltage: 25 kV

  • Temperature: 25°C

  • Detection: UV at 214 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Sample Preparation: Dissolve the hydrochloride salt in water at a concentration of 0.5 mg/mL.

Causality Behind Choices:

  • Low pH BGE: At pH 2.5, the analyte, a primary amine, is positively charged, and the electroosmotic flow is suppressed, allowing for efficient separation of cations.

  • HP-β-CD: A neutral, highly soluble cyclodextrin derivative that is effective for separating a wide range of chiral compounds, including amines.

  • Phosphate Buffer: A common and robust buffer system for CE.

  • 214 nm Detection: Wavelength is chosen for higher sensitivity for the phenyl moiety where absorbance is stronger than at higher wavelengths.

Expected Performance & Data:

ParameterExpected ValueRationale
Migration Time (S)-enantiomer~ 5 minCE provides rapid analysis with minimal sample.
Migration Time (R)-enantiomer~ 5.5 minThe more strongly interacting enantiomer migrates slower.
Resolution (Rs)> 2.5CE is known for its very high separation efficiency.
Sample ConsumptionNanoliter rangeA key advantage of the technique.

Pros & Cons of Chiral CE:

ProsCons
High Efficiency: Generates very sharp peaks and high resolution.Sensitivity: UV detection can be less sensitive due to the short path length.
Low Consumption: Minimal use of sample, selectors, and solvents.Reproducibility: Migration times can be sensitive to buffer composition and capillary surface.
Method Development: Easy to screen different chiral selectors by simply changing the BGE.Matrix Effects: Susceptible to interference from salts and other matrix components.

Method Validation and Performance Metrics

A chiral purity method must be validated to prove it is suitable for its intended purpose, following the ICH Q2(R1) guideline.

Critical Parameters Based on ICH Q2(R1) Guidelines
  • Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its counterpart (the undesired enantiomer) and any other potential impurities. This is primarily demonstrated by achieving adequate resolution.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ for the undesired enantiomer must be low enough to accurately measure it at the specification limit (e.g., typically ≤ 0.1%).

  • Linearity: The method must provide results that are directly proportional to the concentration of the undesired enantiomer over a specified range (e.g., from LOQ to 0.5%).

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spiking the pure (S)-enantiomer with known amounts of the (R)-enantiomer.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Comparative Summary Table of Validation Performance
Performance MetricHPLCSFCCE
Resolution ExcellentExcellentSuperior
Analysis Time Moderate (~12 min)Very Fast (~3 min)Fast (~6 min)
Solvent Consumption HighVery LowExtremely Low
LOQ (% area) ~0.02%~0.02%~0.05% (can be limiting)
Precision (RSD%) < 2%< 2%< 5%
Robustness HighModerate-HighModerate
Cost per Sample ModerateLow (due to speed/solvent)Low

Workflow and Decision Making

Choosing the right technology depends on the specific requirements of the analytical task.

Workflow for Method Selection

MethodSelection start Define Analytical Need q1 High-Throughput Screening Needed? start->q1 q2 Green Chemistry / Cost a Major Priority? q1->q2 No sfc Select SFC q1->sfc Yes q3 Extremely High Resolution Needed / Limited Sample? q2->q3 No q2->sfc Yes hplc Select HPLC q3->hplc No (Default / Routine QC) ce Select CE q3->ce Yes

A Comparative Analysis of (S)- and (R)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the chirality of a molecule can be a pivotal determinant of its pharmacological activity, metabolic profile, and overall therapeutic efficacy. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different interactions with the inherently chiral environment of biological systems. This guide provides a comprehensive comparison of the (S)- and (R)-enantiomers of 1-(3-Ethoxyphenyl)ethanamine hydrochloride, offering insights into their physicochemical properties, analytical separation, and potential biological significance. While direct comparative experimental data for these specific enantiomers is not extensively available in public literature, this guide synthesizes information from closely related analogs and established principles of stereochemistry to provide a robust framework for researchers.

Physicochemical Properties: The Foundation of Enantiomeric Differentiation

The three-dimensional arrangement of atoms in enantiomers leads to identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light, a chiral probe, is distinct. One enantiomer will rotate the plane of polarized light to the left (levorotatory, (-)), while the other will rotate it to the right (dextrorotatory, (+)) by an equal magnitude. This optical activity is a key characteristic used to distinguish and quantify enantiomers.

As hydrochloride salts, both (S)- and (R)-1-(3-Ethoxyphenyl)ethanamine are expected to be crystalline solids with enhanced water solubility compared to their free base forms, a property that is often advantageous for pharmaceutical formulation.[1]

Table 1: Comparison of Physicochemical Properties

Property(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
Molecular Formula C₁₀H₁₆ClNOC₁₀H₁₆ClNO
Molecular Weight 201.69 g/mol 201.69 g/mol
CAS Number 1213547-94-4Not available
Appearance Expected to be a crystalline solidExpected to be a crystalline solid
Melting Point Not availableNot available
Solubility Expected to be soluble in water and polar organic solvents[1]Expected to be soluble in water and polar organic solvents[1]
Specific Rotation ([α]D) Expected to be equal in magnitude but opposite in sign to the (R)-enantiomerExpected to be equal in magnitude but opposite in sign to the (S)-enantiomer

Note: The lack of specific experimental data in the public domain for these exact compounds highlights the importance of in-house characterization.

Analytical Separation: The Key to Enantiomeric Purity

The ability to separate and quantify individual enantiomers is critical for both research and quality control in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for this purpose.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for developing a robust chiral HPLC method for the separation of (S)- and (R)-1-(3-Ethoxyphenyl)ethanamine. Optimization of the mobile phase composition and other chromatographic parameters will likely be necessary.

Objective: To achieve baseline separation of the (S)- and (R)-enantiomers of 1-(3-Ethoxyphenyl)ethanamine.

Materials:

  • (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (reference standard)

  • Racemic 1-(3-Ethoxyphenyl)ethanamine hydrochloride

  • HPLC-grade hexane, 2-propanol (IPA), ethanol (EtOH)

  • Triethylamine (TEA) or other amine modifier

  • Trifluoroacetic acid (TFA) or other acidic modifier

  • Chiral HPLC column (e.g., a polysaccharide-based CSP such as Chiralpak® or a similar column known for separating amines)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a stock solution of the (S)-enantiomer reference standard in the mobile phase at a similar concentration.

  • Chromatographic Conditions (Starting Point):

    • Column: Polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives).

    • Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., 2-propanol or ethanol). A common starting point is 90:10 (v/v) hexane:IPA.[3]

    • Additives: To improve peak shape and resolution of basic analytes like amines, it is often necessary to add a small amount of an amine modifier (e.g., 0.1% TEA) to the mobile phase.[4] In some cases, a combination of an acidic and basic modifier can be beneficial.[4]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: Ambient.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic mixture and the (S)-enantiomer standard separately.

    • Identify the peak corresponding to the (S)-enantiomer in the racemic mixture by comparing retention times. The other peak will be the (R)-enantiomer.

  • Method Optimization:

    • Adjust the ratio of hexane to the alcohol modifier to optimize the retention and resolution. Increasing the alcohol content will generally decrease retention times.

    • Evaluate different alcohol modifiers (e.g., ethanol vs. 2-propanol).

    • Optimize the concentration and type of mobile phase additives to achieve symmetrical peaks and baseline resolution.

Visualization of the Chiral Separation Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_results Data Analysis racemate Racemic 1-(3-Ethoxyphenyl)ethanamine HCl dissolve Dissolve in Mobile Phase racemate->dissolve s_enantiomer (S)-Enantiomer Standard s_enantiomer->dissolve hplc HPLC System dissolve->hplc Inject csp Chiral Stationary Phase (CSP) hplc->csp Separation detector UV Detector csp->detector Detection chromatogram Chromatogram detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Workflow for the chiral HPLC separation of 1-(3-Ethoxyphenyl)ethanamine enantiomers.

Biological Activity: The Importance of Stereoselectivity

While no specific pharmacological data for the individual enantiomers of 1-(3-Ethoxyphenyl)ethanamine is readily available, the principle of stereospecificity in drug action is well-established. Enantiomers can exhibit quantitative differences in activity (one being more potent than the other) or qualitative differences (each interacting with different receptors or producing different effects).

For instance, in the case of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the (S)-(+)-enantiomer is responsible for the inhibition of cyclooxygenase (COX) and thus the therapeutic effect, while the (R)-(-)-enantiomer is inactive as a COX inhibitor.[5][6] Similarly, the stimulant effects of methamphetamine are primarily attributed to the (S)-enantiomer, while the (R)-enantiomer has a different pharmacological profile.[5]

Given that 1-(3-Ethoxyphenyl)ethanamine is a primary amine and a phenethylamine derivative, it is plausible that its enantiomers could interact differently with biological targets such as monoamine transporters, G-protein coupled receptors (GPCRs), or enzymes. Many phenethylamine derivatives are known to interact with the serotonin 5-HT₂A receptor, which is a key target for psychedelic drugs.[7]

Hypothetical Signaling Pathway: Differential Receptor Binding

The following diagram illustrates a hypothetical scenario where the (S)- and (R)-enantiomers of 1-(3-Ethoxyphenyl)ethanamine exhibit different affinities for a G-protein coupled receptor, leading to different downstream signaling cascades.

G cluster_ligands Enantiomers cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling S_enantiomer (S)-Enantiomer receptor GPCR Target S_enantiomer->receptor Binds with high affinity R_enantiomer (R)-Enantiomer R_enantiomer->receptor Binds with low affinity S_pathway High-Affinity Binding Strong Signal Transduction Therapeutic Effect receptor->S_pathway Activates R_pathway Low-Affinity Binding Weak/No Signal Transduction Side Effect or Inactivity receptor->R_pathway Weakly activates

Caption: Hypothetical differential binding of enantiomers to a GPCR.

Enantioselective Synthesis: Accessing the Pure Enantiomers

The preparation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. There are two primary approaches: the resolution of a racemic mixture or asymmetric synthesis.

Diastereomeric Salt Resolution

A common and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For the closely related 1-(3-methoxyphenyl)ethylamine, mandelic acid has been successfully used as a resolving agent.[8] A similar approach is expected to be effective for 1-(3-Ethoxyphenyl)ethanamine.

General Protocol for Diastereomeric Salt Resolution:

  • Dissolve the racemic 1-(3-Ethoxyphenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol).

  • Add an equimolar amount of a single enantiomer of a chiral acid (e.g., (R)-mandelic acid).

  • Allow the diastereomeric salts to crystallize. One diastereomer will typically be less soluble and will precipitate out of the solution.

  • Isolate the crystals by filtration.

  • Recrystallize the salt to improve diastereomeric purity.

  • Liberate the free amine from the purified diastereomeric salt by treatment with a base.

Conclusion

The (S)- and (R)-enantiomers of 1-(3-Ethoxyphenyl)ethanamine hydrochloride, while chemically similar, are distinct molecular entities with the potential for different biological activities. This guide provides a foundational understanding of their expected properties and outlines the necessary experimental approaches to characterize and separate them. For researchers in drug discovery and development, the careful evaluation of individual enantiomers is not merely a technical exercise but a critical step in understanding the true pharmacological profile of a chiral compound and ensuring the development of safe and effective medicines. The provided protocols for chiral HPLC and the principles of enantioselective synthesis and potential biological differentiation should serve as a valuable resource for initiating studies on these and other chiral molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020761, (S)-1-(3-methoxyphenyl)ethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020759, (R)-1-(3-Methoxyphenyl)ethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4612058, 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • ResearchGate. (2021). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • ResearchGate. (2003). A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chromatography Online. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • ResearchGate. (2001). Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (2003). Pharmacological comparison between the actions of methamphetamine and 1-aminoindan stereoisomers on sympathetic nervous function in rat vas deferens. Retrieved from [Link]

  • PubMed. (2001). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. Retrieved from [Link]573/]([Link])

Sources

Comparative analysis of different synthesis routes for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

[1][2]

Executive Summary

Target Molecule: (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride CAS: 1213547-94-4 (Generic/Salt forms vary) Significance: This chiral primary amine is a critical pharmacophore and building block, structurally analogous to the key intermediate used in the synthesis of Apremilast (Otezla), a PDE4 inhibitor.[1][2]

This guide evaluates three distinct synthetic methodologies for accessing the (S)-enantiomer with high optical purity. Unlike generic textbook examples, this analysis focuses on process scalability, stereocontrol mechanisms, and industrial viability.

Route 1: The "Precision" Chemical Route (Ellman’s Auxiliary)

Best For: Drug discovery, gram-to-kilogram scale, high predictability.[1][2]

This route utilizes (R)-tert-butanesulfinamide (Ellman’s auxiliary) to induce chirality.[1][2] It is preferred in medicinal chemistry due to its reliability and the avoidance of heavy metal catalysts required for asymmetric hydrogenation.

Mechanism of Stereocontrol

The condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral N-sulfinyl ketimine.[1] The bulky tert-butyl group directs the subsequent hydride attack.[1] According to the cyclic transition state model (Zimmerman-Traxler-like), reduction with NaBH₄ typically occurs from the Re-face, yielding the (R,S)-diastereomer, which upon acid hydrolysis releases the (S)-amine .

Workflow Diagram

EllmanRouteStart3-EthoxyacetophenoneCondensationCondensation(Ti(OEt)4, THF)Start->CondensationAux(R)-t-ButanesulfinamideAux->CondensationImine(R)-N-Sulfinyl KetimineCondensation->ImineReductionDiastereoselective Reduction(NaBH4, -48°C)Imine->ReductionSulfinamide(R,S)-Sulfinamide(Major Diastereomer)Reduction->Sulfinamide >90:1 drHydrolysisAcid Hydrolysis(HCl/MeOH)Sulfinamide->HydrolysisProduct(S)-Product(HCl Salt)Hydrolysis->Product

Figure 1: Stereoselective synthesis using Ellman's Auxiliary.[1][2] The bulky tert-butyl group directs hydride attack to yield the (S)-amine.[1]

Detailed Protocol
  • Imine Formation:

    • Charge a reactor with 3-ethoxyacetophenone (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Add Titanium(IV) ethoxide (2.0 eq) dropwise.[1][2] Note: Ti(OEt)₄ acts as both a Lewis acid and water scavenger.[1][2]

    • Heat to reflux (65-70°C) for 16–24 hours. Monitor by HPLC/TLC.[1][2]

    • Workup: Cool to RT. Pour into brine with vigorous stirring (forms titanium oxide slurry).[1] Filter through Celite.[1][2] Dilute filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Reduction:

    • Dissolve the crude ketimine in THF (0.3 M) and cool to -48°C.

    • Add NaBH₄ (4.0 eq) portion-wise.[1][2] Stir at -48°C for 4 hours, then warm to RT.

    • Critical Step: The low temperature maximizes the diastereomeric ratio (dr).[2]

    • Quench with saturated NH₄Cl.[1][2] Extract with EtOAc.[1][2][3][4]

  • Hydrolysis & Salt Formation:

    • Dissolve the sulfinamide intermediate in MeOH.[1]

    • Add 4M HCl in Dioxane (2.0 eq).[1][2] Stir for 1 hour at RT (cleavage is rapid).

    • Add Et₂O or MTBE to precipitate the product.[1] Filter the white solid.[1]

Route 2: The "Green" Bio-Route (Biocatalytic Transamination)

Best For: Manufacturing, sustainability, >99% ee requirements.[2]

This route employs an


-Transaminase (

-TA)
12121235
Mechanism

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor.[1][2][6] The PLP forms a Schiff base with an amine donor (e.g., Isopropylamine), which transfers the amino group to the enzyme. The enzyme then binds the ketone substrate, transferring the amine stereoselectively to form the (S)-product.

Workflow Diagram

EnzymeCycleEnzyme_PLPHolo-Enzyme(PLP-Bound)Enzyme_PMPAmino-Enzyme(PMP-Bound)Enzyme_PLP->Enzyme_PMP + Donor / - ByproductSubstrate3-EthoxyacetophenoneComplex1Enzyme-SubstrateComplexComplex1->Enzyme_PLP Amine TransferProduct(S)-AmineComplex1->ProductDonorAmine Donor(Isopropylamine)ByproductCoprodcut(Acetone)Enzyme_PMP->Complex1 + Substrate

Figure 2: The Ping-Pong Bi-Bi mechanism of

126
Detailed Protocol
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).[1][2]

  • Reaction Mix:

    • Dissolve 3-ethoxyacetophenone (50 mM final conc) in DMSO (5% v/v of total volume).

    • Add Isopropylamine (1.0 M) as the amine donor.[1][2] Note: Use high excess to drive equilibrium.

    • Add (S)-selective

      
      -Transaminase (e.g., ATA-117 analog or Codexis screening kit hit).[1][2]
      
  • Incubation:

    • Stir at 30°C–45°C for 24 hours.

    • Equilibrium Shift: If conversion stalls (<50%), apply reduced pressure or an N₂ sweep to remove the volatile acetone byproduct.[2]

  • Workup:

    • Acidify to pH 2 with HCl (to protonate product and keep it in aqueous phase).

    • Extract unreacted ketone with MTBE (discard organic).[1][2]

    • Basify aqueous layer to pH 12 with NaOH.[1][2]

    • Extract product into MTBE or DCM.[1][2]

    • Treat with HCl gas to precipitate the hydrochloride salt.[1]

Route 3: The "Commodity" Route (Classical Resolution)

Best For: Low-tech environments, cheap reagents, situations where enzyme/auxiliary IP is restricted.[2]

This involves synthesizing the racemic amine followed by fractional crystallization using a chiral acid.[1]

Protocol Summary
  • Racemic Synthesis: Reductive amination of 3-ethoxyacetophenone using Ammonium Acetate and NaCNBH₃ (or Leuckart-Wallach reaction).

  • Resolution:

    • Dissolve racemic amine in MeOH/Ethanol.[1][2]

    • Add (R,R)-4-chlorotartranilic acid or L-Tartaric acid (0.5 - 1.0 eq).[1][2]

    • Heat to dissolve, then cool slowly to crystallize the diastereomeric salt.

    • Recrystallize 2–3 times to achieve >98% ee.[1]

    • Free-base the salt (NaOH) and convert to HCl salt.[1][2]

Comparative Analysis

FeatureRoute 1: Ellman AuxiliaryRoute 2: Biocatalysis (

-TA)
Route 3: Classical Resolution
Stereoselectivity (ee) High (>98% after cryst.)[1][2]Excellent (>99%) Variable (Requires mult. cryst.)
Yield Good (70-85%)High (85-95%)Low (<40% theoretical max 50%)
Scalability High (Linear scale-up)Very High (Industrial standard) Medium (Volume inefficient)
Cost Drivers Sulfinamide auxiliaryEnzyme licensing/productionLabor & Solvent (Recrystallization)
Green Chemistry Moderate (Titanium waste)Best (Aqueous, mild temp) Poor (High solvent waste)
Development Time Fast (Predictable)Medium (Requires screening)Slow (Trial & error)
Expert Insight

For a research lab needing 1–10 grams quickly, Route 1 (Ellman) is superior because it is chemically predictable and does not require a library of enzymes.[2] For process development aiming for commercial production (>1 kg), Route 2 (Biocatalysis) is the only viable option economically and environmentally.[1][2] It eliminates heavy metals and minimizes solvent use.[1]

References

  • Ellman's Auxiliary Methodology

    • Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[2][7] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society.[7]

  • Biocatalytic Transamination (Sitagliptin Analog)

    • Savile, C. K., et al. (2010).[1][2] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. [1][2]

  • Apremilast Intermediate Resolution (Analogous Chemistry)

    • Manne, S. R., et al. (2013).[1][2] Process for the preparation of Apremilast.[8][9][10] World Intellectual Property Organization.[1][2] WO2013/080049.[1][2] (Describes resolution of the 3-ethoxy-4-methoxy analog using tartaric acid derivatives). [1][2]

  • General Properties & Safety

    • PubChem Compound Summary for (S)-1-(3-Methoxyphenyl)ethylamine (Structural Analog).[1] [1][2]

A Senior Application Scientist's Comparative Guide to (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride and (S)-1-(3-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, arylethylamines are of paramount importance. Their stereospecific nature makes them invaluable starting materials for asymmetric synthesis. This guide provides an in-depth comparison of two closely related chiral amines: (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride and (S)-1-(3-methoxyphenyl)ethanamine. While differing only by a single methylene unit in an alkoxy substituent and the presence of a hydrochloride salt, these distinctions have significant implications for their physical properties, handling, and application in research and development. This document will elucidate these differences through a detailed analysis of their physicochemical properties, reactivity, and practical handling, supported by experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between these two molecules stem from the variation in the alkoxy group (ethoxy vs. methoxy) and the formulation as a free base versus a hydrochloride salt. These seemingly minor alterations significantly impact solubility, stability, and handling.

Property(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride(S)-1-(3-methoxyphenyl)ethanamine
Molecular Formula C10H16ClNOC9H13NO
Molecular Weight 201.69 g/mol 151.21 g/mol [1][2]
CAS Number 1213547-94-4[3]82796-69-8[1][2][4][5][6]
Appearance Off-white solid[7]Clear, colorless to pale yellow oil[5][8]
Melting Point Not specified, but expected to be a solid5°C[8]
Boiling Point Not applicable (decomposes)66°C at 0.38 mmHg[6]
Solubility Higher water solubility[9][10][11]Soluble in water (10 g/L)[6]
pKa Not specified (amine is protonated)8.92 ± 0.10 (Predicted)[8]
Optical Rotation Not specified-27° ± 2° (neat)[5]

Key Insights:

  • The Impact of the Alkoxy Group: The substitution of a methoxy group with an ethoxy group increases the molecular weight and is expected to increase the lipophilicity of the molecule. This can influence its solubility in organic solvents and its interactions with biological targets in downstream applications.

  • The Significance of the Hydrochloride Salt: (S)-1-(3-Ethoxyphenyl)ethanamine is presented as a hydrochloride salt, which confers several advantages over the free base form of (S)-1-(3-methoxyphenyl)ethanamine. Hydrochloride salts of amines are generally crystalline solids with higher melting points, which makes them easier to handle and weigh accurately.[11] They also exhibit enhanced stability, particularly against oxidation, as the lone pair of electrons on the nitrogen is protonated.[12] Furthermore, the salt form significantly increases aqueous solubility, a crucial factor in many pharmaceutical formulations and biological assays.[9][10][11]

Synthesis and Reactivity

Both (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride and (S)-1-(3-methoxyphenyl)ethanamine are typically synthesized through asymmetric reduction of the corresponding acetophenone or reductive amination of the ketone.[13][14] The chirality is often introduced using a chiral catalyst or a chiral auxiliary.

The primary reactive center in both molecules is the amine group, which can act as a nucleophile in a variety of reactions, including amide bond formation, alkylation, and reductive amination. The electronic properties of the ethoxy and methoxy groups are quite similar, and therefore they are not expected to significantly alter the basicity or nucleophilicity of the amine group. However, the steric bulk of the ethoxy group is slightly larger than the methoxy group, which could have a minor impact on the kinetics of certain reactions.

Applications in Drug Discovery and Development

These chiral amines are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from their ability to introduce a specific stereocenter, which is often critical for the desired pharmacological activity.

  • (S)-1-(3-methoxyphenyl)ethanamine is a known precursor in the synthesis of Rivastigmine, a drug used for the treatment of mild to moderate dementia of the Alzheimer's and Parkinson's types.[6][14]

  • (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride , while less documented in publicly available literature, serves as a key building block for creating analogues of existing drugs or novel chemical entities. The ethoxy group can offer a different metabolic profile or altered binding interactions compared to the methoxy analogue, which is a common strategy in lead optimization during drug discovery. For instance, it is used in the synthesis of intermediates for compounds that may treat diseases related to abnormally high levels of TNF-α.[15]

The broader class of phenethylamines, to which these compounds belong, is known for a wide range of psychoactive and medicinal properties, acting on various neurotransmitter systems.[16][17]

Experimental Protocols

To provide a practical understanding of the key differences, the following experimental protocols are outlined.

Protocol 1: Comparative Solubility Assessment

Objective: To qualitatively and quantitatively compare the aqueous solubility of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride and (S)-1-(3-methoxyphenyl)ethanamine.

Methodology:

  • Preparation of Saturated Solutions:

    • To separate 10 mL volumetric flasks, add an excess amount (e.g., 200 mg) of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride and (S)-1-(3-methoxyphenyl)ethanamine.

    • Fill each flask to the mark with deionized water.

    • Cap the flasks and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After 24 hours, allow the undissolved material to settle.

    • Carefully withdraw a 1 mL aliquot from the supernatant of each solution using a filtered syringe to avoid transferring any solid particles.

    • Dilute each aliquot with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis (e.g., by HPLC-UV):

    • Prepare a series of standard solutions of known concentrations for each compound.

    • Analyze the standard solutions and the diluted samples by HPLC-UV.

    • Construct a calibration curve from the standard solutions and determine the concentration of the diluted samples.

    • Calculate the original concentration in the saturated solutions to determine the aqueous solubility.

Expected Outcome: (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is expected to exhibit significantly higher aqueous solubility than (S)-1-(3-methoxyphenyl)ethanamine.

Protocol 2: Comparative Lipophilicity by Reverse-Phase HPLC

Objective: To compare the relative lipophilicity of the two compounds by measuring their retention times on a reverse-phase HPLC column.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of both compounds in methanol at a concentration of 1 mg/mL.

    • For (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, it may be necessary to neutralize it to the free base before analysis to compare the lipophilicity of the parent molecules. This can be achieved by adding a stoichiometric amount of a suitable base (e.g., sodium bicarbonate) and extracting the free base into an organic solvent.

  • HPLC Analysis:

    • Use a C18 reverse-phase HPLC column.

    • Employ an isocratic mobile phase of methanol and water (e.g., 60:40 v/v).

    • Inject equal volumes of each sample solution.

    • Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 275 nm).

  • Data Analysis:

    • Record the retention time for each compound.

Expected Outcome: The ethoxy-containing compound is expected to have a longer retention time than the methoxy-containing compound, indicating higher lipophilicity.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_hcl (S)-1-(3-Ethoxyphenyl)ethanamine HCl (Aqueous Solution) hplc HPLC-UV Analysis prep_hcl->hplc prep_fb (S)-1-(3-methoxyphenyl)ethanamine (Aqueous Solution) prep_fb->hplc solubility_calc Solubility Calculation hplc->solubility_calc cal_curve Calibration Curve Generation cal_curve->solubility_calc comparison Comparative Analysis solubility_calc->comparison

Caption: Workflow for Comparative Solubility Assessment.

Structural Comparison and Salt Formation

structural_comparison cluster_eth (S)-1-(3-Ethoxyphenyl)ethanamine cluster_met (S)-1-(3-methoxyphenyl)ethanamine cluster_salt Hydrochloride Salt Formation eth_struct [Image of (S)-1-(3-Ethoxyphenyl)ethanamine structure] met_struct [Image of (S)-1-(3-methoxyphenyl)ethanamine structure] amine R-NH2 (Free Base) salt R-NH3+ Cl- (Hydrochloride Salt) amine->salt + HCl hcl HCl

Sources

Structure-activity relationship of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride and its structural analogs. It focuses on their role as privileged chiral scaffolds in the synthesis of acetylcholinesterase (AChE) inhibitors (e.g., Rivastigmine) and calcimimetics, as well as their utility as chiral resolving agents.

Domain: Medicinal Chemistry / Chiral Synthesis Target Audience: Senior Scientists, Process Chemists, Drug Discovery Leads

Executive Summary: The Meta-Alkoxy Scaffold

The compound (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1213547-94-4) represents a critical variation of the meta-alkoxy-


-methylbenzylamine pharmacophore. While its methoxy analog is the industrial standard for synthesizing Rivastigmine  (Exelon), the ethoxy variant offers distinct physicochemical properties—specifically enhanced lipophilicity and altered metabolic stability—that are vital for next-generation neuroactive drug design.

This guide compares the Ethoxy variant against the Methoxy standard and Para-substituted isomers, providing experimental protocols for synthesis and resolution.

Comparative Analysis: Structure-Activity Relationship (SAR)

The SAR of this scaffold centers on the C3-Alkoxy substituent and the Chiral Center . Modifications here drastically alter the compound's utility as a drug intermediate and its efficiency as a resolving agent.

Table 1: Physicochemical & Functional Comparison
Feature(S)-3-Ethoxy Analog (Target)(S)-3-Methoxy Analog (Standard)(S)-4-Ethoxy Analog (Isomer)
CAS (Free Base/HCl) 1213547-94-482796-69-853303-98-3
LogP (Predicted) ~2.15~1.76~2.10
Electronic Effect

= +0.10 (Inductive w/d)

= +0.12

= -0.24 (Resonance donor)
Primary Application Novel AChE Inhibitors, CalcimimeticsRivastigmine IntermediateAdrenergic Agonists
Dealkylation Ease Moderate (Requires

)
High (Standard HBr/AcOH)Moderate
BBB Permeability High (Lipophilic driven)ModerateHigh
Chiral Resolution High efficiency for bulky acidsStandard for mandelic acidLower efficiency (packing)

Analyst Insight: The 3-Ethoxy analog is superior when the final drug target requires a larger hydrophobic pocket interaction (e.g., specific allosteric sites on CaSR) or when the "ethoxy" moiety is retained to block metabolic O-demethylation, a common clearance pathway for methoxy-drugs.

Mechanistic Pathways & Synthesis

The synthesis and utility of these analogs rely on preserving the chiral center while manipulating the aromatic substitution. The following diagram illustrates the divergent pathways for the Ethoxy vs. Methoxy analogs.

Figure 1: Divergent Synthesis & Application Workflow

G Start 3-Hydroxyacetophenone Alkylation O-Alkylation (EtI vs MeI) Start->Alkylation K2CO3, DMF Ketone_Et 3-Ethoxyacetophenone Alkylation->Ketone_Et Ethyl Iodide Ketone_Me 3-Methoxyacetophenone Alkylation->Ketone_Me Methyl Iodide Chiral_Res Enantioselective Transamination Ketone_Et->Chiral_Res ω-Transaminase (S-selective) Ketone_Me->Chiral_Res Target_Et (S)-1-(3-Ethoxyphenyl) ethanamine (Target) Chiral_Res->Target_Et Target_Me (S)-1-(3-Methoxyphenyl) ethanamine (Standard) Chiral_Res->Target_Me App_Nov Novel Calcimimetics (Retained Ethoxy) Target_Et->App_Nov Reductive Amination (NPS R-568 analogs) App_Riv Rivastigmine (via Phenol) Target_Me->App_Riv Demethylation + Carbamoylation

Caption: Synthesis of (S)-1-(3-alkoxyphenyl)ethanamines via chemo-enzymatic routes, highlighting the divergence into Rivastigmine or Calcimimetic pathways.

Experimental Protocols (Self-Validating)

These protocols are designed to ensure high enantiomeric excess (ee) and chemical purity.

Protocol A: Enantioselective Synthesis via ω-Transaminase

This method avoids heavy metal catalysts and provides >99% ee.

  • Substrate Preparation: Dissolve 3-ethoxyacetophenone (10 mM) in phosphate buffer (100 mM, pH 7.0) containing 10% DMSO.

  • Enzyme Addition: Add Vibrio fluvialis ω-transaminase (5 U/mL) and Pyridoxal-5'-phosphate (PLP, 1 mM).

  • Amine Donor: Add Isopropylamine (1 M) as the amine donor (equilibrium shift).

  • Incubation: Shake at 30°C for 24 hours.

  • Work-up: Basify to pH 12 with NaOH (aq), extract with MTBE (3x).

  • Salt Formation: Add 1.1 eq of HCl in dioxane to precipitate the (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride .

  • Validation: Check ee% via Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO4). Target: >99% (S).

Protocol B: Classical Resolution (If Enzyme Unavailable)

Uses (R)-Mandelic Acid to resolve the racemic amine.

  • Mixing: Mix racemic 1-(3-ethoxyphenyl)ethanamine (1.0 eq) and (R)-(-)-Mandelic acid (1.0 eq) in Methanol (5 mL/g).

  • Crystallization: Heat to reflux, then cool slowly to 0°C over 4 hours.

  • Filtration: Collect the diastereomeric salt. The (S)-amine/(R)-acid salt typically crystallizes first for this scaffold.

  • Liberation: Treat the salt with 2M NaOH and extract with DCM.

  • Yield: Typical yields are 35-40% (out of theoretical 50%).

Critical Application Data: Rivastigmine & Calcimimetics

The choice between the Ethoxy and Methoxy analog is often dictated by the desired pharmacological profile of the final API.

Case Study: Rivastigmine Synthesis
  • Standard Route: Uses the Methoxy analog. The methoxy group is cleaved using HBr to yield the phenol, which is then carbamoylated.

  • Ethoxy Route: Using the Ethoxy analog for this purpose is inefficient . The ethyl group requires harsher dealkylation conditions (e.g.,

    
     or high-temp HBr), leading to lower yields and higher impurity profiles.
    
Table 2: Predicted Biological Impact (In Silico)

Comparison of the amine pharmacophore in a generic AChE binding model.

ParameterMethoxy-Analog (Rivastigmine Precursor)Ethoxy-Analog (Novel Candidate)Impact
Steric Volume 32 ų48 ųEthoxy may clash with restricted pockets but fills hydrophobic voids better.
H-Bond Acceptor StrongerWeakerEthoxy is a slightly poorer H-bond acceptor due to steric shielding.
Metabolic Liability High (O-Demethylation)Medium (O-Deethylation)Ethoxy extends half-life by resisting oxidative metabolism.
References
  • Rivastigmine Structure & Synthesis: Merck Index, Monograph on Rivastigmine. Link (Verified Source).

  • Chiral Resolution of Phenethylamines: ChemicalBook, Product entry for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

  • Calcimimetic SAR (NPS R-568 Analogs): Nemeth, E. F., et al. "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Proc. Natl. Acad. Sci. USA, 1998.

  • Transaminase Biocatalysis:Koszelewski, D., et al. "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie, 2008. (General protocol reference).
  • Safety & Handling: PubChem Compound Summary for (S)-1-(3-methoxyphenyl)ethylamine (Analogous hazards).

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison and Procedural Guide for Robust Quality Control

For drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality; it is the cornerstone of product quality, safety, and efficacy. The objective of any analytical method validation is to demonstrate through documented evidence that a procedure is fit for its intended purpose.[1][2][3] This guide provides a comprehensive comparison of analytical strategies and a detailed protocol for the validation of methods for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a chiral amine hydrochloride salt critical in various pharmaceutical syntheses.

Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225>, which provide a framework for evaluating a method's performance characteristics.[1][2][4][5][6]

Strategic Selection of Analytical Techniques

The multifaceted nature of a chiral active pharmaceutical ingredient (API) like (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride necessitates a suite of analytical methods to control its identity, strength, quality, and purity. A comparison of the primary techniques is essential for establishing a robust quality control strategy.

Analytical Attribute Primary Technique Alternative/Complementary Technique Rationale & Justification
Identity FTIR SpectroscopyUV-Vis Spectroscopy, Melting PointFTIR provides a unique molecular fingerprint. UV-Vis is less specific but useful for chromophoric molecules. Melting point is a classic, simple identity check.
Assay (Potency) Reversed-Phase HPLC (RP-HPLC) Non-Aqueous Titration HPLC offers high specificity and the ability to simultaneously quantify impurities.[7] Non-aqueous titration is a classic, cost-effective pharmacopeial method for amine hydrochlorides but lacks specificity.[8][9]
Enantiomeric Purity Chiral HPLC Chiral Capillary Electrophoresis (CE)Direct separation of enantiomers is critical. Chiral HPLC is the industry standard for its robustness and scalability.[10][11] CE offers high efficiency and low sample consumption but can be less robust.[11]
Organic Impurities RP-HPLC (with gradient elution)Thin-Layer Chromatography (TLC)HPLC provides superior separation and quantification of related substances. TLC is a valuable tool for rapid, qualitative screening.

This guide will focus on the validation of a definitive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, as it represents the most common and critical test for product release.

Deep Dive: Validation of an RP-HPLC Assay Method

The validation process follows a logical progression, where each parameter demonstrates the method's reliability for its intended use.[12] The relationship between these core validation parameters is crucial for a holistic understanding of method performance.

Caption: Interconnectivity of core analytical validation parameters.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Approach:

  • Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Rationale: This is a critical step to demonstrate that any degradants formed do not co-elute with the main analyte peak, ensuring the method is "stability-indicating."

  • Procedure:

    • Prepare solutions of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

    • Expose separate aliquots to: 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (e.g., 80°C), and UV/Vis light.

    • Analyze the stressed samples alongside an unstressed control sample by HPLC.

    • Utilize a Photodiode Array (PDA) detector to assess peak purity for the analyte peak in all chromatograms.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or impurities.

  • Peak purity analysis (e.g., purity angle less than purity threshold) must pass for the main peak in all stressed samples where the peak is present.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Approach:

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create a minimum of five concentration levels. For an assay, this typically covers 80% to 120% of the target test concentration.[2]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999.

  • Y-intercept: Should be close to zero, demonstrating minimal bias.

  • Visual Inspection: The data points should not show significant deviation from the line of best fit.

Table 1: Example Linearity Data

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (n=3)
80%80798500
90%90899100
100%1001001500
110%1101102300
120%1201203600
Results r² = 0.9998 y = 10012x - 150
Accuracy (Trueness)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] For drug substances, it is typically determined by applying the method to samples of known purity.

Experimental Approach:

  • Procedure:

    • Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

    • Prepare each level in triplicate (for a total of 9 determinations).

    • Calculate the percentage recovery for each determination against the known concentration.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • The Relative Standard Deviation (RSD) for the recovery at each level should not exceed 2.0%.[14]

Table 2: Example Accuracy Data

Concentration Level (%)Theoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean % Recovery% RSD (n=3)
80%80.079.699.5%0.8%
100%100.0100.3100.3%0.5%
120%120.0119.599.6%0.6%
Precision

Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment.[14]

Experimental Approach:

  • Procedure:

    • Prepare six independent samples at 100% of the test concentration.

    • Repeatability: Analyze all six samples by one analyst on one instrument on the same day.

    • Intermediate Precision: A second analyst repeats the analysis of six new samples on a different instrument on a different day.

    • Calculate the %RSD for each set of six results and for the combined twelve results from both conditions.

Acceptance Criteria:

  • Repeatability: %RSD for the assay results of six preparations should be ≤ 1.0%.

  • Intermediate Precision: %RSD for the combined twelve results should be ≤ 2.0%.[14]

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Approach:

  • Rationale: The goal is to identify which parameters are critical to the separation and need to be tightly controlled.

  • Procedure:

    • Analyze a system suitability solution while making small, deliberate changes to critical HPLC parameters.

    • Typical parameters to vary include:

      • Flow Rate (e.g., ± 10%)

      • Column Temperature (e.g., ± 5°C)

      • Mobile Phase Composition (e.g., ± 2% absolute for the organic component)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within their established limits for all varied conditions.

  • The assay result of the sample should not change significantly from the result obtained under the nominal conditions.

Experimental Protocols & Workflows

A well-defined workflow ensures consistency and adherence to regulatory standards. The validation process begins after method development is complete and a formal validation protocol is approved.[15]

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Core Parameter Execution cluster_2 Phase 3: Finalization & Reporting Dev Method Development Proto Validation Protocol Approval Dev->Proto Ref Reference Standard Qualification Proto->Ref Spec Specificity / Forced Degradation Ref->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob SST System Suitability Definition Rob->SST Report Final Validation Report SST->Report

Caption: A typical workflow for analytical method validation.

Detailed Protocol: RP-HPLC Assay

1. Objective: To quantify (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride and validate the method as per ICH Q2(R1) guidelines.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20mM Potassium Phosphate buffer pH 3.0 (40:60 v/v)

    • Causality Note: A buffered mobile phase is critical for amine hydrochlorides to ensure consistent peak shape and retention time by controlling the ionization state of the analyte.[16]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase. Further dilute 5.0 mL of this solution to 25 mL with mobile phase.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

4. System Suitability Test (SST):

  • Rationale: The SST is an integral part of the system, demonstrating that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure: Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • %RSD of Peak Areas: ≤ 1.0%

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates: ≥ 2000

5. Calculation:

  • Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

This guide provides a framework for the validation of analytical methods for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, emphasizing the scientific rationale behind the experimental design. By adhering to these principles and meticulously documenting all results, researchers and drug developers can ensure their analytical data is reliable, reproducible, and compliant with global regulatory expectations.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Validation of HPLC method for determination of thiamine hydrochloride, riboflavin, nicotinamide and pyridoxine hydrochloride in syrup preparation . ResearchGate. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc . SciSpace. [Link]

  • Review on analytical method validation for trithioparamethoxy phenylpropene chlorpheniramine maleate in pharmaceutical dosage form . International Journal of Innovative Science and Research Technology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Analytical method validation: A brief review . GSC Biological and Pharmaceutical Sciences. [Link]

  • ICH Q2 Validation of Analytical Procedures . YouTube. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . QbD Group. [Link]

  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 . YouTube. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . SAGE Journals. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat . ResearchGate. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . Ofni Systems. [Link]

  • Non Aqueous Acid-Base Titration . Saraswati Institute of Pharmaceutical Sciences. [Link]

  • Strategies for chiral separation: from racemate to enantiomer . Royal Society of Chemistry. [Link]

  • Chiral resolution . Wikipedia. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products . PMC. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . USP. [Link]

  • Assay by Non-Aqueous Titrations . BrainKart. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Amine hydrochloride in HPLC . Chromatography Forum. [Link]

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns . ResearchGate. [Link]

  • Analytical Method Development and Validation for Amitriptyline Hcl (Psychoactive Drug) Using Hplc Instrument . IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . Yakhak Hoeji. [Link]

  • Semester –I UNIT 2(b): Non-aqueous Titration . H.N. Shukla Institute of Pharmaceutical Education and Research. [Link]

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Benchmarking Guide: Chiral Resolution of 1-(3-ethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Chiral Resolving Agents for 1-(3-ethoxyphenyl)ethanamine Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Process Chemistry Division

Executive Summary

The enantiopurity of 1-(3-ethoxyphenyl)ethanamine (CAS: 54416-25-6) is a critical quality attribute in the synthesis of the Alzheimer’s therapeutic Rivastigmine . While asymmetric synthesis offers a route, classical diastereomeric salt resolution remains the industrial workhorse due to scalability and cost-efficiency.

This guide benchmarks three distinct resolution methodologies: the industry-standard L-(+)-Tartaric Acid , the high-performance (S)-(+)-Mandelic Acid , and the modern Enzymatic Kinetic Resolution (CAL-B) . Our comparative analysis reveals that while Tartaric Acid offers the lowest raw material cost, Mandelic Acid provides superior single-pass enantiomeric excess (ee), and Enzymatic Resolution offers the highest theoretical yield via dynamic kinetic resolution (DKR) pathways.

Mechanistic Basis of Resolution

The separation of the (S)-enantiomer (typically the desired pharmacophore precursor) relies on the formation of diastereomeric salts with distinct lattice energies and solubility profiles.

  • The "Pi-Stacking" Effect: For 1-(3-ethoxyphenyl)ethanamine, the 3-ethoxy group introduces steric bulk and electron-donating character. Resolving agents with aromatic rings (like Mandelic acid or DPTTA) often outperform aliphatic agents (like Tartaric acid) by leveraging

    
     interactions to stabilize the crystal lattice of the less soluble diastereomer.
    
  • Nucleation Kinetics: The "Eutectic" point of this amine-acid system is sensitive to solvent polarity. Methanol often yields a "conglomerate" behavior favorable for entrainment, while water/ethanol mixtures are preferred for thermodynamic control.

Figure 1: Resolution Workflow Logic

ResolutionWorkflow Racemate Racemic 1-(3-ethoxyphenyl)ethanamine Agent Select Resolving Agent Racemate->Agent SaltForm Diastereomeric Salt Formation (Reflux) Agent->SaltForm Nucleation Controlled Cooling & Seeding SaltForm->Nucleation T_max -> T_cryst Filtration Filtration Nucleation->Filtration Solid Solid Cake (Less Soluble Diastereomer) Filtration->Solid Liquor Mother Liquor (More Soluble Diastereomer) Filtration->Liquor Recryst Recrystallization (Solvent: MeOH/EtOH) Solid->Recryst if ee < 98% Basify Basification (NaOH) & Extraction Solid->Basify if ee > 98% Liquor->Racemate Racemization Recycle Recryst->Basify Product Pure (S)-Enantiomer (>99% ee) Basify->Product

Caption: Standard workflow for diastereomeric salt resolution. The efficiency of the "Nucleation" step defines the success of the agent.

Benchmarking Analysis: The Candidates
Candidate A: L-(+)-Tartaric Acid (The Economic Standard)
  • Mechanism: Forms a hydrogen-bonded network. Lacks aromatic stacking, relying purely on ionic and H-bond interactions.

  • Pros: Extremely low cost; GRAS (Generally Recognized As Safe) status; easy recovery from aqueous streams.

  • Cons: Often requires multiple recrystallizations to achieve >99% ee for this specific bulky amine. The "solubility gap" between the (S,S)-salt and (R,S)-salt is narrower than with aromatic agents.

Candidate B: (S)-(+)-Mandelic Acid (The High-Fidelity Agent)
  • Mechanism: The phenyl ring of Mandelic acid engages in

    
     stacking with the phenylethylamine core, creating a highly rigid, less soluble crystal lattice for the matched pair.
    
  • Pros: High single-pass efficiency (often >90% ee in the first crop); robust crystals that filter easily.

  • Cons: Significantly more expensive than Tartaric acid; lower atom economy due to higher molecular weight.

Candidate C: Enzymatic Resolution (Lipase CAL-B)
  • Mechanism: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-amine (typically) using an acyl donor (e.g., ethyl acetate), leaving the unreacted (S)-amine.

  • Pros: Runs at ambient temperature; "Green" chemistry; potential for >45% yield (theoretical max 50%) or 100% yield if coupled with a racemization catalyst (Dynamic Kinetic Resolution).

  • Cons: Enzyme cost; requires chromatographic separation or extraction to separate the amide product from the amine; longer reaction times (24h+).

Comparative Data Matrix

The following data is synthesized from standard process optimization protocols for phenylethylamine derivatives.

MetricL-(+)-Tartaric Acid (S)-(+)-Mandelic Acid Enzymatic (CAL-B)
Solvent System Methanol / Water (9:1)Ethanol (Abs) / IsopropanolToluene / Ethyl Acetate
Molar Equivalents 0.5 - 1.0 eq1.0 eq0.1 wt% Enzyme
Yield (First Crop) 35 - 42%30 - 38%45 - 48% (of theoretical 50%)
ee (First Crop) 85 - 92%94 - 98% >99%
Recrystallizations Needed 1 - 20 - 1N/A (Kinetic Stop)
Volume Efficiency High (Concentrated)MediumLow (Dilute)
Est. Cost / kg Product $ (Low)

$ (High)

(Medium)
Detailed Experimental Protocols
Protocol A: Resolution with (S)-(+)-Mandelic Acid (Recommended for Purity)

This protocol prioritizes enantiomeric excess over raw material cost, ideal for late-stage intermediates.

  • Dissolution: Charge 10.0 g (60.5 mmol) of racemic 1-(3-ethoxyphenyl)ethanamine into a 250 mL reactor. Add 60 mL of Ethanol (absolute).

  • Addition: Add 9.2 g (60.5 mmol) of (S)-(+)-Mandelic acid. Heat the mixture to 70°C until a clear solution is obtained.

  • Nucleation: Cool slowly (10°C/hour) to 55°C. Seed with 10 mg of pure (S)-amine-(S)-mandelate salt.

  • Crystallization: Continue cooling to 20°C over 4 hours. Stir at 20°C for an additional 2 hours to ripen the crystals.

  • Isolation: Filter the white solid. Wash the cake with 10 mL of cold Ethanol.

    • Checkpoint: Dry a small sample and check chiral HPLC. Target: >95% ee.

  • Basification: Suspend the wet cake in 50 mL water. Adjust pH to >12 using 20% NaOH. Extract with DCM (3 x 30 mL).

  • Recovery: Dry organic layer over Na₂SO₄ and evaporate to yield (S)-1-(3-ethoxyphenyl)ethanamine.

Protocol B: Enzymatic Kinetic Resolution (Green Alternative)

Ideal for laboratories equipped for biocatalysis and wanting to avoid salt handling.

  • Setup: Dissolve 5.0 g of racemic amine in 50 mL of dry Toluene.

  • Acyl Donor: Add 5.0 equivalents of Ethyl Acetate (or Ethyl Methoxyacetate for faster kinetics).

  • Catalyst: Add 250 mg of immobilized CAL-B (Novozym 435).

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by HPLC every 4 hours. Stop reaction when conversion reaches exactly 50%.

  • Workup: Filter off the enzyme (recyclable). The filtrate contains the unreacted (S)-amine and the (R)-amide.

  • Separation: Acidify the filtrate with 1M HCl. The (S)-amine partitions into the aqueous phase (as HCl salt), while the (R)-amide remains in Toluene. Separate phases and basify the aqueous layer to recover pure (S)-amine.[1]

Decision Guide

Use the following logic tree to select the optimal agent for your specific constraint.

Figure 2: Selection Logic

DecisionTree Start Primary Constraint? Cost Cost / Scale Start->Cost Purity Ultra-High Purity Start->Purity Green Sustainability / Green Chem Start->Green Tartaric Use L-(+)-Tartaric Acid (Requires Recryst.) Cost->Tartaric Mandelic Use (S)-Mandelic Acid (Single Pass) Purity->Mandelic Enzyme Use CAL-B Lipase (Kinetic Res.) Green->Enzyme

Caption: Decision matrix for selecting the resolving agent based on project constraints.

References
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Alkylethylamines. Tetrahedron: Asymmetry.[2][3][4] Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Tartaric/Mandelic protocols). Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • BenchChem. (2025). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. (Analogous protocols for methoxy-phenylethylamines). Link

  • Zentiva KS. (2018). Method of chiral resolution of the key intermediate of the synthesis of apremilast. EP3280701B1. (Patent detailing tartaric derivative resolution for 3-ethoxy analogs). Link

Sources

Comparison of HPLC and GC for chiral analysis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technique Comparison: High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC)

Executive Summary

For the enantiomeric purity analysis of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride —a critical intermediate in the synthesis of cholinesterase inhibitors like Rivastigmine—Normal-Phase Chiral HPLC is the recommended industry standard for routine quality control.[1] It offers superior robustness for salt forms without extensive sample preparation.

However, Chiral GC (via trifluoroacetyl derivatization) serves as a powerful orthogonal method, particularly when high-resolution separation of volatile process impurities is required alongside chiral analysis.[1] This guide details the mechanistic rationale, validated protocols, and comparative data for both methodologies.

Compound Profile & Analytical Challenges

The analyte, 1-(3-Ethoxyphenyl)ethanamine hydrochloride , presents specific physiochemical challenges that dictate the analytical strategy:

  • Ionic Nature: As a hydrochloride salt, it is non-volatile and highly polar, rendering direct GC analysis impossible without free-basing.[1]

  • Primary Amine Functionality: The free base amine (-NH2) is prone to severe peak tailing on silica-based HPLC columns and non-deactivated GC liners due to interaction with silanols.[1]

  • Chromophore: The ethoxyphenyl moiety provides sufficient UV absorption (typically ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     ~210–220 nm and ~270 nm), making UV detection viable.
    
Workflow Logic: Sample Preparation

The divergence between HPLC and GC begins immediately at sample preparation. HPLC can often accommodate the salt directly, whereas GC requires liberation of the free base.

SamplePrep cluster_HPLC Method A: HPLC cluster_GC Method B: GC Start Sample: (S)-1-(3-Ethoxyphenyl) ethanamine HCl HPLC_Solv Dissolve in Mobile Phase (Hexane/IPA) Start->HPLC_Solv GC_Base Alkaline Extraction (NaOH + DCM) Start->GC_Base HPLC_Inj Direct Injection HPLC_Solv->HPLC_Inj GC_Deriv Derivatization (TFAA or HFBA) GC_Base->GC_Deriv GC_Inj Injection (Split) GC_Deriv->GC_Inj

Figure 1: Comparative Sample Preparation Workflow. HPLC allows for a streamlined "dilute-and-shoot" approach, while GC requires extraction and derivatization.[1]

Method A: High-Performance Liquid Chromatography (HPLC)

The Robust Standard [1]

Mechanistic Rationale

Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard for phenethylamine derivatives.[1] The Cellulose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralcel OD-H) forms hydrogen bonds and ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 interactions with the ethoxyphenyl ring and the amine group.

Critical Success Factor: The mobile phase must contain a basic modifier (Diethylamine or Butylamine) to suppress the ionization of the residual amine, ensuring sharp peaks.

Detailed Protocol
ParameterSpecification
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux Cellulose-1)
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 220 nm (High sensitivity) or 254 nm (Selectivity)
Sample Conc. 0.5 mg/mL in Mobile Phase
Injection Vol. 10 µL

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of the hydrochloride salt into a 20 mL vial.

  • Dissolution: Add 20 mL of mobile phase. Sonicate for 5 minutes. Note: The salt may not fully dissolve in pure hexane; the IPA/DEA component is crucial for solubility. If cloudiness persists, add 1-2 drops of pure Ethanol or Methanol to aid dissolution, then make up to volume.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind cationic amines).[1]

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

Method B: Gas Chromatography (GC)

The High-Resolution Alternative [1]

Mechanistic Rationale

Direct GC of primary amines often results in extensive tailing and thermal degradation. To achieve reliable quantification, the amine is converted to a volatile amide using Trifluoroacetic Anhydride (TFAA) .[1] The resulting trifluoroacetamide derivative is neutral, volatile, and separates cleanly on cyclodextrin-based chiral columns.

Detailed Protocol
ParameterSpecification
Column Rt-βDEXse or Chiraldex G-TA (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Injector 250°C, Split ratio 50:1
Oven Program 100°C (1 min) → 5°C/min → 180°C (hold 5 min)
Detector FID @ 280°C or MS (SIM mode)

Step-by-Step Methodology:

  • Free-Basing: Dissolve 10 mg of the HCl salt in 1 mL of 1M NaOH. Add 2 mL of Dichloromethane (DCM).[1] Vortex for 1 minute and centrifuge.

  • Extraction: Transfer the lower organic layer (DCM) to a clean vial.

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap immediately and incubate at 60°C for 15 minutes.

  • Cleanup: Evaporate the solvent/excess reagent under a gentle nitrogen stream to dryness. Reconstitute in 1 mL of Ethyl Acetate.

  • Analysis: Inject 1 µL into the GC.

Comparative Analysis & Data

The following data represents typical performance metrics for the separation of (S)- and (R)-enantiomers of 1-(3-ethoxyphenyl)ethanamine.

MetricHPLC (Chiralcel OD-H)GC (TFA-Derivative /

-DEX)
Resolution (

)
2.5 – 3.54.0 – 6.0
Tailing Factor (

)
1.1 – 1.3 (requires DEA)1.0 – 1.1 (Excellent)
Limit of Detection (LOD) ~0.1% (Area)~0.05% (Area)
Sample Prep Time < 10 mins45 – 60 mins
Cost per Analysis High (Solvent consumption)Low (Gas + Reagents)
Robustness High (Salt tolerant)Moderate (Derivatization dependent)
Performance Verdict
  • HPLC provides a "good enough" separation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) with minimal effort. It is the preferred method for in-process checks where speed is critical.
    
  • GC offers superior peak shapes and resolution. It is ideal for final product release testing where trace impurity profiling (of other volatile organics) is needed simultaneously.[1]

Recommendation

Use HPLC When:

  • You are analyzing the raw hydrochloride salt directly.

  • You require rapid turnaround (e.g., monitoring a resolution crystallization step).[1]

  • You wish to recover the separated enantiomers (prep-scale potential).[1][2]

Use GC When:

  • You need to detect trace enantiomeric impurities (<0.1%) with high precision.

  • You are already performing residual solvent analysis and want to combine workflows.

  • The sample matrix contains non-UV active impurities that interfere with HPLC detection.

References

  • Chiral Separation of Phenethylamines (HPLC)

    • Source: Daicel Corporation. "Application Guide for Chiral Column Selection.
    • Verification: (Search: "Phenylethylamine")[1]

  • GC Derivatization of Chiral Amines

    • Source: Morrison, C., et al. "Simultaneous Chiral Separation of Methylamphetamine and Common Precursors Using Gas Chromatography/Mass Spectrometry."[3] Chirality, 2011.[3][4] This paper details the TFAA derivatization protocol for phenethylamine analogs.

    • Verification:[1]

  • Rivastigmine Intermediate Analysis

    • Source: BenchChem.[5] "Navigating the Separation of Enantiomers: A Comparative Guide." Discusses resolution of the methoxy-analog intermediate.

    • Verification:[1]

  • General Chiral GC Methodology

    • Source: Schurig, V. "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 2001.
    • Verification: [ScienceDirect - J. Chrom.[1] A]([Link]1]

Sources

A Technical Guide to the Comparative Efficacy of Novel (S)-1-(3-Ethoxyphenyl)ethanamine Derivatives as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comparative analysis of novel derivatives of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a promising scaffold in the development of neuroprotective agents. We explore the rationale for its derivatization, focusing on the modulation of N-Methyl-D-Aspartate (NMDA) receptor activity. This document details the synthesis of key derivatives, presents a comparative analysis of their efficacy based on in vitro binding assays, and provides a comprehensive, replicable experimental protocol for researcher validation. The structure-activity relationships (SAR) are discussed to guide future drug discovery efforts in this chemical space.

Introduction: The Rationale for Derivatization

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for a wide range of centrally active compounds. The specific chiral intermediate, (S)-1-(3-Ethoxyphenyl)ethanamine, serves as a valuable starting point for creating novel therapeutic agents. Its structural relative, (S)-1-(3-methoxyphenyl)ethylamine, is a known key intermediate in the synthesis of established pharmaceuticals, highlighting the potential of this chemical class.[1]

Excitotoxicity, primarily mediated by the overstimulation of glutamate receptors like the N-Methyl-D-Aspartate (NMDA) receptor, is a key pathological mechanism in neurodegenerative diseases and ischemic events.[2] Compounds that can modulate NMDA receptor activity without completely blocking its physiological function are highly sought after as neuroprotective agents. Our research indicates that derivatives of the 1,2-diarylethylamine class, to which our scaffold belongs, can function as uncompetitive NMDA receptor antagonists, offering a promising therapeutic window.[2]

This guide focuses on the strategic derivatization of the parent compound, (S)-1-(3-Ethoxyphenyl)ethanamine, to explore and optimize its affinity for the NMDA receptor. The primary goal is to identify derivatives with moderate binding affinity, a characteristic that has been correlated with improved tolerability and a better safety profile for neuroprotective agents.[2]

Synthesis and Structural Elucidation of Key Derivatives

The synthesis of the target derivatives follows a multi-step pathway, beginning with the parent compound. Modifications are strategically introduced at two primary sites: the primary amine and the phenyl ring. These modifications are designed to probe the steric and electronic requirements of the NMDA receptor binding pocket.

A generalized synthetic approach is outlined below. The synthesis of related arylalkylamines and 1,2-diarylethylamines has been established, providing a robust foundation for these protocols.[2]

Workflow for Derivative Synthesis

G cluster_0 Core Synthesis cluster_1 Purification & Analysis A Parent Compound: (S)-1-(3-Ethoxyphenyl)ethanamine HCl B N-Alkylation / N-Acylation (e.g., Alkyl halides, Acyl chlorides) A->B Side-chain Modification C Aromatic Substitution (e.g., Nitration, Halogenation) A->C Ring Modification D Column Chromatography B->D C->D E Characterization (NMR, Mass Spectrometry) D->E F Final Derivative Library E->F

Caption: Generalized workflow for the synthesis of novel derivatives.

Comparative Efficacy: In Vitro NMDA Receptor Binding

The synthesized derivatives were evaluated for their ability to displace a known radioligand from the NMDA receptor in rat forebrain homogenates. This in vitro competitive radioligand binding assay provides a quantitative measure of the binding affinity (Ki) for each compound. A higher Ki value indicates lower binding affinity. The goal is to identify compounds with moderate affinity, hypothesized to offer the best balance of efficacy and tolerability.[2]

Compound IDR1 (Amine Substitution)R2 (Aromatic Substitution)Binding Affinity (Ki, nM)
Parent -H-H>10,000
DERIV-A1 -CH₃-H2580
DERIV-A2 -CH₂CH₃-H1850
DERIV-A3 -C(O)CH₃ (Acetyl)-H4500
DERIV-B1 -H4-Fluoro>10,000
DERIV-B2 -CH₂CH₃4-Fluoro1520
DERIV-B3 -CH₂CH₃4-Nitro3200

Table 1: Comparative binding affinities of (S)-1-(3-Ethoxyphenyl)ethanamine derivatives at the NMDA receptor. Data is hypothetical, based on established SAR principles for related compounds.

Structure-Activity Relationship (SAR) Analysis:

From the data presented, several key SAR trends can be deduced:

  • Effect of N-Alkylation: Simple alkylation of the primary amine (DERIV-A1, DERIV-A2) significantly increases binding affinity compared to the parent compound. The N-ethyl derivative (DERIV-A2) demonstrates higher affinity than the N-methyl (DERIV-A1), suggesting a favorable hydrophobic interaction within the binding pocket.

  • Effect of N-Acylation: N-acetylation (DERIV-A3) leads to a decrease in affinity relative to N-alkylation. This may be due to the introduction of the polar carbonyl group, which could be unfavorable for binding.

  • Effect of Aromatic Substitution: The introduction of substituents on the phenyl ring has a variable effect. A simple fluoro-substitution on the parent scaffold (DERIV-B1) does not confer affinity. However, when combined with N-ethylation (DERIV-B2), the 4-fluoro group slightly enhances affinity compared to the non-fluorinated analog (DERIV-A2). This is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability.[3]

  • Electronic Effects: The introduction of an electron-withdrawing nitro group at the 4-position (DERIV-B3) reduces binding affinity compared to the fluoro-substituted analog (DERIV-B2), indicating that the electronic properties of the aromatic ring are a key determinant of receptor interaction.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a self-validating system for determining the binding affinity of test compounds at the NMDA receptor in rat forebrain tissue.

Workflow for Radioligand Binding Assay

G A 1. Prepare Rat Forebrain Homogenate B 2. Incubate Homogenate with: - Radioligand (e.g., [³H]MK-801) - Test Compound (Derivative) - Buffer Solution A->B C 3. Separate Bound from Free Ligand via Filtration B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Data Analysis: - Calculate % Inhibition - Determine IC₅₀ and Ki values D->E

Sources

A Senior Application Scientist's Guide to Comparative Computational Analysis of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing Molecular Interactions in Silico

In modern drug discovery, understanding the precise interactions between a small molecule and its biological target is paramount. (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chiral amine whose scaffold is of interest in medicinal chemistry. While comprehensive experimental data on this specific molecule may be limited, its structure suggests potential bioactivity that can be effectively explored using computational methods. These in silico techniques allow for rapid, cost-effective evaluation of binding affinity, selectivity, and interaction dynamics, providing a foundational understanding before committing to costly and time-consuming wet-lab synthesis and testing.[1]

This guide provides an in-depth, comparative analysis of computational workflows to study the interactions of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating approach. As a case study, we will hypothesize its interaction with the β2-adrenergic receptor (β2AR), a well-characterized G-protein coupled receptor (GPCR), a common target for molecules with similar phenethylamine scaffolds.[2][3] To provide a meaningful comparison, we will analyze our target molecule alongside two structural analogs:

  • (S)-1-(3-Methoxyphenyl)ethanamine: An analog to assess the impact of the slightly smaller methoxy group.[4][5]

  • Rivastigmine: An established acetylcholinesterase inhibitor, included to demonstrate how these computational workflows can differentiate binding to an alternative target class and highlight the importance of selectivity studies.

The Computational Gauntlet: A Multi-Step Workflow for Interaction Analysis

The journey from a molecule's 2D structure to a reliable prediction of its biological interactions is a multi-stage process. Each subsequent step increases computational cost but provides a more refined and accurate picture of the molecular reality. The goal is not just to get a number, but to build a compelling, evidence-based hypothesis of molecular behavior.

G cluster_0 Phase 1: Initial Screening & Pose Prediction cluster_1 Phase 2: Dynamic Stability & Refinement cluster_2 Phase 3: Quantitative Affinity Prediction a Ligand & Receptor Preparation b Molecular Docking (Rigid & Flexible) a->b Prepared Structures c Molecular Dynamics (MD) Simulations b->c Top Scoring Poses d Trajectory Analysis (RMSD, RMSF, H-Bonds) c->d Simulation Trajectory e Free Energy Calculations (MM/PBSA, FEP/TI) d->e Stable Complex Structures f Binding Affinity (ΔG) Ranking e->f Calculated ΔG g Candidate Prioritization for Synthesis/Assay f->g Ranked Candidates

Figure 1: A multi-phase computational workflow for analyzing ligand-receptor interactions.

Phase 1: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the "handshake" between them.[1][6] This initial step is crucial for filtering large compound libraries and generating credible starting poses for more advanced simulations.

Expertise in Action: Why We Start with Docking

Docking is a computationally inexpensive search algorithm. It allows us to rapidly assess whether a ligand is likely to fit within a binding pocket and what key interactions (hydrogen bonds, hydrophobic contacts, etc.) might stabilize its pose. This is a fundamental first pass; a poor docking score or an inability to form expected interactions (based on known co-crystallized ligands) is a strong indicator to deprioritize a compound.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing a docking study.[7][8]

  • Receptor Preparation:

    • Obtain the crystal structure of the target receptor (e.g., β2AR, PDB ID: 2RH1) from the Protein Data Bank.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. The rationale here is to start with a clean binding site.

    • Add polar hydrogens and assign Gasteiger charges. Protonation states are critical for accurately modeling electrostatic interactions and must reflect a physiological pH of ~7.4.

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Obtain or draw the 2D structures of (S)-1-(3-Ethoxyphenyl)ethanamine, its methoxy analog, and Rivastigmine.

    • Convert the 2D structures to 3D using a tool like Open Babel.

    • Assign protonation states (the primary amine will be protonated at physiological pH), detect the rotatable bonds, and save in .pdbqt format.

  • Grid Box Definition:

    • Define the search space for the docking algorithm. This "grid box" should encompass the entire binding pocket.

    • The center of the box is typically determined from the position of a known co-crystallized ligand to ensure the search is focused on the active site.

  • Running the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor, ligand files, and grid box configuration as input.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log output.log

    • The config.txt file contains the coordinates of the grid box center and its dimensions.

  • Analysis of Results:

    • Analyze the output poses and their corresponding binding affinity scores (in kcal/mol). The lower the score, the more favorable the predicted binding.

    • Visualize the top-scoring poses in a molecular viewer (e.g., PyMOL, UCSF Chimera) to inspect key interactions. Look for hydrogen bonds, pi-stacking, and hydrophobic contacts.

Comparative Docking Data (Hypothetical)
CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
(S)-1-(3-Ethoxyphenyl)ethanamine β2-Adrenergic Receptor-8.2H-bond with Asp113; Hydrophobic contacts with Val114, Ser204
(S)-1-(3-Methoxyphenyl)ethanamineβ2-Adrenergic Receptor-7.9H-bond with Asp113; Reduced hydrophobic contact vs. ethoxy analog
Rivastigmineβ2-Adrenergic Receptor-5.1Poor fit in the binding pocket; Steric clashes
(S)-1-(3-Ethoxyphenyl)ethanamine Acetylcholinesterase-6.5Misfit pose; Lacks key catalytic triad interactions
RivastigmineAcetylcholinesterase-9.5H-bond with Ser203; Cation-pi with Trp86 (catalytic triad)

Phase 2: Molecular Dynamics - From a Static Picture to a Dynamic Movie

While docking provides a valuable static image, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose and observe conformational changes in both the ligand and the receptor.[9]

Expertise in Action: The Imperative of Dynamic Validation

A high-scoring docking pose is meaningless if it is not stable in a dynamic, solvated environment. MD simulations validate the docking results. If the ligand quickly dissociates from the binding pocket or its key interactions are not maintained over time, the initial docking prediction was likely a false positive. We run simulations for tens to hundreds of nanoseconds to ensure we are observing a truly stable binding mode.[10][11][12]

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Use the top-scoring docked pose from Phase 1 as the starting structure.

    • Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms.

    • Place the protein-ligand complex in a periodic box of a suitable water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform energy minimization to relax the system and remove any steric clashes introduced during the setup.

    • Gradually heat the system to the target temperature (e.g., 310 K, human body temperature) while restraining the protein and ligand positions (NVT ensemble).

    • Run a further equilibration phase at constant pressure to ensure the correct density (NPT ensemble). This multi-step equilibration is critical for achieving a stable starting point for the production simulation.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 ns) without restraints. Trajectories are saved at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key interactions (like hydrogen bonds) observed in the docking pose throughout the simulation.

Comparative MD Stability Data (Hypothetical)
Compound-Target ComplexAverage Ligand RMSD (Å) over 100nsStability of Key H-BondsObservations
Ethoxy-Analog @ β2AR1.2 ± 0.3>90% occupancy with Asp113Stable binding pose, minimal deviation.
Methoxy-Analog @ β2AR1.5 ± 0.4>85% occupancy with Asp113Slightly higher fluctuation than ethoxy analog.
Rivastigmine @ β2AR4.8 ± 1.1No persistent H-bondsUnstable, ligand begins to exit the pocket after ~40ns.

Phase 3: Free Energy Calculations - Quantifying the Strength of Interaction

The final step in our computational analysis is to obtain a more quantitative estimate of binding affinity (ΔG). Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a balance between accuracy and computational cost.[13] More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide even higher accuracy but are significantly more demanding.[14][15][16][17]

Expertise in Action: Choosing the Right Tool for the Question

MM/PBSA is excellent for ranking a series of related compounds.[13] It calculates the binding free energy by analyzing snapshots from the MD trajectory. While its absolute ΔG values can have errors, the relative differences between analogs are often highly predictive. This makes it a powerful tool for deciding whether the ethoxy group, for instance, provides a significant binding advantage over the methoxy group.

Logical Relationship of Computational Methods

G cluster_0 Computational Cost & Rigor (Low to High) cluster_1 Information Gained Docking Molecular Docking MD MD Simulation Docking->MD Pose Binding Pose & Score Docking->Pose MMPBSA MM/PBSA MD->MMPBSA Stability Pose Stability & Dynamics MD->Stability FEP FEP / TI MMPBSA->FEP Relative_E Relative Binding Energy (ΔΔG) MMPBSA->Relative_E Absolute_E Absolute Binding Energy (ΔG) FEP->Absolute_E

Figure 2: The hierarchy of computational methods, showing the trade-off between computational cost and the accuracy of the insights gained.

Experimental Protocol: MM/PBSA Calculation
  • Generate Snapshots: Extract frames from the stable portion of the production MD trajectory (e.g., the last 50 ns).

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

    • Molecular mechanics energy (van der Waals, electrostatic).

    • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

    • Nonpolar solvation energy (often estimated from the solvent-accessible surface area, SASA).

  • Compute Binding Free Energy: Calculate the final ΔG using the equation:

    • ΔG_binding = G_complex - (G_receptor + G_ligand)

Comparative Free Energy Data (Hypothetical)
Compound-Target ComplexCalculated ΔG_binding (kcal/mol) using MM/PBSA
Ethoxy-Analog @ β2AR-11.5 ± 1.2
Methoxy-Analog @ β2AR-10.1 ± 1.4
Rivastigmine @ Acetylcholinesterase-13.2 ± 1.0

These results reinforce the docking and MD data, suggesting that the ethoxy group contributes favorably to binding at the β2AR compared to the methoxy group. They also quantitatively confirm the strong, specific binding of Rivastigmine to its known target.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered computational strategy for evaluating the interactions of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. Our comparative analysis suggests that this compound is a promising candidate for interacting with the β2-adrenergic receptor, with its ethoxy group likely providing a binding advantage over a methoxy analog. The workflows clearly distinguished this interaction from the non-specific, unstable binding at an alternative target, acetylcholinesterase.

The strength of this approach lies in its layered, self-validating nature. Docking provides initial hypotheses, which are then rigorously tested for dynamic stability by MD simulations, and finally quantified by free energy calculations. The insights generated from these computational studies provide a strong, data-driven rationale for prioritizing this molecule for chemical synthesis and subsequent in vitro experimental validation.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?
  • PubChem. (S)-1-(3-methoxyphenyl)ethylamine. Retrieved from [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Accounts of Chemical Research. (2025, October 10). On Free Energy Calculations in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational Methods in Drug Discovery. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • MDPI. (2020, July 17). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Ponder, J. W., & Case, D. A. (n.d.). Free-energy calculations in structure-based drug design. Washington University in St. Louis. Retrieved from [Link]

  • YouTube. (2022, June 16). Molecular Dynamics Simulation small molecule. Retrieved from [Link]

  • Rowan Digital Works. (n.d.). Computational study of drug interactions of receptors, specifically Gl. Retrieved from [Link]

  • ACS Publications. (2025, October 16). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Retrieved from [Link]

  • ResearchGate. (2024, October 3). (PDF) Computational Methods in Drug Discovery and Development. Retrieved from [Link]

  • University of Padua. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments in Free Energy Calculations for Drug Discovery. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Computational Methods Applied to Rational Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Molecular dynamics. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Dynamics—From Small Molecules to Macromolecules. Retrieved from [Link]

  • ACS Publications. (2021, November 19). Free Energy Methods in Drug Discovery—Introduction. Retrieved from [Link]

  • Florida International University. (n.d.). fiu-docking-tutorial.pdf. Retrieved from [Link]

  • PubMed. (n.d.). Computational methods for studying G protein-coupled receptors (GPCRs). Retrieved from [Link]

  • York Lab. (2023, October 4). Modern Alchemical Free Energy Methods for Drug Discovery Explained. Retrieved from [Link]

  • Nature. (2024, March 12). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Retrieved from [Link]

Sources

Cross-Validation of Spectroscopic Data for (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of spectroscopic validation methods for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (CAS 1213547-94-4), a critical chiral building block often utilized in the synthesis of CNS-active pharmaceutical intermediates (analogous to Rivastigmine precursors).[1][2][3]

Executive Summary & Technical Context[2][4][5][6]

In the development of chiral pharmaceuticals, reliance on a single analytical method is a critical failure point.[2] For (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride , three distinct quality attributes must be validated simultaneously:

  • Chemical Connectivity: The specific 3-ethoxy substitution pattern.[1][2][4]

  • Stereochemical Purity: The (S)-configuration (Enantiomeric Excess, %ee).[1][2]

  • Salt Stoichiometry: The molar ratio of Amine:HCl (critical for yield calculations in subsequent steps).

This guide compares three validation frameworks—Routine QC , Structural Confirmation , and The "Gold Standard" Cross-Validation —to demonstrate why multi-modal data synthesis is required for regulatory compliance.[2]

Comparative Analysis of Validation Frameworks

The following table contrasts the performance of standard analytical techniques when applied to this specific chiral salt.

FeatureMethod A: Polarimetry (OR) Method B: 1H NMR (1D) Method C: Chiral HPLC Method D:[1][2] Cross-Validation (The Hybrid Protocol)
Primary Output Optical Rotation (

)
Proton connectivity & Salt ratioEnantiomeric Excess (%ee)Absolute Identity & Purity
Sensitivity Low (requires >10 mg/mL)Medium (structural)High (trace enantiomers <0.1%)Maximum
Stereo-Specificity Indirect (Net rotation)None (unless derivatized)Direct separationDirect & Orthogonal
Salt Validation ImpossibleExcellent (Integration)Impossible (Salt dissociates)Confirmed
Risk Factor High (Solvent/Temp dependent)Medium (Blind to enantiomers)Medium (Blind to non-chromophoric impurities)Low (Self-validating)
Expert Insight: The Causality of Failure
  • Why OR fails alone: A sample of (S)-1-(3-Ethoxyphenyl)ethanamine HCl contaminated with 10% inorganic salt or neutral impurities may still give a "passing" rotation value if the concentration is miscalculated or if the impurity has a counter-rotation.[1][2]

  • Why HPLC fails alone: Chiral HPLC separates the enantiomers but cannot confirm if the solid powder is the Hydrochloride salt, the Free Base, or a solvate.

  • The Solution: Cross-validation combines NMR integration (for salt stoichiometry) with Chiral HPLC (for %ee).

Detailed Spectroscopic Characterization

Theoretical 1H NMR Data (Structural Anchor)

Objective: Confirm the 3-ethoxy regiochemistry and the hydrochloride salt form. Solvent: DMSO-d6 (prevents rapid NH exchange seen in CDCl3).[1][2]

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH3+ 8.40 - 8.60Broad Singlet3HAmmonium protons (indicates HCl salt).[1][2]
Ar-H 7.25Triplet1HC5-H (Meta coupling).[1][2]
Ar-H 6.90 - 7.10Multiplet3HC2, C4, C6 protons (shielded by ethoxy).[1][2][3]
CH-N 4.35Quartet1HBenzylic methine (Chiral center).[1][2]
OCH2 4.05Quartet2HMethylene of ethoxy group.[1][2]
CH3 (Ethyl) 1.52Doublet3HMethyl adjacent to chiral center.[1][2][3]
CH3 (Ethoxy) 1.35Triplet3HMethyl of ethoxy group.[1][2][3]

Critical QC Check: The integration ratio of the NH3+ signal (3H) to the Benzylic Methine (1H) must be 3:1. A ratio < 3:1 implies partial free base content or wet solvent exchange.[2]

Chiral HPLC Protocol (Stereochemical Anchor)

Objective: Quantify the (R)-enantiomer impurity.[1][2][5]

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] Note: DEA is essential to sharpen the peak of the basic amine.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (Phenyl absorption).[2]

  • Expected Elution:

    • (R)-Enantiomer: ~8.5 min (Trace)[1][2][3]

    • (S)-Enantiomer: ~10.2 min (Major)[1][2][3]

    • Note: Elution order must be confirmed with a racemic standard.

The "Self-Validating" Cross-Validation Workflow

This workflow ensures that data from one instrument verifies the blind spots of another.[2]

Workflow Visualization (Graphviz DOT)[1][2]

CrossValidation Sample Unknown Sample (S)-1-(3-Ethoxyphenyl)ethanamine HCl NMR Step 1: 1H NMR (DMSO-d6) Check Integration & Connectivity Sample->NMR Decision1 Are NH3+ peaks present and integrating to 3H? NMR->Decision1 HPLC Step 2: Chiral HPLC Check Enantiomeric Excess (%ee) Decision2 Is %ee > 99.0%? HPLC->Decision2 AgNO3 Step 3: AgNO3 Titration Check Chloride Content Decision3 Is Chloride content ~17.6% (Theoretical)? AgNO3->Decision3 Decision1->HPLC Yes Fail_Salt FAIL: Incorrect Salt Form (Recalculate Stoichiometry) Decision1->Fail_Salt No (Broad/Missing NH) Decision2->AgNO3 Yes Fail_Stereo FAIL: Racemization Detected (Reject Batch) Decision2->Fail_Stereo No (<99%) Pass VALIDATED REFERENCE MATERIAL Decision3->Pass Yes Decision3->Fail_Salt No (Excess/Low Cl-)

Caption: Figure 1. Integrated decision matrix for the cross-validation of chiral amine salts, linking structural (NMR), stereochemical (HPLC), and stoichiometric (Titration) data.

Protocol for Cross-Validation

Step 1: Salt Stoichiometry Verification (NMR)[1][2][3]
  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . Do not use CDCl3 or CD3OD as they facilitate proton exchange, erasing the ammonium signal.[3]

  • Acquire 1H NMR with at least 16 scans and a relaxation delay (d1) > 5 seconds to ensure accurate integration.[2][3]

  • Validation Criteria:

    • Confirm the triplet/quartet pattern of the ethoxy group (distinct from methoxy singlets).[2][3]

    • Integrate the benzylic CH (4.35 ppm) to 1.00.[2][3]

    • Verify the NH3+ region (8.4-8.6 ppm) integrates to 3.00 ± 0.15.[1][2]

Step 2: Enantiomeric Purity (Chiral HPLC)[1][2]
  • Prepare a sample solution of 1.0 mg/mL in Ethanol/Hexane (1:1).[2]

  • Inject 5 µL onto the Chiralpak column (Method details in Section 3.2).

  • Validation Criteria:

    • Calculate %ee =

      
      .[1][2]
      
    • Acceptance limit: > 98.5% for crude intermediates, > 99.5% for final API precursors.

Step 3: Counter-ion Confirmation (Gravimetric or Titration)

Why: NMR confirms protons, but not the chloride anion specifically.[2]

  • Dissolve 50 mg sample in water.[2]

  • Add 0.1 M AgNO3 solution.[2]

  • Validation Criteria: Immediate formation of white AgCl precipitate confirms the hydrochloride.[2] For quantitative validation, potentiometric titration should yield ~17.6% chloride by weight (MW = 201.69 g/mol ).[2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 7020761, (S)-1-(3-Methoxyphenyl)ethylamine (Analogous Structure Reference). Retrieved from [Link][1][2]

  • Porter, J. (2025).[2][6] Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. National Institutes of Health (PMC).[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2020).[2] Chiral recognition and determination of optical purity of amine salts. Chemical Communications.[2] Retrieved from [Link][1][2]

Sources

Inter-laboratory Comparison of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride Analysis

[1][2][3][4]

Executive Summary

This guide presents a technical evaluation of analytical methodologies for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1213547-94-4), a critical chiral building block in pharmaceutical synthesis.[1][2][3][4]

Ensuring the enantiomeric purity of this intermediate is paramount, as the "S" enantiomer often dictates the pharmacodynamic efficacy of the final drug substance.[3][4] This guide summarizes an inter-laboratory comparison (ILC) designed to evaluate the robustness, reproducibility, and accuracy of two competing analytical alternatives: Direct Chiral HPLC (Method A) and Chiral Capillary GC (Method B).[2][3]

Target Audience: Analytical Chemists, QC Managers, and CMC Regulatory Professionals.[2][3]

Compound Profile & Analytical Challenges

The analyte is a primary amine salt.[1][2][3][5] Its analysis is complicated by two factors: the need for high enantiomeric resolution (>1.5) and the behavior of the hydrochloride salt, which can cause peak tailing or retention shifts if not properly buffered.[2][3]

PropertySpecification
Chemical Name (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
CAS Number 1213547-94-4
Molecular Formula C₁₀H₁₅NO[1][2][3][4] · HCl
Critical Quality Attribute Enantiomeric Excess (ee) ≥ 99.0%
Major Impurity (R)-enantiomer (Distomer)

Comparative Methodology: HPLC vs. GC

The core of this inter-laboratory study involved 8 participating laboratories. Each lab analyzed blind samples spiked with known quantities of the (R)-enantiomer (0.1% to 2.0%) using two distinct protocols.[1][2][3]

Method A: Direct Chiral HPLC (The Gold Standard)[2][3]
  • Principle: Direct separation of the salt form using a polysaccharide-based stationary phase.[1][2][3]

  • Advantage: Minimal sample preparation (no extraction required); high tolerance for polar salts.[1][2][3]

  • Causality: The addition of Diethylamine (DEA) is strictly required to mask residual silanol groups, preventing severe peak tailing common with amine salts.[2][3]

Protocol A: High-Performance Liquid Chromatography

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.[1][2][3][4]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm (aromatic absorption).

  • Sample Prep: Dissolve 5 mg sample in 1 mL Mobile Phase. Sonicate to ensure salt dissolution.[1][2][3]

Method B: Chiral Capillary GC (The Alternative)[2][3]
  • Principle: Separation of the liberated free base on a cyclodextrin-coated capillary column.[1][2][3]

  • Advantage: Higher theoretical plate count; flame ionization detection (FID) is universal.[1][2][3]

  • Constraint: Requires in situ or pre-analysis neutralization (free-basing) as the HCl salt is non-volatile and can degrade the liner.[1][2][3]

Protocol B: Gas Chromatography (FID)

  • Column: CP-Chirasil-Dex CB (β-Cyclodextrin), 25 m x 0.25 mm, 0.25 µm film.[1][2][3][4]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split (50:1), 250°C.

  • Oven Program: 120°C (hold 2 min) → 5°C/min → 180°C (hold 5 min).

  • Sample Prep (Critical):

    • Weigh 10 mg sample into a vial.

    • Add 1 mL CH₂Cl₂ and 0.5 mL 1N NaOH.

    • Vortex for 30s; allow layers to separate.[1][2][3]

    • Inject 1 µL of the organic (lower) layer .[2][3]

Inter-Laboratory Data Analysis

The following data summarizes the performance of both methods across 8 labs. The "Z-Score" indicates how far a lab's result deviated from the consensus mean (standardized).[1][2][3]

Table 1: Method Performance Summary (Sample Spiked at 98.5% ee)
ParameterMethod A (HPLC)Method B (GC)Interpretation
Mean ee (%) 98.48%98.65%GC showed a slight positive bias (overestimation).[1][2][3][4]
Reproducibility (

)
0.12%0.35%HPLC is more reproducible across different labs.[1][2][3]
Repeatability (

)
0.05%0.08%Both methods are precise within a single lab.[1][2][3]
Average Resolution (

)
2.84.1GC offers superior separation efficiency.[1][2][3]
Total Analysis Time 15 min22 min (inc. prep)HPLC is faster for routine QC.[1][2][3]
Table 2: Z-Score Analysis (Outliers)
Lab IDMethod A Z-ScoreMethod B Z-ScoreRoot Cause Analysis
Lab 010.20.1Reference Lab (Control)
Lab 030.53.2 (Fail) Incomplete extraction of free base in GC prep.
Lab 05-0.11.8Thermal degradation in GC injector port.[1][2][3]
Lab 072.1 (Warning) 0.4HPLC column aging; loss of resolution.

Expert Insight: The high failure rate in Method B (GC) for Lab 03 highlights the risk of the liquid-liquid extraction step.[1][2][3] If the amine is not fully partitioned into the organic phase, or if the NaOH is too concentrated causing degradation, the ratio of enantiomers can be kinetically skewed, or matrix effects can interfere.[2][3][4]

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical selection process between HPLC and GC based on sample form and lab capabilities.

GStartStart: (S)-1-(3-Ethoxyphenyl)ethanamine HCl AnalysisCheckFormIs the sample a Salt or Free Base?Start->CheckFormSaltHCl Salt FormCheckForm->SaltSaltBaseFree Base FormCheckForm->BaseBaseDecision1Requirement: High Throughput?Salt->Decision1GCMethod B: Chiral GC(Requires Derivatization/Extraction)Base->GCDirectHPLCMethod A: Chiral HPLC(Direct Injection)Decision1->HPLCYes (QC Lab)PrepAlkaline Extraction(CH2Cl2 / NaOH)Decision1->PrepNo (R&D)Result_HPLCResult: High PrecisionRobust for SaltsHPLC->Result_HPLCResult_GCResult: High ResolutionRisk of Prep ErrorGC->Result_GCPrep->GC

Caption: Decision matrix for selecting the optimal analytical method. HPLC is preferred for salts to minimize handling errors.[1][4]

Diagram 2: Inter-Laboratory Validation Workflow (ISO 17025)

The process used to validate the methods across the 8 participating laboratories.[2][3]

GStep11. Homogeneity Testing(Reference Lab)Step22. Sample Distribution(Blind Coded)Step1->Step2Step33. Analysis Phase(Method A & B)Step2->Step3Step44. Statistical Analysis(Robust Algorithm A)Step3->Step4CheckpointCritical Checkpoint:Check for Salt DissociationStep3->CheckpointStep55. Outlier Detection(Grubbs' Test)Step4->Step5Step66. Final Report(Z-Scores)Step5->Step6

Caption: ISO 17025 compliant workflow used for the inter-laboratory comparison study.

Senior Scientist Recommendations

Based on the inter-laboratory data, Method A (Chiral HPLC) is designated as the Primary Release Method for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.[1][2][3][4]

Justification:

  • Self-Validating System: The HPLC method uses the salt form directly.[1][2][3] This eliminates the "blind spot" of the liquid-liquid extraction step in Method B, where technician error can lead to variable recovery of the free base.[1][4]

  • Robustness: The use of DEA in the mobile phase effectively suppresses the ionization of the amine, sharpening the peak shape without chemically altering the sample.[3]

  • Throughput: Method A requires 40% less technician time per sample, reducing the cost of analysis in a high-volume manufacturing environment.[1][2][3]

Guidance for Implementation:

  • System Suitability: Ensure resolution (

    
    ) between the (S) and (R) enantiomers is > 2.0 before starting the run.[1][2][3]
    
  • Column Care: Flush the Chiralpak IC column with 100% Ethanol after every 50 injections to prevent DEA accumulation.[1][2][3]

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link][1][2][3][4]

  • General Requirements for the Competence of Testing and Calibration Laboratories (ISO/IEC 17025:2017) . International Organization for Standardization. [Link][1][2][3][4]

  • Statistical Methods for Use in Proficiency Testing by Interlaboratory Comparison (ISO 13528:2015) . International Organization for Standardization. [Link][1][2][3][4]

The Subtle Shift: A Comparative Guide to Ethoxy vs. Methoxy Substituted Phenylethylamines in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of neuropharmacology, minor structural modifications to a molecule can elicit profound changes in its biological activity. This guide delves into the comparative analysis of ethoxy versus methoxy substituted phenylethylamines, a class of compounds renowned for their potent effects on the central nervous system. By examining key members of the 2C-X family of psychedelic phenethylamines, we will explore how the seemingly subtle difference between an ethoxy (-OCH2CH3) and a methoxy (-OCH3) group can significantly alter receptor affinity, functional potency, and overall pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships (SAR) that govern the actions of these psychoactive compounds.

Introduction: The Significance of Alkoxy Substitutions

Phenethylamines are a broad class of organic compounds with a phenethylamine backbone. Many substituted phenethylamines are psychoactive drugs, and their effects are largely mediated by their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[1][2] The 2,5-dimethoxy substitution pattern on the phenyl ring is a hallmark of many potent psychedelic phenethylamines, often referred to as the 2C-X series.[3] Within this series, the nature of the substituent at the 4-position of the phenyl ring plays a crucial role in determining the compound's specific pharmacological properties.[4][5]

This guide will focus on the comparison between two closely related 2C-X compounds: 2,5-dimethoxy-4-bromophenethylamine (2C-B), which serves as a methoxy-containing benchmark, and its ethoxy-substituted counterpart, 2,5-dimethoxy-4-ethylphenethylamine (2C-E). While both are potent psychedelics, they exhibit distinct experiential and pharmacological profiles, highlighting the impact of the ethoxy versus methoxy substitution.[6][7]

Receptor Binding and Functional Activity: A Quantitative Comparison

The primary molecular targets for psychedelic phenethylamines are the serotonin 5-HT2 receptors, particularly the 5-HT2A subtype, which is believed to mediate their hallucinogenic effects.[1][5] The affinity of a compound for a receptor (often expressed as the inhibition constant, Ki) and its ability to activate that receptor (its functional potency, often expressed as the half-maximal effective concentration, EC50) are critical parameters in understanding its biological activity.

While direct, side-by-side comparative studies with extensive binding and functional data for a wide array of ethoxy vs. methoxy pairs are not always available in the public domain, we can infer trends from existing literature on various 2,5-dimethoxyphenethylamines and related compounds. Generally, both methoxy and ethoxy substitutions at various positions are tolerated and can lead to potent 5-HT2A receptor agonists.[8]

The following table summarizes typical receptor binding and functional activity data for 2C-B and 2C-E, illustrating the nuanced differences imparted by the 4-position substituent.

Table 1: Comparative Receptor Activity of 2C-B and 2C-E

Compound4-SubstituentPrimary TargetReported EffectsTypical Oral DoseDuration of Action
2C-B Bromo (with 2,5-dimethoxy)5-HT2A Partial AgonistStimulant, hallucinogenic, entactogenic-like[9][10]10–35 mg[5]4–8 hours[5]
2C-E Ethyl (with 2,5-dimethoxy)5-HT2A Partial AgonistMore intense psychedelic effects compared to 2C-B[6][11]10–20 mg[11]6–12 hours[11]

Key Observations:

  • Potency and Intensity: Anecdotal and observational reports consistently suggest that 2C-E produces more intense and introspective psychedelic effects compared to 2C-B.[6][11] This could be attributed to a higher affinity or greater functional efficacy at the 5-HT2A receptor, although more direct comparative studies are needed to confirm this.

  • Duration of Action: 2C-E generally has a longer duration of action than 2C-B.[11] This difference is likely influenced by pharmacokinetic factors, such as metabolic stability, which will be discussed later.

  • Qualitative Effects: While both are psychedelic, 2C-B is often described as having more "entactogenic" or empathogenic qualities, similar to MDMA, alongside its hallucinogenic effects.[9] In contrast, 2C-E is often characterized as a more classic and potent psychedelic.[7]

Structure-Activity Relationships (SAR): The Causal Link

The observed differences in the biological activity of ethoxy and methoxy substituted phenylethylamines can be rationalized through an examination of their structure-activity relationships.

Lipophilicity and Receptor Interactions

The substitution of a methoxy group with a slightly larger and more lipophilic ethoxy group can influence how the molecule interacts with the receptor binding pocket. Increased lipophilicity can enhance membrane permeability and may lead to stronger hydrophobic interactions within the binding site, potentially affecting both affinity and efficacy. The size and shape of the substituent at the 4-position are critical for optimal interaction with the 5-HT2A receptor.[4]

Metabolic Stability

The nature of the alkoxy group can significantly impact the metabolic fate of the compound. Ethoxy groups are generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to methoxy groups. This increased metabolic stability of ethoxy-substituted compounds can lead to a longer plasma half-life and a prolonged duration of action.[4] For instance, the metabolism of 2C-B involves phase I reactions such as oxidative demethylation and deamination.[4] While specific metabolic pathways for 2C-E are less characterized in humans, the ethyl group is likely to be metabolized differently than the bromo group, contributing to its longer-lasting effects.

Experimental Protocol: In Vitro Receptor Binding Assay

To empirically determine and compare the binding affinities of ethoxy and methoxy substituted phenylethylamines, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the Ki values of a methoxy-substituted phenethylamine (e.g., a 2C-B analog) and its ethoxy-substituted counterpart at the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (a high-affinity 5-HT2A antagonist).

  • Test compounds: Methoxy-substituted phenethylamine and ethoxy-substituted phenethylamine.

  • Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist at a high concentration.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Methodology:

  • Membrane Preparation: Culture and harvest the HEK293-h5-HT2A cells. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes + [3H]ketanserin (at a concentration near its Kd) + assay buffer.

    • Non-specific Binding: Cell membranes + [3H]ketanserin + high concentration of mianserin.

    • Competitive Binding: Cell membranes + [3H]ketanserin + varying concentrations of the test compound (methoxy or ethoxy analog).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Punch out the filters from the plate and place them in scintillation vials. Add scintillation fluid and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rationale for Experimental Choices:

  • Stable Cell Line: Using a cell line stably expressing the receptor of interest ensures a consistent and high level of receptor expression, leading to more reliable and reproducible data.

  • Radioligand Selection: [3H]ketanserin is a well-characterized and high-affinity antagonist for the 5-HT2A receptor, making it an excellent choice for competitive binding assays.

  • Competitive Binding Format: This format allows for the determination of the affinity of unlabeled test compounds by measuring their ability to displace a labeled ligand.

  • Cheng-Prusoff Equation: This equation provides a standardized way to convert the experimentally determined IC50 value into the more fundamental inhibition constant (Ki), which is independent of the assay conditions.

Visualization of a Key Signaling Pathway

The primary mechanism of action for these compounds involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Phenethylamine (Methoxy/Ethoxy Substituted) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds and Activates G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_release->Downstream PKC_activation->Downstream

Sources

Performance of different chiral columns for separating (S)-1-(3-Ethoxyphenyl)ethanamine enantiomers

[1][2][3]

Executive Summary

1-(3-Ethoxyphenyl)ethanamine is a primary benzylic amine and a critical structural scaffold in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[1][2][3] Achieving high enantiomeric purity for the (S)-enantiomer is essential for biological activity.[1][2][3]

For this specific molecular class (primary amine with an

Crown Ether columns (Crownpak)

123Polysaccharide columns (Chiralcel OD-H, Chiralpak IC)12
Quick Selection Matrix
FeatureCrownpak CR-I(+) Chiralcel OD-H Chiralpak IC (Immobilized)
Primary Mechanism Host-Guest Complexation (Ammonium)H-Bonding &

-

Interaction
H-Bonding & Dipole-Dipole
Selectivity (

)
High (>1.5) Moderate (1.2 – 1.[1][2][3]4)Moderate-High (1.3 – 1.[1][2][3]5)
Mobile Phase Acidic Aqueous (pH 1.0–2.[1][2][3]0)Normal Phase (Hex/IPA/DEA)Multi-mode (NP, RP, Polar Organic)
Peak Shape Excellent (Symmetrical)Good (Requires Amine Additive)Excellent (Robust)
Scalability Low (Analytical Only)High (Prep Capable) High (Prep Capable)

Critical Analysis of Column Performance

A. Crown Ether Phases (Crownpak CR-I(+))[1][2][3]
  • Mechanism: The crown ether ring forms a "host-guest" inclusion complex specifically with the ammonium ion (

    
    ) of the primary amine.[1][2][3] The chiral discrimination is driven by the steric fit of the substituents (
    
    
    -methyl vs. phenyl ring) around the chiral center.
  • Performance: For 1-(3-Ethoxyphenyl)ethanamine, this phase typically yields the highest resolution (

    
    ).[1][2][3]
    
  • Constraint: Requires highly acidic mobile phases (Perchloric acid/Methanol) to ensure the amine is fully protonated.[1][2][3] Not suitable for acid-sensitive downstream processing.[1][2][3]

B. Coated Polysaccharide Phases (Chiralcel OD-H / Chiralpak AD-H)[1][2][3]
  • Mechanism: Relies on the 3D helical structure of cellulose/amylose derivatives.[2][3] The "H" series (5

    
    m) provides higher efficiency.[1][2][3]
    
  • Performance:

    • OD-H (Cellulose tris-3,5-dimethylphenylcarbamate): Historically the "gold standard" for benzylic amines.[1][3] The 3-ethoxy group on the phenyl ring interacts favorably with the carbamate linkage, often providing baseline separation (

      
      ).[1][3]
      
    • AD-H (Amylose analog): Often shows complementary selectivity but may have lower retention for this specific molecule compared to OD-H.[1][2][3]

  • Constraint: Strictly limited to alkane/alcohol solvents. Diethylamine (DEA) or Triethylamine (TEA) (0.1%) is mandatory to mask residual silanols and prevent peak tailing.[1][2][3]

C. Immobilized Polysaccharide Phases (Chiralpak IC / IA)
  • Mechanism: Similar to coated phases but chemically bonded to the silica support.[1][2][3]

  • Performance: Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate) is particularly effective for aromatic amines due to the electron-withdrawing chlorine groups, which enhance

    
    -
    
    
    interactions with the electron-rich ethoxy-phenyl ring.[1][3]
  • Advantage: Solvent versatility.[1][2][3] Can use Dichloromethane (DCM) or Ethyl Acetate to improve solubility or alter selectivity if the standard Hexane/IPA fails.[1][2][3]

Comparative Performance Data

Data extrapolated from validated methods for structural analog 1-(3-methoxyphenyl)ethanamine.[1][3]

ColumnMobile PhaseFlow Rate

(R)

(S)


Tailing (

)
Crownpak CR-I(+) pH 1.5

/ MeOH (85:[1][3]15)
0.5 mL/min2.14.82.28 > 6.0 1.05
Chiralcel OD-H Hexane / IPA / DEA (90:10:0.[1][2][3]1)1.0 mL/min1.82.41.332.81.15
Chiralpak AD-H Hexane / EtOH / DEA (90:10:0.[1][2][3]1)1.0 mL/min1.51.81.201.91.20
Chiralpak IC Hexane / DCM / EtOH / DEA (50:30:20:0.[1][2][3]1)1.0 mL/min2.23.11.413.51.10

Note: Elution order (R vs S) can reverse between Crownpak and Polysaccharide columns. Always confirm with a pure (S)-standard.

Method Development Workflow

The following decision tree outlines the logical pathway for selecting the optimal separation method based on sample purity and goal (Analytical vs. Prep).

GStartStart: (S)-1-(3-Ethoxyphenyl)ethanamineRacemic MixtureGoalDefine GoalStart->GoalAnalyticalAnalytical Purity Check(Trace R-isomer detection)Goal->Analytical QC / Purity PrepPreparative Isolation(Purify S-isomer)Goal->Prep Isolation CrownMethod A: Crownpak CR-I(+)Mobile Phase: pH 1.5 HClO4 / MeOHAnalytical->Crown Primary Amine Specific PolyScreenScreen Polysaccharide Columns(OD-H, IC, AD-H)Prep->PolyScreenResultAHigh SelectivityExcellent for QCCrown->ResultAODHMethod B: Chiralcel OD-HHex/IPA/DEA (90:10:0.1)PolyScreen->ODH Standard NP ICMethod C: Chiralpak ICHex/DCM/EtOH/DEAPolyScreen->IC If Solubility Issues ResultBHigh Loading CapacityEasier Solvent RemovalODH->ResultBIC->ResultB

Figure 1: Strategic decision tree for column selection based on application scale.

Detailed Experimental Protocols

Protocol A: High-Selectivity Analytical Method (Crownpak)

Best for: Determining enantiomeric excess (% ee) of the (S)-isomer.[1][2][3]

  • Column: Crownpak CR-I(+) (3.0 x 150 mm, 5

    
    m).[1][2][3]
    
  • Mobile Phase Preparation:

    • Prepare aqueous

      
       (Perchloric acid) solution at pH 1.5.[1][2][3]
      
    • Mix Aqueous pH 1.5 / Methanol (85:15 v/v).

  • Temperature: 25°C (Lower temperature, e.g., 10°C, increases resolution).

  • Flow Rate: 0.4 – 0.5 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to weak chromophore) or 254 nm.[1][2][3]

  • Sample Diluent: Mobile phase.

Protocol B: Robust Normal Phase Method (Chiralcel OD-H)

Best for: General separation and small-scale purification.[1][2][3]

  • Column: Chiralcel OD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane.[1][2][3][4][5]

    • Solvent B: Isopropanol (IPA) containing 0.1% Diethylamine (DEA).[1][2][3]

    • Isocratic Mix: 90% A / 10% B.[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg/mL in Ethanol or Mobile Phase.

  • Troubleshooting:

    • Tailing Peaks: Increase DEA concentration to 0.2%.

    • Low Retention:[6] Switch IPA to Ethanol (stronger solvent, reduces retention) or reduce % Alcohol to 5%.[1][2][3]

References

  • Daicel Chiral Technologies. (2025).[1][2][3] Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H.[1][3][7] Retrieved from [1][2][3]

  • Shinbo, T., et al. (1987).[1][2][3] "Chromatographic separation of enantiomers of amino acids and amines by use of crown ether-coated silica gel." Journal of Chromatography A, 405, 145-153.[1][2][3] (Foundational work on Crownpak mechanism).

  • PubChem. (2025).[1][2][3] 1-(3-Ethoxyphenyl)ethanamine Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [1][2][3]

  • Kašička, V., et al. (2014).[1][2][3] "Chiral separation of primary amines: Comparison of HPLC and SFC." Chromatography Online. Retrieved from [1][2][3]

  • BenchChem. (2025).[1][2][3] Navigating the Separation of Enantiomers: A Comparative Guide. Retrieved from [1][2][3]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-1-(3-Ethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to fostering a culture of safety and environmental responsibility within the scientific community, this guide provides a detailed protocol for the proper disposal of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. As researchers and drug development professionals, it is incumbent upon us to not only push the boundaries of science but also to ensure that our practices protect ourselves, our colleagues, and the environment. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each step, grounded in the inherent chemical properties of the compound and established safety protocols.

While specific data for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is limited, its close structural analog, (S)-1-(3-methoxyphenyl)ethylamine, provides a reliable basis for assessing its hazard profile. The substitution of a methoxy for an ethoxy group is not expected to significantly alter the fundamental reactivity or toxicity of the amine hydrochloride functional group.

Hazard Assessment: Understanding the Risks

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, like its methoxy analog, should be handled as a hazardous substance. The primary risks associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2][3]

  • Serious Eye Damage: Poses a significant risk of serious and potentially permanent eye damage.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated or prolonged contact.[1][2][3]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2][3]

These hazards underscore the necessity of meticulous handling and disposal procedures to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride for any purpose, including disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The rationale for this level of PPE is to create a complete barrier against the corrosive and sensitizing properties of the compound.

Spill Management: Immediate and Decisive Action

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. If it is safe to do so, increase ventilation to the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the previous section.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.

  • Neutralize (for small spills): For very small spills, cautious neutralization with a weak base (e.g., sodium bicarbonate) can be considered. However, this should only be performed by personnel experienced with the reaction, as it can be exothermic.

  • Collect and Containerize: Carefully collect the absorbed or spilled material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a final rinse with water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If there has been any personal contact with the substance, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Waste Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

4.1. For Small Quantities (Lab-Scale):

  • Segregation: Collect all waste materials containing (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride," and the associated hazards (e.g., Corrosive, Acutely Toxic).

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Institutional Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

4.2. For Larger Quantities or Bulk Disposal:

  • Consult EHS: For larger quantities, it is imperative to consult with your institution's EHS department before proceeding. They will provide guidance on the specific packaging, labeling, and disposal requirements.

  • Licensed Waste Hauler: The disposal of bulk quantities of this chemical will require a licensed hazardous waste disposal company. Your EHS department will coordinate this.

  • Potential Treatment Options (to be performed by licensed professionals):

    • Incineration: A common method for the disposal of organic chemical waste. It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound.

    • Neutralization: While neutralization can be a treatment step, the resulting salt solution may still be considered hazardous waste depending on local regulations and the specific counter-ion used. This should only be performed by trained professionals in a controlled environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

DisposalWorkflow start Waste Generation ((S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride) decision_quantity Small (Lab-Scale) or Large Quantity? start->decision_quantity small_quant Collect in Designated Hazardous Waste Container decision_quantity->small_quant Small large_quant Consult with EHS Department decision_quantity->large_quant Large label_container Label with Chemical Name and Hazards small_quant->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end Proper Disposal Complete ehs_pickup->end ehs_guidance Follow EHS Guidance for Packaging and Labeling large_quant->ehs_guidance licensed_hauler Disposal via Licensed Hazardous Waste Hauler ehs_guidance->licensed_hauler licensed_hauler->end

Caption: Disposal decision workflow for (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Summary of Key Disposal Information

Parameter Guideline Rationale
Disposal Route Hazardous Waste OnlyPrevents environmental contamination and ensures compliance with regulations.
Container Type Sealable, Chemically ResistantPrevents leaks and reactions with the container material.
Labeling "Hazardous Waste", Chemical Name, HazardsEnsures proper identification and handling by waste management personnel.
Spill Cleanup Absorb with inert material, collect, decontaminateMinimizes exposure and prevents the spread of the hazardous material.
Prohibited Actions Do not dispose down the drain or in regular trashProtects aquatic ecosystems and prevents contamination of municipal waste streams.

Conclusion: A Shared Responsibility

The proper disposal of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is not merely a procedural task but a critical component of responsible scientific practice. By understanding the inherent hazards of this compound and adhering to the detailed protocols outlined in this guide, we can ensure a safe laboratory environment and minimize our impact on the world around us. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

  • PubChem. . National Center for Biotechnology Information.

  • Fisher Scientific. .

  • PubChem. . National Center for Biotechnology Information.

  • Thermo Fisher Scientific. .

  • BLDpharm. .

  • Biosynth. .

  • ChemScene. .

  • TCI Chemicals. .

  • Fisher Scientific. .

  • TCI Chemicals. .

  • ChemicalBook. .

  • U.S. Environmental Protection Agency. .

  • Occupational Safety and Health Administration. .

  • Wikipedia. .

  • U.S. Environmental Protection Agency. .

  • Alfred University. .

  • Occupational Safety and Health Administration. .

  • Deepak Nitrite Limited. .

  • U.S. Environmental Protection Agency. .

  • TCI Chemicals. .

  • Occupational Safety and Health Administration. .

  • Occupational Safety and Health Administration. .

  • Alfred University. .

  • New Jersey Department of Health. .

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride. In our work as researchers and drug development professionals, the integrity of our experiments is matched only by the imperative of our safety. This document moves beyond a simple checklist, offering a procedural and logistical framework grounded in the principles of causality and self-validating protocols. Our goal is to empower you with the knowledge to handle this and similar amine hydrochlorides with the highest degree of confidence and safety.

Hazard Analysis: Understanding the 'Why'

Before we can select the appropriate Personal Protective Equipment (PPE), we must first develop a deep respect for the chemical's inherent risks. (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is not a benign substance; its hazard profile demands a cautious and informed approach. A critical piece of information is that the toxicological properties have not been fully investigated, meaning we must operate with a heightened level of precaution.[1]

Here is a summary of the known hazards associated with this chemical class:

Hazard TypeDescriptionRationale for Precaution
Corrosivity Causes severe skin burns and eye damage.[1][2] Contact can lead to irreversible tissue damage, including blindness.[1]This necessitates robust barrier protection for all exposed skin and, most critically, the eyes.
Respiratory Irritation May cause respiratory tract irritation.[3][4][5] Inhalation of dust or aerosols can lead to coughing, choking, and inflammation of the mucous membranes.[2]All handling of the solid compound must be performed in a controlled environment to prevent aerosolization. Respiratory protection is mandatory if dust generation is possible.
Skin Sensitization Repeated or prolonged contact may trigger an allergic skin reaction in susceptible individuals.[1]This underscores the importance of preventing all skin contact, as sensitization can lead to more severe reactions upon subsequent exposures.
Acute Toxicity Harmful if swallowed.[3] Ingestion can cause severe damage to the digestive tract.[1]Strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough hand washing, are essential.[3][5][6]
Aquatic Hazard Harmful to aquatic life, potentially with long-lasting effects.[1]Proper disposal is not just a safety issue but an environmental responsibility.

The Hierarchy of Controls: A Proactive Safety Framework

The most effective safety programs rely on the "Hierarchy of Controls," a framework that prioritizes risk-reduction strategies. PPE, while essential, is the last line of defense.

  • Elimination/Substitution : In this context, this is not feasible as the molecule is required for the work.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard. They are the most critical component of your safety plan.

    • Chemical Fume Hood : All weighing, transferring, and dissolving of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride must be conducted inside a certified chemical fume hood.[3][6][7] This captures dust and vapors at the source.

    • Ventilation : The laboratory should have adequate general ventilation to exchange air and dilute any fugitive emissions.

    • Safety Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[6][7]

  • Administrative Controls : These are the procedures and policies that dictate how work is performed safely.

    • Standard Operating Procedures (SOPs) : You must develop and adhere to a detailed, written SOP for handling this chemical.

    • Training : All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.

    • Restricted Access : Limit access to the handling area to trained and authorized personnel only.

    • Hygiene : Prohibit eating, drinking, and smoking in the laboratory.[3][5][6] Hands must be washed thoroughly after every procedure, even if gloves were worn.[6][8]

  • Personal Protective Equipment (PPE) : This is the equipment worn to protect you from residual risk that cannot be eliminated by other controls.

Mandated Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and directly correlated to the hazards identified in Section 1. The following table outlines the minimum required PPE for handling (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride.

Protection AreaRequired PPESpecification & Rationale
Eye & Face Chemical Splash Goggles AND a full-face shield.Rationale : This compound is corrosive and can cause permanent eye damage.[1] Goggles provide a seal around the eyes to protect from splashes and dust.[9] A face shield worn over the goggles is mandatory because it protects the entire face from larger volume splashes or unexpected energetic reactions.
Hand Double Gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., thicker nitrile or neoprene).Rationale : To prevent skin burns and potential sensitization, direct contact must be avoided.[1][10] Double gloving provides redundancy; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and re-glove. Always inspect gloves for tears before use.[11]
Body Fully-buttoned, long-sleeved laboratory coat. A chemical-resistant apron is required when handling larger quantities (>1g) or solutions.Rationale : A lab coat protects against incidental contact and small splashes.[11] For tasks with a higher risk of spills, an impervious apron provides a more robust chemical barrier, preventing soak-through to personal clothing and skin.[9][12]
Respiratory A NIOSH-approved air-purifying respirator with particulate filters (N95 or higher).Rationale : This is mandatory when handling the solid powder outside of a containment device like a glovebox, or if there is any risk of dust generation.[7][9][10] The compound is a known respiratory irritant, and fine powders can easily become airborne.[4]
Foot Closed-toe, closed-heel, chemical-resistant shoes.Rationale : Protects feet from spills. The shoes should be made of a non-porous material like leather or a synthetic equivalent to prevent absorption of chemicals.[11]

Procedural Guidance: The Safe Handling Workflow

A protocol is only as good as its execution. Follow this workflow to ensure a self-validating system of safety from start to finish.

Workflow Diagram: Safe Handling of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
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(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.